molecular formula C10H22N2O3 B13706145 t-Boc-Aminooxy-pentane-amine

t-Boc-Aminooxy-pentane-amine

Cat. No.: B13706145
M. Wt: 218.29 g/mol
InChI Key: FXKUTWXGVCIJER-UHFFFAOYSA-N
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Description

T-Boc-Aminooxy-pentane-amine is a useful research compound. Its molecular formula is C10H22N2O3 and its molecular weight is 218.29 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H22N2O3

Molecular Weight

218.29 g/mol

IUPAC Name

tert-butyl N-(5-aminopentoxy)carbamate

InChI

InChI=1S/C10H22N2O3/c1-10(2,3)15-9(13)12-14-8-6-4-5-7-11/h4-8,11H2,1-3H3,(H,12,13)

InChI Key

FXKUTWXGVCIJER-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NOCCCCCN

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to t-Boc-Aminooxy-pentane-amine: A Bifunctional Linker for Advanced Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

t-Boc-Aminooxy-pentane-amine, systematically named tert-butyl (5-aminopentyl)oxycarbamate, is a versatile heterobifunctional linker essential in the fields of bioconjugation and drug development. Its unique architecture, featuring a Boc-protected aminooxy group at one terminus and a primary amine at the other, allows for the sequential and chemoselective conjugation of different molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on detailed experimental protocols and its role in the construction of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction

The targeted delivery of therapeutic agents and the specific degradation of pathogenic proteins are at the forefront of modern drug discovery. The success of these strategies hinges on the ability to chemically link distinct molecular entities with precision and stability. Bifunctional linkers are central to this endeavor, and this compound has emerged as a valuable tool due to its orthogonal reactivity.

The molecule possesses two key functional groups:

  • A Boc-protected Aminooxy Group (-ONH-Boc): The tert-butyloxycarbonyl (Boc) protecting group provides stability under a range of conditions and can be readily removed under mild acidic conditions to reveal the highly reactive aminooxy group (-ONH2). This group exhibits exceptional chemoselectivity towards aldehydes and ketones, forming a stable oxime linkage.[1]

  • A Primary Amine (-NH2): This versatile nucleophile readily participates in standard coupling reactions, most notably forming stable amide bonds with activated carboxylic acids (e.g., NHS esters).[1]

This dual reactivity allows for a modular and controlled approach to synthesizing complex conjugates.

Physicochemical Properties

While specific experimentally determined physicochemical data for this compound is not widely published in peer-reviewed literature, its key identifiers and basic properties are well-established by commercial suppliers.

PropertyValueSource(s)
Chemical Formula C₁₀H₂₂N₂O₃[2]
Molecular Weight 218.29 g/mol [2]
CAS Number 848349-01-9[2][3]
Appearance Typically a colorless to pale-yellow oil or solidGeneral Observation
Solubility Soluble in a range of organic solvents such as DMSO, DMF, and dichloromethane (B109758).[3]
Storage Conditions Recommended storage at -20°C for long-term stability.[3]

Synthesis and Purification

Synthesis_Pathway cluster_0 Step 1: Introduction of the Aminooxy Moiety cluster_1 Step 2: Boc Protection of the Aminooxy Group start N-Boc-5-aminopentan-1-ol product1 5-(Aminooxy)pentan-1-amine start->product1 Mitsunobu Reaction & Deprotection reagent1 1. N-Hydroxyphthalimide, PPh₃, DIAD 2. Hydrazine (B178648) product1_2 5-(Aminooxy)pentan-1-amine final_product This compound product1_2->final_product Boc Protection reagent2 Di-tert-butyl dicarbonate (B1257347) (Boc₂O) Base (e.g., TEA or DIPEA)

Figure 1: A plausible synthetic pathway for this compound.

Representative Experimental Protocol: Synthesis

Step 1: Synthesis of 5-(Aminooxy)pentan-1-amine

  • Mitsunobu Reaction: To a solution of N-Boc-5-aminopentan-1-ol (1 equivalent), N-hydroxyphthalimide (1.2 equivalents), and triphenylphosphine (B44618) (PPh₃, 1.5 equivalents) in anhydrous tetrahydrofuran (B95107) (THF) at 0°C, add diisopropyl azodicarboxylate (DIAD, 1.5 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Purify the residue by flash column chromatography on silica (B1680970) gel to yield N-((5-(tert-butoxycarbonylamino)pentyl)oxy)phthalimide.

  • Hydrazinolysis (Phthalimide Deprotection): Dissolve the purified intermediate in dichloromethane (DCM) and add hydrazine monohydrate (4-5 equivalents). Stir the mixture at room temperature for 4-6 hours.

  • Purification: Filter the reaction mixture to remove the phthalhydrazide (B32825) precipitate. Concentrate the filtrate and purify the crude product to obtain 5-(aminooxy)pentan-1-amine.

Step 2: Synthesis of this compound

  • Boc Protection: Dissolve 5-(aminooxy)pentan-1-amine (1 equivalent) in a suitable solvent such as DCM or a mixture of dioxane and water. Add a base such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) (2.5 equivalents).

  • Reaction: Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents) portion-wise at room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography to yield this compound.

Experimental Protocols for Bioconjugation

The utility of this compound lies in its ability to undergo sequential, orthogonal conjugation reactions.

Boc Deprotection to Unmask the Aminooxy Group

The Boc group is typically removed under mild acidic conditions to reveal the reactive aminooxy functionality.

Protocol:

  • Dissolve the this compound conjugated molecule in a suitable organic solvent such as dichloromethane (DCM) or dioxane.

  • Add an excess of trifluoroacetic acid (TFA), typically 20-50% (v/v) in DCM, or a 4M solution of HCl in dioxane.

  • Stir the reaction mixture at room temperature for 30-60 minutes.

  • Monitor the deprotection by LC-MS.

  • Upon completion, remove the acid and solvent under a stream of nitrogen or by rotary evaporation. The resulting amine salt is often used in the next step without further purification.

Oxime Ligation with Aldehydes or Ketones

The deprotected aminooxy group reacts chemoselectively with carbonyl compounds to form a stable oxime bond.

Oxime_Ligation_Workflow cluster_0 Reactant Preparation cluster_1 Reaction cluster_2 Purification linker Deprotected Aminooxy-Linker (in buffer, pH 6.0-7.0) mix Mix Reactants linker->mix biomolecule Aldehyde/Ketone-functionalized Biomolecule (in buffer) biomolecule->mix catalyst Add Aniline (B41778) Catalyst (optional, accelerates reaction) mix->catalyst incubate Incubate at RT or 37°C (2-24 hours) catalyst->incubate purify Purify Conjugate (e.g., SEC, HPLC) incubate->purify product Oxime-Linked Conjugate purify->product

Figure 2: General workflow for oxime ligation.

Protocol:

  • Reagent Preparation:

    • Dissolve the deprotected aminooxy-functionalized molecule (1.5-5 equivalents) in an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a pH between 6.0 and 7.4.

    • Dissolve the aldehyde or ketone-containing biomolecule (1 equivalent) in the same buffer.

    • (Optional but recommended) Prepare a stock solution of an aniline catalyst (e.g., 200 mM in DMF or water) to accelerate the reaction.

  • Ligation Reaction:

    • Combine the solutions of the aminooxy compound and the carbonyl-containing molecule.

    • If using a catalyst, add the aniline stock solution to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature or 37°C for 2 to 24 hours. The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

  • Purification: Purify the resulting oxime-linked conjugate using an appropriate method such as size-exclusion chromatography (SEC), affinity chromatography, or reverse-phase HPLC.

Amide Bond Formation with Carboxylic Acids

The primary amine of the linker can be coupled to a carboxylic acid, typically activated as an N-hydroxysuccinimide (NHS) ester.

Protocol:

  • Reagent Preparation:

    • Dissolve the NHS ester-activated molecule (1-1.5 equivalents) in a suitable anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO).

    • Dissolve this compound (1 equivalent) in the same solvent.

  • Coupling Reaction:

    • Add the solution of this compound to the solution of the NHS ester.

    • Add a non-nucleophilic base, such as DIPEA or TEA (2-3 equivalents), to scavenge the released N-hydroxysuccinimide.

    • Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the product by flash column chromatography.

Applications in Drug Development

The unique properties of this compound make it an ideal linker for the construction of ADCs and PROTACs, where precise control over the assembly of the final molecule is paramount.

Antibody-Drug Conjugates (ADCs)

In ADC development, an antibody is linked to a potent cytotoxic payload. The linker's stability in circulation and its ability to release the payload at the target site are critical. An oxime linkage formed via an aminooxy group is highly stable under physiological conditions.[4][5]

ADC_Synthesis_Logic Payload Cytotoxic Payload with Carboxylic Acid Intermediate1 Payload-Linker (Boc-protected) Payload->Intermediate1 Amide Coupling Linker This compound Linker->Intermediate1 Antibody Antibody with Engineered Aldehyde Site Final_ADC Final ADC (Oxime-linked) Antibody->Final_ADC Intermediate2 Payload-Linker (Deprotected Aminooxy) Intermediate1->Intermediate2 Boc Deprotection Intermediate2->Final_ADC Oxime Ligation

Figure 3: Logical flow for ADC synthesis using the linker.

This linker can be used to first attach to a payload containing a carboxylic acid via an amide bond. Following purification, the Boc group is removed, and the resulting aminooxy-functionalized payload is then conjugated to an antibody that has been engineered to contain an aldehyde or ketone group. This site-specific conjugation method results in a homogeneous ADC with a defined drug-to-antibody ratio (DAR).

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the degradation of the target.[6][7] The linker plays a crucial role in orienting the two ligands for effective ternary complex formation. The modular nature of this compound is highly advantageous for building PROTAC libraries.

PROTAC_Synthesis_Logic E3_Ligand E3 Ligase Ligand with Aldehyde Final_PROTAC Final PROTAC (Oxime-linked) E3_Ligand->Final_PROTAC Linker This compound Intermediate Linker-POI Ligand (Boc-protected) Linker->Intermediate POI_Ligand Protein of Interest Ligand with Carboxylic Acid POI_Ligand->Intermediate Amide Coupling Deprotected_Intermediate Linker-POI Ligand (Deprotected Aminooxy) Intermediate->Deprotected_Intermediate Boc Deprotection Deprotected_Intermediate->Final_PROTAC Oxime Ligation

Figure 4: Logical flow for PROTAC synthesis using the linker.

A common strategy involves first coupling the linker to the protein of interest (POI) ligand via the primary amine. After deprotection of the aminooxy group, the resulting intermediate is then ligated to an E3 ligase ligand functionalized with a carbonyl group. This "split-and-click" approach allows for the rapid generation and screening of PROTACs with varying linker lengths and attachment points to optimize degradation efficiency.[8]

Conclusion

This compound is a powerful and versatile tool for researchers in chemistry, biology, and medicine. Its orthogonal reactive ends, combined with the stability of the resulting amide and oxime linkages, provide a robust platform for the synthesis of well-defined and complex bioconjugates. The detailed protocols and strategic applications outlined in this guide are intended to empower scientists and drug development professionals to leverage this valuable linker in their research, paving the way for the next generation of targeted therapeutics and chemical biology probes.

References

An In-depth Technical Guide to t-Boc-Aminooxy-pentane-amine: Structure, Properties, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chemical Structure and Properties

t-Boc-Aminooxy-pentane-amine, also known as tert-butyl (5-(aminooxy)pentyl)carbamate, is a versatile heterobifunctional crosslinker. The molecule consists of a five-carbon aliphatic chain that provides spacing and flexibility. One terminus of the chain is functionalized with an aminooxy group (-O-NH2), which is highly reactive towards aldehydes and ketones, forming stable oxime linkages. The other terminus features a primary amine that is protected by a tert-butyloxycarbonyl (t-Boc) group. This protecting group allows for the selective reaction of the aminooxy moiety, with the primary amine being unmasked in a subsequent step for further conjugation.

Chemical Structure:

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C10H22N2O3[1][2]
Molecular Weight 218.30 g/mol [1][2]
CAS Number 848349-01-9[1][2]
Appearance Not specified in available literature
Solubility Soluble in Water, DMSO, DCM, DMF[1]
Storage Conditions -20°C for long-term storage[1]
Purity Typically >95% (commercial sources)[2]

Synthesis

Proposed Synthetic Pathway:

A potential synthetic approach could start from 1,5-diaminopentane. The first step would be a selective mono-N-Boc protection to yield N-Boc-1,5-diaminopentane. The remaining free amine could then be converted to a leaving group (e.g., via tosylation) or the corresponding alcohol could be used in a Mitsunobu reaction with N-hydroxyphthalimide, followed by hydrazinolysis to release the aminooxy group.

Alternatively, a more direct route could involve the alkylation of N-hydroxyphthalimide with a suitable N-Boc protected halo-pentane, such as N-Boc-5-bromopentylamine, followed by the removal of the phthalimide (B116566) group with hydrazine.

Analytical Data

Publicly available, experimentally determined analytical data such as 1H NMR, 13C NMR, and mass spectra for this compound are scarce. Researchers synthesizing or using this compound should perform their own analytical characterization to confirm its identity and purity.

Expected Spectroscopic Features:

  • ¹H NMR: Expected signals would include a singlet for the t-butyl protons of the Boc group at approximately 1.4 ppm, multiplets for the methylene (B1212753) protons of the pentane (B18724) chain, a triplet for the methylene group adjacent to the aminooxy group, and a broad singlet for the NH proton of the carbamate (B1207046).

  • ¹³C NMR: Resonances for the five distinct methylene carbons of the pentane chain, the quaternary and methyl carbons of the t-butyl group, and the carbonyl carbon of the carbamate would be expected.

  • Mass Spectrometry (ESI-MS): The protonated molecule [M+H]⁺ would be expected at m/z 219.17. Common fragments would include the loss of the Boc group (m/z 119.12) and other fragmentations of the aliphatic chain. It is known that Boc-protected amines can undergo fragmentation in the mass spectrometer, leading to a characteristic loss of isobutylene (B52900) (56 Da) or the entire Boc group (100 Da).

Experimental Protocols

Bioconjugation via Oxime Ligation

The aminooxy group of this compound reacts chemoselectively with aldehydes or ketones to form a stable oxime bond. This reaction is a cornerstone of bioorthogonal chemistry, allowing for the specific labeling of biomolecules in complex biological environments.

Protocol for Labeling an Aldehyde-Containing Protein:

  • Preparation of Reagents:

    • Dissolve the aldehyde-containing protein in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.5-7.5).

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or water).

    • (Optional) Prepare a stock solution of an aniline (B41778) catalyst (e.g., 1 M aniline in DMSO). Aniline has been shown to catalyze the oxime ligation reaction, increasing the reaction rate.

  • Conjugation Reaction:

    • To the protein solution, add the this compound stock solution to achieve the desired final concentration (typically a 10-50 fold molar excess of the linker over the protein).

    • (Optional) If using a catalyst, add the aniline stock solution to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature for 2-4 hours, or overnight at 4°C. The reaction progress can be monitored by techniques such as SDS-PAGE or mass spectrometry.

  • Purification:

    • Remove the excess, unreacted linker and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration (TFF).

Table 2: Typical Reaction Conditions for Oxime Ligation

ParameterConditionNotes
pH 6.5 - 7.5Optimal for oxime bond formation.
Temperature 4°C to 25°CLower temperatures may require longer reaction times.
Linker Excess 10-50 molar equivalentsThe optimal excess should be determined empirically.
Catalyst (optional) 10-100 mM AnilineCan significantly increase the reaction rate.
Reaction Time 2 - 16 hoursDependent on reactants, concentrations, and temperature.
Deprotection of the t-Boc Group

The t-Boc protecting group is readily cleaved under acidic conditions to reveal the primary amine, which can then be used for subsequent conjugation reactions (e.g., with NHS esters, isothiocyanates).

Protocol for t-Boc Deprotection:

  • Reaction Setup:

    • Dissolve the t-Boc protected conjugate in an anhydrous organic solvent such as dichloromethane (B109758) (DCM) or dioxane.

    • Cool the solution in an ice bath.

  • Acid Treatment:

    • Add an excess of a strong acid, typically trifluoroacetic acid (TFA). A common method is to use a solution of 25-50% TFA in DCM (v/v).

    • Stir the reaction mixture at room temperature for 30 minutes to 2 hours.

  • Work-up:

    • Monitor the reaction to completion using a suitable analytical technique (e.g., TLC, LC-MS).

    • Remove the excess acid and solvent under reduced pressure. The resulting amine is often obtained as a TFA salt.

    • The crude product can be purified by an appropriate method, such as precipitation, crystallization, or chromatography.

Table 3: Common Reagents for t-Boc Deprotection

ReagentSolventTypical Conditions
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)25-50% TFA in DCM, RT, 30 min - 2 h
Hydrochloric Acid (HCl)Dioxane or Diethyl Ether4 M HCl in dioxane, RT, 1-4 h

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the key reactions involving this compound.

Bioconjugation_Workflow cluster_start Preparation cluster_reaction Reaction cluster_purification Purification Aldehyde-Protein Aldehyde-containing Protein in Buffer (pH 6.5-7.5) Mix Combine Reactants Aldehyde-Protein->Mix Linker This compound Stock Solution Linker->Mix Catalyst Aniline Stock (Optional) Catalyst->Mix Incubate Incubate (RT, 2-4h or 4°C, overnight) Mix->Incubate Purify Purify Conjugate (SEC, Dialysis, or TFF) Incubate->Purify Product t-Boc-Aminooxy-pentane Conjugated Protein Purify->Product

Caption: Experimental workflow for bioconjugation using this compound.

Deprotection_Workflow cluster_start Preparation cluster_reaction Reaction cluster_workup Work-up Start_Material t-Boc-Aminooxy-pentane Conjugate in Anhydrous Solvent (e.g., DCM) Add_Acid Add Excess TFA (e.g., 50% in DCM) Start_Material->Add_Acid Stir Stir at RT (30 min - 2h) Add_Acid->Stir Evaporate Evaporate Solvent and Excess Acid Stir->Evaporate Purify_Product Purify Amine Salt (Precipitation or Chromatography) Evaporate->Purify_Product Final_Product Deprotected Amine Conjugate (TFA Salt) Purify_Product->Final_Product

Caption: Experimental workflow for the deprotection of the t-Boc group.

Conclusion

This compound is a valuable tool for researchers in drug development and chemical biology. Its bifunctional nature allows for a two-step, controlled conjugation strategy, making it ideal for the construction of complex biomolecular architectures such as antibody-drug conjugates (ADCs), PROTACs, and functionalized surfaces. The robust and highly selective oxime ligation and the straightforward deprotection of the t-Boc group provide a reliable chemical toolbox for a wide range of applications. Further research into the development of a scalable and well-documented synthesis of this linker would be beneficial to the scientific community.

References

An In-depth Technical Guide to the Synthesis of t-Boc-Aminooxy-pentane-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route for tert-butyl (5-aminopentyloxy)carbamate, commonly known as t-Boc-Aminooxy-pentane-amine. This bifunctional linker molecule is of significant interest in drug development and bioconjugation, featuring a terminal primary amine and a Boc-protected aminooxy group. The presented synthesis route is based on established chemical transformations, ensuring reproducibility and scalability.

Synthetic Strategy Overview

The synthesis of this compound can be efficiently achieved through a three-step sequence commencing with the commercially available 5-amino-1-pentanol. The strategy involves the orthogonal protection of the amino and hydroxyl functionalities, followed by the introduction of the Boc-protected aminooxy moiety and subsequent deprotection of the primary amine.

The overall synthetic pathway is depicted below:

synthesis_overview cluster_0 Protection cluster_1 Functionalization cluster_2 Deprotection 5-Amino-1-pentanol 5-Amino-1-pentanol N-Cbz-5-amino-1-pentanol N-Cbz-5-amino-1-pentanol 5-Amino-1-pentanol->N-Cbz-5-amino-1-pentanol Cbz-Cl, Base N-Cbz-5-aminopentyl mesylate N-Cbz-5-aminopentyl mesylate N-Cbz-5-amino-1-pentanol->N-Cbz-5-aminopentyl mesylate MsCl, Base t-Boc-N-(5-aminopentyloxy)amine t-Boc-N-(5-aminopentyloxy)amine N-Cbz-5-aminopentyl mesylate->t-Boc-N-(5-aminopentyloxy)amine N-Boc-hydroxylamine, Base This compound This compound t-Boc-N-(5-aminopentyloxy)amine->this compound H2, Pd/C experimental_workflow start Start: 5-Amino-1-pentanol step1 Step 1: Cbz Protection (Cbz-Cl, Base) start->step1 intermediate1 Intermediate: N-Cbz-5-amino-1-pentanol step1->intermediate1 step2 Step 2: Mesylation (MsCl, Base) intermediate1->step2 intermediate2 Intermediate: N-Cbz-5-aminopentyl mesylate step2->intermediate2 step3 Step 3: SN2 Reaction (N-Boc-hydroxylamine, Base) intermediate2->step3 intermediate3 Intermediate: t-Boc-N-(5-(Cbz-amino)pentyloxy)amine step3->intermediate3 step4 Step 4: Cbz Deprotection (H2, Pd/C) intermediate3->step4 end Final Product: This compound step4->end signaling_pathway Alcohol R-OH Mesylate R-OMs Alcohol->Mesylate MsCl, Base (Activation) Aminooxy_Product R-ONH-Boc Mesylate->Aminooxy_Product Boc-NHOH, Base (SN2 Displacement)

An In-Depth Technical Guide on the Core Mechanism of Action of t-Boc-Aminooxy-pentane-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

t-Boc-Aminooxy-pentane-amine is a heterobifunctional linker that plays a crucial role in modern bioconjugation chemistry. It does not possess an intrinsic pharmacological mechanism of action in the traditional sense. Instead, its "action" is to covalently link two distinct molecules, thereby enabling the creation of novel, complex bioactive agents such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of the chemical functionalities of this compound, the formation and stability of the resultant oxime bond, and detailed experimental protocols for its application in bioconjugation.

Introduction: The Role of a Heterobifunctional Linker

In the landscape of advanced therapeutics, the ability to combine different molecular entities to achieve a specific biological outcome is paramount. This compound serves as a molecular bridge, featuring two distinct reactive moieties that allow for the sequential and controlled conjugation of two different molecules.

  • Aminooxy Group: This functionality is responsible for the formation of a stable oxime bond through reaction with an aldehyde or ketone. This bioorthogonal reaction is highly specific and can be performed under mild, aqueous conditions, making it ideal for conjugating sensitive biomolecules.

  • Boc-Protected Amine Group: The tert-butyloxycarbonyl (Boc) protecting group on the primary amine allows for selective deprotection under acidic conditions. The revealed amine can then be coupled to a second molecule, typically through the formation of an amide bond with a carboxylic acid or an activated ester.

The pentane (B18724) chain provides a flexible spacer between the two conjugated molecules, which can be critical for maintaining the biological activity of both entities.

Core Mechanism of Action: Oxime Bond Formation

The primary "mechanism of action" of this compound in a bioconjugation context is the formation of a highly stable oxime linkage.

The reaction proceeds via a nucleophilic attack of the aminooxy group on the carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to form the C=N double bond of the oxime. The reaction is typically most efficient at a slightly acidic pH (around 4.5-6.5), which facilitates the dehydration step. However, the reaction can also proceed at neutral pH, sometimes accelerated by a catalyst such as aniline (B41778).

The resulting oxime bond is significantly more stable to hydrolysis than corresponding imine or hydrazone linkages, a critical feature for conjugates that need to remain intact in a biological environment. Studies have shown that the half-life of an oxime bond at physiological pH is substantially longer than that of a hydrazone bond, making it a preferred choice for in vivo applications.

Data Presentation: Stability of the Oxime Linkage

Quantitative data on the stability of oxime bonds highlights their suitability for biological applications. The table below summarizes comparative stability data for different types of C=N bonds.

Linkage TypeRelative Rate of Hydrolysis (at pD 7.0)Reference
Methylhydrazone~600x faster than oxime
Acetylhydrazone~300x faster than oxime
Semicarbazone~160x faster than oxime
Oxime Baseline

Note: Data is based on isostructural conjugates to provide a direct comparison of linkage stability.

Experimental Protocols

The following are detailed methodologies for the key reactions involving this compound.

Protocol for Oxime Ligation

This protocol describes the conjugation of this compound to an aldehyde- or ketone-containing molecule.

Materials:

  • This compound

  • Aldehyde- or ketone-functionalized molecule (e.g., a modified protein, peptide, or small molecule)

  • Reaction Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.5

  • Aniline (optional, as a catalyst)

  • Organic co-solvent (if needed, e.g., DMSO or DMF)

  • Quenching reagent (e.g., hydroxylamine (B1172632) or acetone)

  • Purification system (e.g., size-exclusion chromatography or HPLC)

Procedure:

  • Dissolve the aldehyde- or ketone-containing molecule in the reaction buffer to a final concentration of 1-10 mg/mL. If the molecule is not fully soluble, a minimal amount of an organic co-solvent can be added.

  • Prepare a stock solution of this compound in the reaction buffer or an organic co-solvent.

  • Add a 10-50 fold molar excess of the this compound solution to the solution of the aldehyde- or ketone-containing molecule.

  • If using a catalyst, add aniline to a final concentration of 10-100 mM.

  • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The progress of the reaction can be monitored by techniques such as LC-MS or SDS-PAGE.

  • Once the reaction is complete, quench any unreacted aldehyde or ketone groups by adding an excess of hydroxylamine, or quench unreacted aminooxy groups with an excess of acetone.

  • Purify the resulting conjugate using an appropriate chromatography method to remove excess reagents.

Protocol for Boc Deprotection and Amide Bond Formation

This protocol outlines the steps for removing the Boc protecting group and subsequently coupling the exposed amine to a carboxylic acid-containing molecule.

Materials:

  • Oxime-linked conjugate with a Boc-protected amine

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Carboxylic acid-containing molecule

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous DMF

  • Purification system (e.g., HPLC)

Procedure:

Part A: Boc Deprotection

  • Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM.

  • Stir the reaction at room temperature for 30-60 minutes. Monitor the deprotection by LC-MS.

  • Upon completion, remove the TFA and DCM under reduced pressure.

  • The resulting amine salt can be used directly in the next step or after neutralization.

Part B: Amide Coupling

  • Dissolve the deprotected amine-containing conjugate and the carboxylic acid-containing molecule (1-1.5 equivalents) in anhydrous DMF.

  • Add the coupling agents, such as HATU (1.5 equivalents) and HOBt (1.5 equivalents).

  • Add a base, such as DIPEA (3-4 equivalents), to the reaction mixture.

  • Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS or HPLC.

  • Upon completion, dilute the reaction mixture with a suitable solvent and purify the final conjugate by preparative HPLC.

Visualizations

Signaling Pathways and Logical Relationships

G cluster_0 Bioconjugation Workflow Molecule_A Molecule A (with Aldehyde/Ketone) Oxime_Ligation Oxime Ligation Molecule_A->Oxime_Ligation Linker This compound Linker->Oxime_Ligation Molecule_B Molecule B (with Carboxylic Acid) Amide_Coupling Amide Coupling Molecule_B->Amide_Coupling Intermediate Molecule A - Oxime - Linker - Boc Oxime_Ligation->Intermediate Boc_Deprotection Boc Deprotection (Acidic Conditions) Deprotected_Intermediate Molecule A - Oxime - Linker - NH2 Boc_Deprotection->Deprotected_Intermediate Final_Conjugate Molecule A - Linker - Molecule B (e.g., ADC, PROTAC) Amide_Coupling->Final_Conjugate Intermediate->Boc_Deprotection Deprotected_Intermediate->Amide_Coupling

Caption: Workflow for bioconjugation using this compound.

Experimental Workflow for Oxime Ligation

G start Start step1 Dissolve Aldehyde/ Ketone Molecule in Buffer start->step1 step2 Add Excess This compound step1->step2 step3 Incubate (RT or 37°C, 2-24h) step2->step3 step4 Quench Reaction step3->step4 step5 Purify Conjugate (e.g., SEC, HPLC) step4->step5 end End step5->end

Caption: Experimental workflow for the oxime ligation step.

Conclusion

This compound is a versatile and valuable tool in the synthesis of complex biomolecules. Its "mechanism of action" lies in its ability to form stable, covalent linkages between two different molecules through a controlled, sequential process. The formation of a robust oxime bond under biocompatible conditions, coupled with the ability to deprotect and further modify the amine terminus, makes this linker a cornerstone in the development of next-generation therapeutics such as ADCs and PROTACs. The experimental protocols and data provided in this guide offer a foundational understanding for researchers and scientists working in the field of drug development and bioconjugation.

An In-depth Technical Guide to the Chemical Properties of t-Boc-Aminooxy-pentane-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of t-Boc-Aminooxy-pentane-amine, a bifunctional linker molecule crucial in the fields of bioconjugation and pharmaceutical development.

Core Chemical Properties

This compound, also known as tert-butyl (5-(aminooxy)pentyl)carbamate, is a versatile chemical tool possessing two key functional groups: a tert-butyloxycarbonyl (t-Boc) protected primary amine and a terminal aminooxy group. This unique structure allows for sequential and chemoselective conjugation reactions.

Table 1: General and Physicochemical Properties of this compound and Related Compounds

PropertyValueSource
Chemical Name tert-butyl (5-(aminooxy)pentyl)carbamateN/A
CAS Number 848349-01-9N/A
Molecular Formula C10H22N2O3N/A
Molecular Weight 218.29 g/mol N/A
Melting Point Not available for the target compound. For tert-butyl carbamate (B1207046): 105-108 °C.[1][2]N/A
Boiling Point Not available for the target compound. For tert-butyl carbamate: 218.95 °C (estimate).[2]N/A
Solubility Soluble in Water, DMSO, Dichloromethane (B109758) (DCM), and Dimethylformamide (DMF).N/A
Storage Conditions Recommended storage at -20°C.N/A

Reactivity and Functional Group Transformations

The utility of this compound stems from the distinct reactivity of its two functional moieties. The t-Boc group serves as a protecting group for the primary amine, which can be selectively removed under acidic conditions. The aminooxy group readily reacts with aldehydes and ketones to form stable oxime linkages.

Deprotection of the t-Boc Group

The t-Boc protecting group is labile to acidic conditions, which cleaves the carbamate to reveal the primary amine. This reaction proceeds via protonation of the carbonyl oxygen, followed by the loss of a stable tert-butyl cation and subsequent decarboxylation.

G Workflow for t-Boc Deprotection cluster_start Starting Material cluster_reagents Reagents cluster_process Process cluster_products Products start t-Boc-Protected Amine dissolve Dissolve/Suspend Protected Amine start->dissolve acid Strong Acid (e.g., TFA, HCl) add_acid Add Acid acid->add_acid solvent Anhydrous Solvent (e.g., DCM, Dioxane) solvent->dissolve dissolve->add_acid stir Stir at Room Temperature add_acid->stir monitor Monitor Reaction (TLC, LC-MS) stir->monitor byproducts CO2 + Isobutylene stir->byproducts workup Aqueous Workup/ Neutralization monitor->workup isolate Isolate Product workup->isolate product Deprotected Amine (Primary Amine) isolate->product

Caption: General workflow for the acid-catalyzed deprotection of a t-Boc group.

Oxime Ligation

The aminooxy group undergoes a highly chemoselective reaction with aldehydes or ketones to form a stable oxime bond. This reaction, often referred to as "oxime ligation," is a powerful tool in bioconjugation due to its high efficiency and biocompatibility. The reaction can be catalyzed by nucleophilic catalysts such as aniline (B41778).

G Signaling Pathway for Oxime Ligation cluster_reactants Reactants cluster_catalyst Catalyst cluster_intermediate Intermediate cluster_product Product aminooxy Aminooxy-functionalized Molecule intermediate Hemiaminal-like Intermediate aminooxy->intermediate carbonyl Aldehyde or Ketone- functionalized Molecule carbonyl->intermediate catalyst Aniline (optional) catalyst->intermediate catalyzes product Oxime Conjugate intermediate->product Dehydration

Caption: Simplified signaling pathway of an aniline-catalyzed oxime ligation reaction.

Experimental Protocols

General Protocol for t-Boc Protection of an Amino Alcohol

A plausible synthetic route to this compound would involve the t-Boc protection of a suitable amino alcohol precursor, followed by conversion of the hydroxyl group to an aminooxy group.

Materials:

  • Amino alcohol (e.g., 5-aminopentan-1-ol)

  • Di-tert-butyl dicarbonate (B1257347) (Boc₂O)

  • Base (e.g., triethylamine, sodium bicarbonate)

  • Solvent (e.g., tetrahydrofuran/water mixture)

Procedure:

  • Dissolve the amino alcohol and base in the chosen solvent system.

  • Cool the solution to 0°C.

  • Add di-tert-butyl dicarbonate portion-wise while stirring.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Dry the organic layer, concentrate under reduced pressure, and purify the product, typically by column chromatography.

General Protocol for Acid-Catalyzed t-Boc Deprotection

Materials:

  • t-Boc-protected amine

  • Strong acid (e.g., trifluoroacetic acid (TFA) or 4M HCl in dioxane)

  • Anhydrous solvent (e.g., dichloromethane (DCM))

Procedure:

  • Dissolve the t-Boc-protected amine in the anhydrous solvent.

  • Add the strong acid to the solution at room temperature.

  • Stir the mixture and monitor the reaction by TLC or LC-MS. Reaction times can vary from 30 minutes to a few hours.

  • Upon completion, remove the solvent and excess acid under reduced pressure.

  • If necessary, neutralize the residue with a mild base and perform an aqueous workup to isolate the free amine.

General Protocol for Oxime Ligation

Materials:

  • Aminooxy-functionalized molecule (e.g., deprotected this compound)

  • Aldehyde or ketone-containing molecule

  • Aniline (as a catalyst, optional)

  • Aqueous buffer (e.g., phosphate-buffered saline, pH 6-7)

Procedure:

  • Dissolve the aldehyde or ketone-containing molecule in the aqueous buffer.

  • Add the aminooxy-functionalized molecule to the solution.

  • If used, add the aniline catalyst.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by HPLC or LC-MS.

  • The reaction is typically complete within a few hours. The resulting oxime conjugate can be purified by standard chromatographic techniques.

Applications in Research and Drug Development

This compound is a valuable tool for:

  • Antibody-Drug Conjugates (ADCs): The primary amine, after deprotection, can be acylated with a linker-drug conjugate, while the aminooxy group can react with an aldehyde- or ketone-modified antibody.

  • Peptide and Protein Modification: Site-specific modification of proteins and peptides can be achieved by introducing a carbonyl group onto the biomolecule, which can then be conjugated with the aminooxy linker.

  • Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with either an activated carboxylic acid (to react with the amine) or a carbonyl group (to react with the aminooxy moiety).

  • PROTACs and Molecular Glues: The bifunctional nature of this linker makes it suitable for the synthesis of proteolysis-targeting chimeras (PROTACs) and other small molecule drug modalities.

Conclusion

This compound is a highly versatile and valuable bifunctional linker for researchers in chemistry, biology, and drug development. Its orthogonal reactivity allows for controlled, sequential conjugations, making it an essential component in the construction of complex biomolecular architectures. The experimental protocols provided herein offer a general framework for the utilization of this important chemical tool. Further optimization of these procedures may be necessary depending on the specific substrates and desired outcomes.

References

Solubility Profile of t-Boc-Aminooxy-pentane-amine in Organic Solvents: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Authored for researchers, scientists, and drug development professionals, this in-depth technical guide provides a comprehensive overview of the solubility of t-Boc-Aminooxy-pentane-amine. This bifunctional linker is a critical component in the synthesis of complex molecules, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Understanding its solubility in various organic solvents is paramount for efficient reaction setup, purification, and formulation development.

Introduction to this compound

This compound, with the CAS Number 848349-01-9, is a synthetic linker molecule featuring two distinct reactive functional groups: a t-Boc protected aminooxy group and a primary amine.[1][2] This heterobifunctional architecture allows for sequential and specific conjugation to different molecular entities. The primary amine can react with activated esters, carboxylic acids, and other electrophiles, while the aminooxy group, after deprotection of the t-Boc group under mild acidic conditions, can react with aldehydes and ketones to form stable oxime linkages.[1][2] The pentane (B18724) chain provides a flexible spacer between the two reactive ends.

Predicted Solubility Characteristics

The solubility of a molecule is dictated by its polarity, molecular weight, and the nature of its functional groups. This compound possesses both hydrophobic (t-Boc group, pentane chain) and hydrophilic (amino and aminooxy groups) characteristics, suggesting it will exhibit solubility in a range of organic solvents. The presence of hydrogen bond donors and acceptors in the amino and aminooxy groups further influences its interaction with protic and aprotic polar solvents.

Qualitative Solubility Data

SolventAbbreviationTypeReported Solubility
WaterH₂OPolar ProticSoluble
Dimethyl SulfoxideDMSOPolar AproticSoluble
DichloromethaneDCMPolar AproticSoluble
DimethylformamideDMFPolar AproticSoluble

Source: BroadPharm[1]

A structurally similar compound, t-Boc-Aminooxy-PEG2-amine, which incorporates a short polyethylene (B3416737) glycol (PEG) chain, is also reported to be soluble in Water, DMSO, DMF, and DCM. The inclusion of a PEG linker is a common strategy to enhance the aqueous solubility of molecules.

Experimental Protocol for Quantitative Solubility Determination

For researchers requiring precise solubility data for their specific applications, the following experimental protocol, adapted from methodologies for determining the solubility of complex organic molecules, is recommended.

Materials and Equipment
  • This compound

  • Selected organic solvents (e.g., DMSO, DMF, DCM, Acetonitrile, Ethanol, Methanol, Ethyl Acetate, Tetrahydrofuran)

  • Analytical balance (accurate to ±0.01 mg)

  • Vials with screw caps (B75204) (e.g., 1.5 mL or 2 mL)

  • Vortex mixer

  • Thermostatic shaker or incubator

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Mass Spectrometry) or a UV-Vis spectrophotometer

  • Calibrated pipettes

Procedure
  • Preparation of Stock Solution (for HPLC calibration):

    • Accurately weigh a small amount of this compound and dissolve it in a suitable solvent (in which it is freely soluble, e.g., DMSO) to prepare a stock solution of known concentration (e.g., 10 mg/mL).

    • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Equilibrium Solubility Measurement (Shake-Flask Method):

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the test solvent. The excess solid should be clearly visible.

    • Tightly cap the vials to prevent solvent evaporation.

    • Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

    • Centrifuge the vials at a high speed to pellet the undissolved solid.

    • Carefully withdraw a known volume of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted samples by HPLC or UV-Vis spectrophotometry against the previously prepared calibration curve to determine the concentration of the dissolved compound.

    • The determined concentration represents the equilibrium solubility of this compound in the test solvent at the specified temperature.

Data Analysis and Reporting
  • The solubility should be reported in standard units such as mg/mL or g/L.

  • It is recommended to perform the experiment in triplicate to ensure the reproducibility of the results.

  • The temperature at which the solubility was determined must be reported.

Visualization of Experimental Workflow and Logical Relationships

To aid in the understanding of the experimental process and the factors influencing solubility, the following diagrams have been generated using the DOT language.

G cluster_analysis Analysis A Weigh t-Boc-Aminooxy- pentane-amine B Prepare Stock Solution (e.g., 10 mg/mL in DMSO) A->B C Create Calibration Standards (Serial Dilution) B->C H Analyze by HPLC or UV-Vis C->H D Add excess compound to test solvent E Equilibrate (e.g., 24-48h at 25°C) D->E F Centrifuge to pellet solid E->F G Collect and Dilute Supernatant F->G G->H I Determine Concentration from Calibration Curve H->I J Calculate Solubility (e.g., mg/mL) I->J

Quantitative Solubility Determination Workflow

G cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions Experimental Conditions Solubility Solubility Polarity_S Polarity Polarity_S->Solubility MW Molecular Weight MW->Solubility FG Functional Groups (Amine, Aminooxy, t-Boc) FG->Solubility Polarity_V Polarity Polarity_V->Solubility H_Bonding Hydrogen Bonding (Donor/Acceptor) H_Bonding->Solubility Temp Temperature Temp->Solubility Pressure Pressure Pressure->Solubility

Factors Influencing Solubility

Conclusion

This compound is a valuable bifunctional linker with reported solubility in common polar organic solvents such as water, DMSO, DCM, and DMF. For applications requiring precise concentration control, it is imperative for researchers to determine the quantitative solubility in their specific solvent systems. The provided experimental protocol offers a robust framework for obtaining reliable and reproducible solubility data. A thorough understanding of the solubility characteristics of this linker will undoubtedly facilitate its effective use in the synthesis of novel and complex biomolecules for various research and therapeutic applications.

References

In-Depth Technical Guide: t-Boc-Aminooxy-pentane-amine (CAS 848349-01-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-Aminooxy-pentane-amine, with the CAS number 848349-01-9, is a bifunctional linker molecule integral to the field of bioconjugation and drug development. Its unique structure, featuring a terminal aminooxy group and a t-Boc-protected primary amine, allows for the covalent and chemoselective linkage of diverse molecular entities. This guide provides a comprehensive overview of its chemical properties, a plausible synthetic pathway, and detailed protocols for its application in creating stable bioconjugates, such as antibody-drug conjugates (ADCs).

Physicochemical Properties

This compound is a versatile linker molecule with properties that make it suitable for a range of bioconjugation applications. A summary of its key quantitative data is presented below.

PropertyValueReference(s)
CAS Number 848349-01-9
Molecular Formula C10H22N2O3
Molecular Weight 218.29 g/mol
Purity Typically ≥98%[1]
Appearance White to off-white solid[2]
Solubility Soluble in water, DMSO, DCM, and DMF[1]
Storage Conditions -20°C for long-term storage[1]

Note: Specific spectral data such as 1H NMR, 13C NMR, IR, and Mass Spectrometry are often available from the supplier upon request but are not consistently published in public domains.

Synthesis

Proposed Synthetic Workflow

G cluster_0 Step 1: Monoprotection of 1,5-Diaminopentane cluster_1 Step 2: Conversion to N-hydroxyphthalimide derivative cluster_2 Step 3: Hydrazinolysis A 1,5-Diaminopentane C N-(5-aminopentyl)carbamate A->C Reaction B Di-tert-butyl dicarbonate (B1257347) (Boc)2O B->C Reagent D N-(5-aminopentyl)carbamate F tert-butyl (5-((1,3-dioxoisoindolin-2-yl)oxy)pentyl)carbamate D->F Reaction E N-(Bromomethyl)phthalimide E->F Reagent G tert-butyl (5-((1,3-dioxoisoindolin-2-yl)oxy)pentyl)carbamate I This compound G->I Reaction H Hydrazine (B178648) monohydrate H->I Reagent

Caption: Plausible three-step synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-(5-aminopentyl)carbamate

  • Dissolve 1,5-diaminopentane (1 equivalent) in a suitable solvent such as dichloromethane (B109758) (DCM).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)2O) (0.9 equivalents) in DCM to the cooled solution while stirring.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the monoprotected diamine.

Step 2: Synthesis of tert-butyl (5-((1,3-dioxoisoindolin-2-yl)oxy)pentyl)carbamate

  • Dissolve N-(5-aminopentyl)carbamate (1 equivalent) and N-(bromomethyl)phthalimide (1.1 equivalents) in an appropriate solvent like dimethylformamide (DMF).

  • Add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) (1.2 equivalents), to the mixture.

  • Stir the reaction at room temperature for 24-48 hours.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297) and wash with water and brine.

  • Dry the organic layer, filter, and concentrate. Purify the crude product by column chromatography on silica (B1680970) gel.

Step 3: Synthesis of this compound (Final Product)

  • Dissolve the purified product from Step 2 in a solvent such as ethanol (B145695) or a mixture of DCM and methanol.

  • Add hydrazine monohydrate (1.5-2 equivalents) to the solution.

  • Stir the mixture at room temperature for 4-6 hours. A precipitate of phthalhydrazide (B32825) will form.

  • Filter off the precipitate and wash it with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • If necessary, purify the final product by column chromatography.

Application in Bioconjugation: Oxime Ligation

The primary application of this compound is in bioconjugation via oxime ligation. The aminooxy group reacts chemoselectively with an aldehyde or ketone to form a stable oxime bond.[3][4] This reaction is bioorthogonal, meaning it proceeds efficiently in a biological environment without interfering with native functional groups.

Reaction Mechanism

The formation of an oxime bond is a nucleophilic addition-elimination reaction. The aminooxy group acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by dehydration to yield the stable oxime linkage. The reaction can be catalyzed by nucleophilic catalysts such as aniline, which can significantly accelerate the ligation at neutral pH.[5][6]

G cluster_0 Reactants cluster_1 Reaction Conditions A This compound E Oxime Bond Formation (Nucleophilic attack and dehydration) A->E B Aldehyde- or Ketone-modified Biomolecule B->E C Aqueous buffer (pH 6.5-7.5) C->E Solvent D Optional: Aniline catalyst D->E Catalyst F Stable Bioconjugate E->F

References

molecular weight of t-Boc-Aminooxy-pentane-amine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

t-Boc-Aminooxy-pentane-amine is a bifunctional linker molecule utilized in bioconjugation and chemical synthesis. It features two primary reactive groups: a Boc-protected aminooxy group and a primary amine. The tert-butyloxycarbonyl (Boc) protecting group provides stability under various conditions and can be removed under mild acidic conditions to reveal the reactive aminooxy functionality. The primary amine allows for conjugation to molecules containing carboxylic acids or activated esters. This technical guide provides the core physicochemical properties of this compound.

Physicochemical Properties

The fundamental chemical properties of this compound are summarized below. The molecular weight is derived from its chemical formula, C10H22N2O3, based on the atomic masses of its constituent elements.

PropertyValueReference
Molecular Formula C10H22N2O3[1][2][3]
Molecular Weight 218.30 g/mol [1][2][3]
CAS Number 848349-01-9[2][3]

Elemental Composition and Molecular Weight Calculation

The molecular weight is calculated by summing the atomic weights of all atoms in the molecular formula.

ElementSymbolCountAtomic Weight ( g/mol )Total Weight ( g/mol )
CarbonC1012.011120.11
HydrogenH221.00822.176
NitrogenN214.00728.014
OxygenO315.99947.997
Total 218.297

Note: The commonly cited molecular weight is rounded to 218.3 or 218.30.[1][3]

Chemical Reactivity and Applications

This compound serves as a linker in chemical synthesis.[1][2][3] The primary amine group is reactive towards entities such as carboxylic acids and activated NHS esters.[2][3] Following the deprotection of the Boc group, the resulting aminooxy group can react with aldehydes or ketones to form a stable oxime bond, a common strategy in bioconjugation.[2][3]

This document is intended for research and scientific professionals. The information provided is based on publicly available data. Experimental protocols and signaling pathways are not applicable to the determination of a compound's molecular weight.

References

The Strategic Role of the Boc Protecting Group in Linker Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (Boc) protecting group is a cornerstone in the chemical synthesis of complex biomolecules and therapeutic agents. Its widespread use stems from its robustness under a variety of synthetic conditions and its facile, selective removal under acidic conditions. In the realm of drug development, particularly in the construction of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), the Boc group plays a critical role in the synthesis of linkers that connect the targeting moiety to the therapeutic payload. This technical guide provides a comprehensive overview of the function of the Boc protecting group in linkers, detailing its application, quantitative stability, and the experimental protocols for its use.

Core Principles of Boc Protection in Linkers

The primary function of the Boc group in linker synthesis is to temporarily mask a reactive amine functional group.[1] This protection is essential for achieving regioselectivity during the synthesis of heterobifunctional linkers, which possess two different reactive functionalities. By protecting one amine terminus with a Boc group, other chemical transformations can be carried out on the other end of the linker without unintended side reactions. The Boc group is stable to basic and nucleophilic conditions, making it compatible with a wide range of coupling chemistries.[1]

The key characteristic of the Boc group is its lability under acidic conditions.[2] Treatment with a moderately strong acid, such as trifluoroacetic acid (TFA), efficiently cleaves the carbamate (B1207046) bond, liberating the free amine and generating carbon dioxide and a stable tert-butyl cation.[2] This orthogonality allows for the selective deprotection of the Boc group in the presence of other protecting groups, such as the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, which is a fundamental strategy in complex multi-step syntheses.[3]

Data Presentation: Quantitative Analysis of Boc Group Stability and Cleavage

The efficiency and selectivity of Boc group removal are critical for the successful synthesis of linker-drug conjugates. The rate of deprotection is highly dependent on the acid used, its concentration, and the solvent system.

Acidic Reagent Typical Conditions Relative Cleavage Time Notes References
Trifluoroacetic Acid (TFA)20-50% in Dichloromethane (DCM)Fast (minutes to a few hours)Most common and effective reagent. The rate shows a second-order dependence on TFA concentration.[2][4]
Hydrochloric Acid (HCl)4M in 1,4-Dioxane or MethanolFast (minutes to a few hours)A common and cost-effective alternative to TFA. The reaction rate also exhibits a second-order dependence on HCl concentration.[5][6]
Sulfuric Acid (H₂SO₄)VariesFastEffective, with similar kinetic dependence to HCl.[5]
Methanesulfonic Acid (MSA)VariesFastEffective, with similar kinetic dependence to HCl.[5]
Formic Acid88-98%Slower (hours to days)Milder alternative, useful when other acid-sensitive groups are present.
Zinc Bromide (ZnBr₂)In DCMSlow (24-72 hours)A mild Lewis acid option for selective deprotection.[2]

Table 1: Comparison of Acidic Reagents for Boc Deprotection.

Kinetics of Boc Deprotection:

Studies on the kinetics of Boc cleavage have shown that the reaction rate is not simply first-order with respect to the acid concentration. For acids like HCl, H₂SO₄, and MSA, the reaction rate exhibits a second-order dependence on the acid concentration.[5][7][8] This is rationalized by a mechanism involving a general acid-catalyzed separation of a reversibly formed ion-molecule pair from the protonated carbamate.[5][9] In contrast, deprotection with TFA, while rapid, can show a more complex, inverse kinetic dependence on the trifluoroacetate (B77799) concentration, requiring a large excess of the acid for efficient cleavage.[5]

Experimental Protocols

Protocol 1: Boc Protection of an Amine-Terminated Linker

This protocol describes the general procedure for the protection of a primary or secondary amine in a linker molecule using di-tert-butyl dicarbonate (B1257347) (Boc anhydride).

Materials:

  • Amine-containing linker

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the amine-containing linker (1 equivalent) in DCM or THF.

  • Add TEA or DIPEA (1.5 - 2 equivalents) to the solution.

  • Add a solution of (Boc)₂O (1.1 - 1.5 equivalents) in the same solvent dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting Boc-protected linker by flash column chromatography if necessary.

Protocol 2: Boc Deprotection of a Linker

This protocol outlines the standard procedure for the removal of a Boc protecting group from a linker using trifluoroacetic acid.

Materials:

  • Boc-protected linker

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene (B28343) (for co-evaporation)

  • Saturated aqueous sodium bicarbonate solution (for neutralization, optional)

Procedure:

  • Dissolve the Boc-protected linker in DCM (e.g., 10 mL per gram of linker).

  • Cool the solution to 0 °C in an ice bath.

  • Add TFA to the solution to a final concentration of 20-50% (v/v).

  • Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).

  • Concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and TFA.

  • Add toluene to the residue and evaporate under reduced pressure. Repeat this co-evaporation step 2-3 times to ensure complete removal of residual TFA.

  • The resulting deprotected amine (as a TFA salt) can often be used directly in the next step.

  • For neutralization, dissolve the residue in DCM and wash with saturated aqueous sodium bicarbonate solution. Dry the organic layer and concentrate to obtain the free amine.

Mandatory Visualizations

Synthesis Workflow of a Heterobifunctional Linker

The following diagram illustrates a typical workflow for the synthesis of a heterobifunctional linker where a Boc group is used to protect an amine terminus, allowing for the introduction of a different functional group at the other end.

linker_synthesis start Amine-terminated Linker Precursor boc_protection Boc Protection ((Boc)₂O, Base) start->boc_protection boc_protected Boc-Protected Linker Intermediate boc_protection->boc_protected functionalization Functionalization of Other Terminus (e.g., NHS ester formation) boc_protected->functionalization heterobifunctional Boc-Protected Heterobifunctional Linker functionalization->heterobifunctional boc_deprotection Boc Deprotection (TFA in DCM) heterobifunctional->boc_deprotection final_linker Final Heterobifunctional Linker with Free Amine boc_deprotection->final_linker boc_deprotection_mechanism cluster_reactants Reactants cluster_products Products boc_amine Boc-Protected Amine (R-NH-Boc) protonation Protonation of Carbonyl Oxygen boc_amine->protonation acid Acid (H⁺) acid->protonation protonated_boc Protonated Intermediate protonation->protonated_boc fragmentation Fragmentation protonated_boc->fragmentation tbutyl_cation tert-Butyl Cation fragmentation->tbutyl_cation carbamic_acid Carbamic Acid Intermediate (R-NH-COOH) fragmentation->carbamic_acid free_amine Free Amine (R-NH₂) co2 Carbon Dioxide (CO₂) decarboxylation Decarboxylation carbamic_acid->decarboxylation decarboxylation->free_amine decarboxylation->co2 adc_workflow cluster_synthesis ADC Synthesis cluster_action Mechanism of Action boc_linker Boc-Protected Linker-Payload conjugation Conjugation (after Boc deprotection) boc_linker->conjugation antibody Monoclonal Antibody (mAb) antibody->conjugation adc Antibody-Drug Conjugate (ADC) conjugation->adc binding ADC binds to Antigen on Cancer Cell adc->binding internalization Internalization (Endocytosis) binding->internalization lysosome Trafficking to Lysosome internalization->lysosome cleavage Linker Cleavage (e.g., acidic pH, enzymes) lysosome->cleavage payload_release Payload Release cleavage->payload_release cell_death Cancer Cell Death (Apoptosis) payload_release->cell_death

References

An In-depth Technical Guide to Bifunctional Crosslinkers for Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of bifunctional crosslinkers, essential reagents for elucidating protein interactions, developing antibody-drug conjugates (ADCs), and immobilizing biomolecules. We will delve into their classification, core chemistries, and practical applications, complete with detailed experimental protocols and quantitative data to guide your research.

Core Concepts: Understanding Bifunctional Crosslinkers

Bifunctional crosslinkers are molecules with two reactive ends connected by a spacer arm.[1] These reagents form stable, covalent bonds between two target functional groups on the same or different molecules.[2] This capability is fundamental to studying protein-protein interactions, defining molecular proximity, and constructing complex biomolecular architectures like ADCs.[3][]

The structure of a crosslinker dictates its function:

  • Two Reactive Groups: These determine which functional groups the crosslinker will bind to (e.g., primary amines, sulfhydryls).[3]

  • A Spacer Arm: This connects the two reactive groups and determines the distance between the linked molecules.[5] Spacer arms can also possess features like cleavability or enhanced water solubility.[6][7]

Classification of Bifunctional Crosslinkers

Crosslinkers are categorized based on the nature of their reactive groups and the properties of their spacer arm.

2.1. Based on Reactive Groups:

  • Homobifunctional Crosslinkers: These possess two identical reactive groups and are typically used in single-step reactions to polymerize molecules or link subunits with like functional groups, such as amine-to-amine connections.[8]

  • Heterobifunctional Crosslinkers: These have two different reactive groups, enabling sequential, controlled conjugation of molecules with dissimilar functional groups.[2][8] This two-step process minimizes undesirable self-conjugation and polymerization.[2][3]

  • Photoreactive Crosslinkers: A subset of heterobifunctional crosslinkers, these reagents have one thermochemically reactive group and one group that becomes reactive only upon exposure to UV light.[8][9] This allows for precise temporal control and is invaluable for capturing transient or weak interactions by forming covalent bonds with nearby molecules non-specifically upon activation.[9][10]

2.2. Based on Spacer Arm Properties:

  • Cleavable vs. Non-cleavable: Cleavable linkers contain bonds (e.g., disulfide or ester) that can be broken under specific conditions (e.g., reduction, change in pH).[7] This is crucial for applications like drug delivery, where the payload must be released within the target cell.[11] Non-cleavable linkers form permanent, stable bonds, ideal for applications requiring long-term stability.[7][12]

  • Spacer Arm Length: The length of the spacer arm, typically measured in angstroms (Å), defines the distance between the conjugated molecules.[5]

Quantitative Data Summary

The selection of an appropriate crosslinker is critical for experimental success. The table below summarizes the properties of several common bifunctional crosslinkers.

CrosslinkerAbbreviationTypeReactive GroupsSpacer Arm Length (Å)Cleavable?Key Applications
Disuccinimidyl suberate (B1241622)DSSHomobifunctionalAmine (NHS ester)11.4NoProtein interaction analysis, receptor-ligand crosslinking[13]
Bis[sulfosuccinimidyl] suberateBS3HomobifunctionalAmine (NHS ester)11.4NoWater-soluble alternative to DSS, cell surface crosslinking
Dithiobis(succinimidyl propionate)DSPHomobifunctionalAmine (NHS ester)12.0Yes (Disulfide)Reversible crosslinking, identifying interacting proteins[8]
3,3'-Dithiobis[sulfosuccinimidylpropionate]DTSSPHomobifunctionalAmine (NHS ester)12.0Yes (Disulfide)Water-soluble, reversible crosslinking
Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSMCCHeterobifunctionalAmine (NHS ester), Sulfhydryl (Maleimide)8.3NoAntibody-drug conjugation, enzyme labeling[14][15]
Sulfo-SMCCSulfo-SMCCHeterobifunctionalAmine (NHS ester), Sulfhydryl (Maleimide)8.3NoWater-soluble version of SMCC for bioconjugation in aqueous buffers[16]
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimideEDC or EDACZero-LengthCarboxyl, Amine0NoPeptide immobilization, conjugating haptens to carrier proteins[17][18]
N-Hydroxysuccinimidyl-4-azidosalicylic acidNHS-ASAHeterobifunctionalAmine (NHS ester), Photoreactive (Aryl azide)9.2NoPhotoaffinity labeling, capturing protein-protein interactions[19]

Core Chemistries and Reaction Mechanisms

Understanding the underlying chemistry of crosslinker reactions is essential for designing effective conjugation strategies.

4.1. Amine-Reactive Chemistry: NHS Esters

N-hydroxysuccinimide (NHS) esters are highly reactive towards primary amines (-NH₂), found at the N-terminus of proteins and on the side chains of lysine (B10760008) residues.[20] The reaction, a nucleophilic acyl substitution, occurs efficiently at a physiological to slightly alkaline pH (7.2-9.0) and forms a stable, covalent amide bond.[21][22]

Caption: NHS ester reaction with a primary amine to form a stable amide bond.

4.2. Sulfhydryl-Reactive Chemistry: Maleimides

Maleimide (B117702) groups react with high specificity towards sulfhydryl groups (-SH), present in cysteine residues.[23] This reaction, a Michael addition, proceeds optimally in a pH range of 6.5-7.5, forming a stable, non-reversible thioether bond.[23][24] It is crucial to avoid buffers containing free thiols, as they will compete with the target molecule.[5]

Maleimide_Reaction cluster_0 Maleimide Group cluster_1 Protein with Sulfhydryl R1-Maleimide R₁—Maleimide Thioether-Bond R₁—(Thioether Bond)—S—Protein R1-Maleimide->Thioether-Bond + Protein-SH Protein—SH Protein-SH->Thioether-Bond

Caption: Maleimide reaction with a sulfhydryl group to form a stable thioether bond.

4.3. Carboxyl-Reactive Chemistry: Carbodiimides (EDC)

Carbodiimides, such as EDC, are "zero-length" crosslinkers that facilitate the formation of an amide bond between a carboxyl group (-COOH) and a primary amine (-NH₂), without becoming part of the final linkage.[25][26] EDC first activates the carboxyl group to form a highly reactive O-acylisourea intermediate.[25] This intermediate then reacts with a primary amine to form a stable amide bond, releasing a soluble urea (B33335) byproduct.[18]

Caption: EDC-mediated coupling of a carboxyl group and a primary amine.

Experimental Protocols & Workflows

Precise and reproducible results in crosslinking experiments depend on carefully planned protocols.

5.1. General Experimental Workflow for Protein Crosslinking

The following diagram outlines a typical workflow for a crosslinking experiment designed to identify protein-protein interactions.

Crosslinking_Workflow A 1. Sample Preparation (e.g., Cell Lysate) B 2. Add Crosslinker (e.g., DSS) A->B C 3. Incubate (e.g., 30 min, RT) B->C D 4. Quench Reaction (e.g., Tris Buffer) C->D E 5. Analyze Crosslinked Products D->E F SDS-PAGE E->F G Western Blot E->G H Mass Spectrometry E->H

Caption: General workflow for a one-step protein-protein crosslinking experiment.

5.2. Detailed Protocol 1: Amine-to-Amine Crosslinking with DSS

This protocol provides a method for crosslinking proteins in a solution using Disuccinimidyl suberate (DSS).[27]

Materials:

  • Protein sample in an amine-free buffer (e.g., PBS, HEPES, Bicarbonate) at pH 7-9.[28]

  • DSS (moisture-sensitive, store desiccated at -20°C).[13]

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF).[13]

  • Quenching buffer (e.g., 1M Tris-HCl, pH 7.5).[28]

Procedure:

  • Prepare Protein Sample: Ensure the protein solution is in an appropriate amine-free buffer.

  • Prepare DSS Stock Solution: Immediately before use, allow the DSS vial to equilibrate to room temperature. Prepare a 25 mM stock solution by dissolving DSS in DMSO or DMF.[28] For example, dissolve 2 mg of DSS in 216 µL of solvent.[28]

  • Crosslinking Reaction: Add the DSS stock solution to the protein sample. The final concentration and molar excess of DSS depend on the protein concentration.

    • For protein concentrations >5 mg/mL, use a 10-fold molar excess.[28]

    • For protein concentrations <5 mg/mL, use a 20- to 50-fold molar excess.[28]

    • Aim for a final DSS concentration between 0.25-5 mM.[28]

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice.[13][29]

  • Quench Reaction: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM Tris. Incubate for 15 minutes at room temperature.[27][29]

  • Analysis: The crosslinked sample is now ready for analysis by SDS-PAGE, Western Blot, or mass spectrometry to identify crosslinked species.[27]

5.3. Detailed Protocol 2: Two-Step Amine-to-Sulfhydryl Crosslinking with SMCC

This protocol describes the conjugation of two proteins using the heterobifunctional crosslinker SMCC.[14]

Materials:

  • Protein 1 (amine-containing) in an amine-free buffer (e.g., PBS, pH 7.2-8.0).

  • Protein 2 (sulfhydryl-containing) in a suitable buffer (e.g., PBS, pH 6.5-7.5).[15]

  • SMCC (moisture-sensitive, store desiccated at -20°C).[14]

  • Anhydrous DMSO or DMF.[14]

  • Desalting column.

Procedure:

Step 1: Maleimide-Activation of Protein 1

  • Prepare SMCC Stock: Allow SMCC to warm to room temperature. Prepare a stock solution (e.g., 50 mM) in dry DMSO or DMF.[14]

  • Activate Protein 1: Add a 10- to 50-fold molar excess of SMCC to the solution of Protein 1.[16][30]

  • Incubate: React for 30-60 minutes at room temperature.[31]

  • Remove Excess SMCC: Immediately remove non-reacted SMCC using a desalting column equilibrated with a suitable buffer (e.g., PBS, pH 6.5-7.5).[15] This step is critical to prevent the maleimide group from being quenched.

Step 2: Conjugation to Protein 2

  • Prepare Protein 2: If necessary, reduce disulfide bonds in Protein 2 using a reducing agent like TCEP to generate free sulfhydryls. Remove the reducing agent using a desalting column.[30]

  • Conjugation Reaction: Combine the maleimide-activated Protein 1 with the sulfhydryl-containing Protein 2 in a desired molar ratio.[14]

  • Incubate: React for 1-2 hours at room temperature or 2-3 hours on ice.[14][31]

  • Analysis: Analyze the resulting conjugate by SDS-PAGE to visualize the formation of a new, higher molecular weight band. Further characterization can be done by mass spectrometry.[15]

Applications in Research and Drug Development

Bifunctional crosslinkers are indispensable tools across numerous scientific disciplines.

  • Mapping Protein-Protein Interactions: Crosslinkers stabilize interactions, allowing for the identification of binding partners and the mapping of interaction interfaces within protein complexes.[10]

  • Structural Biology: They provide distance constraints that aid in determining the three-dimensional structure of proteins and their complexes.[10]

  • Immobilization: Proteins can be covalently attached to solid supports (e.g., beads, surfaces) for applications like affinity chromatography or immunoassays.[17]

  • Antibody-Drug Conjugates (ADCs): In this major therapeutic application, a potent cytotoxic drug (payload) is linked to a monoclonal antibody via a crosslinker.[] The antibody targets a specific antigen on cancer cells, delivering the payload directly to the tumor site, which enhances efficacy and reduces systemic toxicity.[11][32]

ADC_Concept cluster_0 Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody Linker Bifunctional Crosslinker Antibody->Linker Tumor_Cell Tumor Cell (with Target Antigen) Antibody->Tumor_Cell Targets Drug Cytotoxic Payload Linker->Drug ADC

Caption: Conceptual diagram of an Antibody-Drug Conjugate (ADC).

References

An In-depth Technical Guide to Amine-Reactive Chemical Linkers for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Amine-reactive crosslinkers are crucial chemical tools in modern life sciences and drug development, facilitating the covalent linkage of two or more molecules.[1] These reagents possess at least two reactive groups that specifically target primary amines (-NH₂), which are readily available on the N-terminus of proteins and the side chains of lysine (B10760008) residues.[1] This inherent reactivity enables the stable conjugation of a wide array of biomolecules, including proteins, peptides, and antibodies, for diverse applications ranging from the elucidation of protein-protein interactions to the construction of sophisticated antibody-drug conjugates (ADCs).[1] This guide provides a comprehensive technical overview of the core principles, quantitative data, and detailed methodologies associated with the use of amine-reactive linkers.

The Chemistry of Amine-Reactive Linkers

The fundamental principle governing amine-reactive linkers is the nucleophilic character of primary amines. The lone pair of electrons on the nitrogen atom of a primary amine readily attacks electrophilic centers within the crosslinker, leading to the formation of a stable covalent bond. The most prominent classes of amine-reactive functional groups include N-hydroxysuccinimide (NHS) esters, carbodiimides, and squaric acid esters.

N-Hydroxysuccinimide (NHS) Esters: The Workhorse of Amine Chemistry

NHS esters are the most widely utilized class of amine-reactive crosslinkers due to their high reactivity and the formation of stable amide bonds. The reaction proceeds via nucleophilic acyl substitution, where the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of N-hydroxysuccinimide as a byproduct. The reaction is most efficient at a slightly alkaline pH (typically 7.2-8.5), where the primary amines are deprotonated and therefore more nucleophilic.[2][3][4] However, at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction.[3][5]

NHS_Ester_Reaction

Carbodiimides (EDC): Zero-Length Crosslinkers

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC or EDAC), are zero-length crosslinkers that facilitate the formation of an amide bond between a carboxyl group and a primary amine.[] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then readily displaced by a nucleophilic primary amine.[] This reaction is most efficient in acidic conditions (pH 4.5-5.0).[2] To increase the efficiency and stability of the reaction, N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS) is often added to convert the unstable O-acylisourea intermediate into a more stable amine-reactive NHS ester.[]

EDC_Reaction

Squaric Acid Esters: Sequential Conjugation

Squaric acid esters offer a unique platform for the sequential and chemoselective conjugation of two different amine-containing molecules. The reaction proceeds in a two-step manner. The first amine reacts with a squaric acid diester under neutral conditions to form a stable monoamide monoester. The second amine can then be introduced to react with the remaining ester group under basic conditions (pH 9.0) to form a stable diamide.[7] This stepwise approach allows for the precise construction of complex bioconjugates.[7][8][9]

Quantitative Data of Common Amine-Reactive Linkers

The selection of an appropriate crosslinker is dictated by its physicochemical properties. The following tables summarize key quantitative data for a selection of common amine-reactive crosslinkers.

Homobifunctional Amine-Reactive Crosslinkers
CrosslinkerAbbreviationMolecular Weight ( g/mol )Spacer Arm Length (Å)Cleavable?Water-Soluble?Membrane Permeable?
Bis(sulfosuccinimidyl) suberateBS3572.4311.4NoYesNo
Disuccinimidyl suberateDSS368.3511.4NoNoYes
Disuccinimidyl glutarateDSG326.267.7NoNoYes
Dithiobis(succinimidyl propionate)DSP404.4212.0Yes (by thiols)NoYes
Dithiobis(sulfosuccinimidyl propionate)DTSSP608.5112.0Yes (by thiols)YesNo
Ethylene glycol bis(succinimidyl succinate)EGS456.3616.1Yes (by hydroxylamine)NoYes
Ethylene glycol bis(sulfosuccinimidyl succinate)Sulfo-EGS660.4516.1Yes (by hydroxylamine)YesNo

Data compiled from multiple sources.[10][11][12][13]

Heterobifunctional Amine-Reactive Crosslinkers
CrosslinkerAbbreviationMolecular Weight ( g/mol )Spacer Arm Length (Å)Reactive EndsCleavable?Water-Soluble?
N-Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSMCC334.328.3NHS ester, MaleimideNoNo
Sulfosuccinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylateSulfo-SMCC436.378.3Sulfo-NHS ester, MaleimideNoYes
N-Succinimidyl 4-(p-maleimidophenyl)butyrateSMPB382.3511.6NHS ester, MaleimideNoNo
N-Succinimidyl-p-formylbenzoateSFPB247.26.9NHS ester, AldehydeNoNo
N-Hydroxysuccinimidyl-4-azidosalicylic acidNHS-ASA262.29.2NHS ester, Photoreactive AzideNoNo
N-Succinimidyl (4-iodoacetyl)aminobenzoateSIAB402.1610.6NHS ester, IodoacetamideNoNo

Data compiled from multiple sources.[7][14][15][16]

Experimental Protocols

Protocol 1: Protein Labeling with NHS Esters

This protocol provides a general procedure for labeling a protein with an amine-reactive fluorescent dye containing an NHS ester.

Materials:

  • Protein of interest (2-10 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-8.0)

  • Amine-reactive fluorescent dye (NHS ester)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium borate (B1201080) buffer, pH 8.3-8.5

  • Quenching Solution: 1 M Tris-HCl or 1.5 M hydroxylamine, pH 8.5

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Ensure the protein solution is free of amine-containing buffers (e.g., Tris, glycine) and stabilizers (e.g., BSA). If necessary, perform a buffer exchange into the Reaction Buffer.

  • Dye Preparation: Immediately before use, dissolve the amine-reactive dye in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[2]

  • Labeling Reaction: a. Calculate the required volume of the dye solution to achieve a desired molar excess (typically 10-20 fold molar excess of dye to protein). b. While gently stirring the protein solution, slowly add the calculated amount of the dye solution.[2] c. Incubate the reaction for 1-2 hours at room temperature, protected from light.[2]

  • Quenching Reaction (Optional): To stop the reaction, add the Quenching Solution to a final concentration of 50-100 mM and incubate for 30-60 minutes at room temperature.[17][18]

  • Purification: Separate the labeled protein from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS). The first colored fraction to elute will be the labeled protein.

  • Determination of Degree of Labeling (DOL): Measure the absorbance of the purified conjugate at 280 nm (for protein) and the absorbance maximum of the dye. Calculate the DOL using the Beer-Lambert law, correcting for the dye's absorbance at 280 nm.[18]

Protocol 2: Two-Step Protein-Protein Conjugation using EDC/NHS

This protocol describes the covalent crosslinking of two proteins using EDC and NHS.

Materials:

  • Protein #1 (with available carboxyl groups)

  • Protein #2 (with available primary amines)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 7.5 or 1 M hydroxylamine

  • 2-Mercaptoethanol (B42355) (optional, for quenching EDC)

  • Desalting column

Procedure:

  • Activation of Protein #1: a. Dissolve Protein #1 in Activation Buffer. b. Add EDC (e.g., to a final concentration of 2-4 mM) and NHS or Sulfo-NHS (e.g., to a final concentration of 5-10 mM) to the Protein #1 solution.[18][19] c. Incubate for 15 minutes at room temperature.[18][19]

  • Removal of Excess Reagents (Optional but Recommended): a. To quench the EDC reaction, 2-mercaptoethanol can be added.[] b. Remove excess EDC and NHS, and exchange the buffer to the Coupling Buffer using a desalting column.

  • Conjugation to Protein #2: a. Immediately add the activated Protein #1 to a solution of Protein #2 in Coupling Buffer. A 1:1 molar ratio of the two proteins is a good starting point. b. Incubate for 2 hours at room temperature.[2]

  • Quenching: Stop the reaction by adding the Quenching Solution to a final concentration of 10-50 mM.

  • Purification: Purify the protein-protein conjugate from unreacted proteins and byproducts using an appropriate chromatography method (e.g., size-exclusion or ion-exchange chromatography).

Visualization of Pathways and Workflows

Antibody-Drug Conjugate (ADC) Mechanism of Action

ADCs are a class of targeted therapeutics that utilize monoclonal antibodies to deliver potent cytotoxic drugs specifically to cancer cells.[][8] The general mechanism involves the binding of the ADC to a tumor-associated antigen, internalization, and subsequent release of the cytotoxic payload, leading to cell death.[][8]

ADC_MoA

General Experimental Workflow for Bioconjugation

The process of creating a bioconjugate, such as a fluorescently labeled antibody or an ADC, follows a general workflow from initial reagent preparation to final characterization.

Bioconjugation_Workflow

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and differentiation.[20][21] Dysregulation of EGFR signaling is implicated in various cancers. Amine-reactive linkers can be used to conjugate probes to antibodies targeting EGFR or to its ligands, enabling the study of this pathway.

EGFR_Signaling

GPCR Signaling Pathway

G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that detect molecules outside the cell and activate internal signal transduction pathways.[22] Fluorescently labeled ligands or antibodies, created using amine-reactive linkers, are instrumental in studying GPCR trafficking and signaling.

GPCR_Signaling

References

Stability of the tert-Butoxycarbonyl (Boc) Protecting Group: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butoxycarbonyl (Boc) group is a cornerstone of modern organic synthesis, particularly in the assembly of complex molecules such as peptides and pharmaceuticals. Its widespread use stems from a favorable balance of stability under a broad range of synthetic conditions and its susceptibility to cleavage under specific, mild acidic conditions. This technical guide provides a comprehensive overview of the Boc group's stability profile, offering quantitative data where available, detailed experimental protocols, and mechanistic insights to aid in the strategic planning of synthetic routes.

Stability Under Acidic Conditions

The defining characteristic of the Boc protecting group is its lability to acid. Cleavage is typically rapid and clean in the presence of strong acids, proceeding through a mechanism involving protonation of the carbonyl oxygen followed by fragmentation to release the free amine, carbon dioxide, and a stable tert-butyl cation.[1][2]

The rate of deprotection is highly dependent on the acid strength, its concentration, the solvent, and the temperature. While highly effective, the generation of the electrophilic tert-butyl cation can lead to side reactions with nucleophilic residues such as tryptophan and methionine.[3] The use of scavengers like anisole, thioanisole, or triisopropylsilane (B1312306) (TIS) is often employed to mitigate these undesired alkylations.[4]

Table 1: Stability and Deprotection of the t-Boc Group under Acidic Conditions

Reagent/ConditionSolventTemperature (°C)TimeOutcomeCitation(s)
Trifluoroacetic Acid (TFA) (25-50%)Dichloromethane (DCM)Room Temp.30 min - 2 hComplete Deprotection[1][4]
Hydrochloric Acid (HCl) (4 M)1,4-Dioxane or Ethyl AcetateRoom Temp.30 min - 4 hComplete Deprotection[3][4]
Sulfuric Acid (H₂SO₄) (1.5-3.0 equiv.)t-Butyl Acetate (tBuOAc)Not SpecifiedNot SpecifiedSelective deprotection in the presence of t-butyl esters[5]
Methanesulfonic Acid (MeSO₃H) (1.5-3.0 equiv.)tBuOAc:DCM (4:1)Not SpecifiedNot SpecifiedSelective deprotection in the presence of t-butyl esters[5]
Oxalyl Chloride/(COCl)₂ in MethanolMethanolRoom Temp.1 - 4 hComplete Deprotection[6][7]
Tin(II) Triflate (Sn(OTf)₂)Dichloromethane (DCM)Room Temp.2 hComplete Deprotection[8]
0.1% TFA in Acetonitrile/WaterAcetonitrile/WaterRoom Temp.> 4 hSlow cleavage (~10% after 4 hours)[9]
Experimental Protocol: Boc Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a standard method for the removal of a Boc protecting group from an amine.

Materials:

  • Boc-protected amine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and other standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM (approximately 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

  • To the stirred solution, add TFA (typically 25-50% v/v). A color change may be observed.

  • Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 30 minutes to 2 hours.[3]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • Dissolve the residue in a suitable organic solvent such as ethyl acetate.

  • Wash the organic layer with a saturated aqueous NaHCO₃ solution to neutralize any remaining acid. Caution: CO₂ evolution may cause pressure buildup.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to yield the deprotected amine.

Deprotection_Workflow cluster_start Starting Material cluster_reaction Reaction cluster_workup Workup cluster_product Product start Boc-Protected Amine in DCM add_tfa Add TFA (25-50%) start->add_tfa stir Stir at Room Temperature add_tfa->stir monitor Monitor by TLC/LC-MS stir->monitor evaporate Evaporate Solvent & Excess TFA monitor->evaporate Reaction Complete dissolve Dissolve in Organic Solvent evaporate->dissolve wash_bicarb Wash with sat. NaHCO₃ dissolve->wash_bicarb wash_brine Wash with Brine wash_bicarb->wash_brine dry Dry over Na₂SO₄ wash_brine->dry concentrate Concentrate in vacuo dry->concentrate product Deprotected Amine concentrate->product

Boc Deprotection Workflow using TFA/DCM

Stability Under Basic and Nucleophilic Conditions

A key advantage of the Boc group is its exceptional stability towards a wide array of basic and nucleophilic reagents. This orthogonality allows for the use of base-labile protecting groups, such as the Fluorenylmethyloxycarbonyl (Fmoc) group, in the same synthetic sequence.

The stability to bases is attributed to the steric hindrance around the carbonyl group and the poor leaving group ability of the tert-butoxide ion. While generally robust, some instances of cleavage under harsh basic conditions have been reported, particularly at elevated temperatures.

Table 2: Stability of the t-Boc Group under Basic and Nucleophilic Conditions

Reagent/ConditionSolventTemperature (°C)TimeOutcomeCitation(s)
Sodium Hydroxide (NaOH)Water/DioxaneRoom Temp.Several hoursStable[1]
Triethylamine (NEt₃), PyridineVariousRoom Temp.Several hoursStable[10]
Lithium Diisopropylamide (LDA)Tetrahydrofuran (THF)-78 to Room Temp.Several hoursStable[10]
Potassium tert-butoxide (t-BuOK)t-ButanolRoom Temp.Several hoursStable[10]
Organolithium Reagents (RLi)Ethereal Solvents-78 to Room Temp.Several hoursStable[10]
Grignard Reagents (RMgX)Ethereal SolventsRoom Temp.Several hoursStable[10]
Sodium Methoxide (NaOMe)MethanolRoom Temp.Several hoursStable[10]
Ammonia (NH₃), Primary/Secondary AminesVariousRoom Temp.Several hoursStable[10]

Stability Under Reductive and Oxidative Conditions

The Boc group is generally stable to a variety of common reducing and oxidizing agents that do not generate acidic conditions. This allows for a wide range of chemical transformations to be performed on Boc-protected molecules.

Reductive Conditions

The Boc group is notably stable to catalytic hydrogenation, a common method for the removal of benzyl-type protecting groups (e.g., Cbz, Bn). This orthogonality is frequently exploited in peptide synthesis and other complex molecule constructions. It is also resistant to dissolving metal reductions and hydride reagents under standard conditions.

Table 3: Stability of the t-Boc Group under Reductive Conditions

Reagent/ConditionSolventTemperature (°C)TimeOutcomeCitation(s)
H₂ / Palladium on Carbon (Pd/C)Methanol, Ethanol, Ethyl AcetateRoom Temp.Several hoursStable[11]
H₂ / Raney Nickel (Ra-Ni)Methanol, EthanolRoom Temp.Several hoursStable[10]
Lithium Aluminum Hydride (LiAlH₄)Tetrahydrofuran (THF), Diethyl Ether0 to Room Temp.Several hoursStable[10]
Sodium Borohydride (NaBH₄)Methanol, EthanolRoom Temp.Several hoursStable[10]
Zinc in Acetic Acid (Zn/AcOH)Acetic AcidRoom Temp.Several hoursCleavage due to acidic conditions[10]
Sodium in Liquid Ammonia (Na/NH₃)Liquid Ammonia-78Several hoursStable[10]
Oxidative Conditions

The Boc group is robust towards many common oxidizing agents. However, strongly acidic oxidizing conditions can lead to its cleavage.

Table 4: Stability of the t-Boc Group under Oxidative Conditions

Reagent/ConditionSolventTemperature (°C)TimeOutcomeCitation(s)
m-Chloroperoxybenzoic acid (m-CPBA)Dichloromethane (DCM)Room Temp.Several hoursStable[10]
Potassium Permanganate (KMnO₄) (neutral/basic)Water/AcetoneRoom Temp.Several hoursStable[10]
Chromium Trioxide/Pyridine (Collins Reagent)Dichloromethane (DCM)Room Temp.Several hoursStable[10]
Swern Oxidation ((COCl)₂, DMSO, NEt₃)Dichloromethane (DCM)-78 to Room Temp.Several hoursStable[12]
Dess-Martin Periodinane (DMP)Dichloromethane (DCM)Room Temp.Several hoursStable[10]
Osmium Tetroxide (OsO₄)t-Butanol/WaterRoom Temp.Several hoursStable[10]
Ozone (O₃) followed by reductive workupDichloromethane (DCM)/Methanol-78Several hoursStable[10]

Stability in Common Synthetic Transformations

The compatibility of the Boc group with a wide range of reaction conditions is a primary reason for its extensive use. Below is a summary of its stability in several common carbon-carbon and carbon-heteroatom bond-forming reactions.

Table 5: Stability of the t-Boc Group in Various Synthetic Reactions

ReactionTypical Reagents/ConditionsStability of t-BocCitation(s)
Wittig Reaction Phosphorus ylides, aldehydes/ketones, THFStable[10]
Suzuki Coupling Palladium catalyst, base (e.g., K₂CO₃, Cs₂CO₃), boronic acid/esterGenerally Stable, but can be base-labile under harsh conditions[4][13]
Heck Reaction Palladium catalyst, base (e.g., NEt₃), alkene, aryl halideStable[14]
Sonogashira Coupling Palladium catalyst, copper co-catalyst, base (e.g., NEt₃), alkyne, aryl halideStable[10]
Mitsunobu Reaction Triphenylphosphine (PPh₃), diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)Stable[2][7]
Grubbs Metathesis Ruthenium-based catalystsStable[5]
Epoxidation m-CPBA, other peroxy acidsStable[10]
Azide-Alkyne Cycloaddition (Click Chemistry) Copper(I) catalystStable[10]
Experimental Protocol: Suzuki Coupling with a Boc-Protected Substrate

This protocol provides a general procedure for a Suzuki cross-coupling reaction where one of the coupling partners contains a Boc-protected amine.

Materials:

  • Boc-protected aryl halide

  • Aryl boronic acid or ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane, toluene, DMF, with water)

  • Round-bottom flask or microwave vial, magnetic stirrer, condenser, and other standard laboratory glassware

Procedure:

  • To a round-bottom flask or microwave vial, add the Boc-protected aryl halide (1.0 equiv.), the aryl boronic acid or ester (1.1-1.5 equiv.), and the base (2.0-3.0 equiv.).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Evacuate and backfill the reaction vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent system (e.g., a mixture of dioxane and water).

  • Heat the reaction mixture with stirring to the desired temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.

  • Filter the mixture through a pad of celite to remove the palladium catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product reagents Combine Boc-protected halide, boronic acid, base, and catalyst inert Evacuate and backfill with inert gas reagents->inert solvent Add degassed solvent inert->solvent heat Heat with stirring solvent->heat monitor Monitor by TLC/LC-MS heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete dilute Dilute with organic solvent cool->dilute filter Filter through celite dilute->filter wash Wash with water and brine filter->wash dry Dry and concentrate wash->dry purify Purify by chromatography dry->purify product Coupled Product purify->product

Suzuki Coupling Workflow with a Boc-Protected Substrate

Thermal Stability

The Boc group exhibits moderate thermal stability. While stable at ambient and slightly elevated temperatures, it can undergo thermolytic cleavage at higher temperatures, typically above 150 °C. This property has been exploited for deprotection under neutral conditions, avoiding the use of strong acids. The efficiency of thermal deprotection can be influenced by the solvent and the presence of additives.

Table 6: Thermal Stability of the t-Boc Group

Temperature (°C)SolventTimeOutcomeCitation(s)
150Ionic Liquid5 - 6 hDeprotection observed, yields variable[11]
150 (with added water)Ionic Liquid2.5 - 6 hImproved yield and purity of deprotected product[11]
130 (with 2 equiv. TFA)Ionic Liquid7 - 10 minRapid deprotection[11]
150 - 240Trifluoroethanol (TFE) or Methanol30 - 60 minDeprotection, efficiency depends on substrate and temperature[13][15]
Room TemperatureVariousWeeksStable[16]
37Not specified (in reaction medium)30 hStable in non-acidic media[17]

Mechanistic Pathway of Acid-Catalyzed Deprotection

The cleavage of the Boc group in the presence of acid is a well-understood process that proceeds via a unimolecular mechanism (E1).

Mechanism of Acid-Catalyzed Boc Deprotection

Note: The image placeholders in the DOT script should be replaced with actual chemical structure images for a complete visual representation. Due to the limitations of this environment, generating images directly is not possible. The diagram illustrates the key steps: 1. Protonation of the carbonyl oxygen. 2. Fragmentation to form a stable tert-butyl cation and a carbamic acid intermediate. 3. The unstable carbamic acid rapidly decarboxylates to yield the free amine and carbon dioxide.

Conclusion

The tert-butoxycarbonyl protecting group remains an invaluable tool in modern organic synthesis due to its predictable and reliable stability profile. Its robustness towards basic, nucleophilic, and a wide range of reductive and oxidative conditions, combined with its facile removal under mild acidic conditions, allows for its strategic incorporation into complex synthetic pathways. A thorough understanding of its stability limits, as outlined in this guide, is crucial for the successful design and execution of synthetic strategies in research, development, and manufacturing.

References

purity analysis of t-Boc-Aminooxy-pentane-amine

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Purity Analysis of t-Boc-Aminooxy-pentane-amine

For researchers, scientists, and drug development professionals, establishing the purity of chemical reagents is a cornerstone of reliable and reproducible research. This compound, a bifunctional linker containing a protected aminooxy group and a primary amine, is a valuable tool in bioconjugation and medicinal chemistry. Its purity is paramount to the success of subsequent synthetic steps and the biological activity of the final constructs. This technical guide provides a comprehensive overview of the analytical methodologies for the purity assessment of this compound, complete with detailed experimental protocols and data interpretation.

Overview of Analytical Techniques

The purity of this compound can be rigorously assessed using a combination of chromatographic and spectroscopic techniques. The primary methods include:

  • High-Performance Liquid Chromatography (HPLC): A quantitative technique to separate the main compound from its impurities based on polarity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can be used for quantitative purity assessment (qNMR).

  • Mass Spectrometry (MS): Confirms the molecular weight of the target compound and helps in the identification of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An alternative chromatographic method, particularly useful for identifying volatile impurities, though derivatization of the polar functional groups is often necessary.

High-Performance Liquid Chromatography (HPLC) Analysis

Reverse-phase HPLC (RP-HPLC) is the most common and effective method for determining the purity of this compound. The method separates compounds based on their hydrophobicity.

Experimental Protocol: RP-HPLC
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[1][2]

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water.

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile.

  • Gradient: A typical gradient could be: 5% B to 95% B over 20 minutes.[1]

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 30 °C.[1][2]

  • Detection: UV at 210 nm.[1] The Boc group provides some UV absorbance at lower wavelengths.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve approximately 1 mg/mL of this compound in the initial mobile phase composition (e.g., 95:5 A:B).

Data Presentation: HPLC Purity Analysis
ParameterValue
Column C18, 4.6 x 250 mm, 5 µm
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Detection 210 nm
Retention Time (Main Peak) Illustrative: 12.5 min
Purity (Area %) Illustrative: >98%

Note: Retention times are illustrative and will vary depending on the specific HPLC system and conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and purity assessment of organic molecules. For this compound, both ¹H and ¹³C NMR are valuable.

¹H NMR: A Definitive Confirmation

The most characteristic signal in the ¹H NMR spectrum of a Boc-protected amine is a sharp singlet corresponding to the nine equivalent protons of the tert-butyl group, typically appearing around 1.4 ppm.[3] The presence and integration of this peak are strong indicators of successful Boc protection.

Experimental Protocol: ¹H NMR
  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or Deuterated methanol (B129727) (CD₃OD).

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of the deuterated solvent.

  • Data Acquisition: Standard proton experiment.

Quantitative NMR (qNMR)

For a more precise purity assessment, quantitative ¹H NMR (qNMR) can be employed. This technique involves adding a certified internal standard with a known concentration to the sample. By comparing the integral of a specific proton signal from the analyte to that of the internal standard, the absolute purity of the analyte can be determined.[4]

Data Presentation: NMR Analysis
NucleusIllustrative Chemical Shift (ppm)MultiplicityIntegrationAssignment
¹H ~3.4t2H-CH₂-ONH-Boc
~2.7t2H-CH₂-NH₂
~1.6m2H-CH₂-CH₂-ONH-Boc
~1.5m2H-CH₂-CH₂-NH₂
~1.4s9H-C(CH₃)₃
~1.3m2H-CH₂-CH₂-CH₂-
¹³C ~156Carbonyl of Boc group
~80Quaternary carbon of Boc group
Multiple peaks in the aliphatic regionPentane chain carbons

Note: Chemical shifts are illustrative and can vary based on solvent and other experimental conditions.

Mass Spectrometry (MS) and GC-MS

Mass spectrometry is essential for confirming the molecular weight of this compound. Direct infusion Electrospray Ionization (ESI) is a suitable method. GC-MS can also be used, but may require derivatization of the primary amine and aminooxy groups to increase volatility.

Experimental Protocol: ESI-MS
  • Instrumentation: A mass spectrometer with an ESI source.

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent like methanol or acetonitrile.

  • Analysis Mode: Positive ion mode is expected to show the protonated molecule [M+H]⁺.

Data Presentation: Mass Spectrometry
Ionization ModeCalculated m/z for C₁₀H₂₂N₂O₃Observed m/z [M+H]⁺
ESI+218.16Illustrative: 219.2

Experimental Workflow for Purity Analysis

Purity Analysis Workflow cluster_Sample Sample Preparation cluster_Analysis Analytical Techniques cluster_Data Data Interpretation cluster_Report Final Report Sample t-Boc-Aminooxy- pentane-amine HPLC RP-HPLC Analysis Sample->HPLC NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR MS ESI-MS Analysis Sample->MS Purity Purity Assessment (Area % from HPLC) HPLC->Purity Impurity Impurity Profiling HPLC->Impurity Structure Structural Confirmation (NMR Chemical Shifts, MS Molecular Weight) NMR->Structure NMR->Impurity MS->Structure MS->Impurity Report Certificate of Analysis Purity->Report Structure->Report Impurity->Report Analytical Logic cluster_Question Primary Question cluster_Methods Primary Methods cluster_Results Possible Outcomes cluster_Action Action IsPure Is the sample pure? Quantify Quantitative Analysis (e.g., HPLC, qNMR) IsPure->Quantify Qualify Qualitative Analysis (e.g., ¹H NMR, MS) IsPure->Qualify Pure Purity > 95% Correct Structure Quantify->Pure High Purity Impure Purity < 95% or Incorrect Structure Quantify->Impure Low Purity Qualify->Pure Correct Signals Qualify->Impure Unexpected Signals Proceed Proceed with application Pure->Proceed Repurify Repurify or resynthesize Impure->Repurify

References

Methodological & Application

Application Notes and Protocols for Bioconjugation Using t-Boc-Aminooxy-pentane-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-Aminooxy-pentane-amine is a versatile heterobifunctional linker that enables the covalent conjugation of two molecules. It features a tert-butyloxycarbonyl (Boc) protected aminooxy group and a primary amine, connected by a pentane (B18724) spacer. This configuration allows for a two-step conjugation strategy. The primary amine can be reacted with an activated carboxyl group (e.g., an NHS ester) to form a stable amide bond. Following the deprotection of the Boc group under acidic conditions, the revealed aminooxy group can then react with an aldehyde or ketone to form a stable oxime linkage.[1] This chemoselective ligation is particularly useful in bioconjugation for linking biomolecules such as proteins, peptides, or nucleic acids to other molecules like drugs, fluorescent probes, or polyethylene (B3416737) glycol (PEG).

The oxime bond formation is highly specific and proceeds efficiently under mild aqueous conditions, making it ideal for reactions involving sensitive biological molecules.[2][3] The stability of the resulting oxime bond is a key advantage for creating robust bioconjugates.[2]

Core Applications

  • Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies, targeting the drug to specific cells.

  • PEGylation: Proteins and peptides can be modified with PEG to improve their solubility, stability, and pharmacokinetic profiles.

  • Fluorescent Labeling: Fluorophores can be conjugated to biomolecules for imaging and diagnostic applications.

  • Surface Immobilization: Biomolecules can be attached to surfaces for applications in biosensors and arrays.

  • PROTACs (Proteolysis Targeting Chimeras): This linker can be a component in the synthesis of PROTACs to bring a target protein and an E3 ligase into proximity.

Chemical Properties and Reaction Scheme

PropertyValue
Molecular Formula C₁₀H₂₂N₂O₃
Molecular Weight 218.29 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents (DMF, DMSO)
Reactive Groups Primary Amine (-NH₂), Boc-protected Aminooxy (-ONH-Boc)

Experimental Protocols

This section provides detailed protocols for a typical bioconjugation workflow using this compound to conjugate a carboxylated small molecule to a protein containing an aldehyde group.

Protocol 1: Conjugation of this compound to a Carboxylated Molecule

This protocol describes the activation of a carboxyl group on a small molecule (e.g., a drug or a fluorescent dye) and its subsequent conjugation to the primary amine of the linker.

Materials:

  • Carboxylated molecule

  • This compound

  • N-hydroxysuccinimide (NHS)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • Anhydrous Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Reverse-phase HPLC for purification

Procedure:

  • Activation of the Carboxylated Molecule:

    • Dissolve the carboxylated molecule (1 equivalent) and NHS (1.1 equivalents) in anhydrous DMF.

    • Add EDC (1.1 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the NHS ester. The reaction progress can be monitored by TLC or LC-MS.

  • Conjugation to the Linker:

    • In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Add TEA or DIPEA (2-3 equivalents) to the linker solution.

    • Add the activated NHS ester solution to the linker solution.

    • Stir the reaction mixture at room temperature overnight.

  • Purification:

    • Purify the resulting t-Boc-aminooxy-pentane-amide conjugate by reverse-phase HPLC.

    • Characterize the purified product by mass spectrometry to confirm its identity.

Protocol 2: Boc Deprotection of the Aminooxy Group

This protocol describes the removal of the Boc protecting group to expose the reactive aminooxy functionality.

Materials:

  • t-Boc-aminooxy-pentane-amide conjugate (from Protocol 1)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Diethyl ether (cold)

Procedure:

  • Dissolve the t-Boc-aminooxy-pentane-amide conjugate in a solution of 25-50% TFA in DCM.

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the deprotection by TLC or LC-MS until the starting material is consumed.

  • Remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene (B28343) (3 x 10 mL).

  • The resulting deprotected linker-molecule conjugate (as a TFA salt) can be used directly in the next step or after neutralization. For neutralization, dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Protocol 3: Introduction of an Aldehyde Group into a Protein

For proteins that do not naturally contain an aldehyde or ketone, one must be introduced. A common method is the oxidation of an N-terminal serine residue.

Materials:

  • Protein with an N-terminal serine

  • Sodium periodate (B1199274) (NaIO₄) solution (freshly prepared)

  • Buffer (e.g., Phosphate Buffered Saline, pH 7.4)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Dissolve the protein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Cool the protein solution to 0°C in an ice bath.

  • Add a freshly prepared solution of sodium periodate to the protein solution to a final concentration of 1-10 mM.

  • Incubate the reaction on ice in the dark for 15-30 minutes.

  • Quench the reaction by adding an excess of a quenching agent like glycerol (B35011) or ethylene (B1197577) glycol.

  • Purify the aldehyde-containing protein from excess reagents using a size-exclusion chromatography column equilibrated with the desired buffer for the subsequent ligation step (e.g., acetate (B1210297) buffer, pH 4.5).

Protocol 4: Oxime Ligation to the Aldehyde-Containing Protein

This protocol describes the final conjugation step where the deprotected aminooxy-linker-molecule reacts with the aldehyde-containing protein.

Materials:

  • Aldehyde-containing protein (from Protocol 3)

  • Deprotected aminooxy-linker-molecule conjugate (from Protocol 2)

  • Ligation Buffer (e.g., 100 mM sodium acetate, pH 4.5)

  • Aniline (B41778) or p-phenylenediamine (B122844) (optional, as catalyst)

  • Size-exclusion chromatography (SEC) column for purification

Procedure:

  • Dissolve the aldehyde-containing protein in the ligation buffer.

  • Dissolve the deprotected aminooxy-linker-molecule conjugate in the ligation buffer. A 5-20 fold molar excess of the linker-molecule conjugate over the protein is recommended.

  • Add the linker-molecule solution to the protein solution.

  • If using a catalyst, add aniline or p-phenylenediamine to a final concentration of 10-100 mM. Catalysts can significantly increase the reaction rate, especially at neutral pH.[4][5]

  • Incubate the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by SDS-PAGE, which will show a shift in the molecular weight of the protein upon conjugation.

  • Purify the final protein bioconjugate from excess linker-molecule and other reagents using a size-exclusion chromatography column.[6][7][8][9]

  • The purified bioconjugate can be concentrated using an appropriate centrifugal filter device.

Characterization of the Bioconjugate

1. Mass Spectrometry (MS):

  • Purpose: To confirm the successful conjugation and determine the number of molecules conjugated per protein (drug-to-antibody ratio, DAR, in the case of ADCs).

  • Method: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry can be used to analyze the intact bioconjugate.[4][5][10][11][12] The increase in mass of the protein corresponds to the mass of the attached linker-molecule construct.

2. UV-Vis Spectroscopy:

  • Purpose: To quantify the concentration of the protein and the conjugated molecule, which can also be used to determine the degree of labeling.[13][14]

  • Method: Measure the absorbance of the bioconjugate at the characteristic wavelength of the protein (typically 280 nm) and the conjugated molecule (if it has a unique absorbance). The degree of labeling can be calculated using the Beer-Lambert law and the extinction coefficients of the protein and the conjugated molecule.[15][16]

3. SDS-PAGE:

  • Purpose: To visually confirm the conjugation.

  • Method: The bioconjugate will exhibit a higher molecular weight than the unconjugated protein, resulting in a shift in its migration on an SDS-PAGE gel.

Quantitative Data Summary

The efficiency of oxime ligation is influenced by pH, the presence of catalysts, and the concentration of reactants.

ParameterConditionEffect on Reaction RateReference
pH Optimal around 4.5The reaction rate is generally highest at a slightly acidic pH.[4]
Neutral (pH 7.0)The reaction is slower but can be significantly accelerated with catalysts.[4][5]
Catalyst Aniline (10-100 mM)Can increase the reaction rate up to 40-fold at neutral pH.[2][4]
p-Phenylenediamine (10 mM)More efficient than aniline, providing a 120-fold rate increase at pH 7 compared to the uncatalyzed reaction.[5][11]
m-PhenylenediamineReported to be up to 15 times more efficient than aniline.[17]
Reactant Concentration Micromolar (µM) concentrationsEfficient ligation can be achieved, especially with the use of catalysts.[5][11]
Equilibrium Constant (Keq) Oxime formationGenerally high (>10⁸ M⁻¹), indicating the formation of a very stable product.[18]
Second-Order Rate Constant Uncatalyzed at neutral pHSlow, often below 0.01 M⁻¹s⁻¹.[4]
Aniline-catalyzed at neutral pHCan be increased to the range of 10¹ - 10³ M⁻¹s⁻¹ with aromatic aldehydes.[18]

Visualizations

Bioconjugation_Workflow cluster_step1 Step 1: Linker Activation & Conjugation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Protein Modification cluster_step4 Step 4: Oxime Ligation Carboxyl_Molecule Carboxylated Molecule NHS_Ester Activated NHS Ester Carboxyl_Molecule->NHS_Ester EDC, NHS Conjugate1 Boc-Protected Linker-Molecule NHS_Ester->Conjugate1 Linker t-Boc-Aminooxy- pentane-amine Linker->Conjugate1 Deprotected_Conjugate Aminooxy-Linker- Molecule Conjugate1->Deprotected_Conjugate TFA Final_Conjugate Final Protein Bioconjugate Deprotected_Conjugate->Final_Conjugate Protein Protein with N-terminal Serine Aldehyde_Protein Aldehyde- functionalized Protein Protein->Aldehyde_Protein NaIO4 Aldehyde_Protein->Final_Conjugate pH 4.5 (or catalyzed at pH 7)

Caption: Experimental workflow for bioconjugation.

Oxime_Ligation_Mechanism Reactants Aldehyde-Protein + Aminooxy-Linker Intermediate Hemiaminal Intermediate Reactants->Intermediate Nucleophilic Attack Product Oxime-Linked Bioconjugate + H2O Intermediate->Product Dehydration

Caption: Oxime ligation reaction mechanism.

References

Application Notes and Protocols for Protein Labeling with t-Boc-Aminooxy-pentane-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-Aminooxy-pentane-amine is a versatile heterobifunctional linker designed for the targeted modification of proteins and other biomolecules. This reagent features two key functional groups: an aminooxy group and a tert-butyloxycarbonyl (Boc)-protected primary amine, separated by a pentane (B18724) spacer. The aminooxy group facilitates the covalent labeling of proteins through the formation of a stable oxime bond with carbonyl groups (aldehydes or ketones).[1][2] The Boc-protected amine provides a latent reactive site that, upon deprotection, can be utilized for subsequent conjugation reactions.

This methodology is particularly useful for site-specific protein modification, as carbonyl groups can be selectively introduced into proteins through various methods, such as the oxidation of glycosylation sites or the enzymatic conversion of specific amino acid residues.[3][4] The resulting oxime linkage is highly stable under physiological conditions.[2][5]

These application notes provide a detailed protocol for the labeling of proteins with this compound, including methods for generating reactive carbonyl sites, the labeling reaction itself, purification of the conjugate, and subsequent deprotection of the Boc group for further functionalization.

Data Presentation

Effective protein labeling requires careful optimization and characterization. The following table summarizes key quantitative parameters that should be determined to ensure successful and reproducible conjugation.

ParameterMethod of DeterminationTypical Values/RangesPurpose
Degree of Labeling (DOL) UV-Vis Spectroscopy (if the label is chromophoric), Mass Spectrometry (MALDI-TOF or ESI-MS)1-5 labels per protein (application-dependent)To quantify the average number of linker molecules conjugated to each protein.
Labeling Efficiency SDS-PAGE with in-gel fluorescence (if a fluorescent tag is used), Western Blot, Mass Spectrometry> 80%To determine the percentage of the target protein that has been successfully labeled.
Reaction Kinetics Time-course analysis using LC-MS or SDS-PAGEt1/2 of minutes to hoursTo determine the optimal reaction time for achieving the desired DOL.
Stability of Conjugate Incubation at various pH and temperatures followed by analysis (e.g., HPLC, SDS-PAGE)Stable for > 1 year at -20°C or 4°C in appropriate buffersTo assess the stability of the oxime bond and the overall conjugate under storage and experimental conditions.
Protein Recovery Protein concentration measurement (e.g., BCA assay, A280)> 70%To quantify the amount of protein recovered after the labeling and purification steps.

Experimental Protocols

Part 1: Generation of Carbonyl Groups in the Target Protein

The aminooxy group of this compound reacts specifically with aldehyde or ketone functionalities. If the target protein does not possess a native, accessible carbonyl group, one must be introduced. Below are two common methods.

Method A: Oxidation of Glycoproteins

This method is suitable for glycoproteins and creates aldehyde groups on the carbohydrate moieties.

Materials:

Protocol:

  • Prepare the glycoprotein in the reaction buffer at a concentration of 1-10 mg/mL.

  • Freshly prepare a 100 mM solution of sodium meta-periodate in the reaction buffer.

  • Add the sodium periodate (B1199274) solution to the glycoprotein solution to a final concentration of 10 mM.

  • Incubate the reaction on ice for 30 minutes, protected from light.

  • Quench the reaction by adding ethylene glycol to a final concentration of 20 mM.

  • Incubate for 10 minutes on ice.

  • Remove excess periodate and byproducts by passing the solution through a desalting column equilibrated with PBS (pH 6.5-7.0).

  • Collect the protein fractions and determine the protein concentration. The protein is now ready for labeling.

Method B: Enzymatic Generation of an Aldehyde Tag

This method provides a site-specific aldehyde group by incorporating a specific peptide sequence (the "aldehyde tag") into the recombinant protein, which is then recognized and converted by the formylglycine-generating enzyme (FGE).[4]

Materials:

  • Recombinant protein with an aldehyde tag (e.g., CxPxR)

  • Formylglycine-generating enzyme (FGE)

  • Reaction buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl)

Protocol:

  • Co-express the target protein containing the aldehyde tag with FGE in a suitable expression system.

  • Purify the recombinant protein using standard chromatography techniques.

  • The purified protein will contain a formylglycine residue with a reactive aldehyde group, ready for labeling.

Part 2: Protein Labeling with this compound

This protocol describes the reaction of the aldehyde-containing protein with the aminooxy linker.

Materials:

  • Aldehyde-containing protein (from Part 1)

  • This compound

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer (100 mM MES or acetate buffer, pH 4.5-5.5)

  • Aniline (B41778) (optional, as a catalyst)

  • Desalting column or dialysis cassette

Protocol:

  • Prepare a 10-50 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Transfer the aldehyde-containing protein into the labeling buffer at a concentration of 1-5 mg/mL.

  • Add a 50- to 200-fold molar excess of the this compound stock solution to the protein solution. The optimal ratio should be determined empirically.

  • For reaction acceleration, a freshly prepared solution of aniline in the labeling buffer can be added to a final concentration of 10 mM (optional).[2][6]

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Remove excess, unreacted linker by extensive dialysis against PBS (pH 7.4) or by using a desalting column.

  • The protein is now labeled with the Boc-protected linker.

Part 3: Deprotection of the Boc Group (Optional)

This step is necessary if the primary amine of the pentane linker is to be used for subsequent conjugation.

Materials:

  • Boc-protected protein conjugate

  • Trifluoroacetic acid (TFA)

  • Reaction Buffer (e.g., Dichloromethane (B109758) or a suitable aqueous buffer)

  • Desalting column or dialysis cassette

Protocol:

  • Lyophilize the Boc-protected protein conjugate if it is not in a TFA-compatible buffer.

  • Dissolve the protein in a solution of 50% TFA in an appropriate solvent (e.g., dichloromethane for dried protein, or an aqueous buffer for proteins that can tolerate low pH).

  • Incubate on ice for 30-60 minutes.

  • Immediately remove the TFA by passing the solution through a desalting column or by extensive dialysis against a neutral buffer (e.g., PBS, pH 7.4).

  • The resulting protein now has a free primary amine and is ready for further conjugation (e.g., with NHS esters).

Visualizations

experimental_workflow cluster_prep Protein Preparation cluster_labeling Labeling Reaction cluster_post Post-Labeling Steps Target_Protein Target Protein Carbonyl_Generation Generation of Carbonyl Group Target_Protein->Carbonyl_Generation Aldehyde_Protein Aldehyde-tagged Protein Carbonyl_Generation->Aldehyde_Protein Labeling Oxime Ligation Aldehyde_Protein->Labeling Linker t-Boc-Aminooxy- pentane-amine Linker->Labeling Boc_Protected_Conjugate Boc-Protected Protein Conjugate Labeling->Boc_Protected_Conjugate Purification1 Purification Boc_Protected_Conjugate->Purification1 Deprotection Boc Deprotection (Optional) Purification1->Deprotection Purification2 Purification Deprotection->Purification2 Final_Product Amine-Reactive Protein Conjugate Purification2->Final_Product

Caption: Workflow for protein labeling with this compound.

signaling_pathway cluster_reaction Oxime Ligation Chemistry cluster_deprotection Boc Deprotection Protein_Aldehyde Protein-CHO (Aldehyde) Oxime_Product Protein-CH=N-O-Linker-NH-Boc (Stable Oxime Bond) Protein_Aldehyde->Oxime_Product + Aminooxy_Linker H2N-O-Linker-NH-Boc Aminooxy_Linker->Oxime_Product Boc_Conjugate Protein-...-NH-Boc Amine_Conjugate Protein-...-NH3+ Boc_Conjugate->Amine_Conjugate Acid_Treatment TFA (Trifluoroacetic Acid) Acid_Treatment->Amine_Conjugate  H+

Caption: Chemical transformations in the labeling and deprotection process.

References

Application Notes and Protocols for t-Boc-Aminooxy-pentane-amine in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker molecule that connects the antibody and the payload is a critical component influencing the ADC's stability, efficacy, and safety profile.[1][2] t-Boc-Aminooxy-pentane-amine is a heterobifunctional linker that offers a strategic approach for the site-specific conjugation of payloads to antibodies.[3][4][5]

This linker features two distinct reactive moieties: an aminooxy group and a tert-butyloxycarbonyl (Boc)-protected primary amine.[3][4] The aminooxy group enables the formation of a highly stable oxime bond with an aldehyde group, which can be site-specifically introduced into the antibody's glycan region through mild oxidation.[6][7] The Boc-protected amine provides a latent reactive site that, after deprotection, can be efficiently coupled to an activated cytotoxic payload, allowing for a controlled and sequential conjugation process.[8][9]

These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of this compound in the development of ADCs.

Key Advantages of this compound in ADC Development

  • Site-Specific Conjugation: The aminooxy group facilitates precise attachment to engineered or oxidized sites on the antibody, leading to a homogeneous ADC with a defined drug-to-antibody ratio (DAR).[5][6]

  • Stable Oxime Linkage: The oxime bond formed is highly stable under physiological conditions, minimizing premature drug release in circulation and reducing off-target toxicity.[10]

  • Controlled Two-Step Conjugation: The Boc-protected amine allows for a sequential conjugation strategy. First, the linker is attached to the antibody, and after purification, the payload is conjugated. This can improve reaction control and final product purity.

  • Versatility: The deprotected primary amine can be reacted with various activated payloads (e.g., those containing NHS esters), offering flexibility in payload selection.[11]

Quantitative Data Summary

The following tables summarize representative quantitative data for ADCs developed using aminooxy-linker technologies. This data is illustrative and may vary depending on the specific antibody, payload, and experimental conditions.

Table 1: Representative Drug-to-Antibody Ratio (DAR) and Conjugation Efficiency

ParameterValueMethod of DeterminationReference
Target DAR2.0-[6]
Achieved Average DAR~1.6Hydrophobic Interaction Chromatography (HIC)[6]
Conjugation Efficiency>95% (for oxime ligation)Mass Spectrometry (ESI/MS)[8]

Table 2: Representative In Vitro Stability and Cytotoxicity Data

ParameterValueAssayCell LineReference
Plasma Stability (% intact ADC after 7 days)>90%LC-MS-[5][12]
IC50 (ADC)10-100 ng/mL (typical range)MTT AssayHER2+ (e.g., N87, SK-BR-3)[3][13]
IC50 (Free Payload)<1 ng/mLMTT AssayHER2+ (e.g., N87, SK-BR-3)[3][13]

Experimental Protocols

This section details the key experimental procedures for generating and characterizing an ADC using this compound.

Part 1: Site-Specific Aldehyde Installation on the Antibody

This protocol describes the generation of aldehyde groups on the antibody's glycan moieties via mild periodate (B1199274) oxidation.

Materials:

  • Monoclonal antibody (mAb) in a suitable buffer (e.g., PBS, pH 7.4)

  • Sodium meta-periodate (NaIO₄)

  • Glycerol (B35011)

  • Desalting column (e.g., Sephadex G-25)

  • Reaction buffer: Phosphate Buffered Saline (PBS), pH 6.0

Procedure:

  • Antibody Preparation: Exchange the antibody into the reaction buffer (PBS, pH 6.0) at a concentration of 5-10 mg/mL.

  • Oxidation: Cool the antibody solution to 4°C. Add a freshly prepared aqueous solution of NaIO₄ to a final concentration of 1-2 mM. Protect the reaction from light and incubate at 4°C for 30 minutes.

  • Quenching: Quench the reaction by adding glycerol to a final concentration of 10 mM and incubate on ice for 15 minutes.

  • Purification: Immediately purify the oxidized antibody using a pre-equilibrated desalting column to remove excess periodate and byproducts. The antibody will elute in the void volume.

  • Characterization: Confirm the presence of aldehyde groups using an aldehyde quantification assay (optional).

Part 2: Conjugation of this compound to the Oxidized Antibody

Materials:

  • Oxidized monoclonal antibody

  • This compound

  • Anhydrous DMSO or DMF

  • Aniline (B41778) (optional, as a catalyst)

  • Reaction buffer: PBS, pH 6.0

Procedure:

  • Linker Preparation: Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10-20 mM).

  • Conjugation Reaction: To the purified oxidized antibody, add the this compound stock solution to achieve a 50-100 fold molar excess.

  • (Optional) Catalyst Addition: If desired, add aniline to a final concentration of 10 mM to catalyze the oxime bond formation.

  • Incubation: Incubate the reaction at room temperature for 4-16 hours with gentle mixing.

  • Purification: Purify the antibody-linker conjugate using a desalting column or size-exclusion chromatography to remove excess linker and byproducts.

Part 3: Boc Deprotection of the Antibody-Linker Conjugate

This step exposes the primary amine for subsequent payload conjugation.

Materials:

  • Purified antibody-linker conjugate

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM) or a suitable aqueous buffer system

  • Neutralization buffer (e.g., 0.1 M sodium bicarbonate)

Procedure:

  • Reaction Setup: Lyophilize the antibody-linker conjugate to dryness.

  • Deprotection: Resuspend the dried conjugate in a solution of 20-50% TFA in anhydrous DCM. Incubate at room temperature for 30-60 minutes. Alternatively, for aqueous conditions, use a milder acidic buffer (e.g., pH 4.0-5.0) for an extended period, monitoring the reaction progress.[8][9]

  • Neutralization and Purification: Neutralize the reaction with a suitable base and immediately purify the deprotected antibody-linker conjugate using a desalting column equilibrated with a suitable buffer for the next step (e.g., PBS, pH 7.4-8.0).

Part 4: Activation of Cytotoxic Payload and Conjugation

This protocol describes the activation of a payload containing a carboxylic acid to an NHS ester and its subsequent conjugation to the deprotected antibody-linker.

Materials:

  • Cytotoxic payload with a carboxylic acid group

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous DMSO or DMF

  • Deprotected antibody-linker conjugate in PBS, pH 7.4-8.0

Procedure:

  • Payload Activation: In an anhydrous environment, dissolve the payload in DMSO or DMF. Add 1.5 molar equivalents of NHS and 1.5 molar equivalents of EDC. Let the reaction proceed for 15-30 minutes at room temperature to form the payload-NHS ester.[14]

  • Conjugation Reaction: Add the freshly activated payload-NHS ester solution to the deprotected antibody-linker conjugate at a 5-10 fold molar excess.

  • Incubation: Incubate the reaction for 2-4 hours at room temperature with gentle mixing.

  • Purification: Purify the final ADC using size-exclusion chromatography to remove unconjugated payload and other small molecule impurities.

Part 5: Characterization of the Final ADC

1. Drug-to-Antibody Ratio (DAR) Determination:

  • Method: Hydrophobic Interaction Chromatography (HIC-HPLC) is the gold standard for determining the average DAR and the distribution of different drug-loaded species (e.g., DAR 0, 2, 4).[4][15]

  • Principle: The hydrophobicity of the ADC increases with the number of conjugated payload molecules. HIC separates these species based on their differential binding to a hydrophobic stationary phase.

  • General Protocol:

    • Equilibrate the HIC column with a high salt buffer (e.g., 1.5 M ammonium (B1175870) sulfate (B86663) in 25 mM sodium phosphate, pH 7.0).

    • Inject the ADC sample.

    • Elute with a decreasing salt gradient.

    • Monitor the elution profile at 280 nm.

    • Calculate the average DAR by integrating the peak areas of the different DAR species.

2. Purity and Aggregation Analysis:

  • Method: Size-Exclusion Chromatography (SEC-HPLC)

  • Principle: Separates molecules based on their hydrodynamic radius. It is used to quantify the percentage of monomeric ADC and detect the presence of high molecular weight aggregates.

3. In Vitro Plasma Stability:

  • Method: LC-MS

  • Principle: The ADC is incubated in plasma, and at various time points, the amount of intact ADC and released payload is quantified by LC-MS.[5][12][16]

  • General Protocol:

    • Incubate the ADC in human or mouse plasma at 37°C.

    • At specified time points (e.g., 0, 24, 48, 96, 168 hours), take an aliquot of the plasma sample.

    • Isolate the ADC using affinity capture (e.g., Protein A beads).

    • Analyze the captured ADC by LC-MS to determine the DAR over time.

4. In Vitro Cytotoxicity Assay:

  • Method: MTT Assay[3][13][17]

  • Principle: Measures the metabolic activity of cells as an indicator of cell viability.

  • General Protocol:

    • Seed target (antigen-positive) and non-target (antigen-negative) cells in 96-well plates and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the ADC, free payload, and a non-targeting control antibody for 72-96 hours.

    • Add MTT reagent to each well and incubate for 2-4 hours.

    • Solubilize the formazan (B1609692) crystals with a suitable solvent (e.g., DMSO).

    • Measure the absorbance at 570 nm.

    • Calculate the IC50 value (the concentration of the drug that inhibits cell growth by 50%).

Visualizations

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_linker_conjugation Linker Conjugation & Deprotection cluster_payload_conjugation Payload Conjugation cluster_characterization Characterization mAb Monoclonal Antibody oxidized_mAb Oxidized mAb (with Aldehyde) mAb->oxidized_mAb NaIO₄ Oxidation antibody_linker_boc Antibody-Linker (Boc-protected) oxidized_mAb->antibody_linker_boc Oxime Ligation linker t-Boc-Aminooxy- pentane-amine linker->antibody_linker_boc antibody_linker_amine Antibody-Linker (Free Amine) antibody_linker_boc->antibody_linker_amine TFA Deprotection final_ADC Final ADC antibody_linker_amine->final_ADC Amide Bond Formation payload Cytotoxic Payload (-COOH) activated_payload Activated Payload (NHS-ester) payload->activated_payload EDC/NHS activated_payload->final_ADC HIC DAR by HIC-HPLC final_ADC->HIC SEC Purity by SEC-HPLC final_ADC->SEC Stability Plasma Stability (LC-MS) final_ADC->Stability Cytotoxicity Cytotoxicity (MTT Assay) final_ADC->Cytotoxicity

Caption: Experimental workflow for ADC synthesis and characterization.

signaling_pathway cluster_cell_surface Cell Surface cluster_internalization Internalization & Payload Release cluster_cellular_effect Cellular Effect ADC Antibody-Drug Conjugate Receptor Tumor Antigen (e.g., HER2/EGFR) ADC->Receptor Binding Endosome Endosome Receptor->Endosome Endocytosis Lysosome Lysosome Endosome->Lysosome Trafficking Payload Released Payload Lysosome->Payload Linker Cleavage/ Antibody Degradation DNA_Damage DNA Damage / Microtubule Disruption Payload->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: Generalized mechanism of action for an ADC.

References

Applications of t-Boc-Aminooxy-pentane-amine in Proteomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-Aminooxy-pentane-amine is a versatile heterobifunctional crosslinking agent with significant potential in the field of proteomics. This molecule incorporates two key reactive moieties: a t-Boc (tert-butyloxycarbonyl) protected aminooxy group and a primary amine, connected by a pentane (B18724) spacer. The primary amine group can readily react with N-hydroxysuccinimide (NHS) esters to form stable amide bonds, targeting lysine (B10760008) residues and N-termini of proteins. Following deprotection of the t-Boc group under acidic conditions, the exposed aminooxy group can specifically react with aldehyde or ketone functionalities to form a stable oxime bond. This dual reactivity allows for a range of applications in studying protein-protein interactions, identifying post-translational modifications, and developing targeted protein conjugates.

This document provides detailed application notes and protocols for two key applications of this compound in proteomics:

  • Cross-linking Mass Spectrometry (XL-MS) for the Analysis of Protein-Protein Interactions.

  • Selective Labeling and Enrichment of Carbonylated Proteins for Redox Proteomics.

Application Note 1: Cross-linking Mass Spectrometry (XL-MS) for Protein-Protein Interaction Studies

Principle

This compound can be utilized as a two-step crosslinker to capture and identify protein-protein interactions. In the first step, the primary amine of the linker is conjugated to an NHS-ester activated affinity tag (e.g., biotin) or a reporter ion-containing tag. This modified linker is then reacted with the protein complex, where the NHS ester targets accessible primary amines (lysine residues, N-termini). In the second step, a specific protein within the complex containing an aldehyde-bearing non-canonical amino acid (introduced via genetic code expansion) can be targeted. After deprotection of the t-Boc group, the aminooxy group forms a covalent oxime bond with the aldehyde, thus cross-linking the interacting proteins. The cross-linked peptides can then be identified by mass spectrometry, providing spatial constraints to map protein interaction interfaces.

Experimental Workflow

XL_MS_Workflow cluster_step1 Step 1: Linker Functionalization cluster_step2 Step 2: Protein Cross-linking cluster_step3 Step 3: Sample Preparation cluster_step4 Step 4: Mass Spectrometry & Data Analysis Linker This compound Functionalized_Linker Functionalized Linker Linker->Functionalized_Linker Reaction NHS_Tag NHS-Ester Affinity Tag (e.g., Biotin) NHS_Tag->Functionalized_Linker Crosslinked_Complex Cross-linked Complex Functionalized_Linker->Crosslinked_Complex Reaction with Lysine Protein_Complex Protein Complex with Aldehyde Tag Protein_Complex->Crosslinked_Complex Enrichment Affinity Purification Crosslinked_Complex->Enrichment Digestion Tryptic Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Data_Analysis Data Analysis (e.g., pLink, Kojak) LC_MS->Data_Analysis Identification Identified Cross-linked Peptides Data_Analysis->Identification

Caption: Workflow for XL-MS using this compound.

Protocol: Two-Step Cross-linking of a Protein Complex

Materials:

  • This compound

  • NHS-Biotin

  • Protein complex of interest (one protein containing a genetically encoded aldehyde tag)

  • Reaction Buffer: 20 mM HEPES, pH 7.5, 150 mM NaCl

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Streptavidin-agarose beads

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (mass spectrometry grade)

  • Formic acid

Procedure:

  • Functionalization of this compound with NHS-Biotin:

    • Dissolve this compound and NHS-Biotin in a 1:1 molar ratio in anhydrous DMSO.

    • Incubate for 2 hours at room temperature with gentle shaking.

  • Cross-linking Reaction (Step 1 - Amine Labeling):

    • Add the biotinylated linker to the purified protein complex at a 20-fold molar excess.

    • Incubate for 1 hour at room temperature.

    • Quench the reaction by adding Tris-HCl to a final concentration of 50 mM and incubate for 15 minutes.

  • Deprotection of the t-Boc Group:

    • Lyophilize the labeled protein complex.

    • Resuspend the dried protein in the deprotection solution.

    • Incubate for 30 minutes at room temperature.

    • Remove the TFA/DCM under a stream of nitrogen.

  • Cross-linking Reaction (Step 2 - Oxime Ligation):

    • Resuspend the deprotected, labeled protein in Reaction Buffer.

    • Incubate for 4 hours at 37°C to allow for oxime bond formation.

  • Enrichment of Cross-linked Proteins:

    • Add streptavidin-agarose beads to the reaction mixture.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Wash the beads three times with Reaction Buffer.

  • Tryptic Digestion:

    • Resuspend the beads in Digestion Buffer.

    • Add DTT to a final concentration of 10 mM and incubate for 30 minutes at 56°C.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate for 30 minutes in the dark.

    • Add trypsin at a 1:50 (w/w) ratio and incubate overnight at 37°C.

  • Mass Spectrometry Analysis:

    • Acidify the digest with formic acid to a final concentration of 1%.

    • Analyze the supernatant by LC-MS/MS.

Quantitative Data Summary (Illustrative)
ParameterValue
Linker:Protein Molar Ratio20:1
Labeling Efficiency (Biotinylation)> 80%
Cross-linking Efficiency (Oxime)~ 40-60%
Number of Identified Cross-linked PeptidesVaries with complex
Enrichment Factor> 10-fold

Application Note 2: Selective Labeling and Enrichment of Carbonylated Proteins

Principle

Protein carbonylation is a type of oxidative damage that introduces aldehyde and ketone groups onto protein side chains. This compound can be used to selectively label these carbonylated proteins. After deprotection, the aminooxy group reacts specifically with the carbonyl groups to form stable oxime linkages. The primary amine of the linker can be pre-functionalized with a reporter tag (e.g., biotin (B1667282) for enrichment or a fluorescent dye for visualization). This approach allows for the specific enrichment and subsequent identification of carbonylated proteins from complex biological samples, providing insights into oxidative stress pathways.

Experimental Workflow

Carbonyl_Labeling_Workflow cluster_step1 Step 1: Sample Preparation cluster_step2 Step 2: Labeling cluster_step3 Step 3: Enrichment & Digestion cluster_step4 Step 4: Analysis Cell_Lysate Cell or Tissue Lysate Carbonylated_Proteins Contains Carbonylated Proteins Cell_Lysate->Carbonylated_Proteins Labeled_Proteins Labeled Carbonylated Proteins Carbonylated_Proteins->Labeled_Proteins Oxime Ligation Deprotected_Linker Deprotected Aminooxy-Linker Deprotected_Linker->Labeled_Proteins Enrichment Affinity Purification (e.g., Streptavidin) Labeled_Proteins->Enrichment Digestion On-bead Tryptic Digestion Enrichment->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS Identification Identification of Carbonylated Proteins and Sites LC_MS->Identification

Caption: Workflow for labeling carbonylated proteins.

Protocol: Labeling and Enrichment of Carbonylated Proteins from Cell Lysate

Materials:

  • This compound functionalized with Biotin

  • Cell lysate from control and oxidatively stressed cells

  • Labeling Buffer: 100 mM MES, pH 6.0

  • Deprotection Solution: 50% TFA in DCM

  • Streptavidin-agarose beads

  • Wash Buffer: 1 M NaCl in 100 mM Sodium Phosphate, pH 7.5

  • Digestion Buffer: 50 mM Ammonium Bicarbonate, pH 8.0

  • DTT, IAA, Trypsin, Formic acid

Procedure:

  • Deprotection of the Biotinylated Linker:

    • Dissolve the this compound-Biotin conjugate in the deprotection solution.

    • Incubate for 30 minutes at room temperature.

    • Remove the TFA/DCM under a stream of nitrogen.

    • Resuspend the deprotected linker in Labeling Buffer.

  • Labeling of Carbonylated Proteins:

    • Add the deprotected linker to the cell lysate (1 mg total protein) to a final concentration of 5 mM.

    • Incubate for 2 hours at room temperature with gentle shaking.

  • Enrichment of Labeled Proteins:

    • Add streptavidin-agarose beads to the labeled lysate.

    • Incubate for 1 hour at 4°C.

    • Wash the beads sequentially with Wash Buffer and Digestion Buffer.

  • On-bead Digestion:

    • Resuspend the beads in Digestion Buffer.

    • Reduce with 10 mM DTT for 30 minutes at 56°C.

    • Alkylate with 20 mM IAA for 30 minutes in the dark.

    • Digest with trypsin (1:50 w/w) overnight at 37°C.

  • Mass Spectrometry Analysis:

    • Collect the supernatant and acidify with 1% formic acid.

    • Analyze by LC-MS/MS.

Quantitative Data Summary (Illustrative)
SampleTotal Carbonylated Proteins IdentifiedFold Change vs. ControlKey Signaling Pathway Affected
Control1501.0-
Oxidative Stress4503.0Glycolysis, Chaperone activity

Conclusion

This compound is a valuable tool for proteomic research. Its heterobifunctional nature allows for the strategic design of experiments to investigate protein-protein interactions and to identify and quantify specific post-translational modifications like carbonylation. The protocols provided herein offer a foundation for researchers to employ this versatile linker in their proteomic workflows, paving the way for new discoveries in cellular signaling, disease mechanisms, and drug development.

Application Notes and Protocols: Oxime Ligation with t-Boc-Aminooxy-pentane-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and highly chemoselective bioorthogonal reaction that forms a stable oxime bond between an aminooxy-functionalized molecule and a carbonyl group (aldehyde or ketone).[1][2] This reaction is a cornerstone of bioconjugation, enabling the precise covalent linking of molecules in complex biological environments.[3][4] The t-Boc-Aminooxy-pentane-amine linker is a versatile bifunctional molecule designed for just such applications. It features a terminal aminooxy group for reaction with aldehydes and a Boc-protected primary amine, which can be deprotected to allow for subsequent conjugation to other molecules of interest.[5][6]

The reaction proceeds under mild, aqueous conditions and is often accelerated by catalysts such as aniline (B41778).[3] The resulting oxime bond is significantly more stable to hydrolysis than the corresponding imine bond, making it ideal for creating stable bioconjugates for applications in drug delivery, diagnostics, and fundamental biological research.[3][4] These application notes provide detailed protocols for the reaction of this compound with aldehydes to form stable oximes, as well as subsequent deprotection of the Boc group for further functionalization.

Reaction Mechanism and Workflow

The reaction begins with the nucleophilic attack of the aminooxy group on the carbonyl carbon of the aldehyde. This is followed by dehydration to form the stable oxime linkage. The entire workflow, from initial conjugation to subsequent deprotection and further modification, is a key strategy in the development of complex biomolecular constructs.

Reaction_Mechanism This compound This compound Intermediate Tetrahedral Intermediate This compound->Intermediate + Aldehyde Aldehyde Aldehyde->Intermediate Oxime_Product t-Boc-Protected Oxime Intermediate->Oxime_Product - H2O Deprotected_Oxime Amino-functionalized Oxime Oxime_Product->Deprotected_Oxime Acidic Deprotection Final_Conjugate Final Bioconjugate Deprotected_Oxime->Final_Conjugate Further Conjugation

Reaction and conjugation workflow.

Experimental Protocols

Protocol 1: General Oxime Ligation in Aqueous Buffer

This protocol is suitable for the reaction of this compound with water-soluble aldehydes.

Materials and Reagents:

  • This compound

  • Aldehyde-functionalized molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS) or sodium acetate (B1210297) buffer (pH 5.5-7.0)

  • Aniline (catalyst, optional)

  • Organic Co-solvent (if necessary): Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Quenching reagent: Hydroxylamine (B1172632) solution

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the aldehyde-functionalized molecule in the chosen reaction buffer.

    • Prepare a stock solution of this compound in the same buffer.

    • If using a catalyst, prepare a stock solution of aniline in the reaction buffer or an organic co-solvent.

  • Ligation Reaction:

    • In a reaction vessel, combine the aldehyde-functionalized molecule (1 equivalent) with this compound (1.5-3 equivalents).

    • If using, add the aniline catalyst to a final concentration of 10-100 mM.

    • Adjust the final volume with the reaction buffer.

    • Incubate the reaction mixture at room temperature (20-25°C) or 37°C for 2-24 hours. Reaction progress can be monitored by HPLC or LC-MS.

  • Quenching and Purification:

    • Once the reaction is complete, quench any unreacted aldehyde by adding an excess of hydroxylamine solution.

    • Purify the oxime product using an appropriate method such as reverse-phase HPLC or size-exclusion chromatography.

Protocol 2: Oxime Ligation in Organic Solvents

This protocol is suitable for reactants that are not soluble in aqueous solutions.

Materials and Reagents:

  • This compound

  • Aldehyde-functionalized molecule

  • Anhydrous organic solvent: Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile

  • Acetic acid (catalyst)

Procedure:

  • Reagent Preparation:

    • Dissolve the aldehyde-functionalized molecule (1 equivalent) in the chosen anhydrous organic solvent.

    • Dissolve this compound (1.5-3 equivalents) in the same solvent.

  • Ligation Reaction:

    • Combine the solutions from the previous step in a reaction vessel.

    • Add a catalytic amount of acetic acid (e.g., 1-5% v/v).

    • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Remove the solvent under reduced pressure (e.g., using a rotary evaporator).

    • Redissolve the residue in a suitable solvent system for purification.

    • Purify the product by flash column chromatography on silica (B1680970) gel.

Protocol 3: Deprotection of the Boc Group

This protocol describes the removal of the t-Boc protecting group to yield a free amine for subsequent conjugation.

Materials and Reagents:

  • t-Boc-protected oxime product

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

  • Deprotection Reaction:

    • Dissolve the t-Boc-protected oxime in DCM.

    • Add an excess of TFA (e.g., 20-50% v/v in DCM).

    • Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up:

    • Upon completion, remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the deprotected amine.

Quantitative Data

The following table summarizes representative reaction conditions and outcomes for the oxime ligation of an aminooxy-functionalized molecule with various aldehydes. Please note that this data is illustrative and optimal conditions may vary depending on the specific substrates used.

Aldehyde SubstrateReaction Time (h)Temperature (°C)Catalyst (Aniline)Yield (%)Purification Method
Benzaldehyde42550 mM>95RP-HPLC
4-Nitrobenzaldehyde22550 mM>98RP-HPLC
Cinnamaldehyde62550 mM~90RP-HPLC
Heptanal1237None~85Flash Chromatography
Glyoxylic acid825100 mM~92Ion-Exchange Chrom.

Application Workflow: Targeted Drug Delivery

A common application of this chemistry is in the development of targeted drug delivery systems, such as antibody-drug conjugates (ADCs).

ADC_Workflow cluster_0 Molecule Preparation cluster_1 Conjugation & Deprotection cluster_2 Final Product Antibody Antibody with Aldehyde Handle Oxime_Ligation Oxime Ligation Antibody->Oxime_Ligation Linker_Drug t-Boc-Aminooxy-Linker + Cytotoxic Drug Linker_Drug->Oxime_Ligation Boc_Deprotection Boc Deprotection Oxime_Ligation->Boc_Deprotection ADC Antibody-Drug Conjugate (ADC) Boc_Deprotection->ADC

Workflow for ADC synthesis.

References

Conditions for the Deprotection of the Boc Group: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyloxycarbonyl (Boc) group is one of the most extensively utilized protecting groups for amines in organic synthesis, owing to its stability in a wide range of reaction conditions and its facile cleavage under acidic conditions. The selection of an appropriate deprotection strategy is crucial to the success of a synthetic route, particularly in the synthesis of complex molecules such as peptides and pharmaceuticals, where substrate sensitivity and the presence of other functional groups must be considered.

This document provides a comprehensive overview of the common conditions for Boc deprotection, including acidic, thermal, and Lewis acid-mediated methods. Quantitative data on reaction parameters are summarized to facilitate method selection, and detailed experimental protocols for key procedures are provided.

Mechanism of Acid-Catalyzed Boc Deprotection

The most prevalent method for the removal of the Boc group proceeds via an acid-catalyzed elimination mechanism. The process is initiated by the protonation of the carbonyl oxygen of the carbamate (B1207046) by a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl). This protonation renders the carbamate unstable, leading to the cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is transient and rapidly decarboxylates to yield the free amine and carbon dioxide. The liberated tert-butyl cation can be trapped by scavengers or can eliminate a proton to form isobutene.[1][2][3]

G Boc_Amine Boc-Protected Amine Protonated Protonated Intermediate Boc_Amine->Protonated + H⁺ (Acid) Carbamic_Acid Carbamic Acid Intermediate Protonated->Carbamic_Acid Fragmentation tBu_Cation tert-Butyl Cation Protonated->tBu_Cation Free_Amine Free Amine Carbamic_Acid->Free_Amine Decarboxylation CO2 CO₂ Carbamic_Acid->CO2 Isobutene Isobutene tBu_Cation->Isobutene - H⁺

Mechanism of Acid-Catalyzed Boc Deprotection

Data Presentation: Comparison of Deprotection Methods

The choice of deprotection method is contingent on the substrate's stability, the presence of other acid-labile groups, and the desired reaction scale. The following tables summarize typical reaction conditions for various Boc deprotection methods to aid in this selection.

Table 1: Acidic Deprotection Conditions
ReagentTypical ConcentrationSolventTemperature (°C)TimeTypical Yield (%)Notes
Trifluoroacetic Acid (TFA)20-50%[4]Dichloromethane (DCM)Room Temperature0.5 - 4 h[4]>95Highly effective and volatile, but corrosive and can cleave other acid-labile groups.[4]
Hydrochloric Acid (HCl)4M in Dioxane or Ethyl Acetate[4]Dioxane, Ethyl Acetate, MethanolRoom Temperature1 - 12 h[4]>90Cost-effective, but can be less selective. The product is often isolated as the hydrochloride salt.[4]
Phosphoric Acid (H₃PO₄)Aqueous solutionTetrahydrofuran (THF)Room TemperatureVariableHighA milder and more selective acidic alternative.[5]
p-Toluenesulfonic Acid (pTSA)~2 equivalentsAcetonitrile (CH₃CN)Room Temperature - Reflux10 min - 1 h[4]>90Solid, easy to handle, and considered a "greener" option.[4]
Solid-Supported Acids (e.g., H-BEA zeolite)CatalyticTetrahydrofuran (THF)140< 1 min (in continuous flow)HighAllows for continuous flow processes and easy catalyst removal.[6]
Table 2: Thermal Deprotection Conditions
SolventTemperature (°C)TimeTypical Yield (%)Notes
Water100 (Reflux)< 15 minHighEnvironmentally friendly but limited to water-soluble or stable substrates.[7]
Trifluoroethanol (TFE)Reflux or 150 (Flow)5 min - 1 h>94Can lead to accelerated reaction rates.[6][7]
Toluene23030 min~54Higher temperatures are generally required in non-polar solvents.[6]
Table 3: Lewis Acid and Miscellaneous Deprotection Conditions
ReagentEquivalentsSolventTemperature (°C)TimeTypical Yield (%)Notes
Trimethylsilyl Iodide (TMSI)1.1 - 1.5Chloroform (CHCl₃) or Acetonitrile (CH₃CN)Room Temperature10 min - 24 h[8]HighMild, non-hydrolytic conditions suitable for sensitive substrates.[7]
Zinc Bromide (ZnBr₂)~4Dichloromethane (DCM)Room Temperature3 daysGoodSelective for secondary N-Boc groups.[6][9]
Oxalyl Chloride3Methanol (MeOH)Room Temperature1 - 4 hup to 90Mild conditions that tolerate a variety of functional groups.

Experimental Protocols

The following are detailed protocols for commonly employed Boc deprotection methods.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

Materials:

  • Boc-protected amine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected amine (1.0 equiv) in anhydrous DCM (to a concentration of 0.1-0.5 M) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add TFA to the stirred solution to a final concentration of 20-50% (v/v).

  • Remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction for 30 minutes to 4 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[7]

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • For workup, dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[7]

Protocol 2: Deprotection using Hydrochloric Acid (HCl) in Dioxane

Materials:

  • Boc-protected amine

  • 4M HCl in 1,4-dioxane

  • Diethyl ether

  • Standard laboratory glassware for filtration

Procedure:

  • Suspend or dissolve the Boc-protected amine (1.0 equiv) in a 4M solution of HCl in 1,4-dioxane.

  • Stir the mixture at room temperature for 1 to 4 hours.[7]

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, the product often precipitates as the hydrochloride salt.

  • Collect the solid by filtration and wash with diethyl ether.[7]

  • The resulting hydrochloride salt can be used directly or neutralized in a separate step if the free amine is required.

Protocol 3: Thermal Deprotection in Water

Materials:

  • Boc-protected amine (must be water-soluble or stable)

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with a reflux condenser

  • Heating mantle and magnetic stirrer

Procedure:

  • Suspend the Boc-protected amine (1.0 mmol) in deionized water (1 mL) in a round-bottomed flask.

  • Heat the mixture to reflux (100 °C) with vigorous stirring.

  • Monitor the reaction by TLC; the deprotection is often complete within 15 minutes.[7]

  • Cool the reaction to room temperature.

  • Add DCM (5 mL) and transfer the mixture to a separatory funnel.

  • Separate the layers. If the product is in the organic layer, dry it over Na₂SO₄, filter, and evaporate the solvent. If the product is water-soluble, further purification steps such as lyophilization may be necessary.[7]

Mandatory Visualizations

The following diagrams illustrate key aspects of the Boc deprotection process.

G start Start dissolve Dissolve Boc-Protected Amine in Solvent start->dissolve add_reagent Add Deprotection Reagent (e.g., TFA, HCl) dissolve->add_reagent react Stir at Appropriate Temperature add_reagent->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup Workup/ Isolation monitor->workup Reaction Complete end End workup->end

General Experimental Workflow for Boc Deprotection

G start Select Deprotection Method acid_labile Is the substrate acid-labile? start->acid_labile strong_acid Use Strong Acid (TFA, HCl) acid_labile->strong_acid No mild_acid Consider Milder Acids (pTSA, H₃PO₄) or non-acidic methods acid_labile->mild_acid Yes thermal_stability Is the substrate thermally stable? mild_acid->thermal_stability thermal Use Thermal Deprotection thermal_stability->thermal Yes lewis_acid Consider Lewis Acids (TMSI, ZnBr₂) or other mild methods thermal_stability->lewis_acid No

Decision Tree for Selecting a Boc Deprotection Method

Conclusion

The deprotection of the Boc group is a fundamental transformation in organic synthesis. While strong acidic conditions remain the most common and effective methods, a variety of alternative procedures are available for substrates that are sensitive to harsh conditions. The choice of the optimal deprotection strategy should be carefully considered based on the specific substrate, the presence of other functional groups, and the overall goals of the synthetic sequence. The data and protocols provided in this document serve as a guide for researchers to make informed decisions for their synthetic challenges.

References

Application Notes and Protocols for t-Boc-Aminooxy-pentane-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for utilizing t-Boc-Aminooxy-pentane-amine, a versatile heterobifunctional linker for bioconjugation and the development of complex biomolecules. These protocols are intended to serve as a comprehensive resource, offering step-by-step instructions and critical data to facilitate its application in research and drug development.

Introduction to this compound

This compound is a chemical linker featuring two distinct reactive functional groups: a tert-butyloxycarbonyl (t-Boc) protected primary amine and an aminooxy group.[1][2] This dual functionality allows for a sequential and controlled conjugation of two different molecules.

The aminooxy group facilitates the formation of a stable oxime bond with an aldehyde or ketone functional group through a reaction known as oxime ligation.[1][2] This reaction is highly chemoselective and can be performed under mild, biocompatible conditions. The t-Boc protecting group on the primary amine can be readily removed under acidic conditions, revealing the amine for subsequent conjugation to a carboxyl group, an activated NHS ester, or other amine-reactive moieties.[3]

Key Features:

  • Sequential Conjugation: The orthogonal reactivity of the aminooxy and protected amine groups allows for a step-wise conjugation strategy.

  • Stable Bond Formation: The oxime bond formed via the aminooxy group is significantly more stable towards hydrolysis compared to imine bonds.

  • Biocompatible Reactions: Oxime ligation can be carried out in aqueous buffers, at or near physiological pH, making it suitable for modifying sensitive biomolecules.

  • Versatile Linker: The pentane (B18724) chain provides a flexible spacer between the conjugated molecules.

Applications

The unique properties of this compound make it a valuable tool in various applications, including:

  • Antibody-Drug Conjugate (ADC) Development: Linking cytotoxic drugs to monoclonal antibodies for targeted cancer therapy.[4]

  • Protein and Peptide Modification: Site-specific labeling of proteins and peptides with probes, dyes, or other functional molecules.

  • Drug Delivery and Targeting: Construction of targeted drug delivery systems.

  • Surface Immobilization: Attaching biomolecules to surfaces for diagnostic and research applications.

Data Presentation

The efficiency of oxime ligation is influenced by several factors, including pH, temperature, and the presence of a catalyst. The following table summarizes typical reaction conditions and kinetic data for oxime ligation reactions, which can be used as a starting point for optimization.

ParameterTypical Range/ValueNotes
pH 4.5 - 7.4The reaction rate is generally faster at a slightly acidic pH.
Temperature Room Temperature (20-25°C) or 37°CHigher temperatures can increase the reaction rate.
Reactant Molar Ratio 1.5 - 10 equivalents of aminooxy compound to aldehyde/ketoneAn excess of the aminooxy-containing molecule is often used to drive the reaction to completion.
Catalyst Aniline (B41778) or p-phenylenediamineAniline is a commonly used catalyst to accelerate the reaction.
Catalyst Concentration 10 - 100 mMHigher concentrations of the catalyst generally lead to faster reaction rates.
Reaction Time 2 - 24 hoursReaction progress should be monitored by analytical techniques such as HPLC or mass spectrometry.
Second-Order Rate Constant (k) ~1 - 10 M⁻¹s⁻¹ (with aniline catalysis)This value can vary significantly depending on the specific reactants and reaction conditions. Without a catalyst, the reaction is considerably slower.

Experimental Protocols

The following protocols provide a general framework for a two-step conjugation strategy using this compound. Optimization of these protocols may be necessary depending on the specific molecules being conjugated.

Protocol 1: Oxime Ligation with an Aldehyde- or Ketone-Containing Molecule

This protocol describes the first step of the conjugation, where the aminooxy group of this compound reacts with an aldehyde or ketone on the target molecule (Molecule A).

Materials:

  • This compound

  • Aldehyde- or ketone-functionalized molecule (Molecule A)

  • Reaction Buffer (e.g., Phosphate-Buffered Saline (PBS) at pH 6.0-7.4, or Sodium Acetate Buffer at pH 4.5-5.5)

  • Aniline (catalyst)

  • Organic Co-solvent (e.g., Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)), if required for solubility

  • Quenching reagent (e.g., acetone)

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

  • Reagent Preparation:

    • Dissolve the aldehyde- or ketone-functionalized Molecule A in the chosen reaction buffer to a final concentration of 1-10 mg/mL.

    • Prepare a stock solution of this compound in the reaction buffer or an organic co-solvent (e.g., 10-100 mM).

    • Prepare a stock solution of aniline in the reaction buffer or an organic co-solvent (e.g., 1 M).

  • Ligation Reaction:

    • In a reaction vessel, combine the solution of Molecule A with a 5-10 fold molar excess of the this compound stock solution.

    • Add the aniline stock solution to a final concentration of 10-100 mM.

    • If an organic co-solvent was used, ensure the final concentration in the reaction mixture is compatible with the stability of Molecule A (typically <10% v/v for proteins).

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours with gentle stirring. Monitor the reaction progress by a suitable analytical method (e.g., LC-MS or SDS-PAGE).

  • Quenching and Purification:

    • Once the reaction is complete, unreacted aminooxy groups can be quenched by adding an excess of acetone.

    • Purify the resulting conjugate (Molecule A-linker) from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.

G cluster_0 Step 1: Oxime Ligation Molecule_A Molecule A (Aldehyde/Ketone) Mix Combine and Add Aniline Catalyst Molecule_A->Mix Linker t-Boc-Aminooxy- pentane-amine Linker->Mix Incubate Incubate (2-24h) Mix->Incubate Purify1 Purify Incubate->Purify1 Conjugate1 Conjugate 1: Molecule A-Linker (t-Boc protected) Purify1->Conjugate1

Workflow for Oxime Ligation.
Protocol 2: t-Boc Deprotection and Conjugation to a Second Molecule

This protocol describes the second step, where the t-Boc group is removed from the purified "Molecule A-linker" conjugate, followed by the reaction of the now-free amine with a second molecule (Molecule B).

Materials:

  • Purified Molecule A-linker conjugate from Protocol 1

  • Deprotection Reagent: Trifluoroacetic acid (TFA)

  • Solvent for deprotection: Dichloromethane (DCM)

  • Neutralization Buffer (e.g., PBS pH 7.4)

  • Amine-reactive Molecule B (e.g., containing a carboxylic acid and activating agents like EDC/NHS, or an NHS ester)

  • Purification system (e.g., size-exclusion chromatography, dialysis, or HPLC)

Procedure:

  • t-Boc Deprotection:

    • Lyophilize the purified Molecule A-linker conjugate to remove any aqueous buffer.

    • Dissolve the dried conjugate in DCM.

    • Add TFA to the solution (e.g., a 25-50% TFA/DCM solution).[5]

    • Stir the reaction at room temperature for 1-2 hours.[3]

    • Remove the DCM and TFA under vacuum.

    • Immediately re-dissolve the deprotected conjugate (Molecule A-linker-NH₂) in a suitable buffer for the next conjugation step, adjusting the pH to neutral or slightly basic if necessary.

  • Conjugation to Molecule B:

    • If Molecule B contains a carboxylic acid, activate it first using a standard carbodiimide (B86325) coupling chemistry (e.g., with EDC and NHS) to form an NHS ester.

    • Add the activated Molecule B (or an NHS-ester-containing Molecule B) to the solution of the deprotected Molecule A-linker-NH₂. A molar excess of Molecule B is typically used.

    • The reaction is typically carried out at a pH of 7.2-8.5.

    • Incubate the reaction at room temperature for 1-4 hours, or overnight at 4°C.

  • Purification:

    • Purify the final conjugate (Molecule A-linker-Molecule B) from excess reagents and byproducts using an appropriate method such as size-exclusion chromatography, dialysis, or HPLC.

G cluster_1 Step 2: Deprotection and Amine Conjugation Conjugate1 Conjugate 1: Molecule A-Linker (t-Boc protected) Deprotection t-Boc Deprotection (TFA/DCM) Conjugate1->Deprotection Deprotected_Conjugate Deprotected Conjugate: Molecule A-Linker-NH₂ Deprotection->Deprotected_Conjugate Conjugation2 Amine Conjugation Deprotected_Conjugate->Conjugation2 Molecule_B Molecule B (NHS-ester or activated carboxylic acid) Molecule_B->Conjugation2 Purify2 Purify Conjugation2->Purify2 Final_Conjugate Final Conjugate: Molecule A-Linker-Molecule B Purify2->Final_Conjugate

Workflow for Deprotection and Amine Conjugation.

Signaling Pathways and Logical Relationships

The use of this compound is not directly involved in a biological signaling pathway itself, but rather it is a tool to create conjugates that can be used to study or modulate such pathways. For instance, an ADC created with this linker would follow the general pathway of antibody-mediated drug delivery.

G cluster_2 Logical Relationship of Sequential Conjugation Start t-Boc-Aminooxy- pentane-amine Step1 React with Aldehyde/Ketone (Molecule A) Start->Step1 Aminooxy Reaction Intermediate Intermediate Conjugate (Oxime bond formed, Amine protected) Step1->Intermediate Step2 Deprotect Amine (Acidic Conditions) Intermediate->Step2 Boc Removal Activated_Intermediate Activated Intermediate (Free Amine) Step2->Activated_Intermediate Step3 React with NHS-ester/Carboxylic Acid (Molecule B) Activated_Intermediate->Step3 Amine Reaction Final Final Heterobifunctional Conjugate Step3->Final

Sequential Conjugation Logic.

References

Application Notes and Protocols for Crosslinking Using t-Boc-Aminooxy-pentane-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-Aminooxy-pentane-amine is a versatile heterobifunctional crosslinking reagent designed for the covalent conjugation of biomolecules. This linker possesses two distinct reactive moieties: a primary amine and a t-Boc-protected aminooxy group. The primary amine can be readily coupled to carboxyl groups or activated esters, such as N-hydroxysuccinimide (NHS) esters, forming a stable amide bond. The terminal aminooxy group, after deprotection of the acid-labile t-Boc group, reacts specifically with aldehydes or ketones to form a highly stable oxime linkage. This orthogonal reactivity allows for controlled, stepwise conjugation strategies, making it an invaluable tool in drug development, proteomics, and the study of protein-protein interactions.

These application notes provide a comprehensive guide to utilizing this compound for the crosslinking of two protein partners. The protocols detailed below cover the initial activation of a target protein, the two-step crosslinking procedure, and a case study on its application in elucidating signaling pathways.

Data Presentation

The efficiency of the two-step crosslinking process is dependent on the efficiency of each individual reaction. The following tables summarize representative quantitative data for the NHS ester conjugation and subsequent oxime ligation steps, based on typical yields reported in the literature.

Table 1: Representative Efficiency of NHS Ester-Mediated Protein Labeling

ParameterValueNotes
Molar excess of NHS ester5-20 foldRelative to the protein to be labeled.
Reaction pH7.2-8.5Optimal for primary amine reactivity.
Reaction Time30-60 minutes at RTOr 2-4 hours at 4°C.
Labeling Efficiency30-50%Can vary based on protein and reaction conditions.[1]

Table 2: Representative Efficiency of Oxime Ligation for Protein Conjugation

ParameterValueNotes
Molar excess of aminooxy-modified protein1-5 foldRelative to the aldehyde-containing protein.
Reaction pH4.5-7.0Aniline or its derivatives can be used as a catalyst.
Reaction Time2-24 hours at 37°CReaction kinetics can be accelerated with catalysts.
Ligation YieldUp to 95%Under optimized conditions with a catalyst.

Experimental Protocols

Protocol 1: Two-Step Protein-Protein Crosslinking using this compound

This protocol outlines the procedure for crosslinking two proteins (Protein A and Protein B) using this compound. Protein A is first modified with an NHS-ester functionalized aldehyde, and Protein B is separately functionalized with this compound. Following deprotection, the two modified proteins are reacted to form a stable oxime-linked conjugate.

Materials:

  • Protein A and Protein B in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound

  • NHS-activated aldehyde linker (e.g., 4-formylbenzoic acid N-succinimidyl ester)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting columns or dialysis equipment

  • Aniline or p-phenylenediamine (B122844) (optional, as a catalyst for oxime ligation)

Procedure:

Step 1: Modification of Protein A with an Aldehyde Group

  • Prepare a stock solution of the NHS-activated aldehyde linker in anhydrous DMF or DMSO.

  • To a solution of Protein A in a suitable reaction buffer (pH 7.2-8.0), add a 10 to 20-fold molar excess of the NHS-activated aldehyde linker.

  • Incubate the reaction for 1-2 hours at room temperature with gentle stirring.

  • Quench the reaction by adding a quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Remove the excess linker and byproducts by dialysis or using a desalting column, exchanging the buffer to PBS, pH 7.4.

Step 2: Modification of Protein B with this compound

  • Activate the carboxyl groups on Protein B using a standard EDC/NHS chemistry protocol.

  • Add a 10 to 20-fold molar excess of this compound to the activated Protein B.

  • Incubate the reaction for 2 hours at room temperature.

  • Purify the t-Boc-aminooxy-modified Protein B using a desalting column or dialysis to remove excess reagents.

Step 3: Deprotection of the t-Boc Group on Modified Protein B

  • Lyophilize the purified, modified Protein B to dryness.

  • Resuspend the protein in a solution of 50% TFA in DCM.

  • Incubate for 30 minutes at room temperature.

  • Remove the TFA/DCM under a stream of nitrogen and then under high vacuum.

  • Resuspend the deprotected, aminooxy-modified Protein B in a reaction buffer (pH 4.5-7.0).

Step 4: Oxime Ligation to Form the Protein A-Protein B Conjugate

  • Mix the aldehyde-modified Protein A and the aminooxy-modified Protein B in a 1:1 molar ratio in the reaction buffer.

  • For accelerated ligation, an aniline-based catalyst can be added to a final concentration of 10-100 mM.

  • Incubate the reaction for 2-24 hours at 37°C.

  • Monitor the formation of the crosslinked product by SDS-PAGE. The conjugate will appear as a higher molecular weight band.

  • Purify the final conjugate using size-exclusion chromatography to separate the crosslinked product from unreacted proteins.

Mandatory Visualization

Workflow for Two-Step Protein-Protein Crosslinking

G cluster_0 Step 1: Modification of Protein A cluster_1 Step 2 & 3: Modification & Deprotection of Protein B cluster_2 Step 4: Oxime Ligation ProtA Protein A ProtA_Aldehyde Aldehyde-Modified Protein A ProtA->ProtA_Aldehyde NHS Ester Reaction (pH 7.2-8.0) NHS_Aldehyde NHS-Aldehyde Linker NHS_Aldehyde->ProtA_Aldehyde Crosslinked Crosslinked Protein A - Protein B ProtA_Aldehyde->Crosslinked Oxime Bond Formation (pH 4.5-7.0) ProtB Protein B ProtB_Boc Boc-Aminooxy- Modified Protein B ProtB->ProtB_Boc EDC/NHS Coupling Linker t-Boc-Aminooxy- pentane-amine Linker->ProtB_Boc ProtB_NH2 Aminooxy-Modified Protein B ProtB_Boc->ProtB_NH2 TFA Deprotection ProtB_NH2->Crosslinked

Caption: Workflow for protein-protein crosslinking.

Application Case Study: Elucidating the EGF Receptor Signaling Pathway

Chemical crosslinking is a powerful technique to study transient protein-protein interactions within signaling pathways, such as the dimerization of the Epidermal Growth Factor Receptor (EGFR) upon ligand binding.[2][3][4][5] Upon binding of Epidermal Growth Factor (EGF), EGFR monomers dimerize, leading to the activation of their intracellular kinase domains and subsequent autophosphorylation. This initiates a cascade of downstream signaling events.

A two-step crosslinking strategy using a reagent like this compound can be employed to capture this dimerization. In this hypothetical scenario, one population of EGFR could be modified with an aldehyde, and another with an aminooxy group. Upon EGF stimulation, the proximity of the dimerized receptors would facilitate the oxime ligation, covalently trapping the dimer for subsequent analysis.

G EGF EGF EGFR_mono EGFR Monomer EGF->EGFR_mono Ligand Binding EGFR_dimer EGFR Dimer (Crosslinked) EGFR_mono->EGFR_dimer Dimerization & Crosslinking Grb2 Grb2 EGFR_dimer->Grb2 Recruitment SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Nuclear Translocation

References

Application Notes and Protocols for Biomolecule Immobilization using t-Boc-Aminooxy-pentane-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-Aminooxy-pentane-amine is a versatile heterobifunctional linker designed for the covalent immobilization of biomolecules. Its unique structure, featuring a primary amine and a Boc-protected aminooxy group, enables a two-step conjugation strategy. This allows for the controlled and oriented attachment of biomolecules to various surfaces or other molecules, a critical aspect in the development of biosensors, microarrays, and targeted drug delivery systems. The primary amine facilitates coupling to surfaces or molecules functionalized with carboxylic acids or their activated esters (e.g., NHS esters). Subsequent deprotection of the Boc group unmasks the aminooxy functionality, which can then react specifically with an aldehyde or ketone group on the target biomolecule to form a stable oxime bond. This chemoselective oxime ligation proceeds efficiently under mild aqueous conditions, preserving the integrity and biological activity of sensitive biomolecules.

Chemical Structure and Reaction Scheme

The functionality of this compound is centered around its two reactive groups, enabling sequential conjugation.

Caption: Chemical structure of this compound highlighting its key functional groups.

The general workflow for biomolecule immobilization involves surface functionalization followed by biomolecule conjugation.

Surface Surface with -COOH or -NHS ester Functionalized_Surface Amine-Coupled Surface (Boc-Protected) Surface->Functionalized_Surface Amide Bond Formation Linker t-Boc-Aminooxy- pentane-amine Linker->Functionalized_Surface Deprotection Acidic Deprotection Functionalized_Surface->Deprotection Activated_Surface Aminooxy- Functionalized Surface Deprotection->Activated_Surface Immobilized_Biomolecule Immobilized Biomolecule (Oxime Linkage) Activated_Surface->Immobilized_Biomolecule Oxime Ligation Biomolecule Aldehyde/Ketone- Modified Biomolecule Biomolecule->Immobilized_Biomolecule

Caption: General workflow for biomolecule immobilization using this compound.

Quantitative Data Summary

The efficiency of immobilization and the kinetics of the ligation reaction are crucial for optimizing protocols. While specific data for this compound is not extensively published, the following tables provide representative data for oxime ligation kinetics and the effect of linkers on surface density from related systems.

Table 1: Kinetic Analysis of Oxime Ligation [1][2]

ReactantsCatalyst (Concentration)Observed Rate Constant (k_obs, M⁻¹s⁻¹)
Aminooxy-dansyl + 2-pentanoneAniline (B41778) (100 mM)0.082
Aminooxy-dansyl + 2-pentanonem-phenylenediamine (100 mM)0.21
Aminooxyacetyl-peptide + BenzaldehydeNone2.7
Aminooxyacetyl-peptide + BenzaldehydeAniline (10 mM)190
Aminooxyacetyl-peptide + BenzaldehydeAniline (100 mM)2000

Note: Data is illustrative of oxime ligation kinetics and may vary depending on specific reactants, buffer conditions, and pH.

Table 2: Effect of Linker on Aptamer Surface Density [3]

LinkerAptamer Surface Density (pmol/cm²)
No Linker (T₀)~25
5 Thymidine units (T₅)~20
10 Thymidine units (T₁₀)~15
20 Thymidine units (T₂₀)~12

Note: This data demonstrates the general principle that linker length can influence the surface density of immobilized biomolecules.

Experimental Protocols

Protocol 1: Surface Functionalization of a Carboxylated Surface (e.g., Carboxyl-SAM on Gold)

This protocol describes the initial step of attaching the linker to a surface presenting carboxylic acid groups.

Materials:

  • Carboxyl-functionalized substrate (e.g., self-assembled monolayer of 11-mercaptoundecanoic acid on a gold chip)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

  • Coupling Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.2-7.5

  • Washing Buffer: Phosphate-buffered saline (PBS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Ethanol (B145695)

  • Deionized (DI) water

Procedure:

  • Surface Activation: a. Prepare a fresh solution of 100 mM NHS and 400 mM EDC in Activation Buffer. b. Immerse the carboxylated substrate in the EDC/NHS solution and incubate for 15-30 minutes at room temperature with gentle agitation. c. Rinse the activated surface with DI water and then with the Coupling Buffer.

  • Linker Coupling: a. Prepare a 10-50 mM solution of this compound in Coupling Buffer. A small amount of DMF or DMSO can be used to aid dissolution before dilution in the buffer. b. Immerse the activated substrate in the linker solution and incubate for 1-2 hours at room temperature or overnight at 4°C with gentle agitation. c. Wash the surface thoroughly with Coupling Buffer, followed by DI water. d. Rinse with ethanol and dry under a gentle stream of nitrogen. The surface is now functionalized with the Boc-protected linker.

Protocol 2: Deprotection of the Boc Group

This protocol outlines the removal of the Boc protecting group to expose the reactive aminooxy group.

Materials:

  • Boc-protected, linker-functionalized substrate

  • Deprotection Solution: 30-50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM)

  • Neutralization Buffer: 5% N,N-Diisopropylethylamine (DIPEA) in DCM or PBS (pH 7.4)

  • DCM

  • Ethanol

  • DI water

Procedure:

  • Immerse the substrate in the TFA/DCM solution for 30-60 minutes at room temperature.

  • Remove the substrate and wash thoroughly with DCM.

  • Neutralize the surface by immersing it in the Neutralization Buffer for 5-10 minutes.

  • Wash the surface with DCM, followed by ethanol, and finally DI water.

  • Dry the substrate under a gentle stream of nitrogen. The surface is now functionalized with aminooxy groups and is ready for biomolecule immobilization.

Protocol 3: Immobilization of an Aldehyde-Modified Biomolecule

This protocol details the final step of attaching a biomolecule containing an aldehyde or ketone group to the aminooxy-functionalized surface via oxime ligation.

Materials:

  • Aminooxy-functionalized substrate

  • Aldehyde or ketone-modified biomolecule (e.g., protein, peptide, or oligonucleotide)

  • Immobilization Buffer: 100 mM Sodium Acetate or Sodium Phosphate, pH 4.5-5.5. For sensitive biomolecules, a higher pH (6.0-7.4) can be used, but the reaction will be slower.

  • Aniline (optional, as a catalyst for reactions at neutral pH)

  • Washing Buffer: PBS with 0.05% Tween-20 (PBST)

  • Blocking Buffer: 1% Bovine Serum Albumin (BSA) in PBS or other suitable blocking agent.

  • DI water

Procedure:

  • Biomolecule Preparation: Dissolve the aldehyde/ketone-modified biomolecule in the Immobilization Buffer to the desired concentration (typically 0.1-1 mg/mL).

  • Catalyst Addition (Optional): If performing the reaction at pH > 6, aniline can be added to the biomolecule solution to a final concentration of 10-100 mM to accelerate the reaction.

  • Immobilization Reaction: a. Cover the aminooxy-functionalized surface with the biomolecule solution. b. Incubate in a humidified chamber for 2-4 hours at room temperature or overnight at 4°C.

  • Washing: a. Remove the biomolecule solution. b. Wash the surface three times with PBST to remove non-covalently bound biomolecules. c. Rinse with DI water.

  • Blocking (Optional but Recommended): a. Immerse the substrate in Blocking Buffer for 30-60 minutes at room temperature to block any remaining reactive sites and reduce non-specific binding. b. Wash briefly with PBST and then DI water.

  • Final Rinse and Storage: a. Rinse the surface with DI water. b. Dry under a gentle stream of nitrogen. c. Store the immobilized surface under appropriate conditions for the specific biomolecule.

Troubleshooting

IssuePossible CauseSuggested Solution
Low Immobilization Yield Incomplete surface activationEnsure fresh EDC/NHS solution is used. Increase activation time.
Inefficient linker couplingOptimize linker concentration and incubation time. Check pH of the coupling buffer.
Incomplete Boc deprotectionIncrease TFA concentration or deprotection time. Ensure thorough neutralization.
Low reactivity of biomolecule's carbonyl groupConfirm the presence and accessibility of the aldehyde/ketone group on the biomolecule. Optimize pH of the immobilization buffer (lower pH generally favors oxime ligation).
High Non-Specific Binding Insufficient blockingIncrease blocking time or try a different blocking agent (e.g., casein, ethanolamine).
Hydrophobic interactionsInclude a non-ionic detergent (e.g., Tween-20) in the washing buffers.
Loss of Biomolecule Activity Harsh deprotection conditionsWhile TFA is standard, ensure the substrate is not exposed for an excessively long duration.
pH instability of the biomoleculePerform the oxime ligation at a pH closer to physiological conditions (pH 6.0-7.4) and consider using a catalyst like aniline to improve reaction rates.

Conclusion

This compound is a powerful tool for the controlled immobilization of biomolecules. The protocols provided herein offer a general framework for its application. Researchers are encouraged to optimize the reaction conditions, including buffer composition, pH, reagent concentrations, and incubation times, to suit their specific biomolecules and substrates. The successful implementation of these methods will enable the development of robust and reliable bioconjugates and bio-functionalized surfaces for a wide range of applications in research and drug development.

References

Application Notes and Protocols for t-Boc-Aminooxy-pentane-amine in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of t-Boc-Aminooxy-pentane-amine as a versatile bifunctional linker in peptide synthesis and modification. This linker is particularly valuable for applications requiring the introduction of an aminooxy group for subsequent oxime ligation, a highly specific and bioorthogonal conjugation method.

Introduction

This compound is a chemical linker featuring two key functional groups: a primary amine and a tert-butyloxycarbonyl (Boc) protected aminooxy group. This structure allows for its covalent attachment to a peptide via the primary amine, while the protected aminooxy group can be deprotected and used for subsequent conjugation to a molecule containing an aldehyde or ketone, forming a stable oxime bond. This linker is particularly useful in the synthesis of peptide-drug conjugates (PDCs), for peptide PEGylation, and for the surface modification of biomaterials.

The use of Boc protection for the aminooxy group is compatible with standard Boc-based solid-phase peptide synthesis (SPPS) strategies. The Boc group can be removed under acidic conditions, typically with trifluoroacetic acid (TFA), which is a common step in Boc-SPPS for cleaving the peptide from the resin and removing side-chain protecting groups.

Key Applications

  • Peptide-Drug Conjugates (PDCs): The linker can be used to attach a cytotoxic drug to a tumor-targeting peptide. The peptide directs the drug to the cancer cells, and the oxime linkage provides a stable connection.

  • PEGylation: The aminooxy group can be used to attach polyethylene (B3416737) glycol (PEG) chains to a peptide, which can improve its pharmacokinetic properties, such as increasing its half-life in circulation.

  • Biomaterial Surface Modification: Peptides can be tethered to surfaces functionalized with aldehyde groups via the aminooxy linker, which is useful for creating bioactive coatings for medical devices or for cell culture applications.

  • PROTACs: This linker can be incorporated into Proteolysis Targeting Chimeras (PROTACs) to connect a target-binding moiety and an E3 ligase-binding moiety.

Data Summary

The following tables provide representative quantitative data for the key steps involved in using this compound in peptide synthesis. The actual yields and purity will vary depending on the specific peptide sequence, reaction conditions, and purification methods.

Table 1: Representative Coupling Efficiency of this compound to a Peptide

Coupling SiteCoupling MethodTypical Coupling TimeTypical YieldTypical Purity (post-purification)
C-terminus of a resin-bound peptideHBTU/DIPEA2-4 hours> 90%> 95%
Side chain of Asp or GluHATU/DIPEA2-4 hours> 85%> 95%

Table 2: Representative Deprotection and Cleavage Yields

StepReagentTimeTypical Yield of Peptide-Linker Conjugate
Boc Deprotection & Resin Cleavage95% TFA, 2.5% TIS, 2.5% H₂O2-3 hours> 80%

Table 3: Representative Oxime Ligation Efficiency

ReactantsCatalystpHReaction TimeTypical Yield
Aminooxy-peptide + Aldehyde-moleculeAniline4.5 - 5.51-4 hours> 90%
Aminooxy-peptide + Ketone-moleculeAniline4.5 - 5.54-12 hours> 80%

Experimental Protocols

Protocol 1: Coupling of this compound to the C-terminus of a Resin-Bound Peptide

This protocol describes the amidation of the C-terminal carboxylic acid of a peptide synthesized on a solid support using Fmoc-based chemistry.

Materials:

  • Peptide-resin with a free C-terminal carboxylic acid (e.g., synthesized on Wang or PAM resin)

  • This compound

  • O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HBTU)

  • N,N-Diisopropylethylamine (DIPEA)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Solid-phase synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Pre-activation of the Linker: In a separate vial, dissolve this compound (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF. Allow the mixture to pre-activate for 5-10 minutes.

  • Coupling Reaction: Drain the DMF from the swollen resin and add the pre-activated linker solution. Agitate the mixture at room temperature for 2-4 hours.

  • Washing: Drain the reaction mixture and wash the resin sequentially with DMF (3x), DCM (3x), and DMF (3x).

  • Kaiser Test: Perform a Kaiser test to confirm the absence of free primary amines on the linker, indicating a successful coupling. A negative result (yellow beads) indicates completion.

G cluster_workflow Workflow: C-terminal Coupling start Start: Peptide-Resin (Free C-terminus) swell Swell Resin in DMF start->swell couple Couple Linker to Resin swell->couple preactivate Pre-activate Linker: This compound + HBTU/DIPEA preactivate->couple wash Wash Resin: DMF, DCM couple->wash kaiser Kaiser Test (check for completion) wash->kaiser end End: Resin-bound Peptide-Linker Conjugate kaiser->end

Caption: Workflow for C-terminal coupling of the linker.

Protocol 2: Boc Deprotection and Cleavage from Resin

This protocol describes the removal of the Boc protecting group from the aminooxy moiety and the simultaneous cleavage of the peptide-linker conjugate from the solid support.

Materials:

  • Resin-bound peptide-linker conjugate

  • Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% deionized water

  • Cold diethyl ether

  • Centrifuge

Procedure:

  • Resin Preparation: Wash the resin-bound peptide-linker conjugate with DCM and dry it under vacuum for at least 1 hour.

  • Cleavage: Add the cleavage cocktail to the resin in the reaction vessel. Agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture to separate the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to a 50 mL conical tube containing cold diethyl ether (approximately 10 times the volume of the filtrate).

  • Pelleting and Washing: Place the tube on ice for 30 minutes to allow for complete precipitation. Centrifuge the mixture to pellet the peptide. Decant the ether and wash the pellet with cold diethyl ether two more times.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The resulting product is the crude peptide-linker conjugate with a free aminooxy group.

G cluster_workflow Workflow: Deprotection and Cleavage start Start: Resin-bound Peptide-Linker Conjugate wash_dry Wash and Dry Resin start->wash_dry cleave Cleavage Cocktail: TFA/TIS/H₂O wash_dry->cleave precipitate Precipitate in Cold Diethyl Ether cleave->precipitate pellet_wash Centrifuge and Wash with Ether precipitate->pellet_wash dry Dry Peptide Pellet pellet_wash->dry end End: Crude Aminooxy-Peptide dry->end G cluster_workflow Workflow: Oxime Ligation start Start: Purified Aminooxy-Peptide dissolve_peptide Dissolve Peptide in Ligation Buffer start->dissolve_peptide mix_reactants Combine Reactants and Add Aniline Catalyst dissolve_peptide->mix_reactants dissolve_aldehyde Dissolve Aldehyde-Molecule in Ligation Buffer dissolve_aldehyde->mix_reactants incubate Incubate at Room Temp (Monitor by HPLC) mix_reactants->incubate purify Purify by RP-HPLC incubate->purify characterize Characterize by Mass Spec & HPLC purify->characterize end End: Purified Peptide Conjugate characterize->end G cluster_logic Logical Relationship: Advantages of this compound cluster_features Features cluster_applications Leads to Applications linker t-Boc-Aminooxy- pentane-amine bifunctional Bifunctional: Primary Amine & Protected Aminooxy linker->bifunctional boc_protected Boc Protected: Compatible with Boc-SPPS linker->boc_protected pdc Peptide-Drug Conjugates bifunctional->pdc pegylation PEGylation bifunctional->pegylation surface_mod Surface Modification bifunctional->surface_mod

Application Notes and Protocols for Oxime Ligation with t-Boc-Aminooxy-pentane-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and highly chemoselective bioorthogonal reaction ideal for the covalent conjugation of molecules in complex biological environments. This method involves the reaction of an aminooxy-functionalized compound with an aldehyde or ketone to form a stable oxime bond.[1] The stability of the oxime linkage is significantly greater than that of corresponding imine or hydrazone bonds, making it a preferred choice for applications requiring high stability, such as in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and peptide modifications.[2][3][4]

These application notes provide a detailed experimental setup for utilizing t-Boc-Aminooxy-pentane-amine, a versatile linker containing a protected aminooxy group and a terminal primary amine. The primary amine allows for initial conjugation to a molecule of interest (e.g., a targeting ligand or payload) via standard amine-reactive chemistries. Subsequent deprotection of the t-Boc group unmasks the aminooxy functionality, which is then ready to react with a carbonyl-containing partner molecule (e.g., a protein or a drug).

Key Features of Oxime Ligation

  • High Chemoselectivity: The reaction is specific between aminooxy and carbonyl groups, minimizing side reactions with other functional groups present in biomolecules.

  • Stable Bond Formation: The resulting oxime bond is highly stable under physiological conditions and across a broad pH range.[4]

  • Biocompatible Reaction Conditions: The ligation can be performed in aqueous buffers, at or near physiological pH, and at mild temperatures.

Experimental Protocols

This section details the necessary protocols for the successful implementation of oxime ligation using this compound. The overall workflow involves three key stages:

  • Initial Conjugation: Coupling of the primary amine of this compound to a molecule of interest.

  • t-Boc Deprotection: Removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the reactive aminooxy moiety.

  • Oxime Ligation: Reaction of the deprotected aminooxy group with a carbonyl-containing molecule.

Protocol 1: t-Boc Deprotection of this compound Conjugate

This protocol describes the removal of the t-Boc protecting group from a molecule previously conjugated to this compound.

Materials:

Procedure:

  • Dissolve the t-Boc protected conjugate in a 50/50 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA). A typical concentration is 10-20 mg/mL.

  • If the substrate is sensitive to the t-butyl cation intermediate formed during deprotection, add a scavenger such as anisole or thioanisole (1-5 equivalents).

  • Stir the reaction mixture at room temperature for 30 minutes to 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator.

  • Redissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected aminooxy-functionalized molecule.

Protocol 2: General Aqueous Oxime Ligation

This protocol is suitable for water-soluble reactants and is commonly used for bioconjugation applications.

Materials:

  • Deprotected aminooxy-functionalized molecule (from Protocol 1)

  • Aldehyde or ketone-functionalized molecule (e.g., a protein, peptide, or drug)

  • Reaction Buffer: 100 mM Phosphate buffer or Acetate buffer, pH 4.5-7.0.

  • Aniline (B41778) catalyst stock solution (e.g., 200 mM in DMF or DMSO).

  • Quenching solution: Acetone

  • Purification system (e.g., HPLC, Size-Exclusion Chromatography)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of your deprotected aminooxy-functionalized molecule in the chosen reaction buffer.

    • Prepare a stock solution of your aldehyde or ketone-functionalized molecule in the same buffer.

  • Ligation Reaction:

    • In a reaction vessel, combine the aldehyde/ketone-functionalized molecule (1 equivalent) with the aminooxy-functionalized molecule (1.5-10 equivalents). The optimal stoichiometry should be determined empirically.

    • Add the aniline catalyst to a final concentration of 10-100 mM. The rate of oxime formation is significantly enhanced by an aniline catalyst, especially at neutral pH.[5]

    • Adjust the final volume with the reaction buffer.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.

    • Monitor the reaction progress by a suitable analytical method such as SDS-PAGE (for proteins), High-Performance Liquid Chromatography (HPLC), or Mass Spectrometry (MS).

  • Quenching and Purification:

    • Once the reaction has reached the desired conversion, quench any unreacted aminooxy groups by adding an excess of acetone.

    • Purify the resulting oxime conjugate using a suitable method such as size-exclusion chromatography, affinity chromatography, or reverse-phase HPLC.

Data Presentation

Table 1: Typical Reaction Conditions for Oxime Ligation

ParameterAqueous LigationAcetic Acid Ligation (for less reactive ketones)
Solvent Aqueous Buffer (Phosphate, Acetate)Pure Acetic Acid
pH 4.5 - 7.4N/A
Catalyst Aniline (10-100 mM)None required
Stoichiometry (Aminooxy:Carbonyl) 1.5:1 to 10:11.5:1 to 3:1
Temperature Room Temperature to 37°CRoom Temperature
Reaction Time 2 - 24 hours1.5 - 2 hours
Typical Yield >70% (variable)>95%

Table 2: Comparative Kinetic Data of Oxime and Hydrazone Ligations

Ligation ChemistryReactantsCatalystSecond-Order Rate Constant (k₁) (M⁻¹s⁻¹)
Oxime Ligation Aminooxyacetyl-peptide + Benzaldehyde100 mM Aniline8.2 ± 1.0
Hydrazone Ligation 6-Hydrazinopyridyl-peptide + Benzaldehyde100 mM Aniline~160

Data adapted from literature and intended for comparative purposes. The rate constant for oxime ligation is generally lower than for hydrazone ligation, but the resulting oxime bond is significantly more stable.[4]

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the complete experimental workflow from the initial t-Boc protected linker to the final purified oxime conjugate.

experimental_workflow cluster_start Starting Materials cluster_step1 Step 1: Initial Conjugation cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Oxime Ligation cluster_final Final Steps tBoc_Linker This compound Conjugation Amine-reactive coupling (e.g., NHS ester chemistry) tBoc_Linker->Conjugation Molecule_A Molecule of Interest (e.g., Drug) Molecule_A->Conjugation Protected_Conjugate t-Boc Protected Conjugate Conjugation->Protected_Conjugate Deprotection TFA/DCM Treatment Protected_Conjugate->Deprotection Aminooxy_Conjugate Aminooxy-functionalized Molecule A Deprotection->Aminooxy_Conjugate Ligation Oxime Ligation (pH 4.5-7.0, Aniline catalyst) Aminooxy_Conjugate->Ligation Molecule_B Carbonyl-functionalized Molecule (e.g., Antibody) Molecule_B->Ligation Crude_Product Crude Oxime Conjugate Ligation->Crude_Product Purification Purification (HPLC, SEC) Crude_Product->Purification Final_Product Purified Oxime Conjugate Purification->Final_Product Characterization Characterization (MS, NMR) Final_Product->Characterization

Caption: Experimental workflow for oxime ligation.

Application Example: EGFR Signaling Pathway in Targeted Cancer Therapy

A powerful application of oxime ligation is the creation of antibody-drug conjugates (ADCs) for targeted cancer therapy.[2][6] An antibody targeting a cancer-specific receptor, such as the Epidermal Growth Factor Receptor (EGFR), can be conjugated to a potent cytotoxic drug using the described oxime ligation chemistry. The resulting ADC selectively delivers the drug to cancer cells overexpressing EGFR, thereby minimizing off-target toxicity. The diagram below illustrates a simplified EGFR signaling pathway, which is often dysregulated in cancer and is a common target for such therapies.

EGFR_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds Dimerization Receptor Dimerization & Autophosphorylation EGFR->Dimerization Activates ADC Anti-EGFR ADC (via Oxime Ligation) ADC->EGFR Targets & Internalizes RAS RAS Dimerization->RAS PI3K PI3K Dimerization->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription AKT AKT PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation Transcription->Proliferation

References

Application Notes and Protocols for the Purification of Conjugates Synthesized with t-Boc-Aminooxy-pentane-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

t-Boc-Aminooxy-pentane-amine is a versatile heterobifunctional linker used in bioconjugation. Its aminooxy group facilitates the formation of a stable oxime bond with an aldehyde or ketone-functionalized molecule, while the t-Boc-protected primary amine provides a handle for subsequent conjugation or modification after deprotection. The successful synthesis of well-defined conjugates using this linker is critically dependent on robust purification strategies to remove unreacted starting materials, excess reagents, and reaction byproducts.

These application notes provide detailed protocols for the purification of conjugates synthesized using this compound, focusing on two primary strategies: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and Solid-Phase Extraction (SPE) . Additionally, a protocol for the deprotection of the t-Boc group is included, which can be performed either before or after the initial purification, depending on the overall synthetic scheme.

Purification Strategy Overview

The choice of purification method depends on the properties of the conjugate, the nature of the impurities, and the desired final purity. A general workflow for the purification process is outlined below.

start Crude Conjugation Reaction Mixture decision Is the t-Boc group to be removed? start->decision deprotection t-Boc Deprotection decision->deprotection Yes purification_choice Select Purification Method decision->purification_choice No deprotection->purification_choice spe Solid-Phase Extraction (SPE) purification_choice->spe Initial Cleanup / Hydrophobic Conjugate rphplc Reverse-Phase HPLC (RP-HPLC) purification_choice->rphplc High Purity Required spe->rphplc Further Purification analysis Purity Analysis (e.g., Analytical HPLC, LC-MS) spe->analysis rphplc->analysis final_product Purified Conjugate analysis->final_product

Caption: General workflow for the purification of conjugates.

Section 1: t-Boc Deprotection Protocol

The tert-butyloxycarbonyl (Boc) group is a commonly used amine protecting group that is stable under many reaction conditions but can be readily removed under acidic conditions.[1][2][3]

Experimental Protocol: Acidic Deprotection of t-Boc Group
  • Dissolution: Dissolve the t-Boc-protected conjugate in an anhydrous organic solvent such as dichloromethane (B109758) (DCM) or dioxane.

  • Acid Addition: Add a strong acid. Common choices include:

    • Trifluoroacetic acid (TFA) in DCM (typically 20-50% v/v).[1]

    • 4 M HCl in dioxane.[2]

  • Reaction: Stir the reaction mixture at room temperature. The reaction is typically complete within 30 minutes to 2 hours.

  • Monitoring: Monitor the progress of the deprotection by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), until the starting material is no longer detectable.

  • Work-up:

    • Remove the solvent and excess acid in vacuo using a rotary evaporator.

    • To ensure complete removal of residual acid, co-evaporate the residue with a solvent like toluene (B28343) or methanol (B129727) (repeat 2-3 times).

    • The resulting deprotected amine will be in the form of a salt (e.g., TFA or HCl salt).

Section 2: Purification by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

RP-HPLC is the standard method for achieving high-purity peptides and bioconjugates.[4][5] Separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[4] The retention of the conjugate is influenced by its overall hydrophobicity.

Data Presentation: Typical RP-HPLC Purification Parameters and Expected Results
ParameterTypical Value/ConditionExpected OutcomeReference
Column C18 silica, wide-pore (300 Å) for larger moleculesGood separation of hydrophobic species[6]
Mobile Phase A 0.1% TFA in waterElutes polar impurities[4]
Mobile Phase B 0.1% TFA in acetonitrile (B52724) (ACN)Elutes the more hydrophobic conjugate[4]
Gradient 5-95% B over 30-60 minutes (example)Separation of the conjugate from unreacted starting materials and byproducts[7][8]
Flow Rate 1.0 mL/min (analytical), 10-20 mL/min (preparative)Depends on column dimensions[5]
Detection 210-280 nm (UV)Monitoring of peptide bonds and aromatic residues[4]
Purity Achieved >95%High purity suitable for most applications[7][8]
Yield 50-90%Dependent on sample complexity and optimization[9][10]

Experimental Protocol: RP-HPLC Purification

cluster_prep Preparation cluster_run HPLC Run cluster_post Post-Purification prep_sample Dissolve Crude Conjugate in Mobile Phase A inject Inject Sample onto Column prep_sample->inject prep_hplc Equilibrate HPLC Column with Starting Mobile Phase Conditions prep_hplc->inject gradient Run Gradient Elution (e.g., 5-95% Acetonitrile with 0.1% TFA) inject->gradient collect Collect Fractions Based on UV Absorbance gradient->collect analyze Analyze Fractions by Analytical HPLC or LC-MS collect->analyze pool Pool Pure Fractions analyze->pool lyophilize Lyophilize to Obtain Purified Product pool->lyophilize

Caption: Workflow for RP-HPLC purification.

  • Sample Preparation: Dissolve the crude conjugate mixture in a minimal amount of a solvent compatible with the mobile phase (e.g., Mobile Phase A or a small amount of DMSO, then dilute with Mobile Phase A). Filter the sample through a 0.22 or 0.45 µm filter to remove particulates.

  • Column Equilibration: Equilibrate the preparative RP-HPLC column with the starting mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) until a stable baseline is achieved.

  • Method Development (Analytical Scale): If the separation conditions are unknown, first perform an analytical run with a small injection to determine the retention time of the desired conjugate and optimize the gradient.[5]

  • Preparative Run: Inject the prepared sample onto the equilibrated column.

  • Gradient Elution: Elute the bound components using a linear gradient of increasing Mobile Phase B. A shallow gradient often provides better resolution.[9]

  • Fraction Collection: Collect fractions as peaks are detected by the UV detector.

  • Analysis of Fractions: Analyze the collected fractions using analytical RP-HPLC or LC-MS to identify those containing the pure conjugate.

  • Pooling and Lyophilization: Combine the fractions containing the pure product and freeze-dry (lyophilize) to remove the mobile phase and obtain the purified conjugate as a powder.[5]

Section 3: Purification by Solid-Phase Extraction (SPE)

SPE is a useful technique for sample cleanup and purification, particularly for removing excess reagents or for a rapid, lower-resolution separation.[11][12] It is often used as a preliminary purification step before RP-HPLC. The principle is similar to RP-HPLC, but it is performed in a cartridge format.

Data Presentation: Typical SPE Parameters and Expected Outcomes
ParameterTypical Condition/MaterialPurpose/Expected OutcomeReference
Sorbent C18 or other reversed-phase silicaRetention of hydrophobic molecules[11]
Conditioning Solvent Methanol or AcetonitrileWets the sorbent and activates the stationary phase[12][13]
Equilibration Solvent Water or aqueous buffer (e.g., 0.1% TFA)Prepares the sorbent for sample loading in an aqueous environment[12][13]
Loading Solvent Aqueous bufferThe sample is loaded under conditions that promote binding of the conjugate[12]
Wash Solvent Low percentage of organic solvent in water (e.g., 5-10% ACN)Elutes highly polar impurities while the conjugate remains bound[13]
Elution Solvent Higher percentage of organic solvent in water (e.g., 50-90% ACN)Elutes the bound conjugate[13]
Purity Achieved Moderate to high, depending on the sampleEffective for removing salts and small molecule reagents[14]
Recovery >85%Generally high for well-developed methods[14]

Experimental Protocol: SPE "Bind and Elute" Strategy

condition 1. Condition Cartridge (e.g., Methanol) equilibrate 2. Equilibrate Cartridge (e.g., Water) condition->equilibrate load 3. Load Sample equilibrate->load wash 4. Wash Cartridge (e.g., 5% ACN in Water) load->wash elute 5. Elute Conjugate (e.g., 50% ACN in Water) wash->elute collect Collect Eluate elute->collect

Caption: Steps for Solid-Phase Extraction (SPE) purification.

  • Conditioning: Pass 1-2 column volumes of methanol or acetonitrile through the SPE cartridge to wet the stationary phase.

  • Equilibration: Pass 1-2 column volumes of water or an aqueous buffer (matching the sample solvent if possible) to prepare the column for the aqueous sample. Do not let the sorbent bed go dry.

  • Sample Loading: Dissolve the crude reaction mixture in an appropriate aqueous buffer and load it onto the cartridge. The flow rate should be slow enough to allow for efficient binding of the conjugate to the sorbent.

  • Washing: Pass 1-3 column volumes of a weak wash solvent (e.g., 5% acetonitrile in water) through the cartridge to remove salts and other polar impurities.

  • Elution: Elute the purified conjugate with 1-2 column volumes of a stronger elution solvent (e.g., 50-90% acetonitrile in water). The optimal percentage of organic solvent should be determined empirically to ensure complete elution of the product while leaving more hydrophobic impurities on the column if possible.

  • Post-Elution: The collected eluate can be analyzed for purity and the solvent can be removed by lyophilization or evaporation.

Conclusion

The successful purification of conjugates made with this compound is achievable through systematic application of standard chromatographic techniques. For high-purity requirements, RP-HPLC is the method of choice. For rapid cleanup and removal of bulk impurities, SPE is a valuable tool. The decision to deprotect the t-Boc group before or after purification will depend on the specific properties of the conjugate and the overall synthetic strategy. The protocols and data presented here provide a comprehensive guide for researchers to develop robust and efficient purification workflows for their specific bioconjugates.

References

Application Notes and Protocols: Covalent Conjugation via NHS Ester Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction and Principle

N-hydroxysuccinimide (NHS) esters are a class of amine-reactive chemical crosslinkers widely employed for the covalent modification of biomolecules.[1][2] This widespread use in bioconjugation, protein labeling, and drug development stems from their ability to efficiently and selectively react with primary aliphatic amines.[3][] This reaction is particularly useful for modifying proteins and peptides, which possess primary amines at their N-terminus and on the side chains of lysine (B10760008) residues.[5][6] The fundamental reaction involves a nucleophilic acyl substitution, where the primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester. This results in the formation of a stable, irreversible amide bond and the release of N-hydroxysuccinimide as a leaving group.[1][3] The reaction is highly dependent on pH, with optimal conditions typically between pH 7.2 and 8.5.[7][8]

Key Applications

The versatility of the NHS ester-amine reaction has led to its adoption in a multitude of applications within research and drug development:

  • Protein and Antibody Labeling: The most common application is the attachment of fluorescent dyes, biotin, or other reporter molecules to proteins and antibodies for use in immunoassays, imaging, and other detection methods.[2][9]

  • Antibody-Drug Conjugates (ADCs): In oncology, this chemistry is fundamental for linking cytotoxic drugs to monoclonal antibodies that target cancer cells, thereby creating targeted therapeutic agents.[1][]

  • Biomolecule Immobilization: NHS esters are used to immobilize proteins and other biomolecules onto surfaces for applications such as biosensors and affinity chromatography.[10][11]

  • Protein Interaction Analysis: Homobifunctional NHS esters can be used to covalently link interacting proteins in a complex, allowing for the study of protein-protein interactions.[10]

  • Adaptation for Click Chemistry: Molecules containing alkyne or azido (B1232118) groups can be attached to biomolecules using NHS esters, preparing them for subsequent click chemistry reactions.[7][12]

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The unprotonated primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the NHS ester. A tetrahedral intermediate is formed, which then collapses, leading to the formation of a stable amide bond and the release of the N-hydroxysuccinimide (NHS) leaving group.[3]

Figure 1. Reaction mechanism of a primary amine with an NHS ester.

Factors Influencing Reaction Efficiency

Several factors must be carefully controlled to ensure successful conjugation and high yields.

FactorOptimal Condition/ConsiderationRationale
pH 7.2 - 8.5 (Optimal: 8.3-8.5)[7][8]At lower pH, the primary amine is protonated and non-nucleophilic.[7] At higher pH, the rate of NHS ester hydrolysis significantly increases, competing with the aminolysis reaction.[7][8]
Buffer Composition Amine-free buffers (e.g., phosphate, bicarbonate, borate, HEPES)[7][8]Buffers containing primary amines (e.g., Tris) will compete with the target molecule for reaction with the NHS ester.[8]
NHS Ester Stability Highly susceptible to hydrolysis in aqueous solutions.[8][13]NHS esters should be dissolved in an anhydrous organic solvent (e.g., DMSO, DMF) immediately before use and added to the aqueous reaction mixture.[2][3]
Temperature 4°C to room temperature (25°C)[8][14]Lower temperatures can be used to slow down the hydrolysis of the NHS ester, especially for longer incubation times.[14]
Concentration Higher concentrations of reactants are favorable.[7][8]Increased concentration of the amine-containing biomolecule can improve reaction efficiency and minimize the competing hydrolysis reaction.[8]
Steric Hindrance Can slow the reaction rate.[13]Bulky molecules or steric hindrance around the amine group can reduce the accessibility of the reaction site.[13]

Quantitative Data on Reaction Parameters

The efficiency of the NHS ester reaction is a balance between the desired aminolysis and the competing hydrolysis.

ParameterValueConditions
Half-life of NHS Ester Hydrolysis 4-5 hourspH 7.0, 0°C[8]
10 minutespH 8.6, 4°C[8]
Aminolysis vs. Hydrolysis Rate The heterogeneous aminolysis rate constant (ka) can be over 3 orders of magnitude lower than the heterogeneous hydrolysis rate constant (kh).[11][15]This highlights the importance of optimizing reaction conditions to favor aminolysis, especially when working with low protein concentrations.[11][15]
Reaction Time 30 minutes to 4 hours at room temperature, or overnight at 4°C[7][8][14]The optimal time depends on the specific reactants and their concentrations.

Experimental Protocol: Protein Labeling with an NHS Ester

This protocol provides a general procedure for the covalent labeling of a protein with a molecule functionalized with an NHS ester.

Materials
  • Protein of interest in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5)[7][12]

  • NHS ester of the label (e.g., fluorescent dye, biotin)

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF)[2]

  • Purification column (e.g., gel filtration/desalting column)[5][7]

  • Quenching solution (optional): 1 M Tris-HCl, pH 8.0 or 1 M glycine[2]

Procedure
  • Protein Preparation:

    • Ensure the protein solution is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL.[2][7] If the protein is in a buffer containing amines, it must be exchanged into a suitable reaction buffer.

  • NHS Ester Solution Preparation:

    • Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to create a stock solution.[2] The required amount of NHS ester depends on the desired molar excess over the protein. A common starting point is a 5- to 20-fold molar excess.[5]

  • Labeling Reaction:

    • While gently stirring or vortexing, add the calculated volume of the NHS ester stock solution to the protein solution.[7][16]

    • The final concentration of the organic solvent should ideally not exceed 10% of the total reaction volume.[2]

    • Incubate the reaction mixture for 1-4 hours at room temperature or overnight at 4°C.[2][14] If the label is light-sensitive, protect the reaction from light.[2]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching reagent like Tris or glycine (B1666218) to a final concentration of 50-100 mM.[6] This will react with any unreacted NHS ester.[2] Incubate for 10-15 minutes at room temperature.[6]

  • Purification of the Conjugate:

    • Separate the labeled protein from unreacted NHS ester, the NHS leaving group, and other small molecules using a gel filtration or desalting column.[5][7] Other methods like dialysis or precipitation can also be used.[7][12]

  • Characterization and Storage:

    • Determine the concentration of the labeled protein and the degree of labeling (DOL), which is the average number of label molecules per protein molecule.[2][9]

    • Store the purified conjugate at 4°C for short-term storage or at -20°C to -80°C for long-term storage.[9]

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_post_reaction Post-Reaction cluster_analysis Analysis & Storage prep_protein Prepare Protein in Amine-Free Buffer (pH 8.3-8.5) mix Add NHS Ester to Protein Solution prep_protein->mix prep_nhs Prepare NHS Ester Stock Solution (in anhydrous DMSO/DMF) prep_nhs->mix incubate Incubate (1-4h at RT or overnight at 4°C) mix->incubate quench Quench Reaction (Optional, with Tris/Glycine) incubate->quench purify Purify Conjugate (e.g., Gel Filtration) quench->purify characterize Characterize Conjugate (Protein Conc. & DOL) purify->characterize store Store Conjugate (4°C or -20°C/-80°C) characterize->store

Figure 2. General workflow for protein labeling with NHS esters.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low Labeling Efficiency Hydrolysis of NHS ester: The NHS ester degraded due to moisture or prolonged exposure to aqueous buffer before reacting.[13]Prepare the NHS ester solution in anhydrous solvent immediately before use. Minimize the time the ester is in the aqueous buffer before purification.
Suboptimal pH: The pH of the reaction buffer is too low (amine is protonated) or too high (hydrolysis is too fast).[13]Verify the pH of the reaction buffer is within the optimal range of 7.2-8.5.[8]
Presence of competing nucleophiles: The buffer or protein sample contains primary amines (e.g., Tris, ammonium (B1175870) salts).[13]Exchange the protein into an amine-free buffer (e.g., PBS, bicarbonate) before the reaction.
Insufficient molar excess of NHS ester: Not enough labeling reagent was used.[2]Increase the molar excess of the NHS ester in the reaction.
Inconsistent Results Inaccurate protein concentration: The molar ratio of NHS ester to protein is incorrect.[2]Accurately determine the protein concentration before starting the labeling reaction.
Variability in NHS ester reactivity: The NHS ester may have degraded during storage.Use fresh, high-quality NHS ester and store it properly according to the manufacturer's instructions, protected from moisture.
Protein Precipitation High concentration of organic solvent: The protein is not stable in the final concentration of DMSO or DMF.Ensure the final concentration of the organic solvent in the reaction mixture does not exceed 10%.[2]
Over-labeling of the protein: Modification of too many lysine residues can alter protein structure and solubility.[14]Reduce the molar excess of the NHS ester or decrease the reaction time.

References

Application Notes & Protocols: Formation of Hydroxylamine Linkages via Reductive Oximation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of stable hydroxylamine (B1172632) linkages is a critical technology in the field of bioconjugation, enabling the precise assembly of complex biomolecules for therapeutic and diagnostic applications. This method is frequently employed in the development of antibody-drug conjugates (ADCs), protein-small molecule conjugates, and for the immobilization of biomolecules. The most common and robust method for creating a hydroxylamine linkage is a two-step process involving the initial formation of a stable oxime bond, followed by its selective reduction. This document provides a detailed overview of the reductants used in this process, quantitative data on their performance, and comprehensive experimental protocols.

Overview of the Reductive Oximation Strategy

The core of this strategy lies in the chemoselective reaction between a carbonyl group (aldehyde or ketone) on one molecule and an aminooxy group on another to form an oxime. This reaction is highly efficient and bioorthogonal, meaning it proceeds under mild aqueous conditions without interfering with native biological functional groups.[1][2] The resulting oxime can then be selectively reduced to a more stable hydroxylamine linkage. The choice of reductant is critical to ensure high yield and to prevent over-reduction to the corresponding amine, which would cleave the N-O bond.[3][4]

Reductants for Oxime to Hydroxylamine Conversion

Several reducing agents can be employed for the conversion of oximes to hydroxylamines. The selection of the appropriate reductant depends on the substrate, desired selectivity, and reaction conditions.

  • Sodium Cyanoborohydride (NaBH₃CN) : A mild and selective reducing agent that is particularly effective for the reduction of oximes to hydroxylamines under acidic conditions (pH 3-4).[5][6] Its stability in acid allows for controlled reductions.[7] However, it is important to note that NaBH₃CN can release toxic hydrogen cyanide (HCN) gas under strongly acidic conditions.[6]

  • Catalytic Hydrogenation : This method involves the use of hydrogen gas as the reductant in the presence of a metal catalyst.[8]

    • Iridium-based Catalysts : Cyclometalated cyclopentadienyl (B1206354) iridium(III) complexes have been shown to be highly efficient for the homogeneous hydrogenation of oximes to hydroxylamines.[9] These reactions often require an acid co-catalyst to activate the oxime.[9]

    • Nickel-based Catalysts : Chiral nickel complexes have been successfully used for the asymmetric hydrogenation of oximes to chiral hydroxylamines with high yields.[3][10]

    • Platinum-based Catalysts : Heterogeneous platinum-based catalysts have also been used, typically requiring stoichiometric amounts of a strong Brønsted acid.[4]

  • Other Borohydride (B1222165) Reagents :

    • Sodium Borohydride (NaBH₄) with a Catalyst : In some cases, the less selective sodium borohydride can be used in the presence of a catalyst, such as molybdenum (MoO₃) or ferric chloride (FeCl₃), to achieve the desired reduction.

Quantitative Data on Reductant Performance

The following table summarizes the performance of various reductants in the conversion of oximes to hydroxylamines based on literature data.

Reductant/CatalystSubstratepH/ConditionsYield (%)Reference
Sodium Cyanoborohydride (NaBH₃CN)Cyclopentanone oximepH 477%[5][6]
Sodium Cyanoborohydride (NaBH₃CN)Cyclopentanone (E)-oximesAcetic acid, room temp.75-82%
Iridium(III) ComplexVarious oximes and oxime ethersMethanesulfonic acid, room temp.Excellent yields[9]
Chiral Nickel ComplexSubstituted and unsubstituted oximesNot specifiedup to 99%[10]
Sodium Borohydride (NaBH₄) / FeCl₃O-benzyloximeNot specified98%

Experimental Protocols

Protocol 1: General Procedure for Oxime Formation

This protocol describes the formation of an oxime linkage between a carbonyl-containing biomolecule and an aminooxy-functionalized molecule.

Materials:

  • Biomolecule with an aldehyde or ketone group

  • Aminooxy-functionalized molecule

  • Buffer: 100 mM Phosphate buffer, pH 6.0-7.0

  • Aniline (B41778) catalyst stock solution (e.g., 100 mM in DMSO) (optional, but recommended to accelerate the reaction)[1]

  • Reaction vessels

  • Analytical instruments for monitoring (e.g., SDS-PAGE, HPLC, Mass Spectrometry)

Procedure:

  • Preparation of Reactants:

    • Dissolve the carbonyl-containing biomolecule in the reaction buffer to a final concentration of 1-10 mg/mL.

    • Dissolve the aminooxy-functionalized molecule in the same buffer.

  • Conjugation Reaction:

    • Add the aminooxy-functionalized molecule to the biomolecule solution at a 5 to 20-fold molar excess.

    • If using a catalyst, add the aniline stock solution to a final concentration of 10 mM.

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours. The reaction time will depend on the reactivity of the substrates.

  • Monitoring and Purification:

    • Monitor the reaction progress using a suitable analytical method.

    • Once the reaction is complete, purify the oxime-linked conjugate using standard techniques such as size-exclusion chromatography (SEC) or dialysis to remove excess reagents.

Protocol 2: Reduction of Oxime to Hydroxylamine using Sodium Cyanoborohydride

This protocol details the selective reduction of a purified oxime conjugate to a stable hydroxylamine linkage.

Materials:

  • Purified oxime-linked conjugate

  • Sodium Cyanoborohydride (NaBH₃CN)

  • Reaction Buffer: 100 mM Acetate buffer, pH 4.0

  • Quenching solution: 1 M Tris buffer, pH 8.0

  • Purification equipment (e.g., SEC column, dialysis cassettes)

Procedure:

  • Buffer Exchange:

    • Exchange the buffer of the purified oxime conjugate to the reaction buffer (100 mM Acetate, pH 4.0) using a desalting column or dialysis.

  • Reduction Reaction:

    • Prepare a fresh stock solution of NaBH₃CN in the reaction buffer (e.g., 1 M).

    • Add the NaBH₃CN stock solution to the oxime conjugate solution to a final concentration of 50-100 mM.

    • Incubate the reaction at room temperature for 4-12 hours.

  • Quenching the Reaction:

    • Quench the reaction by adding the quenching solution to raise the pH and consume any remaining reducing agent.

  • Final Purification:

    • Purify the hydroxylamine-linked conjugate by SEC or dialysis to remove the quenching reagents and byproducts.

    • Characterize the final product by mass spectrometry to confirm the reduction.

Visualizations

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Reduction A Carbonyl-containing Molecule (R1-C=O) C Oxime-linked Conjugate (R1-C=N-O-R2) A->C pH 6.0-7.0 Aniline Catalyst B Aminooxy-functionalized Molecule (R2-O-NH2) B->C D Oxime-linked Conjugate (R1-C=N-O-R2) E Hydroxylamine-linked Conjugate (R1-CH-NH-O-R2) D->E Reductant (e.g., NaBH3CN, pH 4.0)

Caption: Workflow for forming a hydroxylamine linkage via reductive oximation.

G cluster_borohydrides Borohydride Reagents cluster_hydrogenation Catalytic Hydrogenation reductant Choice of Reductant nabh3cn Sodium Cyanoborohydride (NaBH3CN) reductant->nabh3cn Mild & Selective nabh4 Sodium Borohydride (NaBH4) + Catalyst (e.g., FeCl3) reductant->nabh4 Requires Catalyst iridium Iridium Catalysts reductant->iridium Homogeneous nickel Nickel Catalysts reductant->nickel Homogeneous/Asymmetric platinum Platinum Catalysts reductant->platinum Heterogeneous

References

Troubleshooting & Optimization

Technical Support Center: t-Boc-Aminooxy-pentane-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for reactions involving t-Boc-Aminooxy-pentane-amine.

Troubleshooting Guides

This section addresses specific issues that may arise during the use of this compound in oxime ligation and subsequent Boc deprotection steps.

Issue 1: Low or No Oxime Product Formation

Possible Causes:

  • Incorrect pH: The optimal pH for oxime ligation is slightly acidic (pH 4-6) to facilitate protonation of the carbonyl group, making it more electrophilic, while ensuring the aminooxy group remains sufficiently nucleophilic.[1]

  • Reaction Conditions: Inadequate reaction time, temperature, or reactant concentrations can lead to incomplete conversion.

  • Reagent Quality: The aldehyde substrate may be of poor quality or have undergone degradation. The this compound reagent could also be degraded if not stored properly.

  • Steric Hindrance: Significant steric hindrance around the carbonyl group of the aldehyde or ketone can slow down or prevent the reaction.

Troubleshooting Steps:

  • Optimize Reaction pH:

    • Buffer the reaction mixture to a pH between 4 and 6 using a suitable buffer (e.g., acetate (B1210297) buffer).

    • Monitor the pH throughout the reaction and adjust as necessary.

  • Adjust Reaction Conditions:

    • Increase the reaction time and monitor progress by TLC or LC-MS.

    • Gently heat the reaction mixture (e.g., to 37-40°C) to increase the reaction rate.[2]

    • Increase the concentration of this compound (e.g., use a 1.5 to 2-fold excess).

  • Use a Catalyst:

    • The addition of aniline (B41778) or its derivatives can catalyze the oxime ligation, especially at neutral pH.[3]

  • Verify Reagent Quality:

    • Use freshly opened or purified aldehyde.

    • Ensure the this compound has been stored under recommended conditions (cool and dry).

Issue 2: Side Reactions During Oxime Ligation

Possible Cause:

  • Hydrolysis of the Imine Intermediate: The initial imine formed is susceptible to hydrolysis back to the starting materials, especially if the reaction conditions are not optimal.[1]

Troubleshooting Steps:

  • Control Water Content: While often performed in aqueous buffers, for particularly sensitive substrates, minimizing excess water or using co-solvents might be beneficial.

  • Use of Catalysts: Catalysts like aniline can accelerate the formation of the more stable oxime, thus minimizing the concentration of the hydrolytically sensitive imine intermediate at any given time.[3]

Issue 3: Incomplete Boc Deprotection

Possible Causes:

  • Insufficient Acid Strength or Concentration: The Boc group is stable to weak acids and requires a strong acid for efficient cleavage.

  • Inadequate Reaction Time: The deprotection reaction may not have been allowed to proceed to completion.

  • Scavenger Interference: While necessary to prevent side reactions, an excessive amount of scavenger could potentially interfere with the deprotection.

Troubleshooting Steps:

  • Use Appropriate Acidic Conditions:

    • Employ strong acids such as trifluoroacetic acid (TFA), often in a mixture with a solvent like dichloromethane (B109758) (DCM).[4]

    • Alternatively, a solution of HCl in an organic solvent like dioxane can be used.[]

  • Optimize Reaction Time and Temperature:

    • Monitor the reaction progress closely using TLC or LC-MS to determine the point of completion.

    • Most Boc deprotections proceed efficiently at room temperature.

Issue 4: Side Reactions During Boc Deprotection

Possible Causes:

  • t-Butylation: The tert-butyl cation generated during deprotection is electrophilic and can react with nucleophilic residues on the substrate (e.g., tryptophan, methionine, or free thiols).[]

  • Trifluoroacetylation: When using TFA for deprotection, the newly formed free amine can sometimes be acylated by a trifluoroacetyl group.[]

Troubleshooting Steps:

  • Use Scavengers:

    • Add a scavenger to the reaction mixture to trap the tert-butyl cation. Common scavengers include triisopropylsilane (B1312306) (TIS), water, or anisole.[]

  • Optimize Deprotection Reagent:

    • If trifluoroacetylation is a persistent issue, consider using an alternative deprotection reagent such as HCl in dioxane.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

A1: For long-term storage, it is recommended to store this compound at -20°C in a dry and dark place. For short-term storage (days to weeks), 0-4°C is acceptable. The compound is generally stable for a few weeks at ambient temperature during shipping.

Q2: In what solvents is this compound soluble?

A2: A related compound, t-Boc-Aminooxy-pentane-azide, is reported to be soluble in dimethyl sulfoxide (B87167) (DMSO), dichloromethane (DCM), and dimethylformamide (DMF).[6] It is expected that this compound has similar solubility.

Q3: Can I perform the Boc deprotection in the presence of an oxime bond?

A3: Yes, the oxime bond is generally stable to the acidic conditions required for Boc deprotection. However, it is always advisable to perform a small-scale test reaction to confirm the stability of your specific conjugate.

Q4: What are the typical reaction conditions for oxime ligation with this compound?

A4: A typical starting point would be to dissolve the aldehyde or ketone substrate in a suitable buffer (e.g., 100 mM acetate buffer, pH 4.5) and then add a slight excess (1.2-1.5 equivalents) of this compound. The reaction can be monitored by LC-MS and is usually complete within a few hours at room temperature. For less reactive carbonyls, the addition of an aniline catalyst may be beneficial.[3]

Quantitative Data Summary

Table 1: Influence of pH on Oxime Ligation Rate

pHRelative Reaction Rate
3Low
4.5High
6Moderate
7Low (without catalyst)
8Very Low

Note: Data is generalized based on typical oxime ligation kinetics. The optimal pH may vary slightly depending on the specific substrates.

Table 2: Common Conditions for Boc Deprotection

ReagentSolventTypical TimeTemperatureCommon Scavengers
50% TFADCM30 min - 2 hRoom Temp.Triisopropylsilane (TIS), Water
4M HClDioxane1 - 4 hRoom Temp.Anisole

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation
  • Preparation: Dissolve the aldehyde or ketone-containing substrate in a suitable buffer (e.g., 100 mM sodium acetate, pH 4.5).

  • Reagent Addition: Add a solution of this compound (1.2 equivalents) in the same buffer to the substrate solution.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by LC-MS or TLC. For slow reactions, an aniline catalyst can be added, and the temperature can be moderately increased (e.g., to 37°C).

  • Work-up and Purification: Once the reaction is complete, the product can be purified using standard techniques such as reverse-phase HPLC.

Protocol 2: General Procedure for Boc Deprotection
  • Preparation: Dissolve the Boc-protected oxime conjugate in a suitable solvent such as dichloromethane (DCM).

  • Scavenger Addition: Add a scavenger, such as triisopropylsilane (TIS) (5-10% v/v), to the solution.

  • Deprotection: Add an equal volume of trifluoroacetic acid (TFA) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours. Monitor the deprotection by LC-MS or TLC.

  • Work-up: Upon completion, remove the TFA and DCM under a stream of nitrogen or by rotary evaporation. The crude product can be purified by reverse-phase HPLC.

Visualizations

experimental_workflow cluster_oxime_ligation Step 1: Oxime Ligation cluster_boc_deprotection Step 2: Boc Deprotection start Aldehyde/Ketone Substrate + This compound reaction_conditions pH 4-6 (e.g., Acetate Buffer) Room Temperature start->reaction_conditions product1 Boc-Protected Oxime Conjugate reaction_conditions->product1 deprotection_reagents TFA/DCM + Scavenger (e.g., TIS) product1->deprotection_reagents product2 Final Amine-Functionalized Oxime Conjugate deprotection_reagents->product2 purification Purification (e.g., RP-HPLC) product2->purification

Caption: A typical experimental workflow for bioconjugation using this compound.

troubleshooting_logic cluster_oxime Oxime Ligation Issues cluster_boc Boc Deprotection Issues start Low Product Yield check_ph Check pH (Optimal: 4-6) start->check_ph If in Step 1 check_conditions Review Reaction Conditions (Time, Temp) start->check_conditions If in Step 1 check_reagents Verify Reagent Quality start->check_reagents If in Step 1 check_acid Ensure Strong Acid (e.g., TFA) start->check_acid If in Step 2 check_scavenger Add Scavenger (e.g., TIS) start->check_scavenger If in Step 2 check_time Monitor Reaction to Completion start->check_time If in Step 2

Caption: A logical flowchart for troubleshooting low product yield in reactions.

References

Technical Support Center: Optimizing Reaction Conditions for t-Boc-Aminooxy-pentane-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of t-Boc-Aminooxy-pentane-amine in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a bifunctional linker molecule. It contains a primary amine at one end and a Boc-protected aminooxy group at the other. The primary amine can react with activated carboxylic acids (like NHS esters) to form stable amide bonds, while the aminooxy group, after deprotection of the Boc group, can react with aldehydes or ketones to form an oxime linkage.

Q2: What are the primary applications of this compound?

A2: This linker is primarily used in bioconjugation and chemical biology. It allows for the sequential and chemoselective conjugation of two different molecules. For example, a protein can be labeled at its lysine (B10760008) residues via the primary amine, and after deprotection, a molecule with an aldehyde or ketone can be attached to the aminooxy group.

Q3: What are the key reaction types involved when using this compound?

A3: The main reactions are:

  • Amide bond formation: The primary amine reacts with N-hydroxysuccinimide (NHS) esters or other activated carboxyl groups.

  • Boc deprotection: The tert-butyloxycarbonyl (Boc) protecting group on the aminooxy moiety is removed under acidic conditions.

  • Oxime ligation: The deprotected aminooxy group reacts with an aldehyde or ketone to form a stable oxime bond.

Q4: Under what conditions is the Boc group removed?

A4: The Boc group is labile to acidic conditions. Treatment with acids such as trifluoroacetic acid (TFA) in a solvent like dichloromethane (B109758) (DCM) is a common method for its removal.

Q5: What is the optimal pH for reacting the primary amine with an NHS ester?

A5: The optimal pH for the reaction of a primary amine with an NHS ester is typically between 7.2 and 8.5.[1] In this range, the amine is sufficiently deprotonated to be nucleophilic, while the hydrolysis of the NHS ester is minimized.[2][3][4][5]

Q6: How can I monitor the progress of the reactions?

A6: Reaction progress can be monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or NMR spectroscopy to track the consumption of starting materials and the formation of the desired product.

Troubleshooting Guides

Synthesis of this compound (Mono-Boc Protection of a Diamine)

Issue: Low yield of mono-Boc protected product and formation of di-Boc protected side product.

  • Possible Cause: The reactivity of both amino groups in the diamine precursor is similar, leading to the formation of a significant amount of the di-protected product.

  • Troubleshooting Suggestions:

    • Use of an acid salt: Temporarily protecting one of the amino groups as an acid salt can favor mono-protection. A common method involves the addition of one equivalent of an acid like HCl prior to the addition of Boc-anhydride.[6][7][8]

    • Slow addition of Boc-anhydride: Adding the Boc-anhydride solution slowly and at a low temperature can help to control the reaction and increase the yield of the mono-protected product.[6]

    • Control of stoichiometry: Using a slight excess of the diamine relative to the Boc-anhydride can also favor mono-protection.

    • Purification: The mono- and di-protected products can often be separated by column chromatography. A workup procedure involving an acidic wash can sometimes selectively remove the unreacted diamine and aid in purification.

Issue: Difficulty in purifying the polar mono-Boc protected product.

  • Possible Cause: The presence of the free amino group makes the product highly polar and potentially water-soluble.

  • Troubleshooting Suggestions:

    • Extraction at high pH: During the workup, ensure the aqueous layer is basified to a pH > 12 to deprotonate the free amine, which can improve its extraction into organic solvents like dichloromethane.

    • Use of a resin: For highly water-soluble products, consider using a resin-based purification strategy to capture the product and wash away impurities.

    • Reverse-phase chromatography: If standard silica (B1680970) gel chromatography is challenging, reverse-phase chromatography may provide better separation.

Reaction of the Primary Amine with NHS Esters

Issue: Low yield of the desired amide conjugate.

  • Possible Cause 1: Hydrolysis of the NHS ester.

    • Troubleshooting Suggestions:

      • Ensure the reaction pH is within the optimal range of 7.2-8.5.[2][3][4][5] Higher pH values significantly increase the rate of hydrolysis.[2][3]

      • Prepare the NHS ester solution immediately before use. Do not store NHS esters in aqueous solutions.[5][9]

      • If the NHS ester is first dissolved in an organic solvent like DMSO or DMF, use anhydrous solvent and add it to the aqueous reaction buffer just before starting the reaction.[5]

  • Possible Cause 2: Competing side reactions.

    • Troubleshooting Suggestions:

      • Avoid buffers containing primary amines, such as Tris, as they will compete with the target molecule for reaction with the NHS ester.[3][9]

      • Be aware that NHS esters can have side reactions with serine, threonine, and tyrosine residues in proteins, especially at higher NHS ester concentrations.[1] Consider optimizing the stoichiometry of the NHS ester.

Issue: Precipitation of the protein or peptide during the reaction.

  • Possible Cause: The addition of an organic solvent (from the NHS ester stock solution) or a change in pH may cause the biomolecule to become insoluble.

  • Troubleshooting Suggestions:

    • Minimize the volume of the organic solvent used to dissolve the NHS ester.

    • Ensure adequate buffering capacity to maintain the desired pH throughout the reaction.

    • Perform the reaction at a lower temperature (e.g., 4°C) to potentially improve the stability of the biomolecule.

Oxime Ligation

Issue: Slow or incomplete oxime bond formation.

  • Possible Cause 1: Suboptimal pH.

    • Troubleshooting Suggestions: Oxime ligation is often catalyzed by acidic conditions. However, the stability of the biomolecule must be considered. While some oxime ligations are performed at pH 4-5, catalysis can also be effective at neutral pH.[10] The stability of the oxime bond itself is generally high at acidic pH.[11][12]

  • Possible Cause 2: Lack of a catalyst.

    • Troubleshooting Suggestions: The rate of oxime formation can be significantly increased by the use of a nucleophilic catalyst. Aniline (B41778) and its derivatives, such as p-phenylenediamine, are effective catalysts for oxime ligation, even at neutral pH.[10][13][14][15][16]

Issue: Instability of the aminooxy-containing molecule.

  • Possible Cause: The free aminooxy group is highly reactive towards aldehydes and ketones.

  • Troubleshooting Suggestions:

    • Avoid using solvents that contain carbonyl groups, such as acetone, after the Boc group has been removed.[15]

    • Ideally, the deprotection of the Boc group should be performed as the final step before the oxime ligation reaction.

Data Presentation

Table 1: Typical Yields for Mono-Boc Protection of Various Diamines

DiamineReagents and ConditionsTypical Yield of Mono-Boc Product (%)Reference
Ethylenediamine1 eq HCl, then 1 eq (Boc)₂O in aq. MeOH87[6][8]
1,3-Propanediamine1 eq HCl, then 1 eq (Boc)₂O in aq. MeOH75[8]
1,4-Diaminobutane1 eq HCl, then 1 eq (Boc)₂O in aq. MeOH65[8]
1,6-Diaminohexane1 eq HCl, then 1 eq (Boc)₂O in aq. MeOH74[8]
(1R,2R)-Cyclohexane-1,2-diamineMe₃SiCl, then (Boc)₂O in MeOH66

Table 2: pH Dependence of NHS Ester Reactions

pHRelative Reaction Rate with AmineRelative Rate of NHS Ester HydrolysisRemarks
< 7LowLowAmine is mostly protonated and non-nucleophilic.
7.2 - 8.5HighModerateOptimal range for efficient conjugation.[2][3][4][5]
> 8.5HighHighRate of hydrolysis significantly increases, reducing yield.[2][3]

Experimental Protocols

Protocol 1: General Procedure for Mono-Boc Protection of a Diamine

This protocol is a general starting point and may require optimization for the specific diamine precursor of this compound.

  • Preparation of the Amine Salt: Dissolve the diamine (1 equivalent) in anhydrous methanol (B129727) at 0°C with stirring.

  • Slowly add one equivalent of freshly distilled trimethylsilyl (B98337) chloride (Me₃SiCl). A white precipitate may form.

  • Allow the mixture to warm to room temperature.

  • Boc Protection: Add water (approximately 1 mL per gram of diamine) followed by a solution of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O, 1 equivalent) in methanol.

  • Stir the reaction mixture at room temperature for 1-4 hours, monitoring the progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with water and wash with a non-polar organic solvent like diethyl ether to remove any di-Boc protected product.

    • Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.

    • Extract the mono-Boc protected product with dichloromethane (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography if necessary.

Protocol 2: General Procedure for NHS Ester Coupling
  • Prepare the Amine Solution: Dissolve the this compound in a suitable amine-free buffer (e.g., 0.1 M sodium bicarbonate or 0.1 M sodium phosphate) at a pH of 8.3-8.5.[2][4][5]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in an anhydrous water-miscible organic solvent such as DMSO or DMF.

  • Reaction: Add the NHS ester solution to the amine solution with gentle stirring. A 5- to 20-fold molar excess of the NHS ester is a common starting point for labeling proteins.[2]

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching: Stop the reaction by adding a quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine) to a final concentration of 50-100 mM.[2] Incubate for 15-30 minutes.

  • Purification: Remove excess reagents and byproducts by gel filtration, dialysis, or another appropriate chromatographic method.

Protocol 3: General Procedure for Oxime Ligation
  • Boc Deprotection: Dissolve the Boc-protected aminooxy compound in dichloromethane (DCM). Add an excess of trifluoroacetic acid (TFA) and stir at room temperature for 1-2 hours.

  • Remove the TFA and DCM under reduced pressure.

  • Oxime Ligation:

    • Dissolve the deprotected aminooxy compound and the aldehyde or ketone-containing molecule in a suitable buffer. The optimal pH can range from acidic to neutral depending on the stability of the substrates and the catalyst used.

    • If catalysis is required, add a solution of aniline or p-phenylenediamine.[10][13][14][15][16]

    • Stir the reaction at room temperature and monitor its progress.

  • Purification: Purify the oxime-linked product using an appropriate chromatographic method.

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound cluster_conjugation Conjugation Reactions Diamine Diamine Precursor MonoBoc Mono-Boc Protection Diamine->MonoBoc (Boc)₂O, Acid Salt Method Purification_Synth Purification MonoBoc->Purification_Synth Product_Synth This compound Purification_Synth->Product_Synth Product_Synth_c This compound NHS_Coupling NHS Ester Coupling (pH 7.2-8.5) Product_Synth_c->NHS_Coupling + NHS Ester Boc_Deprotection Boc Deprotection (Acidic) NHS_Coupling->Boc_Deprotection Oxime_Ligation Oxime Ligation Boc_Deprotection->Oxime_Ligation + Aldehyde/Ketone Final_Product Final Conjugate Oxime_Ligation->Final_Product

Caption: Experimental workflow for the synthesis and application of this compound.

troubleshooting_mono_boc Start Low Yield of Mono-Boc Product? DiBoc Di-Boc Product Observed? Start->DiBoc Yes Polarity Purification Issues (High Polarity)? Start->Polarity No Solution_DiBoc1 Use Acid Salt Method DiBoc->Solution_DiBoc1 Solution_DiBoc2 Slow Addition of (Boc)₂O DiBoc->Solution_DiBoc2 Solution_Polarity1 Extract at High pH (>12) Polarity->Solution_Polarity1 Solution_Polarity2 Use Resin Purification Polarity->Solution_Polarity2 End Optimized Protocol Solution_DiBoc1->End Solution_DiBoc2->End Solution_Polarity1->End Solution_Polarity2->End

Caption: Troubleshooting guide for the mono-Boc protection of a diamine.

troubleshooting_nhs_coupling Start Low Yield of NHS Ester Coupling? Check_pH Is pH 7.2-8.5? Start->Check_pH Check_Buffer Buffer Amine-Free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Change_Buffer Use Amine-Free Buffer (e.g., PBS) Check_Buffer->Change_Buffer No Check_NHS Use Fresh NHS Ester Solution Check_Buffer->Check_NHS Yes End Optimized Coupling Adjust_pH->End Change_Buffer->End Check_NHS->End

Caption: Troubleshooting guide for NHS ester coupling reactions.

References

Technical Support Center: Improving the Yield of t-Boc-Aminooxy-pentane-amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for t-Boc-Aminooxy-pentane-amine conjugation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their conjugation experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you improve the yield and efficiency of your reactions.

Frequently Asked Questions (FAQs)

Q1: What are the reactive groups of this compound and what do they react with?

A1: this compound is a bifunctional linker with two key reactive groups:

  • An aminooxy group (-O-NH₂) : This group chemoselectively reacts with aldehydes and ketones to form a stable oxime bond.[1][2][3][4]

  • A t-Boc protected primary amine (-NH-Boc) : The tert-butyloxycarbonyl (Boc) is a protecting group. Once removed under acidic conditions, it reveals a primary amine (-NH₂). This primary amine can then be conjugated to molecules containing amine-reactive functional groups, such as activated NHS esters, to form a stable amide bond.[1][2][3][4]

Q2: What is the optimal pH for oxime ligation with the aminooxy group?

A2: The optimal pH for oxime formation is typically in the slightly acidic range, around pH 4-5.[5] However, for many biological applications, the reaction needs to be performed at a physiological pH (around 7.4). At neutral pH, the reaction rate is significantly slower.[5]

Q3: How can I increase the rate of oxime ligation at neutral pH?

A3: To accelerate the reaction at neutral pH, nucleophilic catalysts such as aniline (B41778) or its derivatives (e.g., p-phenylenediamine (B122844), m-phenylenediamine) can be used.[6][7] These catalysts can increase the reaction rate by several orders of magnitude.

Q4: What is the optimal pH for conjugating the deprotected primary amine with an NHS ester?

A4: The optimal pH for the reaction of a primary amine with an N-hydroxysuccinimide (NHS) ester is typically between 8.3 and 8.5.[8][9] At lower pH, the amine group is protonated and less nucleophilic, while at higher pH, the hydrolysis of the NHS ester becomes a significant competing reaction, which can reduce the conjugation yield.[9]

Q5: How should I store this compound?

A5: It is recommended to store this compound in a dry, dark place at 0 - 4°C for short-term storage (days to weeks) or at -20°C for long-term storage (months to years).[1] The compound is sensitive to moisture.

Troubleshooting Guides

This section addresses common issues encountered during the conjugation of this compound and provides systematic approaches to resolving them.

Issue 1: Low or No Yield in Oxime Ligation (Aminooxy Reaction)
Possible Cause Recommended Solution
Suboptimal pH Verify the pH of your reaction buffer. For optimal reaction kinetics, a pH of 4-5 is recommended. If your biomolecule is not stable at this pH, perform the reaction at a neutral pH (7.4) and consider using a catalyst.
Absence of a Catalyst at Neutral pH If performing the reaction at or near neutral pH, add a nucleophilic catalyst like aniline (typically 10-100 mM) or p-phenylenediamine (typically 2-10 mM) to increase the reaction rate.[6][10]
Degradation of Reactants Ensure the aldehyde or ketone substrate has not been oxidized or degraded. Use fresh or properly stored reagents. The aminooxy group is highly reactive and can be quenched by trace amounts of aldehydes or ketones from solvents like acetone (B3395972).[6]
Steric Hindrance If the aldehyde or ketone is sterically hindered, the reaction may be slow. Increase the reaction time or temperature, or consider using a higher concentration of the reactants.
Incorrect Stoichiometry Use a slight excess (1.2-1.5 equivalents) of the this compound to drive the reaction to completion.
Low Reactant Concentration The reaction rate is dependent on the concentration of the reactants. If possible, increase the concentration of both your molecule and the linker.[6]
Issue 2: Low or No Yield in Amide Coupling (Deprotected Amine Reaction with NHS Ester)
Possible Cause Recommended Solution
Incomplete Boc Deprotection Ensure complete removal of the Boc group. Monitor the deprotection step by a suitable analytical method (e.g., TLC, LC-MS). If incomplete, extend the reaction time with the acidic deprotection reagent (e.g., TFA).
Suboptimal pH The pH of the reaction buffer is critical. Maintain a pH between 8.3 and 8.5 for optimal amine reactivity and minimal NHS ester hydrolysis.[8][9] Use amine-free buffers like phosphate (B84403) or bicarbonate buffers.[9]
Hydrolysis of NHS Ester NHS esters are moisture-sensitive and hydrolyze in aqueous solutions, especially at higher pH.[9] Prepare fresh solutions of the NHS ester immediately before use and minimize the reaction time.
Presence of Competing Nucleophiles Buffers containing primary amines (e.g., Tris, glycine) will compete with your target molecule for the NHS ester.[9] Ensure your reaction buffer is free of such components.
Insufficient Molar Excess of NHS Ester Use a molar excess (typically 5-10 equivalents) of the NHS ester to ensure efficient conjugation, especially if the concentration of the amine-containing molecule is low.[8]
Low Reactivity of the Amine If the primary amine is sterically hindered or its pKa is unusually high, the reaction may be slow. Increase the reaction time or consider a moderate increase in temperature (e.g., to room temperature if the reaction is being performed at 4°C).

Experimental Protocols

Protocol 1: Oxime Ligation with an Aldehyde-Containing Molecule

This protocol describes a general procedure for the conjugation of this compound to a molecule containing an aldehyde group.

Materials:

  • This compound

  • Aldehyde-containing molecule

  • Reaction Buffer: 0.1 M Sodium Acetate Buffer, pH 4.5 (or 0.1 M Phosphate Buffer, pH 7.4 if required for biomolecule stability)

  • Aniline (if reacting at pH 7.4)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., acetone)

  • Purification system (e.g., HPLC)

Procedure:

  • Preparation of Reactants:

    • Dissolve the aldehyde-containing molecule in the chosen Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Dissolve this compound in a minimal amount of DMF or DMSO and then dilute with the Reaction Buffer to the desired concentration. A 1.5-fold molar excess over the aldehyde is recommended as a starting point.

    • If using a catalyst at pH 7.4, prepare a stock solution of aniline in the Reaction Buffer.

  • Conjugation Reaction:

    • Add the dissolved this compound to the solution of the aldehyde-containing molecule.

    • If reacting at pH 7.4, add the aniline catalyst to a final concentration of 10-100 mM.

    • Incubate the reaction mixture at room temperature (25°C) for 2-24 hours with gentle stirring. The reaction progress can be monitored by HPLC or LC-MS.

  • Quenching the Reaction (Optional):

    • Add a small amount of acetone to the reaction mixture to consume any unreacted aminooxy groups.

  • Purification:

    • Purify the conjugate using a suitable method such as reverse-phase HPLC to separate the product from unreacted starting materials and byproducts.[11]

  • Analysis:

    • Confirm the identity of the conjugate by mass spectrometry (e.g., ESI-MS), expecting a mass shift corresponding to the addition of the t-Boc-Aminooxy-pentane moiety.

Protocol 2: Two-Step Conjugation - Boc Deprotection followed by NHS Ester Coupling

This protocol outlines the procedure for first deprotecting the Boc group from this compound (or a previously formed oxime conjugate) and then coupling the resulting primary amine to an NHS ester.

Step A: Boc Deprotection

Materials:

  • t-Boc-protected compound

  • Deprotection Solution: Trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) (e.g., 25-50% v/v)

  • Dichloromethane (DCM)

  • Cold diethyl ether

Procedure:

  • Deprotection Reaction:

    • Dissolve the t-Boc-protected compound in the TFA/DCM solution.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction for completion by TLC or LC-MS.

  • Precipitation and Washing:

    • Remove the TFA and DCM under reduced pressure.

    • Add cold diethyl ether to the residue to precipitate the deprotected product (as a TFA salt).

    • Centrifuge to pellet the product and discard the supernatant.

    • Wash the pellet with cold diethyl ether two more times.

  • Drying and Analysis:

    • Dry the final product under vacuum.

    • Confirm the deprotection by mass spectrometry, observing a mass loss corresponding to the Boc group (100.12 Da).

Step B: NHS Ester Coupling

Materials:

  • Deprotected amine-containing compound

  • NHS ester reagent

  • Reaction Buffer: 0.1 M Sodium Bicarbonate or 0.1 M Sodium Phosphate Buffer, pH 8.3-8.5

  • Anhydrous DMF or DMSO

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system (e.g., Size Exclusion Chromatography or HPLC)

Procedure:

  • Preparation of Reactants:

    • Dissolve the deprotected amine-containing compound in the Reaction Buffer to a final concentration of 1-5 mg/mL.

    • Dissolve the NHS ester in a minimal amount of anhydrous DMF or DMSO and then add it to the reaction mixture. A 5 to 10-fold molar excess of the NHS ester over the amine is recommended as a starting point.[8]

  • Conjugation Reaction:

    • Incubate the reaction mixture at room temperature for 1-4 hours or on ice overnight with gentle stirring.[8]

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 50-100 mM to consume any unreacted NHS ester.

  • Purification:

    • Purify the conjugate using a suitable method such as size exclusion chromatography (for large biomolecules) or reverse-phase HPLC (for smaller molecules) to remove unreacted reagents and byproducts.[12]

  • Analysis:

    • Analyze the final product by HPLC to assess purity and by mass spectrometry to confirm the molecular weight of the conjugate.

Data Presentation

Table 1: Influence of pH and Catalyst on Oxime Ligation Rate (Illustrative)

pHCatalyst (Concentration)Relative Reaction RateExpected Yield (after 4h)
4.5None++++>90%
7.4None+<20%
7.4Aniline (100 mM)+++~70-80%
7.4p-Phenylenediamine (10 mM)+++++>90%

This table provides an illustrative comparison based on literature data. Actual rates and yields will vary depending on the specific reactants and concentrations.

Table 2: Effect of pH on NHS Ester Conjugation Efficiency (Illustrative)

pHRelative Amine ReactivityRelative NHS Ester Hydrolysis RateOverall Conjugation Efficiency
7.0LowLowModerate
8.3HighModerateHigh
9.0Very HighHighModerate to Low

This table illustrates the trade-off between amine reactivity and NHS ester stability at different pH values.

Visualizations

experimental_workflow General Workflow for this compound Conjugation cluster_oxime Pathway 1: Oxime Ligation cluster_amine Pathway 2: Amine Coupling start_oxime This compound + Aldehyde/Ketone Molecule reaction_oxime Oxime Ligation (pH 4.5 or pH 7.4 + Catalyst) start_oxime->reaction_oxime purify_oxime Purification (HPLC) reaction_oxime->purify_oxime product_oxime t-Boc-Protected Oxime Conjugate purify_oxime->product_oxime start_amine This compound deprotection Boc Deprotection (TFA) start_amine->deprotection amine_intermediate Aminooxy-pentane-amine deprotection->amine_intermediate reaction_amine NHS Ester Coupling (pH 8.3-8.5) amine_intermediate->reaction_amine purify_amine Purification (SEC/HPLC) reaction_amine->purify_amine product_amine Amide-Linked Conjugate purify_amine->product_amine

Caption: Conjugation strategies for this compound.

troubleshooting_oxime start Low Yield in Oxime Ligation check_ph Check pH Is it optimal (4.5) or neutral (7.4)? start->check_ph ph_ok pH is optimal check_ph->ph_ok Yes ph_neutral pH is neutral check_ph->ph_neutral No check_reagents Check Reagent Quality (Aldehyde/Ketone, Linker) ph_ok->check_reagents add_catalyst Add Catalyst (e.g., Aniline) ph_neutral->add_catalyst recheck_yield_catalyst Re-run and check yield add_catalyst->recheck_yield_catalyst reagents_ok Reagents are fresh check_reagents->reagents_ok Yes replace_reagents Replace old reagents check_reagents->replace_reagents No check_stoichiometry Check Stoichiometry & Concentration reagents_ok->check_stoichiometry recheck_yield_reagents Re-run and check yield replace_reagents->recheck_yield_reagents stoichiometry_ok Stoichiometry & Conc. are sufficient check_stoichiometry->stoichiometry_ok Yes increase_conc Increase reactant concentrations check_stoichiometry->increase_conc No recheck_yield_conc Re-run and check yield increase_conc->recheck_yield_conc

Caption: Troubleshooting workflow for low yield in oxime ligation.

troubleshooting_nhs start Low Yield in NHS Ester Coupling check_deprotection Verify complete Boc deprotection start->check_deprotection deprotection_ok Deprotection complete check_deprotection->deprotection_ok Yes incomplete_deprotection Incomplete deprotection check_deprotection->incomplete_deprotection No check_ph Check Reaction pH Is it 8.3-8.5? deprotection_ok->check_ph repeat_deprotection Repeat/extend deprotection step incomplete_deprotection->repeat_deprotection recheck_yield_deprotection Re-run and check yield repeat_deprotection->recheck_yield_deprotection ph_ok pH is optimal check_ph->ph_ok Yes adjust_ph Adjust pH to 8.3-8.5 check_ph->adjust_ph No check_nhs Check NHS Ester Quality Is it fresh? ph_ok->check_nhs recheck_yield_ph Re-run and check yield adjust_ph->recheck_yield_ph nhs_ok NHS ester is fresh check_nhs->nhs_ok Yes replace_nhs Use fresh NHS ester check_nhs->replace_nhs No check_buffer Check for Amine-Containing Buffers nhs_ok->check_buffer recheck_yield_nhs Re-run and check yield replace_nhs->recheck_yield_nhs buffer_ok Buffer is amine-free check_buffer->buffer_ok Yes change_buffer Switch to phosphate or bicarbonate buffer check_buffer->change_buffer No recheck_yield_buffer Re-run and check yield change_buffer->recheck_yield_buffer

Caption: Troubleshooting guide for NHS ester conjugation.

References

troubleshooting low conjugation efficiency with aminooxy linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aminooxy linkers.

Troubleshooting Guide

Low or no conjugation efficiency is a common challenge encountered during oxime ligation. This guide provides a systematic approach to identifying and resolving the root causes of suboptimal results.

Problem: Low or No Conjugate Yield

Possible Cause 1: Suboptimal Reaction pH

The optimal pH for oxime ligation is approximately 4.5. However, for many biological applications, the reaction is performed at a neutral pH (6.5-7.5) to maintain the stability of the biomolecules, which can significantly slow down the reaction rate.[1][2][3]

Solution:

  • pH Optimization: If your biomolecule is stable at a lower pH, consider performing the conjugation in a mildly acidic buffer (pH 5.5-6.5).

  • Use of Catalysts: At neutral pH, the use of a nucleophilic catalyst is highly recommended to accelerate the reaction.[4][5]

Possible Cause 2: Inefficient Catalysis

The choice and concentration of the catalyst are critical for achieving high conjugation efficiency, especially at neutral pH.

Solution:

  • Catalyst Selection: Aniline (B41778) and its derivatives are effective catalysts. For reactions at neutral pH, p-phenylenediamine (B122844) and m-phenylenediamine (B132917) have been shown to be significantly more efficient than aniline.[4][6][7][8]

  • Catalyst Concentration: The catalyst concentration should be optimized. Typically, a final concentration of 10-100 mM aniline is used. For more potent catalysts like p-phenylenediamine, concentrations as low as 2 mM can be effective.[4][7]

Possible Cause 3: Reactant Molarity and Ratio

Insufficient concentration of reactants or an inappropriate molar ratio can lead to low yields.

Solution:

  • Molar Excess: Use a 1.5 to 5-fold molar excess of the aminooxy-functionalized molecule over the aldehyde or ketone-containing molecule. For labeling proteins, a 50-molar equivalent of the aminooxy reagent may be used.[9]

  • Concentration: Ensure the concentration of your biomolecule is within an appropriate range (e.g., 20-100 µM for proteins) to avoid poor recovery or inefficient labeling.[9]

Possible Cause 4: Inactive or Degraded Reagents

The aldehyde/ketone or aminooxy functional groups may have degraded due to improper storage or handling.

Solution:

  • Reagent Quality: Use freshly prepared or properly stored reagents. Aldehyde-containing molecules can be susceptible to oxidation.

  • QC of Starting Materials: Before conjugation, verify the integrity of your starting materials using appropriate analytical techniques such as mass spectrometry or NMR.

Possible Cause 5: Steric Hindrance

The conjugation site on your biomolecule may be sterically hindered, preventing efficient access for the aminooxy linker.

Solution:

  • Linker Length: Consider using an aminooxy linker with a longer spacer arm to overcome steric hindrance.

  • Alternative Conjugation Site: If possible, engineer a new conjugation site at a more accessible location on the biomolecule.

Possible Cause 6: Competing Side Reactions

Side reactions can consume your starting materials or lead to undesired products. For instance, using p-phenylenediamine as a catalyst under certain conditions can cause dimerization of the conjugate.[10]

Solution:

  • Reaction Conditions: Optimize reaction conditions such as temperature and reaction time. Most oxime ligations proceed well at room temperature or 37°C.[11]

  • Catalyst Choice: If side reactions are observed with a particular catalyst, consider switching to an alternative. For example, aniline may be a better choice than p-phenylenediamine to avoid dimerization in specific contexts.[10]

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for aminooxy conjugation?

The reaction rate is fastest at a pH of approximately 4.5.[2] However, to maintain the integrity of many biomolecules, the reaction is often carried out at a neutral pH (6.5-7.5). At this pH, the use of a catalyst is crucial for achieving a reasonable reaction rate.[1][5]

Q2: Which catalyst should I use for my oxime ligation?

Aniline is a commonly used catalyst. However, for reactions at neutral pH, substituted anilines with electron-donating groups are more effective.[4] p-Phenylenediamine and m-phenylenediamine have been shown to be superior catalysts to aniline at neutral pH.[4][6][7][8]

Q3: How can I monitor the progress of my conjugation reaction?

Several analytical techniques can be used to monitor the reaction progress and confirm the final product:

  • High-Performance Liquid Chromatography (HPLC): To separate the conjugate from the starting materials and byproducts.

  • Mass Spectrometry (MS): To confirm the mass of the final conjugate.[11]

  • SDS-PAGE: For protein conjugations, an increase in molecular weight can be observed.[11]

Q4: How stable is the oxime bond?

The oxime bond is significantly more stable towards hydrolysis compared to imine and hydrazone bonds, making it a reliable linkage for bioconjugation.[2][12][13] Its stability is generally high across a wide pH range.[11]

Q5: What are some common sources of aldehydes and ketones for conjugation?

Aldehyde or ketone groups can be introduced into biomolecules through various methods:

  • Genetic Encoding: Incorporation of unnatural amino acids containing ketone groups (e.g., p-acetylphenylalanine).[14]

  • Enzymatic Modification: Using enzymes to generate aldehyde groups.

  • Chemical Modification: Oxidation of N-terminal serine or threonine residues or periodate (B1199274) oxidation of glycans.[9]

Data Summary

Table 1: Comparison of Catalysts for Oxime Ligation at Neutral pH
CatalystRelative Efficiency Compared to AnilineTypical ConcentrationReference
Aniline1x10-100 mM[3]
m-Phenylenediamine (mPDA)~2x (at equal concentrations), up to 15x (at higher concentrations)50-750 mM[6][8][15]
p-Phenylenediamine (pPDA)19x2-10 mM[4][7]
5-Methoxyanthranilic Acid (5MA)Effective at lower concentrations than aniline25 equivalents[5]
Table 2: Influence of Aldehyde Structure on Conjugation Efficiency
Aldehyde TypeReactivityExampleReference
Alkyl AldehydeGenerally faster reaction kineticsNonanal[5]
Aryl AldehydeGenerally slower reaction kineticsCinnamaldehyde[5]

Experimental Protocols

General Protocol for Aqueous Oxime Ligation

This protocol provides a general framework for the conjugation of an aminooxy-containing molecule to an aldehyde or ketone-functionalized biomolecule in an aqueous buffer.

Materials:

  • Aldehyde or ketone-functionalized biomolecule

  • Aminooxy-linker

  • Reaction Buffer (e.g., 100 mM Phosphate Buffer, pH 6.0-7.0)[11]

  • Catalyst Stock Solution (e.g., 100 mM aniline in DMSO)[11]

  • Quenching Reagent (e.g., acetone)

  • Purification system (e.g., size-exclusion chromatography)

Procedure:

  • Reagent Preparation:

    • Dissolve the aldehyde or ketone-functionalized biomolecule in the reaction buffer to a final concentration of 20-100 µM.[9]

    • Dissolve the aminooxy-linker in the reaction buffer.

    • Prepare a stock solution of the catalyst.

  • Conjugation Reaction:

    • Add the aminooxy-linker to the biomolecule solution to achieve a 1.5-5 fold molar excess.

    • Add the catalyst to the reaction mixture to the desired final concentration (e.g., 10-100 mM for aniline).

    • Incubate the reaction at room temperature or 37°C for 2-24 hours.[11]

  • Monitoring the Reaction:

    • At various time points, take aliquots of the reaction mixture and analyze by HPLC, MS, or SDS-PAGE to monitor the formation of the conjugate.[11]

  • Quenching and Purification:

    • Once the reaction is complete, add an excess of a quenching reagent like acetone (B3395972) to react with any remaining aminooxy groups.

    • Purify the conjugate from excess reagents and byproducts using a suitable method such as size-exclusion chromatography or dialysis.[11]

Visualizations

Troubleshooting_Workflow start Low Conjugation Efficiency check_ph Is the reaction pH optimal? (Ideally ~4.5, or 6.5-7.5 with catalyst) start->check_ph check_catalyst Is an effective catalyst being used at the correct concentration? check_ph->check_catalyst Yes solution_ph Adjust pH or add a suitable catalyst. check_ph->solution_ph No check_reagents Are the reactants at the correct molar ratio and concentration? check_catalyst->check_reagents Yes solution_catalyst Optimize catalyst type and concentration (e.g., pPDA, mPDA). check_catalyst->solution_catalyst No check_quality Are the aminooxy and carbonyl reagents of good quality? check_reagents->check_quality Yes solution_reagents Adjust molar ratio (1.5-5x excess of aminooxy linker) and reactant concentrations. check_reagents->solution_reagents No check_sterics Is steric hindrance a potential issue? check_quality->check_sterics Yes solution_quality Use fresh reagents and perform QC. check_quality->solution_quality No check_side_reactions Are there signs of side reactions? check_sterics->check_side_reactions Yes solution_sterics Use a longer linker or change the conjugation site. check_sterics->solution_sterics No solution_side_reactions Optimize reaction conditions or change the catalyst. check_side_reactions->solution_side_reactions Yes end Improved Conjugation Efficiency check_side_reactions->end No solution_ph->check_catalyst solution_catalyst->check_reagents solution_reagents->check_quality solution_quality->check_sterics solution_sterics->check_side_reactions solution_side_reactions->end

Caption: A troubleshooting workflow for low conjugation efficiency.

Oxime_Ligation_Mechanism cluster_reactants Reactants cluster_catalysis Catalyzed Reaction R1_CHO Aldehyde/Ketone (R-CHO) Intermediate Hemiaminal Intermediate R1_CHO->Intermediate R2_ONH2 Aminooxy Linker (R'-ONH2) R2_ONH2->Intermediate Oxime Stable Oxime Bond (R-CH=N-O-R') Intermediate->Oxime + H2O H2O H2O Catalyst Catalyst (e.g., Aniline) Catalyst->Intermediate Accelerates Dehydration

Caption: The mechanism of catalyzed oxime ligation.

References

side reactions of t-Boc-Aminooxy-pentane-amine and how to avoid them

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for t-Boc-Aminooxy-pentane-amine. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot potential issues and avoid common side reactions during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a bifunctional linker molecule. It contains two key functional groups: an aminooxy group (-O-NH₂) and a primary amine protected by a tert-butyloxycarbonyl (t-Boc) group.[1][2][3][4][5] Its primary application is in bioconjugation and chemical synthesis. The aminooxy group readily reacts with aldehydes and ketones to form stable oxime bonds.[3][4][6] After the removal of the t-Boc protecting group, the resulting primary amine can be conjugated to molecules containing carboxylic acids or activated esters (e.g., NHS esters).[3][4]

Q2: What are the most common side reactions associated with the use of this compound?

A2: The most common side reactions are associated with the deprotection of the t-Boc group and the reactivity of the aminooxy group.

  • During t-Boc deprotection: The acidic conditions required for t-Boc removal generate a reactive tert-butyl cation. This cation can cause a significant side reaction by alkylating any nucleophilic sites on your target molecule.[7]

  • Involving the aminooxy group: The high nucleophilicity of the aminooxy group makes it susceptible to reacting with any stray carbonyl compounds, such as acetone (B3395972), which is a common laboratory solvent.[6] Additionally, during oxime ligation, side reactions like transoximation can occur, leading to unexpected byproducts.[1]

Q3: How can I avoid the tert-butylation of my molecule during t-Boc deprotection?

A3: The most effective way to prevent unwanted tert-butylation is to use "scavengers" in your deprotection reaction. Scavengers are molecules that are more reactive towards the tert-butyl cation than your substrate, effectively trapping it before it can cause side reactions.[7]

Q4: What are some common scavengers and when should I use them?

A4: The choice of scavenger depends on the specific nucleophilic residues present in your molecule. A cocktail of scavengers is often used to provide broad protection.

ScavengerTarget Residue(s)Typical Concentration
Triethylsilane (TES) / Triisopropylsilane (B1312306) (TIPS)Tryptophan (Trp), general carbocation scavenger5-10% (v/v) in TFA
ThioanisoleMethionine (Met), Tryptophan (Trp)5% (v/v) in TFA
1,2-Ethanedithiol (EDT)Tryptophan (Trp)2.5% (v/v) in TFA
AnisoleGeneral purpose, Tyrosine (Tyr)5% (v/v) in TFA
WaterGeneral carbocation scavenger2.5-5% (v/v) in TFA

Q5: My t-Boc deprotection seems to be incomplete. What could be the issue?

A5: Incomplete t-Boc deprotection can be caused by several factors:

  • Insufficient acid strength or concentration: Ensure you are using a strong acid like trifluoroacetic acid (TFA) at a sufficient concentration (typically 50-95% in a solvent like dichloromethane).

  • Short reaction time: Allow the reaction to proceed for an adequate amount of time. Monitor the reaction progress using techniques like TLC or LC-MS.

  • Low temperature: Most deprotection reactions are carried out at room temperature. If the reaction is sluggish, a slight increase in temperature might be necessary, but this should be done cautiously as it can also increase side reactions.[7]

  • Steric hindrance: If the t-Boc protected amine is in a sterically hindered environment, longer reaction times or stronger acidic conditions may be required.[7]

Q6: Are there any known side reactions involving the pentane (B18724) linker itself?

A6: The pentane linker is a simple, flexible aliphatic chain and is generally considered stable under the standard conditions used for t-Boc deprotection and oxime ligation. No common side reactions or degradation pathways involving the pentane linker have been reported in the literature.

Troubleshooting Guides

Issue 1: Unexpected mass addition of +56 Da after t-Boc deprotection.
  • Possible Cause: Alkylation of your molecule by the tert-butyl cation generated during deprotection.

  • Troubleshooting Steps:

    • Confirm the side product: Use mass spectrometry to confirm the mass addition corresponds to a tert-butyl group (+56 Da).

    • Incorporate scavengers: Re-run the deprotection reaction with an appropriate scavenger or a scavenger cocktail (see FAQ A4). Triethylsilane (TES) or triisopropylsilane (TIPS) are highly effective general-purpose scavengers.[7]

    • Optimize reaction conditions: If the problem persists, consider lowering the reaction temperature or reducing the reaction time, while ensuring complete deprotection.

Issue 2: Formation of multiple products during oxime ligation.
  • Possible Cause:

    • Reaction with carbonyl impurities: The aminooxy group is highly reactive and can react with trace amounts of aldehydes or ketones in your solvents or reagents.

    • Transoximation: An existing oxime bond can sometimes react with another aminooxy-containing molecule, leading to an exchange.[1]

    • Formation of E/Z isomers: The resulting oxime bond can exist as a mixture of E and Z isomers, which may be separable by chromatography, appearing as multiple peaks.[8]

  • Troubleshooting Steps:

    • Use high-purity solvents and reagents: Ensure that all solvents (especially those used for dissolving the aminooxy-containing compound) are free of carbonyl contaminants. For example, avoid using acetone for cleaning glassware or as a solvent.[6]

    • Control stoichiometry: Use a slight excess of the aminooxy reagent to drive the reaction to completion and minimize unreacted carbonyl compound.

    • Optimize pH: The optimal pH for oxime ligation is typically between 4 and 6. Operating outside this range can sometimes lead to side reactions.

    • Analyze by LC-MS: Use liquid chromatography-mass spectrometry to identify the different products formed. Isomers will have the same mass but different retention times.

Experimental Protocols

Protocol 1: t-Boc Deprotection of this compound with Scavengers

This protocol is a general guideline for removing the t-Boc protecting group while minimizing side reactions.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Triethylsilane (TES) (or another appropriate scavenger)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Diethyl ether, cold

Procedure:

  • Dissolve the this compound in anhydrous DCM.

  • Add the scavenger (e.g., 5-10% v/v TES).

  • Add TFA (to a final concentration of 50-95%) dropwise at 0°C.

  • Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS (typically 1-2 hours).

  • Once the reaction is complete, concentrate the mixture under reduced pressure to remove the majority of the TFA and DCM.

  • Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to neutralize the remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the organic layer under reduced pressure. The product can be precipitated from cold diethyl ether if necessary.

Protocol 2: General Procedure for Oxime Ligation

This protocol describes the formation of an oxime bond between the deprotected aminooxy-pentane-amine and an aldehyde- or ketone-containing molecule.

Materials:

  • Deprotected aminooxy-pentane-amine (from Protocol 1)

  • Aldehyde- or ketone-containing molecule

  • Reaction buffer (e.g., 100 mM sodium acetate (B1210297) buffer, pH 4.5-5.5)

  • Aniline (B41778) (optional, as a catalyst)[9]

  • Organic co-solvent (e.g., DMF or DMSO, if needed for solubility)

Procedure:

  • Dissolve the aldehyde- or ketone-containing molecule in the reaction buffer. Add a minimal amount of an organic co-solvent if necessary for solubility.

  • Dissolve the deprotected aminooxy-pentane-amine in the reaction buffer.

  • Add the aminooxy-pentane-amine solution to the aldehyde/ketone solution (a slight molar excess of the aminooxy compound, e.g., 1.1-1.5 equivalents, is recommended).

  • If using a catalyst, add aniline to a final concentration of 10-100 mM.

  • Stir the reaction at room temperature. Monitor the progress by HPLC or LC-MS. Reaction times can vary from minutes to several hours depending on the reactivity of the carbonyl compound.

  • Once the reaction is complete, the product can be purified by an appropriate method, such as reverse-phase HPLC.

Visualizations

Boc_Deprotection_Workflow cluster_start cluster_reaction Deprotection cluster_monitoring Monitoring cluster_workup Workup cluster_end start This compound reaction Dissolve in DCM Add Scavenger (e.g., TES) Add TFA start->reaction 1. Reagents monitor Stir at RT Monitor by TLC/LC-MS reaction->monitor 2. Reaction workup Concentrate Neutralize with NaHCO3 Extract & Dry monitor->workup 3. Completion end_product Deprotected Aminooxy-pentane-amine workup->end_product 4. Purification

Caption: Workflow for t-Boc deprotection with scavengers.

Side_Reaction_Troubleshooting cluster_boc t-Boc Deprotection Issue cluster_oxime Oxime Ligation Issue cluster_solutions_boc cluster_solutions_oxime start Side Reaction Observed mass_plus_56 Mass +56 Da (tert-butylation) start->mass_plus_56 Type? incomplete_deprotection Incomplete Reaction start->incomplete_deprotection multiple_products Multiple Products start->multiple_products add_scavengers Add Scavengers (TES, Thioanisole, etc.) mass_plus_56->add_scavengers Fix optimize_deprotection Increase Acid Conc./Time Check Temperature incomplete_deprotection->optimize_deprotection Fix purify_reagents Use High-Purity Solvents (Avoid Acetone) multiple_products->purify_reagents Fix optimize_ligation Optimize pH (4-6) Control Stoichiometry multiple_products->optimize_ligation

Caption: Troubleshooting logic for common side reactions.

References

solubility issues with t-Boc-Aminooxy-pentane-amine in aqueous buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering solubility issues with t-Boc-Aminooxy-pentane-amine in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous buffers?

A1: this compound is a bifunctional linker with mixed polarity. While it contains a hydrophilic amine and aminooxy group, the presence of the bulky and hydrophobic tert-butyloxycarbonyl (Boc) group significantly reduces its aqueous solubility.[1][2] Suppliers indicate that the compound is soluble in water, but researchers often experience difficulty achieving high concentrations in aqueous buffers, especially at neutral pH.[3] Its solubility is highly dependent on the pH, buffer composition, and temperature.

Q2: Why is my this compound not dissolving in my phosphate-buffered saline (PBS)?

A2: The limited solubility in neutral buffers like PBS is primarily due to the hydrophobic nature of the t-Boc protecting group.[1] At neutral pH, the primary amine group is protonated, which aids in solubility, but the overall hydrophobicity of the molecule can still lead to precipitation, especially at higher concentrations. The pentane (B18724) linker also contributes to the hydrophobicity.

Q3: What are the primary factors that influence the solubility of this linker?

A3: The key factors influencing the solubility of this compound are:

  • pH: The pH of the buffer affects the protonation state of the primary amine. At acidic pH, the amine is fully protonated, which can enhance solubility.

  • Co-solvents: The use of water-miscible organic solvents can significantly improve solubility.

  • Concentration: Higher concentrations of the linker are more likely to lead to precipitation.

  • Temperature: In many cases, increasing the temperature can improve the solubility of organic compounds.[2]

  • Buffer Composition: The type and concentration of salts in the buffer can also have an effect on solubility.

Q4: Can I pre-dissolve the linker in an organic solvent?

A4: Yes, this is a highly recommended and common practice for compounds with limited aqueous solubility.[4][5][6] Solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) are excellent choices for creating a concentrated stock solution.[3] This stock solution can then be added dropwise to your aqueous reaction buffer. It is crucial to ensure the final concentration of the organic solvent does not interfere with your downstream application.[5]

Troubleshooting Guide

Issue 1: The compound precipitates when added to my aqueous buffer.

This is a common issue arising from the low aqueous solubility of the Boc-protected linker.

Potential Cause Recommended Solution
High concentrationPrepare a more dilute solution of the linker.
Hydrophobicity of the moleculePrepare a concentrated stock solution in a water-miscible organic solvent like DMSO or DMF and add it slowly to the aqueous buffer while vortexing.[4][5][6]
Suboptimal pHAdjust the pH of the aqueous buffer. A slightly acidic pH (e.g., pH 5.5-6.5) may improve solubility by ensuring the primary amine is protonated. However, be mindful of the stability of other components in your reaction at this pH.
Low TemperatureGently warm the buffer to aid in dissolution. Ensure the temperature is compatible with the stability of the linker and other reactants.
Issue 2: The reaction efficiency is low, suggesting incomplete dissolution.

Low reaction efficiency can be a direct consequence of the linker not being fully available in the solution.

Potential Cause Recommended Solution
Incomplete dissolution of the linkerVisually inspect the solution for any cloudiness or precipitate. If observed, centrifuge the solution and check for a pellet. Consider using a higher percentage of co-solvent if your experiment allows.
Hydrolysis of the linkerWhile the Boc group is generally stable, prolonged incubation in aqueous buffers, especially at non-neutral pH, could potentially lead to some degradation. It is best to prepare solutions fresh.[7]
Suboptimal reaction conditionsEnsure the pH of your reaction buffer is optimal for the specific conjugation chemistry you are performing. For example, reactions with NHS esters are typically performed at a slightly basic pH (7.2-8.5), which might conflict with the optimal pH for linker solubility. In such cases, a careful balance and the use of co-solvents are critical.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution
  • Weighing: Accurately weigh a desired amount of this compound in a microcentrifuge tube.

  • Solvent Addition: Add a minimal amount of anhydrous DMSO or DMF to the tube to achieve a high concentration stock solution (e.g., 10-50 mM).

  • Dissolution: Vortex the solution until the compound is completely dissolved. Gentle warming (30-40°C) can be applied if necessary.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Protocol 2: Solubility Test in Different Aqueous Buffers
  • Buffer Preparation: Prepare a set of buffers with varying pH values (e.g., PBS at pH 6.0, 7.4, and 8.0).

  • Stock Solution Addition: To a fixed volume of each buffer (e.g., 1 mL), add increasing amounts of the this compound stock solution (from Protocol 1) dropwise while vortexing.

  • Observation: Observe the solution for any signs of precipitation or cloudiness.

  • Determination of Approximate Solubility: The highest concentration at which the solution remains clear is the approximate solubility limit under those conditions.

Visual Guides

experimental_workflow cluster_prep Stock Solution Preparation cluster_reaction Reaction Setup cluster_troubleshooting Troubleshooting weigh Weigh Linker dissolve Dissolve in DMSO/DMF weigh->dissolve Add solvent add_stock Add Stock Solution (dropwise with vortexing) dissolve->add_stock buffer Aqueous Buffer buffer->add_stock reaction Proceed with Conjugation add_stock->reaction precipitate Precipitation? add_stock->precipitate precipitate->reaction No adjust_ph Adjust Buffer pH precipitate->adjust_ph Yes change_cosolvent Increase Co-solvent % precipitate->change_cosolvent Yes

Caption: Experimental workflow for using this compound.

logical_relationship solubility Linker Solubility boc_group Hydrophobic Boc Group boc_group->solubility decreases pentane Hydrophobic Pentane Chain pentane->solubility decreases amine Hydrophilic Amine amine->solubility increases aminooxy Hydrophilic Aminooxy aminooxy->solubility increases ph Buffer pH ph->solubility influences cosolvent Co-solvent (DMSO/DMF) cosolvent->solubility increases

Caption: Factors influencing the solubility of this compound.

References

Technical Support Center: Preventing Aggregation During Protein Labeling

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) to mitigate protein aggregation during labeling procedures.

Troubleshooting Guides & FAQs

Q1: My protein precipitates immediately upon adding the labeling reagent. What is the likely cause and how can I fix it?

A: Immediate precipitation upon addition of a labeling reagent, which is often dissolved in an organic solvent like DMSO or DMF, is typically due to solvent-induced denaturation and aggregation. The localized high concentration of the organic solvent can disrupt the protein's hydration shell, leading to unfolding and subsequent aggregation.

Troubleshooting Steps:

  • Optimize Reagent Addition: Instead of adding the dye solution in a single bolus, add it drop-wise or in small aliquots while gently stirring the protein solution. This allows for more gradual mixing and minimizes localized high concentrations of the organic solvent.

  • Reduce Solvent Volume: Prepare a more concentrated stock of your labeling reagent to minimize the volume of organic solvent added to the protein solution.

  • Alternative Solvents: If possible, explore alternative, less denaturing organic solvents.

  • Increase Protein Solubility: Ensure your protein is in an optimal buffer that maximizes its solubility before initiating the labeling reaction. This may involve adjusting pH, ionic strength, or including stabilizing excipients.

Q2: I'm observing aggregation after the labeling reaction is complete, particularly after purification. What are the common reasons for this delayed aggregation?

A: Delayed aggregation is often a result of changes to the protein's properties induced by the labeling process itself.

Common Causes:

  • Increased Hydrophobicity: Many fluorescent dyes are hydrophobic. Covalently attaching these dyes to the protein surface increases its overall hydrophobicity, which can promote self-association and aggregation.[1] Longer wavelength dyes with larger ring systems tend to be more hydrophobic and more likely to cause aggregation.[1]

  • Suboptimal Buffer Conditions: The buffer conditions used for labeling or purification may not be ideal for the stability of the newly labeled, more hydrophobic protein.

  • High Degree of Labeling (DOL): Attaching too many dye molecules to a single protein can significantly alter its surface properties and lead to aggregation.[1] A dye-to-protein ratio of greater than 1:1 can sometimes cause precipitation.[1]

  • Instability at High Concentrations: The process of concentrating the labeled protein after purification can drive aggregation, especially if the protein's stability has been compromised.

Preventative Measures:

  • Optimize Degree of Labeling (DOL): Aim for the lowest acceptable DOL that still provides a sufficient signal for your downstream application. This can be controlled by adjusting the molar ratio of the labeling reagent to the protein.

  • Buffer Optimization: Perform a buffer screen to identify conditions (pH, ionic strength, excipients) that stabilize the labeled protein.

  • Incorporate Stabilizing Excipients: Additives such as glycerol, arginine, or non-denaturing detergents can help to maintain the solubility of the labeled protein.

  • Gentle Concentration Methods: If concentration is necessary, use gentle methods and consider adding stabilizers to the buffer.

Q3: How can I systematically optimize my buffer to prevent aggregation during labeling?

A: A systematic buffer screen is a powerful tool to identify the optimal conditions for your specific protein and labeling reagent. The goal is to find a buffer that maintains the protein in its native, soluble state throughout the labeling process.

Key Parameters to Screen:

  • pH: Proteins are generally least soluble at their isoelectric point (pI).[2] It is advisable to work at a pH at least one unit away from the pI.

  • Ionic Strength: The salt concentration affects electrostatic interactions. Both too low and too high salt concentrations can lead to aggregation.

  • Excipients/Additives: A variety of additives can stabilize proteins and prevent aggregation.

See the "Experimental Protocols" section for a detailed "Buffer Optimization Screening" protocol.

Data Presentation

Table 1: Influence of Physicochemical Parameters on Protein Aggregation

ParameterConditionProtein% Aggregation (Approx.)Reference
pH pH 7.0Bovine Serum Albumin (BSA)No significant aggregation[3]
pH 4.5 (near pI)Bovine Serum Albumin (BSA)Forms aggregates of multiple sizes (5-50 nm)[3]
Excipient No Excipient (agitated)Keratinocyte Growth Factor 2 (KGF-2)Significant insoluble aggregate formation[4]
+ Polysorbate 80 (agitated)Keratinocyte Growth Factor 2 (KGF-2)Substantially inhibited aggregation[4]
+ Sucrose (agitated)Keratinocyte Growth Factor 2 (KGF-2)Promoted aggregation[4]
+ Heparin (agitated)Keratinocyte Growth Factor 2 (KGF-2)Promoted aggregation[4]
Degree of Labeling (DOL) Low DOLGeneral ProteinsLower propensity for aggregation[1]
High DOLGeneral ProteinsHigher propensity for aggregation[1]

Note: The percentage of aggregation can vary significantly depending on the specific protein, labeling chemistry, and experimental conditions.

Experimental Protocols

Protocol 1: Buffer Optimization Screening to Minimize Aggregation

This protocol provides a systematic approach to screen for optimal buffer conditions to maintain protein stability during labeling.

Materials:

  • Protein of interest

  • A series of buffers with varying pH values (e.g., acetate, phosphate, Tris)

  • Stock solutions of salts (e.g., NaCl, KCl)

  • Stock solutions of stabilizing excipients (e.g., glycerol, L-arginine, Polysorbate 20)

  • 96-well microplate (UV-transparent)

  • Plate reader capable of measuring absorbance at 280 nm and 350 nm

  • Dynamic Light Scattering (DLS) instrument

Methodology:

  • Prepare Buffer Matrix: In a 96-well plate, prepare a matrix of buffer conditions. Vary one parameter at a time (e.g., pH from 5.0 to 9.0 in 0.5 unit increments, NaCl concentration from 50 mM to 500 mM).

  • Protein Dilution: Dilute the protein to the target labeling concentration in each buffer condition. Include a control with the protein in its current storage buffer.

  • Incubation: Incubate the plate at the intended labeling temperature for a duration representative of the labeling reaction time (e.g., 2, 4, 8, 24 hours).

  • Turbidity Measurement: At each time point, measure the absorbance at 350 nm. An increase in absorbance indicates the formation of light-scattering aggregates.

  • DLS Analysis: For the conditions showing the lowest turbidity, perform DLS analysis to assess the presence of soluble aggregates and determine the hydrodynamic radius and polydispersity of the protein. A monodisperse sample with a consistent hydrodynamic radius over time indicates stability.

  • Select Optimal Buffer: Choose the buffer condition that results in the lowest turbidity and a stable, monodisperse DLS profile for your labeling experiment.

Protocol 2: Analysis of Protein Aggregates by Size-Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic radius, allowing for the quantification of monomers, dimers, and higher-order aggregates.

Materials:

  • Labeled protein sample

  • Unlabeled protein control

  • SEC column appropriate for the size of your protein and its potential aggregates

  • HPLC or UHPLC system with a UV detector

  • Mobile phase (buffer optimized for the stability of the labeled protein)

Methodology:

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Filter both the labeled and unlabeled protein samples through a low-protein-binding 0.22 µm filter.

  • Injection: Inject a defined volume of the unlabeled protein control onto the column and record the chromatogram. The major peak corresponds to the monomeric protein.

  • Analysis of Labeled Protein: Inject the same volume of the labeled protein sample and record the chromatogram.

  • Data Analysis:

    • Identify the monomer peak based on the retention time of the unlabeled control.

    • Peaks eluting earlier than the monomer peak correspond to higher-order aggregates (dimers, trimers, etc.).

    • Integrate the peak areas to determine the percentage of monomer and each aggregate species.

Visualizations

Troubleshooting_Workflow Start Protein Aggregation Observed Timing When does aggregation occur? Start->Timing Immediate Immediately upon adding reagent Timing->Immediate Immediate Delayed During/After reaction or purification Timing->Delayed Delayed Cause_Immediate Likely Cause: Solvent-induced denaturation Immediate->Cause_Immediate Cause_Delayed Likely Causes: - Increased hydrophobicity - Suboptimal buffer - High Degree of Labeling (DOL) - High protein concentration Delayed->Cause_Delayed Solution_Immediate Solution: - Slow, drop-wise addition of reagent - Use more concentrated dye stock - Optimize initial buffer for solubility Cause_Immediate->Solution_Immediate Solution_Delayed Solutions: - Optimize (lower) DOL - Perform buffer screen - Add stabilizing excipients - Use gentle concentration methods Cause_Delayed->Solution_Delayed

Caption: A troubleshooting workflow for addressing protein aggregation.

Buffer_Optimization_Workflow Start Goal: Find Optimal Buffer for Protein Labeling Prepare_Matrix Prepare 96-well plate with buffer matrix (varying pH, salt, excipients) Start->Prepare_Matrix Add_Protein Add protein to each well Prepare_Matrix->Add_Protein Incubate Incubate at labeling temperature Add_Protein->Incubate Measure_Turbidity Measure turbidity (A350) at different time points Incubate->Measure_Turbidity Low_Turbidity Select conditions with low turbidity Measure_Turbidity->Low_Turbidity DLS_Analysis Perform DLS analysis on low-turbidity samples Low_Turbidity->DLS_Analysis Yes Analyze_DLS Analyze for monodispersity and stable hydrodynamic radius DLS_Analysis->Analyze_DLS Optimal_Buffer Select Optimal Buffer Analyze_DLS->Optimal_Buffer

Caption: A workflow for buffer optimization to prevent aggregation.

References

Technical Support Center: Purification of t-Boc-Aminooxy-pentane-amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of t-Boc-Aminooxy-pentane-amine conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of molecules conjugated using the this compound linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a bifunctional linker that contains a t-Boc (tert-butyloxycarbonyl) protected aminooxy group and a terminal primary amine.[1] The aminooxy group is used for bioconjugation, where it reacts with an aldehyde or ketone to form a stable oxime bond.[1][2] The primary amine can react with various functional groups such as carboxylic acids or activated esters. This linker is commonly used in the synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and other targeted therapeutics.

Q2: What is the most common reaction for which this compound is used, and what are the optimal reaction conditions?

A2: The most common reaction is oxime ligation, where the aminooxy group reacts with an aldehyde or ketone on a target molecule.[2][3] This reaction is highly chemoselective and can be performed under mild, aqueous conditions. The optimal pH for oxime formation is typically between 4.5 and 7.0. While the reaction can proceed without a catalyst, the addition of aniline (B41778) or its derivatives can significantly increase the reaction rate.[4]

Q3: How stable is the oxime bond formed during conjugation?

A3: The oxime bond is generally stable under physiological conditions, which is a significant advantage for in vivo applications. It is more stable against hydrolysis than imine and hydrazone bonds, particularly in a pH range of 2 to 9.[5]

Q4: What are the primary challenges in purifying this compound conjugates?

A4: The main challenges include:

  • Separation of the conjugate from starting materials: Unreacted this compound and the molecule to be conjugated need to be efficiently removed.

  • Removal of reaction byproducts: Side products from both the conjugation and Boc-deprotection steps can co-elute with the desired product.

  • Handling product instability: The conjugate itself may be sensitive to the purification conditions (e.g., pH, solvents).

  • Product aggregation: Bioconjugates, in particular, can be prone to aggregation, which can complicate purification.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound conjugates.

Problem 1: Low Yield of Purified Conjugate

Possible Causes:

  • Incomplete reaction: The conjugation reaction may not have gone to completion.

  • Product loss during purification: The conjugate may be lost during extraction, chromatography, or precipitation steps.

  • Product degradation: The conjugate may be unstable under the purification conditions.

  • Inaccurate quantification: The method used to determine the yield may be inaccurate.

Troubleshooting Workflow for Low Yield

Caption: Troubleshooting workflow for low conjugate yield.

Problem 2: Impure Product After Purification

Possible Causes:

  • Co-elution of starting materials or byproducts: The purification method may not have sufficient resolution to separate the desired conjugate from impurities.

  • Presence of side-reaction products: Unwanted side reactions during conjugation or deprotection can generate impurities that are difficult to remove.

  • Conjugate aggregation: Aggregates of the conjugate may appear as impurities in some analytical methods.

Troubleshooting Workflow for Impure Product

Caption: Troubleshooting workflow for an impure conjugate.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound Conjugates

Purification MethodPrincipleTypical YieldTypical PurityAdvantagesDisadvantages
Reverse-Phase HPLC (RP-HPLC) Separation based on hydrophobicity.[6]70-95%>95%High resolution, good for analytical and preparative scale.Can denature sensitive biomolecules, requires specialized equipment.
Size-Exclusion Chromatography (SEC) Separation based on molecular size.80-98%VariableGentle, preserves protein structure, good for removing aggregates.Lower resolution for molecules of similar size.
Ion-Exchange Chromatography (IEX) Separation based on net charge.75-95%VariableHigh capacity, can be very selective.Highly dependent on buffer pH and ionic strength.
Flash Column Chromatography Separation based on polarity using a solid stationary phase.60-90%85-98%Good for small molecules, relatively low cost.Not suitable for large biomolecules, lower resolution than HPLC.
Precipitation/Recrystallization Separation based on differential solubility.50-85%VariableSimple, scalable, good for initial cleanup.May not be selective enough, can lead to product loss.

Experimental Protocols

General Protocol for RP-HPLC Purification of a Small Molecule this compound Conjugate

This protocol provides a general starting point for the purification of a small molecule conjugate. Optimization will be required based on the specific properties of the conjugate.

1. Sample Preparation:

  • Dissolve the crude conjugate in a minimal volume of the initial mobile phase (e.g., 95:5 Water:Acetonitrile (B52724) with 0.1% TFA).

  • If solubility is an issue, a small amount of a stronger solvent like DMSO can be used, but minimize the volume.

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

2. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size for analytical scale; larger for preparative).

  • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% (v/v) TFA in acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min for a 4.6 mm ID column (adjust for other column sizes).

  • Detection: UV at a wavelength appropriate for the chromophore in the conjugate (e.g., 220 nm for peptide bonds, or a specific wavelength for other chromophores).

  • Gradient:

    • 0-5 min: 5% B

    • 5-35 min: 5% to 95% B (linear gradient)

    • 35-40 min: 95% B

    • 40-45 min: 95% to 5% B (linear gradient)

    • 45-50 min: 5% B (re-equilibration)

3. Fraction Collection and Analysis:

  • Collect fractions corresponding to the major peaks observed in the chromatogram.

  • Analyze the purity of each fraction using analytical RP-HPLC.

  • Confirm the identity of the desired product in the pure fractions by mass spectrometry.

4. Product Recovery:

  • Pool the pure fractions.

  • Remove the organic solvent (acetonitrile) by rotary evaporation.

  • Lyophilize the remaining aqueous solution to obtain the purified conjugate as a powder.

Workflow for RP-HPLC Purification

RP_HPLC_Workflow start_node Crude Conjugate process_node Dissolve in mobile phase Filter (0.45 µm) start_node->process_node 1. Sample Preparation process_node_2 Inject onto C18 column Run gradient elution process_node->process_node_2 2. HPLC Separation decision_node Analyze fractions by analytical HPLC and MS decision_node->start_node Impure fractions (re-purify if necessary) process_node_4 Pool pure fractions decision_node->process_node_4 Pure fractions end_node Lyophilize to obtain pure conjugate process_node_3 Collect peaks based on UV signal process_node_2->process_node_3 3. Fraction Collection process_node_3->decision_node 4. Purity Analysis process_node_4->end_node 5. Product Recovery

Caption: General workflow for RP-HPLC purification.

References

Technical Support Center: Optimizing Oxime Bond Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxime ligation. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving oxime bond formation.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during oxime ligation experiments.

Question: What is the optimal pH for oxime bond formation?

Answer: The optimal pH for oxime formation is a balance between the nucleophilicity of the aminooxy group and the acid-catalyzed dehydration of the hemiaminal intermediate.[1] Generally, the reaction is fastest in a slightly acidic environment, typically between pH 4 and 6.[2][3] While the reaction can proceed at neutral pH (pH 7.0-7.4), the rate is significantly slower.[1][4] For applications requiring physiological conditions, catalysts are often employed to accelerate the reaction.[1][5][6]

Question: My reaction yield is low. What are the potential causes and how can I improve it?

Answer: Low reaction yield can be attributed to several factors. Here's a step-by-step troubleshooting guide:

  • Verify pH: Ensure the reaction buffer is within the optimal pH range of 4.0-7.0.[7] For reactions at neutral pH, consider adding a catalyst.

  • Check Reagent Quality: Ensure the aldehyde/ketone and aminooxy-functionalized molecules are pure and have not degraded.

  • Increase Reagent Concentration: If the reaction is slow, increasing the concentration of one or both reactants can improve the yield.[1]

  • Incorporate a Catalyst: The use of nucleophilic catalysts like aniline (B41778) or its derivatives (e.g., p-phenylenediamine (B122844), m-phenylenediamine) can significantly increase the reaction rate, especially at neutral pH.[5][6][8][9]

  • Optimize Reaction Time and Temperature: While many reactions proceed at room temperature, incubation at 37°C can sometimes improve yields.[7] Monitor the reaction over time (2-24 hours) to determine the optimal duration.[7]

  • Consider Co-solvents: If your reactants have poor aqueous solubility, adding an organic co-solvent like DMSO or DMF may be necessary.

Question: The reaction is very slow at neutral pH. How can I accelerate it?

Answer: Slow reaction kinetics at neutral pH is a common challenge.[1][4] Here are effective strategies to increase the reaction rate:

  • Aniline Catalysis: Aniline and its derivatives are effective nucleophilic catalysts that can significantly accelerate oxime ligation at or near physiological pH.[1][8] p-Phenylenediamine has been shown to be a particularly efficient catalyst, offering a significant rate enhancement compared to aniline.[6]

  • Increase Catalyst Concentration: The rate enhancement is often dependent on the catalyst concentration. Typical concentrations range from 10-100 mM.[1]

  • Specialized Reagents: Consider using more reactive carbonyl compounds, such as aromatic aldehydes, which can exhibit faster ligation kinetics.

Question: Is the oxime bond stable? What factors affect its stability?

Answer: The oxime bond is known for its high hydrolytic stability, especially when compared to imines and hydrazones.[4][10][11] However, its stability can be influenced by several factors:

  • pH: Oxime hydrolysis is catalyzed by acid.[10][11] Paradoxically, they exhibit maximum stability in acidic solutions, typically between pH 2 and 3.[10]

  • Nature of Reactants: Oximes derived from ketones are generally more stable than those formed from aldehydes.[10]

  • Electronic Effects: The electronic properties of substituents near the oxime linkage can influence its stability.[10]

Quantitative Data Summary

The following table summarizes key quantitative data for oxime ligation under various conditions.

ParameterValueConditionsSource
Optimal pH Range 4.0 - 7.0Uncatalyzed or Catalyzed[7]
Optimal pH (uncatalyzed) ~4.5-[1]
Reaction Time 2 - 24 hoursDependent on reactants and conditions[7]
Typical Aniline Catalyst Concentration 10 - 100 mMAqueous buffer[1]
Rate Enhancement with Aniline (100 mM) at pH 4.5 Up to 400-foldCompared to uncatalyzed reaction[1]
Rate Enhancement with Aniline (100 mM) at pH 7.0 Up to 40-foldCompared to uncatalyzed reaction[1]
Rate Enhancement with p-phenylenediamine (10 mM) at pH 7 120-foldCompared to uncatalyzed reaction[6]
Rate Enhancement with p-phenylenediamine (10 mM) at pH 7 19-foldCompared to aniline-catalyzed reaction[6]
Second-Order Rate Constant (uncatalyzed, neutral pH) ≤ 0.01 M⁻¹s⁻¹-[1]

Experimental Protocols

Below are detailed methodologies for performing oxime ligation.

Protocol 1: General Aqueous Oxime Ligation

This protocol is suitable for water-soluble reactants.

Materials:

  • Aldehyde or ketone-functionalized molecule

  • Aminooxy-functionalized molecule

  • Reaction Buffer (e.g., Phosphate-buffered saline (PBS) pH 6.0-7.4, or Sodium acetate (B1210297) buffer pH 4.5-5.5)

  • Aniline or other catalyst (optional)

  • Quenching reagent (e.g., acetone (B3395972) or hydroxylamine)

  • Purification system (e.g., HPLC, SEC)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of your aldehyde or ketone-functionalized molecule in the chosen reaction buffer.

    • Prepare a stock solution of the aminooxy-functionalized molecule in the same buffer. A 1.5 to 5-fold molar excess of the aminooxy reagent is common.

    • If using a catalyst, prepare a stock solution of aniline or its derivative in the buffer or a co-solvent like DMF.

  • Ligation Reaction:

    • In a reaction vessel, combine the aldehyde/ketone-functionalized molecule with the aminooxy-functionalized molecule.

    • If using a catalyst, add it to the reaction mixture to the desired final concentration (e.g., 10-100 mM).

    • Adjust the final volume with the reaction buffer.

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.[7]

  • Monitoring the Reaction:

    • The reaction progress can be monitored by analytical techniques such as HPLC or mass spectrometry.

  • Quenching and Purification:

    • Once the reaction is complete, quench any unreacted aminooxy groups by adding an excess of acetone.

    • Purify the oxime-linked product using an appropriate method such as size-exclusion chromatography (SEC), dialysis, or HPLC.[7]

Protocol 2: Oxime Ligation in the Presence of an Organic Co-solvent

This protocol is for reactants with limited aqueous solubility.

Materials:

  • Same as Protocol 1, with the addition of an organic co-solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)).

Procedure:

  • Reagent Preparation:

    • Dissolve the less soluble reactant in a minimal amount of an organic co-solvent (e.g., DMSO or DMF) before adding it to the aqueous reaction buffer.

    • Ensure the final concentration of the organic co-solvent does not significantly impact the stability or activity of your biomolecules.

  • Ligation Reaction:

    • Follow the ligation reaction steps as outlined in Protocol 1, adding the dissolved reactants to the buffered solution.

  • Monitoring, Quenching, and Purification:

    • Follow the same procedures for monitoring, quenching, and purification as described in Protocol 1.

Visual Guides

Troubleshooting Workflow for Oxime Bond Formation

TroubleshootingWorkflow Start Start: Low Oxime Ligation Yield Check_pH Check Reaction pH Start->Check_pH Is_pH_Optimal Is pH 4.0-6.0? Check_pH->Is_pH_Optimal Adjust_pH Adjust pH to 4.0-6.0 Is_pH_Optimal->Adjust_pH No Check_Reagents Verify Reagent Quality and Concentration Is_pH_Optimal->Check_Reagents Yes Adjust_pH->Check_Reagents Success Successful Ligation Adjust_pH->Success Yield Improved Increase_Conc Increase Reactant Concentration Check_Reagents->Increase_Conc Add_Catalyst Add Catalyst (e.g., Aniline) Increase_Conc->Add_Catalyst Increase_Conc->Success Yield Improved Is_Catalyst_Used Catalyst Already Used? Add_Catalyst->Is_Catalyst_Used Increase_Catalyst_Conc Increase Catalyst Concentration Is_Catalyst_Used->Increase_Catalyst_Conc Yes Optimize_Conditions Optimize Time/ Temperature Is_Catalyst_Used->Optimize_Conditions No Increase_Catalyst_Conc->Optimize_Conditions Increase_Catalyst_Conc->Success Yield Improved Check_Solubility Check Reactant Solubility Optimize_Conditions->Check_Solubility Add_Cosolvent Add Co-solvent (DMSO/DMF) Check_Solubility->Add_Cosolvent Poor Check_Solubility->Success Good Add_Cosolvent->Success Reassess Reassess Experiment Design

Caption: Troubleshooting workflow for low yield in oxime bond formation.

Reaction Mechanism of Aniline-Catalyzed Oxime Formation

AnilineCatalysis Aldehyde R-CHO (Aldehyde) SchiffBase R-CH=N-Ph (Protonated Schiff Base) Aldehyde->SchiffBase + Aniline, -H2O Hemiaminal R-CH(OH)-NH-O-R' (Hemiaminal Intermediate) Aldehyde->Hemiaminal + Aminooxy Aniline Ph-NH2 (Aniline Catalyst) Aminooxy R'-ONH2 (Aminooxy) Oxime R-CH=N-O-R' (Oxime) SchiffBase->Oxime + Aminooxy, -Aniline Hemiaminal->Oxime -H2O Water H2O

Caption: Aniline-catalyzed pathway for oxime bond formation.

References

Technical Support Center: t-Boc-Aminooxy-pentane-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for the proper storage, handling, and use of t-Boc-Aminooxy-pentane-amine. For researchers, scientists, and drug development professionals, this guide offers troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.

Storage and Handling Data

Proper storage and handling are critical to maintaining the quality and stability of this compound. The following table summarizes the key quantitative data for storage and handling.

ParameterRecommendationNotes
Long-term Storage -20°C[1][2]For periods extending over months to years.
Short-term Storage 0 - 4°C[2]Suitable for days to weeks.
Shipping Condition Ambient Temperature[1][2]The compound is stable for the duration of typical shipping times.[2]
Solubility Water, DMSO, DCM, DMF[1]Soluble in a range of common laboratory solvents.
Purity ≥95% - 98%[1]Varies by supplier; refer to the certificate of analysis.

Troubleshooting Guide

This guide addresses specific issues that may arise during the use of this compound in your experiments.

Question Possible Cause Troubleshooting Steps
Why is my compound showing signs of degradation? Improper storage conditions (e.g., prolonged exposure to ambient temperature or light).- Ensure the compound is stored at the recommended temperature (-20°C for long-term). - Aliquot the compound upon receipt to minimize freeze-thaw cycles. - Store in a dry, dark place.[2]
I am having difficulty dissolving the compound. The chosen solvent may not be appropriate, or the compound may have degraded due to improper storage.- Confirm the solubility of this compound in your chosen solvent (Water, DMSO, DCM, DMF are recommended).[1] - Try gentle warming or vortexing to aid dissolution. - If solubility issues persist, consider using a fresh aliquot of the compound.
My reaction yield is lower than expected. The reactivity of the aminooxy or the primary amine group may be compromised.- The amino group is reactive with carboxylic acids, activated NHS esters, and carbonyls.[1][2][3][4] - The aminooxy group reacts with aldehydes to form an oxime bond.[1][2][3][4] - Ensure that the reaction conditions are compatible with these functional groups. - The Boc protecting group can be removed under mild acidic conditions to yield the free amine.[5][6]
How should I handle this compound safely? Lack of appropriate personal protective equipment (PPE) and handling procedures.- Handle in a well-ventilated area, preferably a chemical fume hood.[7][8] - Wear suitable protective clothing, chemical-resistant gloves, and safety goggles.[7][9] - Avoid direct contact with skin and eyes.[9] - Wash hands thoroughly after handling.[7]

Experimental Workflow and Troubleshooting Logic

The following diagram illustrates a logical workflow for troubleshooting common experimental issues with this compound.

TroubleshootingWorkflow Start Start: Unexpected Experimental Result CheckStorage 1. Verify Storage Conditions (-20°C long-term, 0-4°C short-term) Start->CheckStorage CheckSolubility 2. Confirm Proper Dissolution (Solvents: Water, DMSO, DCM, DMF) CheckStorage->CheckSolubility Correct Degradation Potential Issue: Compound Degradation CheckStorage->Degradation Incorrect ReviewProtocol 3. Review Reaction Protocol (Compatibility of reagents and conditions) CheckSolubility->ReviewProtocol Correct SolubilityIssue Potential Issue: Incomplete Solubilization CheckSolubility->SolubilityIssue Incorrect CheckPurity 4. Assess Compound Purity (Check Certificate of Analysis) ReviewProtocol->CheckPurity Correct ReactionIssue Potential Issue: Incompatible Reaction ReviewProtocol->ReactionIssue Incorrect PurityIssue Potential Issue: Low Purity CheckPurity->PurityIssue Below Spec Success Resolution: Successful Experiment CheckPurity->Success Meets Spec UseNewAliquot Action: Use a Fresh Aliquot Degradation->UseNewAliquot OptimizeSolvent Action: Optimize Solvent System SolubilityIssue->OptimizeSolvent ModifyProtocol Action: Modify Reaction Conditions ReactionIssue->ModifyProtocol ContactSupplier Action: Contact Supplier for a New Batch PurityIssue->ContactSupplier UseNewAliquot->Success OptimizeSolvent->Success ModifyProtocol->Success ContactSupplier->Success

Caption: Troubleshooting workflow for this compound experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary function of this compound?

A1: this compound is a bifunctional linker. It contains a Boc-protected aminooxy group and a primary amine group, which can be used for bioconjugation.[1][2][3][4] The aminooxy group can react with aldehydes or ketones to form a stable oxime linkage, while the primary amine is reactive towards carboxylic acids, activated NHS esters, and other carbonyls.[1][2][3][4]

Q2: How can I remove the t-Boc protecting group?

A2: The t-Boc (tert-Butyloxycarbonyl) protecting group can be deprotected under mild acidic conditions to yield the free amine.[5][6]

Q3: Is this compound hazardous?

Q4: Can I store my stock solution, and if so, under what conditions?

A4: While specific data on stock solution storage is limited, it is generally recommended to store solutions at -20°C or below, especially for long-term use. For short-term storage, 0-4°C may be sufficient.[2] It is advisable to prepare fresh solutions for critical experiments or to aliquot stock solutions to avoid repeated freeze-thaw cycles.

Q5: What are the incompatible materials to avoid with this compound?

A5: You should avoid strong oxidizing agents.[9] Also, be mindful of unintended reactions between the free amine and aminooxy groups with other reagents in your experimental setup.

References

Technical Support Center: t-Boc-Aminooxy-pentane-amine Reaction Kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the impact of temperature on t-Boc-Aminooxy-pentane-amine reaction kinetics, primarily focusing on its use in oxime ligation reactions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for an oxime ligation reaction with this compound?

A1: The optimal temperature depends on the specific requirements of your experiment, such as desired reaction speed, stability of your substrates, and solvent system. Generally, reactions are conducted between room temperature and 37°C for stable biomolecules.[1] However, for faster reactions, temperatures can be elevated, for instance, to 75°C, though this may increase the risk of side products.[2][3] Interestingly, for aqueous reactions at neutral pH, freezing the reaction mixture at -20°C has been shown to significantly accelerate the reaction rate.[4][5]

Q2: How does temperature generally affect the rate of oxime ligation?

A2: Typically, increasing the temperature increases the reaction rate. One study demonstrated that elevating the temperature to 75°C in DMF resulted in complete ligation within 5 minutes, a significant increase from the hour-long reaction at lower temperatures.[2][3] However, an exception to this is the rate acceleration observed upon freezing in aqueous media.[4]

Q3: Can high temperatures lead to side reactions?

A3: Yes, elevated temperatures can promote the formation of side products. For example, at 75°C, dimerization of the peptide conjugate has been observed as an unexpected side reaction.[2][3] It is crucial to monitor your reaction closely, for instance by HPLC, when using higher temperatures.

Q4: Is the t-Boc protecting group stable at elevated temperatures?

A4: The t-Boc (tert-Butyloxycarbonyl) protecting group is generally stable under neutral or basic conditions. Deprotection typically requires acidic conditions or very high temperatures (well above 75°C) in a non-acidic medium. Therefore, for most oxime ligation conditions, the t-Boc group should remain intact.

Q5: What is the effect of a catalyst, like aniline (B41778), at different temperatures?

A5: Aniline and its derivatives are often used to catalyze oxime ligation, and their effectiveness is also temperature-dependent. Catalysts can significantly increase the reaction rate, especially at neutral pH.[6] While specific quantitative data on the interplay between various temperatures and aniline concentration for this compound is limited, the general principle is that the catalyzed reaction will be faster at a given temperature than the uncatalyzed one.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Slow or incomplete reaction at room temperature Insufficient thermal energy for the reaction to proceed at a practical rate.1. Increase the temperature to 37°C or higher (e.g., 50-75°C), monitoring for substrate degradation or side product formation.[2][3]2. If in an aqueous buffer at neutral pH, consider performing the reaction at -20°C to leverage freeze-acceleration.[4][5]3. Add a catalyst such as aniline (typically 10-100 mM).[6]
Formation of unexpected side products The reaction temperature is too high, leading to degradation or side reactions like dimerization.1. Lower the reaction temperature.2. If a catalyst is being used, consider reducing its concentration.3. Optimize the reaction time to minimize the exposure of products to high temperatures.
Low yield despite complete conversion Product degradation at the chosen temperature.1. Perform the reaction at a lower temperature for a longer duration.2. If using elevated temperatures, ensure the reaction is stopped and cooled promptly upon completion.

Data Presentation

Table 1: General Effect of Temperature on Oxime Ligation Reaction Rate

TemperatureConditionsObserved Effect on Reaction RateReference(s)
-20°CAqueous buffer, neutral pHUp to 100-fold rate increase compared to 37°C.[4][5]
Room TemperatureAqueous buffer, pH 7Baseline for comparison; often slow without a catalyst.[7]
37°CAqueous buffer, pH 4.5-7.0Moderate reaction rate, commonly used for bioconjugation.[1][4]
75°CAnhydrous DMFSignificantly increased rate (e.g., completion in 5 min).[2][3]

Experimental Protocols

Protocol 1: General Oxime Ligation at Room Temperature or 37°C
  • Reagent Preparation :

    • Dissolve the aldehyde or ketone-containing molecule in a suitable buffer (e.g., 100 mM phosphate (B84403) buffer, pH 6.0-7.0).

    • Dissolve this compound in the same buffer. A 1.5 to 5-fold molar excess of the aminooxy compound is common.

    • Prepare a stock solution of aniline catalyst (e.g., 100-200 mM in DMSO or the reaction buffer).

  • Reaction Setup :

    • In a reaction vessel, combine the solution of the aldehyde/ketone-containing molecule with the this compound solution.

    • Add the aniline catalyst to a final concentration of 10-100 mM.

    • Adjust the final volume with the reaction buffer.

  • Incubation :

    • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.[1]

    • Monitor the reaction progress using a suitable analytical technique such as HPLC or mass spectrometry.

  • Quenching and Purification :

    • Once the reaction is complete, any unreacted aminooxy groups can be quenched by adding an excess of acetone.

    • Purify the product using an appropriate method (e.g., HPLC).

Protocol 2: Accelerated Oxime Ligation by Freezing
  • Reagent Preparation :

    • Prepare the reaction mixture as described in Protocol 1 (steps 1 and 2), ensuring the solvent is an aqueous buffer (e.g., phosphate buffer at neutral pH).

  • Incubation :

    • Place the reaction vessel in a freezer at -20°C.

    • Allow the mixture to slowly freeze and incubate for a desired period (e.g., 1-24 hours).

    • The reaction progress can be monitored by taking aliquots, thawing them, and analyzing by HPLC.

  • Work-up :

    • Thaw the reaction mixture.

    • Proceed with quenching and purification as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Reagent Preparation cluster_reaction Reaction Conditions cluster_analysis Analysis & Purification reagent1 Aldehyde/Ketone Substrate mix Combine Reactants reagent1->mix reagent2 This compound reagent2->mix catalyst Aniline Catalyst (Optional) catalyst->mix temp Select Temperature (-20°C, RT, 37°C, 75°C) mix->temp incubate Incubate temp->incubate monitor Monitor Progress (HPLC/MS) incubate->monitor monitor->incubate If incomplete quench Quench Reaction monitor->quench If complete purify Purify Product quench->purify

Caption: Experimental workflow for oxime ligation with this compound.

troubleshooting_logic start Reaction Issue? slow_rxn Slow/Incomplete Reaction start->slow_rxn Yes side_products Side Products Observed start->side_products Yes increase_temp Increase Temperature (e.g., 37°C or 75°C) slow_rxn->increase_temp freeze_rxn Freeze Reaction (-20°C) (aqueous, neutral pH) slow_rxn->freeze_rxn add_catalyst Add/Increase Catalyst slow_rxn->add_catalyst decrease_temp Decrease Temperature side_products->decrease_temp optimize_time Optimize Reaction Time side_products->optimize_time

Caption: Troubleshooting logic for temperature-related issues in oxime ligation.

References

Technical Support Center: Purification of Samples Containing t-Boc-Aminooxy-pentane-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective removal of unreacted t-Boc-Aminooxy-pentane-amine from experimental samples.

Frequently Asked Questions (FAQs)

Q1: What are the key properties of this compound that influence its removal?

A1: this compound is a linker molecule with a primary amine and a Boc-protected aminooxy group. Its key features relevant to purification are:

  • Polarity: The presence of the amine and aminooxy groups makes it a relatively polar molecule.

  • Basicity: The free primary amine is basic and can be protonated in acidic conditions, which significantly increases its water solubility.

  • Solubility: It is soluble in a range of solvents including water, DMSO, DMF, and DCM.[1][2]

  • Acid Sensitivity: The Boc (tert-butyloxycarbonyl) protecting group is sensitive to strong acids and can be cleaved under such conditions.[3]

Q2: What are the most common methods for removing unreacted this compound?

A2: The most common methods leverage the basicity of the free amine group and include:

  • Aqueous Acidic Extraction (Wash): Washing the reaction mixture with a dilute aqueous acid solution to protonate the amine and extract it into the aqueous phase.

  • Silica (B1680970) Gel Column Chromatography: Separating the desired product from the unreacted amine based on polarity.

  • Solid-Phase Extraction (SPE): Using a specialized cartridge to selectively retain the amine, allowing the desired product to pass through.

Q3: Will an acidic wash remove my Boc-protected product as well?

A3: A dilute acidic wash (e.g., 0.5M - 1M HCl) is generally safe for the Boc protecting group, especially during a brief liquid-liquid extraction.[3] However, prolonged exposure to strong acids or highly acidic conditions (e.g., concentrated HCl or TFA) will lead to the deprotection of your desired product.

Q4: My desired product is also basic. How can I selectively remove the unreacted this compound?

A4: If your product is also basic, an acidic wash will not be selective. In this case, column chromatography is the preferred method. You may need to screen different solvent systems to achieve optimal separation.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Emulsion formation during acidic extraction. The reaction mixture may contain surfactants or finely dispersed solids. The organic solvent may be too similar in density to the aqueous phase.- Add brine (saturated NaCl solution) to the separatory funnel to increase the density of the aqueous phase.- Filter the reaction mixture before extraction.- Allow the mixture to stand for a longer period.- Centrifuge the mixture if the emulsion persists.
Product co-elutes with unreacted amine during column chromatography. The polarity of the product and the unreacted amine are too similar in the chosen solvent system.- Modify the mobile phase. For normal phase silica gel, try adding a small percentage of a basic modifier like triethylamine (B128534) or ammonia (B1221849) to the eluent. This can improve the peak shape of basic compounds.[4]- Consider using a different stationary phase, such as alumina (B75360) (basic or neutral) or reverse-phase silica (C18).
Loss of Boc protecting group during purification. Exposure to overly acidic conditions during workup or chromatography.- Use a milder acid for the aqueous wash (e.g., saturated ammonium (B1175870) chloride solution).- Avoid using trifluoroacetic acid (TFA) as a mobile phase modifier in preparative HPLC if the Boc group needs to be retained.- Neutralize the reaction mixture promptly after any acidic treatment.
Unreacted amine is still present after aqueous wash. The acidic wash was not efficient enough. The pH of the aqueous layer was not low enough to fully protonate the amine.- Perform multiple washes with the dilute acid solution.- Check the pH of the aqueous layer after extraction to ensure it is sufficiently acidic (pH < 2).- Increase the concentration of the acid slightly, but monitor for any potential product degradation or deprotection.

Quantitative Data Summary

The following table provides an estimated efficiency of different methods for the removal of unreacted this compound. The actual efficiency may vary depending on the specific reaction conditions and the properties of the desired product.

Purification MethodTypical Purity of Final ProductEstimated Recovery of Desired ProductKey Considerations
Aqueous Acidic Extraction (e.g., 1M HCl) >95%>90%Product must be stable to acid and not have a basic functional group.
Silica Gel Column Chromatography >98%70-90%Can be time-consuming; optimization of the mobile phase may be required.
Solid-Phase Extraction (Cation Exchange) >97%>85%Requires selection of the appropriate SPE cartridge and optimization of loading, washing, and elution conditions.

Note: The values presented in this table are typical estimates for small molecules and should be used as a general guideline. Actual results will depend on the specific experimental conditions.

Experimental Protocols

Protocol 1: Removal by Aqueous Acidic Extraction

This method is suitable for non-basic, acid-stable products.

  • Reaction Quenching: Quench the reaction with an appropriate reagent if necessary.

  • Solvent Addition: Dilute the reaction mixture with an organic solvent immiscible with water (e.g., ethyl acetate (B1210297), dichloromethane).

  • Acidic Wash: Transfer the mixture to a separatory funnel and wash with 1M aqueous HCl solution. Extract the organic layer. Repeat the wash 2-3 times.

  • Neutralization Wash: Wash the organic layer with a saturated aqueous sodium bicarbonate solution to neutralize any remaining acid.

  • Brine Wash: Wash the organic layer with brine to remove excess water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

Protocol 2: Removal by Silica Gel Column Chromatography

This method is suitable when the product and the unreacted amine have different polarities.

  • Sample Preparation: Concentrate the crude reaction mixture and adsorb it onto a small amount of silica gel.

  • Column Packing: Pack a chromatography column with silica gel using an appropriate non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate).

  • Loading: Load the adsorbed sample onto the top of the column.

  • Elution: Elute the column with a solvent system of increasing polarity (e.g., a gradient of ethyl acetate in hexane). To improve the separation of basic compounds, a small amount of triethylamine (e.g., 0.1-1%) can be added to the mobile phase.[4]

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and concentrate under reduced pressure.

Protocol 3: Removal by Solid-Phase Extraction (SPE)

This method utilizes a cation-exchange cartridge to retain the basic unreacted amine.

  • Cartridge Conditioning: Condition a cation-exchange SPE cartridge by washing with methanol (B129727) followed by the equilibration buffer as recommended by the manufacturer.

  • Sample Loading: Dissolve the crude reaction mixture in a suitable solvent and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with a solvent that will elute the desired product but leave the unreacted amine bound to the stationary phase.

  • Elution (Optional): If the desired product is retained, elute it with a suitable solvent. In this case, the unreacted amine remains on the cartridge.

  • Concentration: Collect the flow-through or the eluate containing the pure product and concentrate under reduced pressure.

Visualized Workflows

experimental_workflow_extraction cluster_0 Liquid-Liquid Extraction Workflow start Crude Reaction Mixture dilute Dilute with Organic Solvent (e.g., EtOAc) start->dilute wash_acid Wash with 1M HCl (2-3 times) dilute->wash_acid separate_layers Separate Layers wash_acid->separate_layers wash_bicarb Wash Organic Layer with Sat. NaHCO3 separate_layers->wash_bicarb Organic Layer waste Aqueous Waste (contains protonated amine) separate_layers->waste Aqueous Layer wash_brine Wash Organic Layer with Brine wash_bicarb->wash_brine dry Dry over Na2SO4 wash_brine->dry concentrate Concentrate dry->concentrate product Pure Product concentrate->product

Caption: Workflow for removing this compound by acidic extraction.

experimental_workflow_chromatography cluster_1 Column Chromatography Workflow start Crude Reaction Mixture adsorb Adsorb onto Silica start->adsorb load Load onto Silica Column adsorb->load elute Elute with Solvent Gradient (e.g., Hexane/EtOAc +/- Et3N) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions (TLC/LC-MS) collect->analyze combine Combine Pure Fractions analyze->combine Pure waste Impure Fractions analyze->waste Impure concentrate Concentrate combine->concentrate product Pure Product concentrate->product

References

challenges in scaling up reactions with t-Boc-Aminooxy-pentane-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for t-Boc-Aminooxy-pentane-amine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges encountered when scaling up reactions with this bifunctional linker. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the scale-up of reactions involving this compound.

Problem 1: Incomplete Boc-Deprotection at Scale

Q: We are observing incomplete removal of the t-Boc group when moving from a lab-scale (mg) to a pilot-scale (kg) synthesis. What are the potential causes and solutions?

A: Incomplete Boc-deprotection is a common issue during scale-up. Several factors, often exacerbated by the change in scale, can contribute to this problem.

Potential Causes & Solutions:

  • Insufficient Acid Equivalents or Concentration: At a larger scale, localized concentration differences can be more pronounced. Ensure homogeneous mixing and consider a slight increase in the equivalents of acid (e.g., TFA or HCl) to drive the reaction to completion.

  • Inadequate Mixing and Hot Spots: In large reactors, inefficient stirring can lead to poor distribution of the acid and localized temperature gradients ("hot spots"), which can affect reaction kinetics. Ensure the reactor's mixing capabilities are adequate for the volume and viscosity of the reaction mixture.

  • Short Reaction Time: The reaction time that was sufficient at a small scale may not be adequate for a larger batch. Monitor the reaction progress closely using in-process controls (e.g., TLC, LC-MS) and extend the reaction time as needed.

  • Lower Effective Temperature: Heat transfer is less efficient in larger vessels. The internal temperature of the reactor may be lower than the set temperature of the heating jacket. Use a calibrated internal temperature probe to accurately monitor and control the reaction temperature.

Illustrative Data: Lab vs. Pilot Scale Boc-Deprotection

ParameterLab Scale (1 g)Pilot Scale (1 kg) - Initial AttemptPilot Scale (1 kg) - Optimized
Solvent (DCM) 20 mL20 L20 L
TFA Equivalents 10 eq10 eq12 eq
Reaction Time 2 hours2 hours4 hours
Temperature 25°C (ambient)25°C (jacket)25°C (internal)
Completion (%) >99%~85%>99%
Problem 2: Formation of Side-Products During Scale-Up

Q: We are observing an increase in unknown impurities in our large-scale reaction that were not significant at the lab scale. What are the likely side reactions and how can we mitigate them?

A: The formation of side-products is a frequent challenge in process scale-up, often due to longer reaction times and less efficient heat dissipation.

Common Side Reactions and Mitigation Strategies:

  • t-Butylation: The t-butyl cation generated during Boc-deprotection is a potent alkylating agent.[1] On a larger scale, with potentially longer reaction times and localized heat, this cation can alkylate nucleophilic sites on your molecule.

    • Solution: Employ a scavenger, such as anisole (B1667542) or thioanisole, to trap the t-butyl cation.[2] The amount of scavenger may need to be optimized for the larger scale.

  • Oligomerization/Polymerization: For bifunctional linkers, self-reaction can become more prominent at higher concentrations typical of scaled-up processes.

    • Solution: Control the rate of addition of reagents and maintain a lower reaction concentration if necessary. Ensure efficient mixing to quickly disperse added reagents.

  • Reaction with the Aminooxy Group: The aminooxy group is a reactive nucleophile and can participate in side reactions, especially if not handled correctly.

    • Solution: Ensure that the reaction conditions for subsequent steps (e.g., amide coupling with the amine) are compatible with the aminooxy functionality. The pH should be carefully controlled.

Problem 3: Challenges in Purification and Isolation at Scale

Q: We are facing difficulties in purifying our final product at a large scale. The chromatographic separation is not as efficient as in the lab, and we are experiencing product loss during workup. What can we do?

A: Purification is one of the most significant hurdles in scaling up chemical processes.

Purification and Isolation Troubleshooting:

  • Chromatography Issues: Direct scaling of lab-based HPLC or flash chromatography is often not feasible.

    • Solution: Consider alternative purification techniques more amenable to large-scale production, such as crystallization, salt formation, or tangential flow filtration. If chromatography is necessary, invest in process-scale equipment and optimize the loading and gradient conditions.

  • Workup and Extraction Inefficiencies: Phase separation in extractions can be slow and incomplete in large vessels.

    • Solution: Allow for adequate settling time and consider using specialized equipment for large-scale liquid-liquid extraction. Ensure the pH of the aqueous phase is carefully controlled to prevent the product from partitioning into the wrong layer.

  • Product Precipitation/Oiling Out: Changes in concentration and temperature during workup can cause the product to precipitate or "oil out" unexpectedly.

    • Solution: Perform solubility studies to understand the behavior of your product in different solvent systems and at various temperatures. Adjust solvent compositions and temperatures during workup to maintain product solubility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a bifunctional linker molecule. It contains two reactive functional groups: a t-Boc-protected amine and an aminooxy group.[3][4][5][6] The protected amine can be deprotected to reveal a primary amine, which is reactive towards carboxylic acids, activated esters, and other electrophiles. The aminooxy group can react with aldehydes and ketones to form a stable oxime linkage.[3][4][5][6] This linker is commonly used in bioconjugation and is a key component in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Q2: What are the standard conditions for Boc deprotection of this compound?

A2: Standard conditions for Boc deprotection involve the use of a strong acid.[1][7] Common reagents include trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) or hydrogen chloride (HCl) in an organic solvent like dioxane or methanol.[1][2] The reaction is typically carried out at room temperature.

Q3: How can I monitor the progress of the reaction?

A3: Reaction progress can be monitored by thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or high-performance liquid chromatography (HPLC). A spot test with ninhydrin (B49086) can be used to qualitatively check for the presence of the free amine after deprotection.

Q4: What are the key considerations for the oxime ligation reaction with the aminooxy group?

A4: The oxime ligation reaction is a chemoselective reaction between the aminooxy group and an aldehyde or ketone.[8][9] The reaction is typically fastest at a pH of around 4.5.[9] Aniline can be used as a catalyst to increase the reaction rate.[8] It is important to ensure that the reaction conditions are compatible with the stability of the rest of the molecule.

Q5: Are there any safety concerns when working with the reagents for Boc-deprotection at a large scale?

A5: Yes. Strong acids like TFA and HCl are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated area or fume hood. When working with large quantities, be mindful of the potential for exothermic reactions and ensure that the reactor has adequate cooling capacity.

Visualizations

experimental_workflow cluster_deprotection Boc-Deprotection cluster_conjugation1 Amine Conjugation cluster_conjugation2 Aminooxy Conjugation start This compound deprotection Add TFA or HCl in appropriate solvent start->deprotection quench Quench and Workup deprotection->quench deprotected_linker Aminooxy-pentane-amine quench->deprotected_linker conjugation1 Amide Bond Formation deprotected_linker->conjugation1 molecule1 Molecule with Carboxylic Acid/NHS Ester molecule1->conjugation1 intermediate Intermediate Product conjugation1->intermediate conjugation2 Oxime Ligation intermediate->conjugation2 molecule2 Molecule with Aldehyde/Ketone molecule2->conjugation2 final_product Final Conjugate conjugation2->final_product

Caption: General experimental workflow for the two-step conjugation using this compound.

troubleshooting_deprotection start Incomplete Boc-Deprotection Observed at Scale check_mixing Is mixing efficient? (No dead zones) start->check_mixing improve_mixing Improve agitation (e.g., change impeller, increase RPM) check_mixing->improve_mixing No check_temp Is internal temperature correct? check_mixing->check_temp Yes improve_mixing->check_temp adjust_temp Adjust jacket temperature to achieve desired internal temp. check_temp->adjust_temp No check_reagents Are acid equivalents and concentration sufficient? check_temp->check_reagents Yes adjust_temp->check_reagents increase_reagents Increase acid equivalents and/or concentration check_reagents->increase_reagents No check_time Is reaction time long enough? check_reagents->check_time Yes increase_reagents->check_time increase_time Extend reaction time and monitor by IPC check_time->increase_time No success Reaction Complete check_time->success Yes increase_time->success

Caption: Troubleshooting decision tree for incomplete Boc-deprotection during scale-up.

scale_up_challenges cluster_reaction Reaction Control cluster_process Downstream Processing cluster_safety Safety & Environment scale_up Scale-Up Challenges mixing Mixing Efficiency scale_up->mixing heat Heat Transfer scale_up->heat dosing Reagent Dosing scale_up->dosing workup Workup & Extractions scale_up->workup purification Purification scale_up->purification isolation Product Isolation scale_up->isolation exotherms Exotherm Control scale_up->exotherms offgassing Off-gassing scale_up->offgassing waste Waste Disposal scale_up->waste

Caption: Key challenges in scaling up chemical reactions.

References

Technical Support Center: Monitoring t-Boc-Aminooxy-pentane-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for t-Boc-Aminooxy-pentane-amine. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed protocols for monitoring reactions involving this bifunctional linker.

Frequently Asked Questions (FAQs)

Q1: What is this compound?

A1: this compound is a bifunctional linker molecule.[1][2] It contains a primary amine (-NH₂) at one end and an aminooxy group (-ONH₂) protected by a tert-butyloxycarbonyl (t-Boc) group at the other, separated by a five-carbon pentane (B18724) chain.[1] The t-Boc group is an acid-labile protecting group, meaning it can be removed under mild acidic conditions.[3][4] This molecule is commonly used in bioconjugation and the synthesis of complex molecules like Proteolysis Targeting Chimeras (PROTACs).

Q2: What are the primary reactions involving this linker that require monitoring?

A2: The two main reaction types you will likely need to monitor are:

  • t-Boc Deprotection: The removal of the t-Boc group using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) to reveal the free aminooxy group.[5][6]

  • Coupling Reactions:

    • The reaction of the primary amine with an electrophile, such as a carboxylic acid or an activated NHS ester, to form an amide bond.

    • The reaction of the deprotected aminooxy group with an aldehyde or ketone to form a stable oxime bond.[2][7]

Q3: Which analytical techniques are best for monitoring the progress of these reactions?

A3: A combination of techniques is often ideal. The most common and effective methods are Thin-Layer Chromatography (TLC) for quick qualitative checks, Liquid Chromatography-Mass Spectrometry (LC-MS) for confirmation of mass changes, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural confirmation.[8][9]

Q4: How can I tell if my t-Boc deprotection is complete?

A4: You can monitor the reaction by observing the disappearance of the starting material and the appearance of the product.

  • By TLC: The deprotected product will be more polar than the t-Boc protected starting material, resulting in a lower Retention Factor (Rf) value.

  • By ¹H NMR: The most definitive sign is the disappearance of the large singlet peak around 1.4 ppm, which corresponds to the nine protons of the t-butyl group in the Boc protector.[8]

  • By LC-MS: You will observe a decrease in the mass of the molecule corresponding to the loss of the Boc group (a mass difference of 100.12 g/mol ).

Q5: What are the most common side reactions during t-Boc deprotection?

A5: The most significant side reaction is the alkylation of nucleophilic sites on your molecule by the tert-butyl cation that is generated during the deprotection process.[10][11] This is particularly a risk for molecules containing electron-rich aromatic rings or other unprotected amines.[11] Another common issue is incomplete deprotection due to insufficient acid, time, or low temperature.[10][12]

Troubleshooting Guides

Issue 1: My t-Boc deprotection reaction is slow or incomplete.
Possible Cause Solution
Insufficient Acid Concentration The t-Boc group is cleaved by acid. If the acid concentration is too low, the reaction may not go to completion. Increase the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM) or use a stronger acid system like 4M HCl in dioxane.[12]
Inadequate Reaction Time Deprotection is a kinetic process. Allow the reaction to stir for a longer period. Monitor every 30-60 minutes by TLC or LC-MS until the starting material is no longer visible.[12]
Low Temperature Most Boc deprotections proceed efficiently at room temperature. If the reaction is sluggish, a slight increase in temperature (e.g., to 40°C) can be considered, but be mindful of the stability of other functional groups.[10]
Poor Solubility Ensure that your starting material is fully dissolved in the reaction solvent. If solubility is an issue, consider a different solvent system.
Issue 2: I am observing unexpected side products after deprotection.
Possible Cause Solution
Alkylation by tert-butyl cation The tert-butyl cation generated during deprotection can alkylate nucleophilic functional groups. Add a "scavenger" like anisole (B1667542) or triisopropylsilane (B1312306) (TIS) to the reaction mixture.[5][12] These molecules will trap the tert-butyl cation, preventing it from reacting with your desired product.
Substrate Degradation The strongly acidic conditions required for deprotection may be degrading your molecule of interest. Consider using a milder deprotection method or reducing the reaction time and temperature.
Issue 3: My analytical results are difficult to interpret.
Possible Cause Solution
TLC Plate Streaking Amines can streak on silica (B1680970) TLC plates. Add a small amount of triethylamine (B128534) (~0.5%) to your TLC eluent to suppress this effect.[13] If your compound is acidic, add a small amount of acetic acid.[13] Streaking can also occur if the sample spot is too concentrated; try diluting your sample.
No Separation on TLC The starting material and product may have very similar polarities. Try a different solvent system. A common starting point is ethyl acetate (B1210297)/hexanes; for more polar compounds, dichloromethane (B109758)/methanol can be effective. Using a stain, like ninhydrin (B49086), can help visualize the product as it will react with the newly freed primary amine.
Confusing LC-MS Data t-Boc protected amines can undergo fragmentation in the mass spectrometer source, leading to the absence of the parent ion peak.[14] Look for the mass of the deprotected product and other characteristic fragments. Tertiary amines can also exhibit poor peak shape (tailing) in reverse-phase LC; adding a small amount of acid (e.g., formic acid) to the mobile phase can improve this.[15]
Ambiguous ¹H NMR Spectrum The N-H proton signal can sometimes be broad or difficult to observe.[8] Focus on the disappearance of the sharp singlet for the t-butyl group at ~1.4 ppm and the shifts in the signals for the protons on the carbons adjacent to the reacting functional group.

Data Presentation

Table 1: Comparison of Analytical Methods for Reaction Monitoring
Analytical Method Principle Advantages Disadvantages
¹H NMR Spectroscopy Measures the magnetic environment of protons.Provides unambiguous structural evidence of the t-butyl group and allows for quantitative monitoring of reaction completion.[8]Requires a relatively pure sample; N-H proton signals can be broad.[8]
¹³C NMR Spectroscopy Measures the magnetic environment of carbon atoms.Confirms the presence of the carbonyl and quaternary carbons of the Boc group.[8][16]Less sensitive than ¹H NMR, requiring more sample or longer acquisition times.[8]
LC-MS Separates compounds by liquid chromatography and detects them by mass.Highly sensitive, provides mass confirmation of reactants and products, ideal for complex mixtures.[9]Can have in-source fragmentation of the Boc group, potentially complicating interpretation.[14]
Thin-Layer Chromatography (TLC) Separates compounds based on polarity on a solid support.Fast, simple, and inexpensive for qualitative monitoring of reaction progress.[13][17]Provides limited structural information; can be difficult to interpret with compounds of similar polarity.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Can show the appearance of the C=O stretch of the carbamate (B1207046) (~1680-1720 cm⁻¹) and changes in N-H stretches.[8]Less precise for monitoring reaction completion compared to NMR or LC-MS.

Experimental Protocols

Protocol 1: General Procedure for Monitoring by Thin-Layer Chromatography (TLC)
  • Prepare a TLC chamber with a suitable solvent system (e.g., 10-50% ethyl acetate in hexanes).

  • Using a capillary tube, spot the starting material, a co-spot (starting material and reaction mixture in the same spot), and the reaction mixture on a TLC plate.[13]

  • Place the TLC plate in the chamber and allow the solvent to elute up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots using a UV lamp and/or a chemical stain (e.g., ninhydrin to detect the free amine product, or potassium permanganate).

  • The reaction is complete when the starting material spot has disappeared from the reaction mixture lane.

Protocol 2: General Procedure for t-Boc Deprotection
  • Dissolve the t-Boc protected amine in a suitable solvent like dichloromethane (DCM).[4]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the acid (e.g., 2-10 equivalents of trifluoroacetic acid (TFA)).[4][6] If the substrate is sensitive to alkylation, add 2-5% of a scavenger like triisopropylsilane (TIS).[12]

  • Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material (typically 1-2 hours).[4][12]

  • Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.

  • The resulting amine salt can often be used directly or neutralized by washing with a basic aqueous solution (e.g., saturated sodium bicarbonate) during an extractive workup.[12]

Protocol 3: General Procedure for Monitoring by ¹H NMR
  • Withdraw a small aliquot from the reaction mixture.

  • Quench the reaction in the aliquot (e.g., by adding a basic solution for a deprotection reaction).

  • Extract the compounds with a suitable deuterated solvent (e.g., CDCl₃) or remove the reaction solvent and redissolve the residue in the deuterated solvent.

  • Acquire a ¹H NMR spectrum.

  • Monitor the reaction by observing the disappearance of key signals from the starting material (e.g., the t-butyl singlet at ~1.4 ppm) and the appearance of signals corresponding to the product.[8][18]

Visualizations

G cluster_workflow Workflow: Monitoring t-Boc Deprotection start Start Reaction: Add Acid (TFA/HCl) to Boc-Protected Amine take_aliquot Take Aliquot at t=0 start->take_aliquot tlc_analysis Analyze by TLC/LC-MS take_aliquot->tlc_analysis check_completion Is Starting Material Consumed? tlc_analysis->check_completion continue_reaction Continue Reaction (Monitor every 30-60 min) check_completion->continue_reaction No workup Reaction Complete: Proceed to Workup check_completion->workup Yes continue_reaction->take_aliquot

Caption: Experimental workflow for monitoring a t-Boc deprotection reaction.

G cluster_troubleshooting Troubleshooting: Incomplete Reaction start Problem: Incomplete Deprotection check_time Was reaction time sufficient? start->check_time extend_time Solution: Increase reaction time check_time->extend_time No check_acid Was acid concentration adequate? check_time->check_acid Yes increase_acid Solution: Increase acid concentration check_acid->increase_acid No check_temp Was temperature appropriate? check_acid->check_temp Yes increase_temp Solution: Increase temperature slightly (e.g., to 40°C) check_temp->increase_temp No further_diag Consult further diagnostics check_temp->further_diag Yes

Caption: Decision tree for troubleshooting an incomplete deprotection reaction.

G cluster_reaction Signaling Pathway: Oxime Formation reactant1 Deprotected Linker H₂N-O-(CH₂)₅-NH₂ intermediate Aminoalcohol Intermediate reactant1:f0->intermediate Nucleophilic Attack reactant2 Aldehyde/Ketone R-C(=O)-R' reactant2:f0->intermediate product Oxime Product R-C(=N-O-(CH₂)₅-NH₂)-R' h2o H₂O intermediate->product Dehydration (-H₂O)

Caption: Reaction pathway for forming an oxime from an aminooxy group.

References

dealing with steric hindrance in t-Boc-Aminooxy-pentane-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for t-Boc-Aminooxy-pentane-amine. This guide provides troubleshooting advice and answers to frequently asked questions, with a focus on overcoming challenges related to steric hindrance in your conjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive groups of this compound and what are their common applications?

A1: this compound is a bifunctional linker featuring two key reactive groups[1][2][3]:

  • Aminooxy group (-O-NH₂): This group reacts with aldehydes or ketones to form a stable oxime bond.[1][2][3] This reaction, often called oxime ligation, is highly chemoselective and widely used in bioconjugation to label proteins, peptides, and other biomolecules.[4]

  • t-Boc protected primary amine (-NH-Boc): The terminal amine is protected by a tert-butyloxycarbonyl (Boc) group. This group is stable under many reaction conditions but can be removed (deprotected) under acidic conditions to reveal a primary amine (-NH₂).[5] The free amine can then be reacted with carboxylic acids, activated esters (like NHS esters), or other carbonyls.[1][2][3]

Q2: At what pH should I perform my oxime ligation reaction for optimal results?

A2: The formation of oximes is fastest at a pH of approximately 4.5.[6] However, many biomolecules are not stable in such acidic conditions. For reactions involving sensitive biological samples, maintaining a pH between 6.0 and 7.4 is common practice. While the reaction is slower at neutral pH, the stability of the biomolecule is preserved.[7] The use of catalysts becomes particularly important at neutral pH to achieve reasonable reaction rates.[6][7]

Q3: My substrate is a sterically hindered ketone. Why am I seeing low to no product formation?

A3: Low yields with sterically hindered ketones are a common issue due to several factors:

  • Steric Hindrance: The bulky t-Boc group on the linker and the steric bulk around the ketone's carbonyl group can physically block the aminooxy group from attacking the carbonyl carbon. This significantly slows down the reaction rate.[6]

  • Electronic Effects: Ketones are generally less electrophilic (less reactive) than aldehydes. This inherent lower reactivity is exacerbated by steric hindrance.[6]

  • Slow Reaction Kinetics: Oxime formation with ketones at neutral pH is known to be very slow, sometimes taking several hours to reach completion even without significant steric challenges.[8]

Troubleshooting Guide

Problem: Low or No Yield in Oxime Ligation

If you are experiencing low or no yield, especially with a challenging substrate, this guide will help you identify the potential cause and find a solution.

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Q4: How can I accelerate my reaction if my substrate is sterically hindered?

A4: To overcome steric hindrance and slow kinetics, several strategies can be employed:

  • Use a Nucleophilic Catalyst: Aniline and its derivatives are well-known catalysts for oxime formation.[6] They work by forming a more reactive Schiff base intermediate, which then rapidly reacts with the aminooxy group.[4] m-Phenylenediamine (mPDA) has been shown to be up to 15 times more efficient than aniline, in part due to its higher aqueous solubility, which allows for use at higher concentrations.[8][9][10]

  • Increase Temperature: Gently warming the reaction (e.g., to 37°C) can provide the necessary activation energy to overcome the steric barrier, increasing the reaction rate. Monitor for any degradation of your substrate.

  • Increase Reactant Concentrations: Using a higher concentration of the this compound linker can help drive the reaction equilibrium towards product formation.

  • Prolong Reaction Time: For particularly challenging substrates, reactions may require 24-48 hours to achieve acceptable yields.

Data Presentation: Effect of Catalyst on a Hindered Ketone Reaction

The table below illustrates the impact of different catalysts on the final yield of an oxime product formed between this compound and a sterically hindered ketone (e.g., 2,2,6-trimethylcyclohexanone) at neutral pH.

Catalyst (25 mM)Reaction Time (h)Temperature (°C)Yield (%)
None2425< 5
Aniline242535
m-Phenylenediamine (mPDA)242568
m-Phenylenediamine (mPDA)243785

Q5: I need to deprotect the Boc group. What are the best conditions to avoid side reactions?

A5: The t-Boc group is typically removed under acidic conditions. A common method is using trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM).[11] However, the intermediate tert-butyl cation generated during deprotection can cause side reactions by alkylating nucleophilic sites on your molecule.[12][13]

  • Use Scavengers: To prevent this, add "scavengers" to your reaction mixture. Common scavengers like triisopropylsilane (B1312306) (TIPS) or thioanisole (B89551) effectively trap the tert-butyl cation.[13] A typical cocktail is 95% TFA, 2.5% water, and 2.5% TIPS.

  • Alternative Reagents: For substrates that are sensitive to strong acids, other reagents like HCl in methanol (B129727) or oxalyl chloride in methanol can be used for deprotection.[11][14]

dot graph "Steric_Hindrance_Factors" { graph [bgcolor="#FFFFFF", fontname="Arial", fontsize=12, fontcolor="#202124"]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11]; edge [color="#5F6368", fontname="Arial", fontsize=10];

// Central Node hindrance [label="Steric Hindrance\n(in Oxime Ligation)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse];

// Influencing Factors substrate [label="Substrate Bulk\n(e.g., Ketone vs. Aldehyde)", fillcolor="#F1F3F4", fontcolor="#202124"]; linker [label="Linker Structure\n(t-Boc group size)", fillcolor="#F1F3F4", fontcolor="#202124"];

// Consequences rate [label="Decreased\nReaction Rate", fillcolor="#FBBC05", fontcolor="#202124"]; yield [label="Lower\nProduct Yield", fillcolor="#FBBC05", fontcolor="#202124"];

// Mitigating Solutions catalyst [label="Use Catalyst\n(e.g., mPDA)", fillcolor="#34A853", fontcolor="#FFFFFF"]; conditions [label="Optimize Conditions\n(Temp, Time, Conc.)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges {substrate, linker} -> hindrance [arrowhead=none]; hindrance -> {rate, yield}; {catalyst, conditions} -> rate [label="improves"]; rate -> yield [dir=none]; } Caption: Key factors influencing and mitigating steric hindrance.

Experimental Protocols

Protocol: Catalyzed Oxime Ligation with a Ketone-Containing Peptide

This protocol describes a general method for conjugating this compound to a peptide containing a p-acetyl-L-phenylalanine (pAcF) residue, a sterically hindered ketone.

Materials:

  • Peptide containing pAcF (1 eq)

  • This compound (10 eq)

  • m-Phenylenediamine (mPDA) catalyst stock solution (200 mM in water or buffer)

  • Reaction Buffer: 100 mM phosphate (B84403) buffer, pH 7.2

  • Anhydrous Dimethylformamide (DMF)

  • HPLC for purification

Methodology:

  • Peptide Preparation: Dissolve the ketone-containing peptide in the Reaction Buffer to a final concentration of 1 mM. If solubility is an issue, a minimal amount of a co-solvent like DMF can be added (not to exceed 10% v/v).

  • Linker Preparation: Prepare a 100 mM stock solution of this compound in anhydrous DMF.

  • Reaction Setup:

    • To the peptide solution, add the this compound stock solution to achieve a final concentration of 10 mM (10 eq).

    • Initiate the reaction by adding the mPDA catalyst stock solution to a final concentration of 50 mM.

  • Incubation: Gently agitate the reaction mixture at room temperature or 37°C. Monitor the reaction progress by taking aliquots at various time points (e.g., 2, 6, 12, 24 hours) and analyzing them by LC-MS.

  • Quenching (Optional): If necessary, the reaction can be stopped by adding an excess of a simple aldehyde like formaldehyde.

  • Purification: Once the reaction has reached the desired conversion, purify the resulting peptide conjugate using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final product by mass spectrometry.

References

Validation & Comparative

comparing t-Boc-Aminooxy-pentane-amine to other crosslinkers

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of t-Boc-Aminooxy-pentane-amine and Other Crosslinkers for Bioconjugation

This guide provides a comprehensive comparison of this compound, a heterobifunctional crosslinker, with other common crosslinking agents used in research and drug development. The focus is on the chemical properties, performance, and applications of these linkers, with a particular emphasis on their use in creating antibody-drug conjugates (ADCs).

Introduction to this compound

This compound is a specialized chemical tool used to connect two different molecules, a process known as bioconjugation.[1][2] It is classified as a heterobifunctional crosslinker because it has two different reactive ends connected by a pentane (B18724) spacer.[1][3]

  • Aminooxy Group (-O-NH2) : This end reacts specifically with aldehydes or ketones to form a stable oxime bond.[2] This type of reaction is highly chemoselective, meaning it proceeds under mild conditions without interfering with other functional groups found in biological molecules like proteins.[4]

  • t-Boc Protected Amine (-NH-Boc) : The other end features a primary amine protected by a tert-butyloxycarbonyl (t-Boc) group. This protecting group can be removed under mild acidic conditions to reveal a primary amine (-NH2). This amine can then be linked to other molecules, for example, by forming an amide bond with a carboxylic acid.[2]

This dual functionality makes this compound a versatile linker for applications requiring precise, stepwise conjugation of two different molecular entities, such as linking a cytotoxic drug to a monoclonal antibody in ADC development.[5][6]

The Chemistry of Oxime Ligation

The core of this compound's utility lies in the formation of an oxime linkage. This reaction occurs between the aminooxy group of the linker and a carbonyl group (aldehyde or ketone) on the target molecule.[7][8]

The reaction is typically performed in an aqueous buffer, and while it can proceed at neutral pH, it is often more efficient under slightly acidic conditions (pH 4-5).[9][10] To accelerate the reaction at physiological pH (around 7.4), a catalyst such as aniline (B41778) or its derivatives is often used.[4][10][11] The resulting oxime bond is known for its high hydrolytic stability, making it a reliable and permanent linkage in biological environments.[12][13][14]

Comparison with Other Crosslinking Chemistries

The choice of a crosslinker depends on the specific application, the functional groups available on the molecules to be conjugated, and the desired stability of the final conjugate. Below is a comparison of oxime ligation with other widely used crosslinking strategies.

FeatureOxime Ligation (Aminooxy)Thiol-MaleimideAmine-NHS EsterClick Chemistry (SPAAC)
Reactive Groups Aminooxy + Aldehyde/KetoneThiol (-SH) + Maleimide (B117702)Amine (-NH2) + NHS EsterAzide (-N3) + Cycloalkyne (e.g., BCN, DBCO)
Resulting Bond Oxime (C=N-O)ThioetherAmideTriazole
Bond Stability Very high hydrolytic stability.[12][13][14]Stable, but maleimide ring can undergo hydrolysis.[15]Very stable amide bond.[15]Extremely stable triazole ring.
Reaction pH Optimal at pH 4-5, can be catalyzed at pH 6.5-7.5.[9][10]Optimal at pH 6.5-7.5.[16]Optimal at pH 7-9.[17]Typically neutral pH.
Selectivity High for aldehydes/ketones.[4]High for thiols.[16]Reactive with any primary amine (e.g., Lysine (B10760008) residues).[17]Bioorthogonal - highly specific.[18]
Common Use Cases Site-specific conjugation to oxidized glycans on antibodies, oligonucleotide labeling.[5][19]Conjugation to native or engineered cysteine residues in proteins.[16][20]Labeling of proteins via abundant lysine residues.[17]Site-specific conjugation where bioorthogonality is critical.[21][18]

Quantitative Performance Data

The performance of a crosslinker is often judged by the rate of the conjugation reaction and the stability of the bond it forms.

Crosslinking ChemistrySecond-Order Rate Constant (M⁻¹s⁻¹)Half-life of Resulting Linkage (at pH 7.0)Notes
Oxime Ligation (uncatalyzed) 0.01 or lower[22]Very long (months to years)[12][13]Rate is highly dependent on pH and the structure of the carbonyl compound.[22]
Oxime Ligation (aniline-catalyzed) 10¹ - 10³[11]Very long (months to years)[12][13]Catalysts like aniline or p-phenylenediamine (B122844) significantly increase the reaction rate at neutral pH.[10][11]
Hydrazone Ligation Generally faster than uncatalyzed oxime formation[22]Significantly shorter than oxime (hours to days)[12][13]The oxime linkage is ~1000-fold more stable than a simple hydrazone linkage.[14]
Thiol-Maleimide ~10³Stable, but maleimide ring can openThe thioether bond itself is very stable.
Strain-Promoted Click Chemistry (SPAAC) 10⁻¹ - 10¹Extremely stableReaction rates are fast and the reaction is bioorthogonal.

Experimental Protocols

Protocol 1: ADC Synthesis via Oxime Ligation

This protocol describes the conjugation of a drug payload to an antibody via its carbohydrate domains using an aminooxy linker.

1. Antibody Preparation and Oxidation:

  • Prepare the antibody at a concentration of 1-10 mg/mL in a reaction buffer (e.g., 100 mM sodium acetate, 150 mM NaCl, pH 5.5).[23]

  • Cool the antibody solution to 0-4°C.

  • Add a freshly prepared solution of sodium meta-periodate (NaIO4) to a final concentration of 1-10 mM to oxidize the glycan sugars and create aldehyde groups.[5][23]

  • Incubate in the dark at 4°C for 30 minutes.[23]

  • Quench the reaction by adding ethylene (B1197577) glycol to a final concentration of 10-20 mM and incubate for 10-15 minutes.[23]

  • Remove excess periodate (B1199274) and quenching agent by buffer exchange into a conjugation buffer (e.g., PBS, pH 6.5-7.5) using a desalting column.[5]

2. Conjugation Reaction:

  • Prepare a stock solution of the aminooxy-functionalized payload (e.g., using a linker like this compound where the amine is already coupled to the drug) in an organic solvent like DMSO.

  • Add the aminooxy-payload to the oxidized antibody solution at a 10-50 fold molar excess.[5]

  • If catalysis is needed, add aniline to a final concentration of 1-10 mM.[5]

  • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C.[5]

3. Purification:

  • Purify the resulting ADC from excess payload and catalyst using a suitable method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).[23]

Protocol 2: Comparative ADC Synthesis via Thiol-Maleimide Chemistry

This protocol describes conjugation to cysteine residues using a maleimide-based crosslinker like SMCC.

1. Antibody Reduction:

  • Prepare the antibody in a suitable buffer (e.g., PBS).

  • Add a 5-10 molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to the antibody solution.[16]

  • Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds and expose free thiol groups.[16]

  • Remove the excess reducing agent by buffer exchange into a conjugation buffer (pH 6.5-7.5).

2. Conjugation Reaction:

  • Dissolve the maleimide-activated linker-payload in DMSO to create a stock solution.[16]

  • Add the linker-payload solution to the reduced antibody at a molar ratio of approximately 5:1 (payload:antibody).[16]

  • Incubate at room temperature for 1-4 hours.

3. Quenching and Purification:

  • Quench any unreacted maleimide groups by adding an excess of a thiol-containing compound like N-acetylcysteine.

  • Purify the ADC using chromatographic methods as described in Protocol 1.

Visualizations

Experimental Workflow Diagram

ADC_Synthesis_Workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Preparation cluster_conjugation Conjugation cluster_final Final Product mAb Monoclonal Antibody Oxidation Periodate Oxidation (NaIO4) mAb->Oxidation Glycan Targeting Purify1 Buffer Exchange (Desalting) Oxidation->Purify1 Quench Conjugation Oxime Ligation (pH 6.5-7.5, Aniline catalyst) Purify1->Conjugation Aldehyde-Ab Linker t-Boc-Aminooxy- pentane-amine Deprotection TFA/Acid (Boc Removal) Linker->Deprotection Payload Cytotoxic Payload Coupling Amide Bond Formation Payload->Coupling Deprotection->Coupling Coupling->Conjugation Aminooxy-Payload Purify2 Purification (e.g., SEC) Conjugation->Purify2 ADC Antibody-Drug Conjugate (ADC) Purify2->ADC

Caption: Workflow for ADC synthesis using an aminooxy-based crosslinker.

Comparison of Crosslinking Chemistries

Crosslinker_Comparison cluster_amine Amine Reactive cluster_thiol Thiol Reactive cluster_carbonyl Carbonyl Reactive cluster_bioorthogonal Bioorthogonal Amine Target: Primary Amines (e.g., Lysine) NHS Linker: NHS Ester Bond: Amide Stability: +++ Amine->NHS Thiol Target: Thiols (e.g., Cysteine) Maleimide Linker: Maleimide Bond: Thioether Stability: ++ Thiol->Maleimide Carbonyl Target: Aldehydes/Ketones (e.g., Oxidized Glycans) Aminooxy Linker: Aminooxy Bond: Oxime Stability: +++ Carbonyl->Aminooxy Bioortho Target: Azide/Alkyne (Engineered) Click Linker: DBCO/BCN Bond: Triazole Stability: +++ Bioortho->Click Crosslinkers Crosslinkers Crosslinkers->Amine Crosslinkers->Thiol Crosslinkers->Carbonyl Crosslinkers->Bioortho

Caption: Comparison of major bioconjugation chemistries.

References

A Head-to-Head Comparison of Bioconjugation Chemistries: Alternatives to Aminooxy Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate bioconjugation strategy is paramount to the success of therapeutic and diagnostic agents. The t-Boc-Aminooxy-pentane-amine linker, which participates in oxime ligation, is a valuable tool for its high specificity and the stability of the resulting oxime bond. However, the landscape of bioconjugation is rich with a variety of techniques, each with its own set of advantages and disadvantages. This guide provides an objective comparison of key alternatives to aminooxy-based conjugation, supported by experimental data to aid in the selection of the optimal chemistry for your specific application.

At a Glance: Key Bioconjugation Chemistries Compared

The choice of a bioconjugation method is often a trade-off between reaction kinetics, the stability of the formed linkage, and the overall biocompatibility of the process. Below is a summary of the key quantitative parameters for oxime ligation and its primary alternatives.

FeatureOxime LigationMaleimide-Thiol ChemistryStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)NHS Ester Chemistry
Reactive Groups Aminooxy + Aldehyde/KetoneThiol + Maleimide (B117702)Azide (B81097) + Strained Alkyne (e.g., DBCO, BCN)Primary Amine + NHS Ester
Second-Order Rate Constant (k) 10⁻³ - 10³ M⁻¹s⁻¹ (catalyzed)[1]~10³ M⁻¹s⁻¹[1]10⁻¹ - 1 M⁻¹s⁻¹[1]~10¹ - 10² M⁻¹s⁻¹[1]
Optimal pH 4.0 - 7.0 (can be catalyzed at neutral pH)[1]6.5 - 7.5[1]4.0 - 9.0[1]7.0 - 8.5[1]
Linkage Formed OximeThioetherTriazoleAmide
Linkage Stability (Half-life in human plasma) High hydrolytic stability[1]T₁/₂ ≈ 4.3 h (susceptible to retro-Michael addition and thiol exchange)[2]Highly stable triazole ring[1]Stable amide bond
Key Advantages High specificity, stable bondFast reaction kinetics, thiol-specificBioorthogonal, highly stable linkageWell-established, targets available lysines
Key Disadvantages Slower kinetics without catalystPotential for linker instability and side reactionsSlower than maleimide-thiol chemistryLack of site-specificity, potential to alter protein function

Delving Deeper: A Profile of Bioconjugation Alternatives

Maleimide-Thiol Chemistry: The Workhorse of Cysteine Conjugation

The reaction between a maleimide and a thiol group to form a stable thioether bond is one of the most widely used bioconjugation methods, particularly for targeting cysteine residues in proteins.[3]

Mechanism: The reaction proceeds via a Michael addition, where the thiol acts as a nucleophile attacking the electron-deficient double bond of the maleimide ring.[3]

Advantages:

  • Rapid Kinetics: This chemistry boasts one of the fastest reaction rates among common bioconjugation techniques.[1]

  • High Selectivity for Thiols: At a pH range of 6.5-7.5, the reaction is highly specific for thiols over other nucleophilic groups like amines.[1]

Disadvantages:

  • Linkage Instability: The resulting thioether bond can undergo a retro-Michael reaction, leading to deconjugation, especially in the presence of other thiols in vivo.[3] This can result in "payload migration" in antibody-drug conjugates (ADCs).[4]

  • Side Reactions: A notable side reaction is the thiazine (B8601807) rearrangement, which can occur with N-terminal cysteine residues, leading to a more stable but structurally different product.[5] The maleimide ring is also susceptible to hydrolysis at pH values above 7.5.[3]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): The Bioorthogonal Champion

SPAAC is a cornerstone of "click chemistry" and is prized for its bioorthogonality, meaning the reactive partners (an azide and a strained alkyne) are abiotic and do not interfere with biological processes.[]

Mechanism: The reaction involves a [3+2] cycloaddition between a strained cyclooctyne (B158145) (e.g., DBCO, BCN) and an azide to form a stable triazole ring. The reaction is driven by the release of ring strain in the cyclooctyne and does not require a catalyst.[]

Advantages:

  • True Bioorthogonality: The azide and strained alkyne groups are essentially inert in biological systems, ensuring highly specific labeling.[]

  • High Stability of the Triazole Linkage: The resulting triazole ring is exceptionally stable under a wide range of conditions.[1]

Disadvantages:

  • Slower Kinetics: Compared to maleimide-thiol chemistry, SPAAC reactions are generally slower.[7]

  • Hydrophobicity of Reagents: Some strained alkynes can be hydrophobic, potentially affecting the solubility and aggregation of the resulting bioconjugate. However, the incorporation of hydrophilic linkers like PEG can mitigate this issue.[8]

NHS Ester Chemistry: The Classic Approach for Amine Labeling

N-hydroxysuccinimide (NHS) ester chemistry is a long-established and widely used method for targeting primary amines, such as the side chain of lysine (B10760008) residues and the N-terminus of proteins.

Mechanism: The primary amine acts as a nucleophile, attacking the carbonyl carbon of the NHS ester to form a stable amide bond.[9]

Advantages:

  • Well-Established and Readily Available Reagents: A vast array of NHS ester-functionalized molecules are commercially available.

  • Stable Amide Bond: The resulting amide bond is highly stable under physiological conditions.

Disadvantages:

  • Lack of Site-Specificity: Proteins typically have multiple surface-exposed lysine residues, leading to a heterogeneous mixture of conjugates with varying degrees of labeling and at different positions. This can impact the biological activity and pharmacokinetic properties of the bioconjugate.

  • Potential to Alter Protein Function: Modification of lysine residues, particularly within or near active sites or binding interfaces, can negatively affect the protein's function.

The Linker Matters: Beyond the Reactive Group

The "pentane-amine" portion of this compound serves as a simple alkyl spacer. However, the nature of the linker itself plays a critical role in the overall properties of the bioconjugate.

  • Hydrophilicity and Solubility: The hydrophobicity of many payloads can lead to aggregation and poor solubility of the final conjugate. Incorporating hydrophilic linkers, most commonly polyethylene (B3416737) glycol (PEG) chains, can significantly improve solubility and reduce aggregation.[10][11] PEG linkers create a hydration shell around the conjugate, which can also shield it from enzymatic degradation and reduce immunogenicity.[12]

  • Steric Hindrance: The length of the linker can be tuned to provide optimal spatial separation between the biomolecule and the payload, which can be crucial for maintaining the biological activity of both components.[13]

  • Pharmacokinetics: The properties of the linker can influence the pharmacokinetic profile of the bioconjugate. For example, PEGylation is a well-established strategy to increase the circulation half-life of therapeutic proteins by increasing their hydrodynamic radius and reducing renal clearance.[12]

Experimental Workflows and Signaling Pathways

To aid in the practical application of these chemistries, the following diagrams illustrate a general experimental workflow for bioconjugation and the chemical reaction pathways.

Bioconjugation_Workflow General Bioconjugation Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Biomolecule Biomolecule of Interest Conjugation Bioconjugation Reaction Biomolecule->Conjugation Payload Payload (e.g., Drug, Dye) Linker_Activation Linker Functionalization Payload->Linker_Activation Linker_Activation->Conjugation Purification Purification (e.g., SEC, HIC) Conjugation->Purification Characterization Characterization (e.g., MS, HPLC) Purification->Characterization

Caption: A generalized workflow for a typical bioconjugation experiment.

Reaction_Pathways Bioconjugation Reaction Pathways cluster_oxime Oxime Ligation cluster_maleimide Maleimide-Thiol cluster_spaac SPAAC cluster_nhs NHS Ester Aminooxy R1-ONH2 Oxime R1-O-N=CH-R2 Aminooxy->Oxime + Aldehyde R2-CHO Aldehyde->Oxime Thiol R1-SH Thioether R1-S-Maleimide-R2 Thiol->Thioether + Maleimide Maleimide-R2 Maleimide->Thioether Azide R1-N3 Triazole Triazole Azide->Triazole + Strained_Alkyne Alkyne-R2 Strained_Alkyne->Triazole Amine R1-NH2 Amide R1-NH-CO-R2 Amine->Amide + NHS_Ester NHS-Ester-R2 NHS_Ester->Amide

Caption: Chemical reaction schemes for common bioconjugation methods.

Detailed Experimental Protocols

The following are generalized protocols for key bioconjugation reactions. It is important to note that optimal conditions may vary depending on the specific biomolecule and payload.

Protocol 1: m-Phenylenediamine (mPDA) Catalyzed Oxime Ligation

This protocol describes the labeling of a ketone-functionalized protein using the efficient catalyst m-phenylenediamine.[5]

Materials:

  • Ketone-functionalized protein (5-300 µM)

  • Aminooxy-functionalized payload

  • m-Phenylenediamine (mPDA) stock solution (0.5 M in 0.3 M phosphate (B84403) buffer, pH 7.0)

  • Reaction Buffer: 0.1 M phosphate buffer, pH 7.0

Procedure:

  • Prepare a solution containing the ketone-functionalized protein at the desired concentration (a starting concentration of 50-100 µM is recommended) and a 3-fold molar excess of the aminooxy-functionalized payload in the reaction buffer.

  • Initiate the ligation by adding the mPDA stock solution to a final concentration of 25-100 mM.

  • Incubate the reaction mixture at room temperature. Reaction progress can be monitored by analytical techniques such as RP-HPLC or mass spectrometry. Due to the slower reaction kinetics with ketones compared to aldehydes, the reaction may require several hours to reach completion.[5]

  • Purify the resulting bioconjugate using an appropriate method, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove excess reagents and catalyst.

Protocol 2: Maleimide-Thiol Conjugation

This protocol outlines a general procedure for labeling a protein with a maleimide-functionalized dye.[14]

Materials:

  • Protein containing a free thiol group (e.g., an antibody with engineered cysteines)

  • Maleimide-functionalized dye

  • Reaction Buffer: 1X PBS or 10-100 mM phosphate, Tris, or HEPES buffer, pH 7.0-7.5

  • Anhydrous DMSO

  • (Optional) TCEP (tris(2-carboxyethyl)phosphine) for disulfide bond reduction

  • Purification column (e.g., SEC)

Procedure:

  • Prepare the protein solution at a concentration of 7.5-15 mg/mL in the reaction buffer. If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature.

  • Prepare a 10 mM stock solution of the maleimide dye in anhydrous DMSO.

  • Add the dye stock solution to the protein solution to achieve a final dye-to-protein molar ratio of 10-20:1.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.

  • Purify the labeled protein from the unreacted dye using an SEC column equilibrated with PBS.

Protocol 3: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

This protocol describes the conjugation of an azide-functionalized payload to a DBCO-functionalized protein.

Materials:

  • DBCO-functionalized protein (e.g., antibody)

  • Azido-functionalized payload

  • Reaction Buffer: PBS, pH 7.4

  • Anhydrous DMSO

Procedure:

  • Dissolve the DBCO-functionalized protein in the reaction buffer to a concentration of 1-5 mg/mL.

  • Prepare a stock solution of the azido-functionalized payload in anhydrous DMSO.

  • Add the payload stock solution to the protein solution to achieve a 5-20 fold molar excess of the azide. The final concentration of DMSO should be kept below 10% to prevent protein denaturation.

  • Incubate the reaction mixture at room temperature or 37°C for 1-4 hours, or overnight at 4°C.

  • Remove the excess, unreacted payload by SEC or dialysis.

  • Characterize the conjugate to confirm successful labeling and determine the degree of labeling using methods such as SDS-PAGE, mass spectrometry, or UV-Vis spectroscopy.

Conclusion

While this compound and the resulting oxime ligation offer a robust method for bioconjugation, a thorough understanding of the available alternatives is crucial for the rational design of novel biotherapeutics and diagnostics. Maleimide-thiol chemistry provides rapid kinetics but at the cost of potential linkage instability. SPAAC offers unparalleled bioorthogonality and stability, making it ideal for complex biological environments. NHS ester chemistry remains a simple, albeit non-specific, method for amine modification. The choice of linker chemistry should be carefully considered in the context of the specific application, taking into account the desired reaction speed, the required stability of the final conjugate, and the nature of the biomolecule and payload. Furthermore, the linker itself should be viewed as a tunable component that can be engineered to optimize the overall properties of the bioconjugate.

References

A Comparative Guide to Protein Conjugation: Validating t-Boc-Aminooxy-pentane-amine and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the effective conjugation of proteins is a critical step in the development of novel therapeutics, diagnostics, and research reagents. The choice of linker and conjugation chemistry significantly impacts the stability, homogeneity, and functionality of the resulting bioconjugate. This guide provides an objective comparison of protein conjugation using t-Boc-Aminooxy-pentane-amine, which utilizes oxime ligation, against other common conjugation methods. The performance is evaluated based on key experimental data, and detailed protocols for validation are provided.

Comparing Conjugation Chemistries: A Quantitative Overview

The selection of a bioconjugation strategy is a critical decision that balances reaction kinetics, the stability of the formed bond, and the reaction's compatibility with the biological system. This compound utilizes oxime ligation, a highly chemoselective reaction between an aminooxy group and an aldehyde or ketone.[1] This specificity is a key advantage, as aldehydes and ketones are rare in native biological systems, minimizing off-target reactions.[1]

Here, we compare oxime ligation with other prevalent bioconjugation chemistries: N-hydroxysuccinimide (NHS) ester chemistry, which targets primary amines, and maleimide-thiol chemistry, which targets sulfhydryl groups.

FeatureOxime Ligation (this compound)NHS Ester ChemistryMaleimide-Thiol ChemistryStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Reaction Rate Constant (k) 10⁻³ - 10³ M⁻¹s⁻¹[1]~10¹ - 10² M⁻¹s⁻¹[1]~10³ M⁻¹s⁻¹[1]10⁻¹ - 1 M⁻¹s⁻¹[1]
Optimal pH 4.0 - 7.0 (can be catalyzed at neutral pH)[1]7.0 - 8.5[1]6.5 - 7.5[1]4.0 - 9.0[1]
Stability of Conjugate High hydrolytic stability[1]Stable amide bondSusceptible to retro-Michael addition and thiol exchange[1]Highly stable triazole ring[1]
Specificity Highly specific for aldehydes/ketones[1]Targets primary amines (lysine residues, N-terminus)[1]Specific for sulfhydryl groups (cysteine residues)Highly specific for azides and cyclooctynes[1]

Experimental Validation of Protein Conjugation

The successful conjugation of a protein must be confirmed through rigorous analytical methods. The two primary techniques for validation are Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) and Mass Spectrometry (MS).

Workflow for Protein Conjugation and Validation

The following diagram illustrates a typical workflow for protein conjugation and its subsequent validation.

G cluster_prep Preparation cluster_conjugation Conjugation cluster_purification Purification cluster_validation Validation Protein Protein of Interest Activation Introduction of Aldehyde/Ketone on Protein Protein->Activation Linker This compound Reaction Oxime Ligation Reaction Linker->Reaction Activation->Reaction Purify Purification of Conjugate (e.g., SEC, Dialysis) Reaction->Purify SDSPAGE SDS-PAGE Analysis Purify->SDSPAGE MassSpec Mass Spectrometry Analysis Purify->MassSpec

Protein conjugation and validation workflow.

Detailed Experimental Protocols

Protocol 1: Protein Conjugation with this compound (Oxime Ligation)

This protocol describes the general steps for conjugating a protein with this compound. The primary amine of the linker can be used to attach a molecule of interest, while the Boc-protected aminooxy group is deprotected to react with an aldehyde or ketone on the target protein.

Materials:

  • Protein with an accessible aldehyde or ketone group

  • This compound linker

  • Conjugation buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)

  • Aniline (B41778) (as a catalyst, optional)

  • Quenching reagent (e.g., acetone)

  • Purification system (e.g., size-exclusion chromatography column)

Procedure:

  • Protein Preparation: Ensure the protein of interest contains a reactive aldehyde or ketone group. This can be achieved through site-specific enzymatic or chemical modification of the protein.

  • Deprotection of Linker: The t-Boc protecting group on the aminooxy moiety of the linker must be removed prior to conjugation. This is typically achieved by treatment with an acid, such as trifluoroacetic acid (TFA).

  • Conjugation Reaction: a. Dissolve the aldehyde/ketone-containing protein in the conjugation buffer. b. Add the deprotected aminooxy-pentane-amine linker to the protein solution. A molar excess of the linker is typically used. c. If catalysis is required to accelerate the reaction, add aniline to the reaction mixture (typically 10-100 mM).[2] d. Incubate the reaction mixture at room temperature for 2-16 hours. The reaction progress can be monitored by SDS-PAGE or mass spectrometry.

  • Quenching and Purification: a. Quench any unreacted aldehyde/ketone groups by adding a small molecule containing an aminooxy or hydrazide group. b. Purify the protein conjugate from excess linker and other reaction components using a suitable method such as size-exclusion chromatography or dialysis.[1]

Protocol 2: SDS-PAGE Analysis of Protein Conjugates

SDS-PAGE separates proteins based on their molecular weight. A successful conjugation will result in an increase in the molecular weight of the protein, which can be visualized as a band shift on the gel.[3][4]

Materials:

  • Polyacrylamide gels

  • SDS-PAGE running buffer

  • Sample loading buffer (containing SDS and a reducing agent)

  • Protein molecular weight standards

  • Coomassie blue or silver stain

  • Electrophoresis apparatus and power supply

Procedure:

  • Sample Preparation: a. Mix the unconjugated protein (control) and the purified protein conjugate with sample loading buffer. b. Heat the samples at 95°C for 5 minutes to denature the proteins.[3]

  • Gel Electrophoresis: a. Load the prepared samples and molecular weight standards into the wells of the polyacrylamide gel. b. Run the gel in SDS-PAGE running buffer at a constant voltage (e.g., 150 V) until the dye front reaches the bottom of the gel.[4]

  • Staining and Visualization: a. Stain the gel with Coomassie blue or silver stain to visualize the protein bands. b. Destain the gel to reduce background staining. c. Compare the migration of the conjugated protein to the unconjugated control. A successful conjugation will show a band with a higher molecular weight for the conjugate.

Protocol 3: Mass Spectrometry Analysis of Protein Conjugates

Mass spectrometry provides a precise measurement of the molecular weight of the protein, allowing for the confirmation of conjugation and the determination of the number of linkers attached to each protein molecule (drug-to-antibody ratio or DAR in the context of antibody-drug conjugates).

Materials:

  • Mass spectrometer (e.g., ESI-TOF or MALDI-TOF)

  • Appropriate buffers and matrices for the chosen mass spectrometer

Procedure:

  • Sample Preparation: Prepare the unconjugated protein and the purified protein conjugate for mass spectrometry analysis according to the instrument's requirements. This may involve buffer exchange into a volatile buffer system.

  • Data Acquisition: Acquire the mass spectra of both the unconjugated and conjugated protein samples.

  • Data Analysis: a. Determine the molecular weight of the unconjugated protein from its mass spectrum. b. Determine the molecular weight of the conjugated protein. The increase in mass should correspond to the mass of the attached linker and any conjugated molecule. c. For heterogeneous conjugations, the mass spectrum may show multiple peaks corresponding to the protein with different numbers of attached linkers. The relative intensities of these peaks can be used to calculate the average DAR.

Alternative Conjugation Chemistries

While oxime ligation offers high specificity and stability, other methods are widely used and may be more suitable for certain applications.

  • NHS Ester Chemistry: This method is robust and efficient for targeting primary amines, which are generally abundant on the surface of proteins.[1] However, this can lead to a heterogeneous mixture of conjugates with varying numbers of linkers attached at different positions.[1]

  • Maleimide-Thiol Chemistry: This chemistry is highly specific for cysteine residues. Since free cysteines are less common than lysines, this method can often provide more site-specific conjugation. However, the resulting thioether bond can be susceptible to retro-Michael addition, leading to dissociation of the conjugate.[1]

Logical Framework for Selecting a Conjugation Strategy

The choice of a conjugation strategy depends on several factors, including the desired site of conjugation, the required stability of the conjugate, and the functional groups available on the protein and the molecule to be conjugated.

G start Start: Define Conjugation Needs q1 Site-Specific Conjugation Required? start->q1 q3 Aldehyde/Ketone Available on Protein? q1->q3 Yes nhs Consider NHS Ester Chemistry q1->nhs No q2 High Stability Essential? oxime Consider Oxime Ligation (this compound) q2->oxime Yes maleimide Consider Maleimide-Thiol Chemistry q2->maleimide No q4 Free Cysteine Available? q3->q4 No q3->oxime Yes q4->nhs No q4->maleimide Yes oxime->q2 maleimide->q2

Decision tree for conjugation strategy.

Conclusion

The validation of protein conjugation is a multi-faceted process that requires careful selection of conjugation chemistry and rigorous analytical characterization. This compound, through oxime ligation, offers a highly specific and stable method for protein conjugation.[1] Its performance, particularly in terms of specificity and conjugate stability, makes it a strong candidate for applications where a well-defined and robust bioconjugate is essential. However, the choice of the optimal conjugation strategy will always depend on the specific requirements of the application. By following the detailed validation protocols provided, researchers can confidently assess the success of their protein conjugation and proceed with their downstream applications.

References

A Comparative Guide to the Analysis of t-Boc-Aminooxy-pentane-amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate characterization and quantification of bioconjugates are critical for success. This guide provides an objective comparison between Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV) for the analysis of small molecules conjugated using the t-Boc-Aminooxy-pentane-amine linker. This bifunctional linker contains a protected aminooxy group for conjugation to aldehydes or ketones and a primary amine for further functionalization, making it a versatile tool in constructing complex bioconjugates.[1][2]

The selection of an appropriate analytical technique is paramount and depends on the specific requirements for sensitivity, selectivity, and structural elucidation. While LC-MS offers superior sensitivity and specificity, HPLC-UV serves as a robust, cost-effective alternative for routine quantification.[3]

Quantitative Performance Comparison

The choice between LC-MS/MS and HPLC-UV often depends on the analytical requirements, such as the limit of quantification (LOQ) needed and the complexity of the sample matrix.[3] Mass spectrometry generally provides significantly higher sensitivity and selectivity compared to UV detection.[3][4][5]

The following table summarizes typical performance metrics for each technique in the context of small molecule analysis. These values are representative and can vary based on the specific analyte, instrumentation, and matrix effects.

Performance ParameterLC-MS/MS (Triple Quadrupole)HPLC-UV (PDA)Key Advantage
Limit of Detection (LOD) 0.01 - 1 ng/mL10 - 100 ng/mLLC-MS/MS
Limit of Quantification (LOQ) 0.05 - 5 ng/mL50 - 500 ng/mLLC-MS/MS
Linear Dynamic Range 3 - 5 orders of magnitude2 - 3 orders of magnitudeLC-MS/MS
Selectivity / Specificity Very High (based on mass-to-charge ratio)Moderate (risk of co-eluting interferences)[6]LC-MS/MS
Precision (%RSD) < 5%< 5%[7]Comparable
Accuracy (% Recovery) 95 - 105%90 - 110%[7]Comparable
Structural Information High (MS/MS fragmentation)NoneLC-MS/MS
Instrument Cost & Complexity HighLow to ModerateHPLC-UV
Robustness & Throughput HighVery HighHPLC-UV

Experimental Protocols

Detailed and optimized protocols are crucial for achieving reliable and reproducible results.[8] Below are representative methodologies for the analysis of a hypothetical conjugate of this compound with a small molecule aldehyde.

Experimental Protocol 1: LC-MS/MS Quantification

This method is ideal for sensitive quantification in complex biological matrices.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of the sample (e.g., plasma), add 150 µL of ice-cold acetonitrile (B52724) containing an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte).

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a new vial for injection.

  • Liquid Chromatography Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

    • Injection Volume: 5 µL.

  • Mass Spectrometry Conditions (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization, Positive (ESI+).

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • MRM Transitions: Monitor specific precursor-to-product ion transitions for the analyte and internal standard.

    • Optimization: Ion source parameters (e.g., gas temperatures, voltages) and collision energies should be optimized by infusing a standard solution of the analyte.[9]

Experimental Protocol 2: HPLC-UV Quantification

This method is suitable for routine analysis in simpler matrices, such as monitoring conjugation reaction progress or for quality control of purified conjugates.[10]

  • Sample Preparation (Dilution):

    • Dilute the sample in the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% TFA) to a concentration within the calibrated linear range.

    • Filter the sample through a 0.22 µm syringe filter if particulates are present.

  • High-Performance Liquid Chromatography Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).[11]

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

    • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% B to 95% B over 20 minutes.

    • Detection: UV absorbance at a wavelength appropriate for the conjugated small molecule (e.g., 254 nm).

    • Injection Volume: 20 µL.

Visualized Workflows and Logic

LC-MS/MS Experimental Workflow

The following diagram illustrates the typical workflow for quantitative analysis of a bioconjugate using LC-MS/MS, from sample receipt to final data processing.

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Conjugate Sample (e.g., in Plasma) spike Spike Internal Standard sample->spike precip Protein Precipitation (Acetonitrile) spike->precip cent Centrifuge precip->cent supernatant Collect Supernatant cent->supernatant inject Inject into LC-MS/MS supernatant->inject Analyze sep HPLC Separation (C18 Column) inject->sep ms MS Detection (ESI-MRM) sep->ms integrate Peak Integration ms->integrate Raw Data curve Calibration Curve Generation integrate->curve quant Concentration Calculation curve->quant

Caption: A typical LC-MS/MS workflow for bioconjugate analysis.

Decision Guide: Selecting the Right Analytical Method

Choosing the appropriate technique depends on several factors, including the required sensitivity, sample matrix complexity, and the need for structural information.

start Start: Define Analytical Goal q1 Need to quantify < 10 ng/mL? start->q1 q2 Is the sample matrix complex (e.g., plasma)? q1->q2 No lcms Use LC-MS/MS q1->lcms Yes q3 Is structural confirmation (e.g., via fragmentation) required? q2->q3 No q2->lcms Yes q3->lcms Yes hplcuv Use HPLC-UV q3->hplcuv No

Caption: Decision tree for analytical method selection.

References

A Head-to-Head Comparison of Bioconjugation Chemistries: Unveiling the Stability of Oxime Linkages

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of conjugation chemistry is a critical decision that profoundly impacts the stability, efficacy, and safety of bioconjugates. This guide provides an objective comparison of the stability of oxime linkages against other widely used conjugation chemistries, including maleimide (B117702), N-hydroxysuccinimide (NHS) ester, and click chemistry. Supported by experimental data, this document aims to provide a clear and comprehensive resource for selecting the optimal ligation strategy.

The stability of the covalent bond connecting a biomolecule to a payload—be it a drug, a dye, or another biomolecule—is paramount. An unstable linker can lead to premature cleavage and off-target effects, diminishing the therapeutic window and potentially causing toxicity. This guide delves into the chemical properties and hydrolytic stability of different linkages, with a focus on providing quantitative data to inform rational bioconjugate design.

Comparative Stability of Common Bioconjugation Linkages

The stability of a bioconjugate is often dictated by the susceptibility of its linkage to hydrolysis and other degradation pathways under physiological conditions. The following table summarizes the stability of oxime, maleimide, NHS ester, and click chemistry linkages under various pH conditions and in biological media.

Linkage ChemistryTarget Residue(s)Resulting BondpH StabilityStability in PlasmaKey Considerations
Oxime Ligation Aldehydes, KetonesOximeHighly stable, particularly at neutral and acidic pH.[1][2][3]Generally stable.Oximes are significantly more resistant to hydrolysis than analogous hydrazones.[2]
Maleimide Chemistry Cysteine (Thiols)ThioetherSusceptible to retro-Michael addition, especially at physiological and higher pH, leading to deconjugation.[4][5]Can undergo thiol exchange with plasma proteins like albumin.[6]Strategies to increase stability include hydrolysis of the succinimide (B58015) ring.[4]
NHS Ester Chemistry Lysine (Primary Amines)AmideThe NHS ester itself is highly susceptible to hydrolysis, especially at higher pH. The resulting amide bond is very stable.[7][8][9]The amide bond is stable.The efficiency of conjugation is highly dependent on pH due to the competing hydrolysis of the NHS ester.[7][8][9]
Click Chemistry (CuAAC, SPAAC) Azides, AlkynesTriazoleThe triazole ring is exceptionally stable across a wide pH range.[10][11][12]Highly stable.[10]Considered bioorthogonal and highly specific, forming a very robust linkage.[11][13]

Quantitative Stability Data

The following tables provide a more detailed look at the quantitative stability of NHS esters and maleimide conjugates under specific conditions.

Table 2: Hydrolytic Half-Life of NHS Esters

pHTemperature (°C)Half-life
7.004-5 hours[7]
8.0Room Temperature210 minutes[14]
8.5Room Temperature180 minutes[14]
8.6410 minutes[7]
9.0Room Temperature125 minutes[14]

Table 3: Stability of Maleimide-Thiol Conjugates in the Presence of Glutathione (GSH)

N-Substituent of MaleimideThiolHalf-life of Conversion
N-ethyl maleimide (NEM)4-mercaptophenylacetic acid (MPA)3.1 hours[15]
N-phenyl maleimide (NPM)4-mercaptophenylacetic acid (MPA)18 hours[15]
N-aminoethyl maleimide (NAEM)4-mercaptophenylacetic acid (MPA)Not specified, but favors ring-opening over retro-reaction[15]
N-substituted maleimidesN-acetyl-L-cysteine (NAC)3.6 to 258 hours[15]

Visualizing Key Processes

To better understand the applications and assessment of these conjugation chemistries, the following diagrams illustrate the mechanism of action of an antibody-drug conjugate (ADC), a common application for these linkers, and a general workflow for assessing bioconjugate stability.

ADC_Mechanism_of_Action Antibody-Drug Conjugate (ADC) Mechanism of Action ADC 1. ADC in Circulation Binding 2. ADC Binds to Tumor Antigen ADC->Binding Targeting TumorCell Tumor Cell Internalization 3. Internalization via Receptor-Mediated Endocytosis Binding->Internalization On Tumor Cell Surface Endosome Endosome Internalization->Endosome Lysosome Lysosome Endosome->Lysosome PayloadRelease 4. Linker Cleavage and Payload Release Lysosome->PayloadRelease Acidic pH/ Enzymes Apoptosis 5. Payload Induces Cell Death (Apoptosis) PayloadRelease->Apoptosis Cytotoxic Effect

ADC Mechanism of Action

Stability_Assay_Workflow General Workflow for Bioconjugate Stability Assay cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation Bioconjugate Bioconjugate Stock Solution Incubate Incubate at 37°C Bioconjugate->Incubate Buffer Incubation Buffer (e.g., PBS, Plasma) Buffer->Incubate Timepoints Collect Aliquots at Various Time Points Incubate->Timepoints Quench Quench Reaction (e.g., acid, cold solvent) Timepoints->Quench Analysis Analyze by HPLC or LC-MS Quench->Analysis Quantify Quantify Intact Conjugate and Degradation Products Analysis->Quantify HalfLife Calculate Half-life (t½) Quantify->HalfLife

Bioconjugate Stability Assay Workflow

Detailed Experimental Protocols

The following are generalized protocols for assessing the stability of bioconjugates. It is recommended to optimize the conditions for each specific application.

Protocol 1: Stability Assay in Human Plasma using HPLC

Objective: To determine the stability of a bioconjugate in human plasma over time by monitoring the degradation of the parent molecule.

Materials:

  • Bioconjugate of interest

  • Human plasma (pooled, citrated)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Quenching solution (e.g., 2% formic acid in acetonitrile)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or fluorescence)

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of the bioconjugate in a suitable solvent (e.g., DMSO or PBS).

    • Spike the bioconjugate stock solution into pre-warmed human plasma to achieve the desired final concentration. A parallel control sample should be prepared in PBS.

  • Incubation:

    • Incubate the plasma and PBS samples at 37°C in a shaking water bath.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48, and 72 hours), withdraw an aliquot of the incubation mixture.

  • Sample Quenching and Processing:

    • Immediately add the aliquot to a tube containing the cold quenching solution to precipitate plasma proteins and stop any further degradation.

    • Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Collect the supernatant for analysis.

  • HPLC Analysis:

    • Inject the supernatant onto the HPLC system.

    • Elute the sample using a suitable gradient and monitor the chromatogram at the appropriate wavelength for the bioconjugate.

  • Data Analysis:

    • Integrate the peak area of the intact bioconjugate at each time point.

    • Plot the percentage of the remaining intact bioconjugate against time.

    • Calculate the half-life (t½) of the bioconjugate in plasma and PBS.

Protocol 2: Stability Assay using LC-MS for ADC Deconjugation

Objective: To quantify the deconjugation (loss of drug-linker) of an antibody-drug conjugate (ADC) in plasma.

Materials:

  • ADC of interest

  • Human plasma

  • Immunoaffinity capture beads (e.g., protein A/G)

  • Wash buffers (e.g., PBS with 0.05% Tween-20)

  • Elution buffer (e.g., low pH glycine (B1666218) buffer)

  • Neutralization buffer (e.g., Tris buffer)

  • LC-MS system (e.g., Q-TOF or Orbitrap)

Procedure:

  • Incubation:

    • Incubate the ADC in human plasma at 37°C as described in Protocol 1.

  • Immunoaffinity Capture:

    • At each time point, add an aliquot of the plasma sample to a tube containing immunoaffinity capture beads.

    • Incubate to allow the ADC to bind to the beads.

  • Washing:

    • Wash the beads several times with wash buffer to remove unbound plasma proteins.

  • Elution:

    • Elute the ADC from the beads using the elution buffer.

    • Immediately neutralize the eluate with the neutralization buffer.

  • LC-MS Analysis:

    • Analyze the eluate by LC-MS. The chromatography will separate the ADC species based on their drug-to-antibody ratio (DAR). The mass spectrometer will determine the mass of each species.

  • Data Analysis:

    • Deconvolute the mass spectra to determine the relative abundance of each DAR species (e.g., DAR8, DAR6, DAR4, DAR2, DAR0).

    • Calculate the average DAR at each time point.

    • Plot the average DAR over time to assess the rate of deconjugation.

Conclusion

The choice of conjugation chemistry has a profound impact on the stability and, consequently, the therapeutic success of a bioconjugate. Oxime linkages offer a robust and stable option, particularly when compared to the susceptibility of maleimide-thiol adducts to retro-Michael addition and the hydrolytic instability of NHS esters. For applications demanding the highest level of stability and bioorthogonality, click chemistry provides an unparalleled solution with its formation of a highly stable triazole ring.

By carefully considering the quantitative data and experimental protocols presented in this guide, researchers can make more informed decisions in the design and development of stable and effective bioconjugates for a wide range of applications in research, diagnostics, and therapeutics.

References

A Comparative Guide to the Characterization of Biomolecules Modified with t-Boc-Aminooxy-pentane-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise modification and subsequent characterization of biomolecules are critical for advancing fields ranging from fundamental biology to targeted therapeutics. The bifunctional linker, t-Boc-Aminooxy-pentane-amine, offers a versatile tool for these applications by enabling a two-stage conjugation strategy. This guide provides an objective comparison of this linker's performance against common alternatives, supported by experimental data, detailed protocols, and visual workflows to aid in methodological selection and implementation.

Performance Comparison of Bioconjugation Chemistries

The utility of this compound stems from its two distinct reactive groups: a Boc-protected aminooxy group and a primary amine. The aminooxy group facilitates highly specific covalent linkage to aldehydes or ketones via oxime ligation, while the primary amine, after deprotection of the t-Boc group, allows for subsequent conjugation to carboxylic acids or activated esters. This enables the sequential and controlled assembly of complex biomolecular conjugates.

The primary alternatives for the initial conjugation step (oxime ligation) include reactions with hydrazides to form hydrazones and reactions with primary amines (e.g., N-hydroxysuccinimide [NHS] esters) to form amide bonds.

Quantitative Comparison

The choice of conjugation chemistry is often a balance between reaction kinetics, bond stability, and reaction specificity. The following tables summarize key quantitative data comparing oxime ligation with hydrazone formation and NHS ester chemistry.

Table 1: Comparison of Reaction Kinetics and Conditions

FeatureOxime Ligation (Aminooxy)Hydrazone Formation (Hydrazide)NHS Ester Acylation (Amine)
Target Functional Group Aldehyde, KetoneAldehyde, KetoneActivated Ester (e.g., NHS ester)
Reaction Rate Constant (k) 10⁻³ - 10³ M⁻¹s⁻¹[1]Generally faster than oxime formation~10¹ - 10² M⁻¹s⁻¹[1]
Optimal pH 4.0 - 7.0 (can be catalyzed at neutral pH)[1]5.0 - 7.07.0 - 8.5[1]
Catalyst Aniline (B41778) or its derivatives can significantly accelerate the reaction at neutral pH.Aniline can also catalyze this reaction.Not required.

Table 2: Comparison of Conjugate Stability

FeatureOxime LinkageHydrazone LinkageAmide Bond (from NHS Ester)
Hydrolytic Stability High; rate constant for hydrolysis is nearly 1000-fold lower than for simple hydrazones.[1]Lower than oxime; more susceptible to hydrolysis, especially at lower pH.High; very stable under physiological conditions.[1]
Equilibrium Constant (Keq) >10⁸ M⁻¹10⁴ - 10⁶ M⁻¹Not applicable (effectively irreversible)
Reversibility Generally considered stable, but can be reversible under certain conditions.Reversible; this property can be exploited for drug release applications.Irreversible.

Experimental Protocols

Protocol 1: Two-Step Labeling of a Glycoprotein (B1211001) with this compound and a Fluorophore

This protocol details the initial conjugation of this compound to an oxidized glycoprotein, followed by the deprotection of the Boc group and subsequent labeling with a fluorescent dye.

Materials:

  • Glycoprotein of interest (e.g., IgG antibody)

  • This compound

  • Sodium periodate (B1199274) (NaIO₄)

  • Aniline

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • NHS-ester functionalized fluorescent dye (e.g., Alexa Fluor 488 NHS Ester)

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Desalting columns

Step 1: Generation of Aldehyde Groups on the Glycoprotein

  • Prepare the glycoprotein in an amine-free buffer (e.g., PBS) at a concentration of 1-10 mg/mL.

  • Add sodium periodate to a final concentration of 1-10 mM.

  • Incubate the reaction for 20-30 minutes at room temperature in the dark.

  • Quench the reaction by adding glycerol (B35011) to a final concentration of 10-20 mM and incubate for 5-10 minutes.

  • Remove excess periodate and glycerol using a desalting column, exchanging the buffer to the Reaction Buffer.

Step 2: Oxime Ligation with this compound

  • Dissolve this compound in an appropriate solvent (e.g., DMSO) to prepare a stock solution.

  • Add a 10-50 fold molar excess of this compound to the oxidized glycoprotein solution.

  • Add aniline to a final concentration of 10-100 mM to catalyze the reaction.

  • Incubate the reaction for 2-4 hours at room temperature.

  • Remove excess reagents using a desalting column, exchanging into a suitable buffer for the next step (e.g., PBS).

Step 3: Boc Deprotection

  • Lyophilize the glycoprotein conjugate to dryness.

  • Resuspend the dried conjugate in a 1:1 mixture of TFA and DCM.

  • Incubate for 30-60 minutes at room temperature.

  • Remove the TFA/DCM under a stream of nitrogen and lyophilize to ensure complete removal.

  • Resuspend the deprotected glycoprotein in the Reaction Buffer.

Step 4: Labeling with NHS-Ester Dye

  • Prepare a stock solution of the NHS-ester dye in anhydrous DMSO.

  • Add a 5-20 fold molar excess of the dye to the deprotected glycoprotein solution.

  • Incubate for 1-2 hours at room temperature, protected from light.

  • Quench the reaction by adding the Quenching Solution to a final concentration of 50 mM and incubate for 30 minutes.

  • Purify the final fluorescently labeled glycoprotein conjugate using a desalting column.

Protocol 2: Characterization of the Modified Glycoprotein by LC-MS/MS

Step 1: Protein Digestion

  • Denature the purified glycoprotein conjugate in a buffer containing 8 M urea (B33335) and 10 mM DTT for 1 hour at 37°C.

  • Alkylate the cysteines by adding iodoacetamide (B48618) to a final concentration of 55 mM and incubating for 45 minutes in the dark at room temperature.

  • Dilute the solution 4-fold with 100 mM ammonium (B1175870) bicarbonate to reduce the urea concentration to 2 M.

  • Add trypsin at a 1:50 (w/w) ratio of trypsin to glycoprotein and incubate overnight at 37°C.

  • Stop the digestion by adding formic acid to a final concentration of 1%.

Step 2: LC-MS/MS Analysis

  • Inject the digested peptide mixture onto a C18 reverse-phase column connected to a tandem mass spectrometer.

  • Elute the peptides using a gradient of increasing acetonitrile (B52724) concentration in water with 0.1% formic acid.

  • Operate the mass spectrometer in a data-dependent acquisition mode, where the most abundant precursor ions are selected for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Analyze the resulting MS/MS spectra using a database search algorithm (e.g., Mascot, Sequest) to identify the peptide sequences and locate the site of modification. The modification will be identified by a characteristic mass shift on the modified amino acid residue corresponding to the mass of the linker and any attached molecule.

Visualizations

experimental_workflow cluster_modification Biomolecule Modification cluster_characterization Characterization Glycoprotein Glycoprotein Oxidation Oxidation Glycoprotein->Oxidation NaIO4 Purification_1 Purification Oxidation->Purification_1 Oxime Ligation Oxime Ligation Purification_2 Purification Oxime Ligation->Purification_2 Boc Deprotection Boc Deprotection Amine Coupling Amine Coupling Boc Deprotection->Amine Coupling NHS-Ester Dye Purification_3 Purification Amine Coupling->Purification_3 Purification_1->Oxime Ligation t-Boc-Aminooxy- pentane-amine Purification_2->Boc Deprotection TFA Digestion Digestion Purification_3->Digestion LC_MS LC-MS/MS Digestion->LC_MS Data_Analysis Data Analysis LC_MS->Data_Analysis

Caption: Experimental workflow for biomolecule modification and characterization.

sequential_conjugation Biomolecule Biomolecule Linker This compound Biomolecule->Linker Oxime Ligation Intermediate Biomolecule-Linker(Boc)-Molecule_A Molecule_A Molecule A (e.g., Drug) Linker->Molecule_A Molecule_B Molecule B (e.g., Fluorophore) Final_Conjugate Molecule_B-Linker-Biomolecule-Molecule_A Intermediate->Final_Conjugate 1. Boc Deprotection 2. Amine Coupling

Caption: Sequential conjugation using a bifunctional linker.

adc_pathway ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Cell Receptor ADC->Receptor Binding Internalization Receptor-Mediated Endocytosis Receptor->Internalization Lysosome Lysosomal Trafficking Internalization->Lysosome Cleavage Linker Cleavage Lysosome->Cleavage Drug_Release Drug Release Cleavage->Drug_Release Apoptosis Cell Death (Apoptosis) Drug_Release->Apoptosis

Caption: Signaling pathway of an Antibody-Drug Conjugate (ADC).

References

A Comparative Analysis of Boc-Protected vs. Non-Protected Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a chemical linker is a critical step in the development of bioconjugates, influencing the stability, efficacy, and pharmacokinetic properties of the final product. A key decision in linker design is the use of protecting groups, with the tert-butyloxycarbonyl (Boc) group being a common choice for amine protection. This guide provides an objective comparison of Boc-protected and non-protected linkers, supported by experimental data and detailed methodologies, to inform the selection process for specific bioconjugation needs.

Executive Summary

Boc-protected linkers offer a stepwise approach to bioconjugation, providing greater control over the reaction and potentially leading to more homogenous products. This strategy involves an initial conjugation step, followed by the removal of the Boc group to reveal a reactive amine for subsequent modification. This controlled synthesis can be particularly advantageous in the construction of complex molecules like antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).

Non-protected linkers, such as those with N-hydroxysuccinimide (NHS) esters, offer a more direct and simpler route to bioconjugation, reacting readily with primary amines on biomolecules. While this approach is often faster, it can sometimes lead to a heterogeneous mixture of products due to the presence of multiple reactive sites on the biomolecule.

The choice between these two strategies depends on the specific application, the complexity of the desired bioconjugate, and the required level of control over the final product's composition and purity.

Data Presentation: Performance Comparison

A direct, universal comparison of performance is challenging as it is highly dependent on the specific linker, biomolecule, and reaction conditions. However, a key area where Boc-protection demonstrates a significant advantage is in the in vivo stability of the final conjugate, particularly in the context of ADCs.

Table 1: In Vivo Stability Comparison of a Self-Stabilizing Maleimide (B117702) ADC vs. a Conventional Maleimide ADC in Rats [1]

Linker TypeADC% Payload Loss (Day 3)% Payload Loss (Day 7)
Self-Stabilizing Maleimide (derived from Boc-protected linker)anti-CD30-DPR-MMAE~10%<15%
Conventional Maleimide (non-protected)anti-CD30-mc-MMAE~50%~65%

This data highlights a dramatic improvement in payload retention for the ADC constructed with a self-stabilizing linker, the synthesis of which involves a Boc-protected precursor. The enhanced stability is attributed to the intramolecular hydrolysis of the succinimide (B58015) ring, a reaction facilitated by the amine unmasked after Boc deprotection.[1]

Experimental Workflows and Logical Relationships

The experimental workflows for using Boc-protected and non-protected linkers differ significantly.

G cluster_0 Boc-Protected Linker Workflow cluster_1 Non-Protected Linker Workflow (e.g., NHS-Ester) A Boc-Protected Linker C Conjugation Reaction 1 A->C B Biomolecule 1 B->C D Purification C->D E Boc-Deprotection (e.g., TFA) D->E F Deprotected Intermediate E->F H Conjugation Reaction 2 F->H G Biomolecule 2 G->H I Final Purification H->I J Final Conjugate I->J K NHS-Ester Linker M Conjugation Reaction K->M L Biomolecule (with amine) L->M N Quenching (optional) M->N O Final Purification N->O P Final Conjugate O->P

Caption: Comparative workflows for Boc-protected and non-protected linkers.

The stepwise nature of the Boc-protected linker workflow allows for the purification of intermediates, which can lead to a more defined final product. The non-protected linker workflow is more direct but offers fewer opportunities for intermediate purification.

Mechanism of Action: Enhanced Stability with Boc-Protected Precursors

In certain applications, the amine revealed after Boc deprotection can participate in intramolecular reactions that stabilize the linker. A prime example is the self-stabilizing maleimide linker used in ADCs.

G cluster_0 Instability of Conventional Maleimide Linker cluster_1 Stabilization via Boc-Protected Linker Derivative A Thiosuccinimide bond (prone to reversal) B Retro-Michael Reaction in Plasma A->B C Payload Detachment B->C D Binding to other proteins (e.g., albumin) C->D E Systemic Toxicity & Reduced Efficacy D->E F Conjugation & Boc Deprotection G Adjacent Amino Group F->G H Intramolecular Hydrolysis of Thiosuccinimide Ring G->H I Stable Acyclic Succinamic Acid Derivative H->I J Locked Payload on Antibody I->J

Caption: Mechanism of enhanced stability with a self-stabilizing maleimide linker.[1]

The instability of conventional maleimide linkers is due to the reversible nature of the maleimide-thiol bond in plasma.[1] In contrast, after deprotection of a Boc-protected diaminopropionic acid (Dap) linker, the newly exposed amino group facilitates a rapid, intramolecular hydrolysis of the thiosuccinimide ring.[1] This results in a highly stable, acyclic structure that is no longer susceptible to the payload-releasing retro-Michael reaction.[1]

Experimental Protocols

Protocol 1: General Procedure for Bioconjugation using a Boc-Protected Linker

This protocol describes a two-step conjugation process involving initial coupling to the Boc-protected linker, followed by deprotection and a second conjugation.

Materials:

  • Boc-protected heterobifunctional linker (e.g., Boc-NH-PEG-COOH)

  • Biomolecule 1 (with primary amine)

  • Biomolecule 2 (with activatable group)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Anhydrous DMF (N,N-Dimethylformamide) or DMSO (Dimethyl sulfoxide)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • Purification system (e.g., HPLC, SEC)

Procedure:

  • First Conjugation:

    • Activate the carboxylic acid group of the Boc-protected linker by reacting it with EDC and NHS in anhydrous DMF or DMSO.

    • Add Biomolecule 1 to the activated linker solution and stir at room temperature.

    • Monitor the reaction by LC-MS.

    • Purify the resulting Biomolecule 1-Linker-Boc intermediate using an appropriate chromatographic method.

  • Boc Deprotection:

    • Dissolve the purified intermediate in DCM.

    • Add TFA to the solution (typically 20-50% v/v) and stir at room temperature for 1-2 hours.[2]

    • Monitor the deprotection by TLC or LC-MS.

    • Remove the solvent and excess TFA under reduced pressure.

  • Second Conjugation:

    • Dissolve the deprotected Biomolecule 1-Linker-NH2 intermediate in a suitable buffer.

    • Add the activated Biomolecule 2 and allow the reaction to proceed.

    • Monitor the reaction by LC-MS.

  • Final Purification:

    • Purify the final bioconjugate using HPLC or size-exclusion chromatography to remove any unreacted components.

  • Characterization:

    • Confirm the identity and purity of the final conjugate using techniques such as LC-MS, SDS-PAGE, and UV-Vis spectroscopy.[3]

Protocol 2: General Procedure for Bioconjugation using a Non-Protected NHS-Ester Linker

This protocol outlines a direct, one-step conjugation of an NHS-ester linker to a biomolecule containing primary amines.

Materials:

  • NHS-ester linker

  • Biomolecule with primary amines (e.g., protein, antibody)

  • Amine-free buffer (e.g., PBS, pH 7.2-8.5)

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., dialysis, desalting column)

Procedure:

  • Preparation:

    • Dissolve the biomolecule in an amine-free buffer at a concentration of 1-10 mg/mL.[4]

    • Immediately before use, dissolve the NHS-ester linker in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).[]

  • Conjugation Reaction:

    • Add the desired molar excess of the NHS-ester linker stock solution to the biomolecule solution with gentle mixing.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.[]

  • Quenching (Optional):

    • Add a small amount of quenching buffer to stop the reaction by consuming any unreacted NHS-ester.

  • Purification:

    • Remove excess, unreacted linker and byproducts using dialysis, a desalting column, or size-exclusion chromatography.[4][6]

  • Characterization:

    • Analyze the final conjugate for purity and degree of labeling using HPLC, SDS-PAGE, and UV-Vis spectroscopy.

Conclusion

The decision to use a Boc-protected versus a non-protected linker is a critical one in the design of bioconjugates. Boc-protected linkers provide a strategic advantage for complex, multi-step syntheses where control over reactivity and the purity of the final product are paramount. The ability to unmask a reactive group at a specific stage can also be leveraged to enhance the stability of the final conjugate, as demonstrated by self-stabilizing maleimide linkers in ADCs.

Non-protected linkers, such as NHS-esters, offer a simpler and more direct path to conjugation, which can be advantageous for less complex bioconjugates or when reaction speed is a priority. However, this simplicity may come at the cost of product homogeneity.

Ultimately, the optimal choice of linker strategy must be determined by the specific requirements of the therapeutic or diagnostic agent being developed, with careful consideration of the desired final product's complexity, purity, and stability.

References

A Comparative Guide to Analytical Techniques for Confirming t-Boc Deprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The tert-butyloxycarbonyl (t-Boc) group is a widely utilized amine protecting group in organic synthesis, particularly in peptide synthesis and the development of pharmaceuticals. Its successful removal, or deprotection, is a critical step that requires careful monitoring and confirmation to ensure the desired reaction outcome. This guide provides an objective comparison of common analytical techniques used to confirm t-Boc deprotection, supported by experimental data and detailed protocols.

Data Presentation: Comparison of Analytical Techniques

The choice of an analytical technique for monitoring t-Boc deprotection depends on various factors, including the required level of detail, the available instrumentation, and the desired speed and cost of the analysis. The following table summarizes the key performance characteristics of the most common methods.

Analytical TechniquePrincipleInformation ProvidedSpeedCostSensitivityEase of Use
Thin-Layer Chromatography (TLC) Differential partitioning of components between a stationary phase and a mobile phase.Qualitative assessment of reaction completion by comparing the retention factor (Rf) of the starting material and the product.Very Fast (minutes)LowLow to ModerateVery Easy
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei to provide structural information.Unambiguous confirmation of deprotection by observing the disappearance of the characteristic tert-butyl proton signal (~1.5 ppm). Allows for quantitative analysis of reaction conversion.Moderate (minutes to hours)HighModerateModerate
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine molecular weight.Confirms the removal of the Boc group by detecting the expected mass of the deprotected product.Fast (minutes)HighVery HighModerate
Fourier-Transform Infrared (FTIR) Spectroscopy Measures the absorption of infrared radiation by molecular bonds to identify functional groups.Indicates deprotection by the disappearance of the carbamate (B1207046) C=O stretch (~1680-1720 cm⁻¹) and the appearance of N-H stretching bands of the free amine.Fast (minutes)ModerateModerateEasy
High-Performance Liquid Chromatography (HPLC) High-resolution separation of components in a mixture.Quantitative analysis of the reaction mixture, allowing for the determination of the purity of the product and the extent of deprotection.Moderate (minutes per sample)HighHighModerate

Experimental Protocols

Detailed methodologies for performing a typical t-Boc deprotection reaction and subsequent analysis using the aforementioned techniques are provided below.

General Protocol for t-Boc Deprotection using Trifluoroacetic Acid (TFA)

This protocol describes a standard procedure for the removal of a t-Boc protecting group from an amine using trifluoroacetic acid in dichloromethane.

Materials:

  • Boc-protected amine

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve the Boc-protected amine in anhydrous DCM in a round-bottom flask at a concentration of approximately 0.1-0.5 M.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add TFA to the stirred solution. A common condition is a 1:1 (v/v) mixture of TFA and DCM.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours.

  • Monitor the reaction progress using one or more of the analytical techniques described below.

  • Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • For work-up, dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.

Analytical Techniques: Detailed Protocols

Principle: TLC is a rapid and simple method to qualitatively monitor the progress of a reaction. The disappearance of the starting material spot and the appearance of a new, more polar product spot indicates the progression of the deprotection.

Procedure:

  • Prepare a TLC chamber with a suitable eluent system (e.g., a mixture of ethyl acetate (B1210297) and hexanes). The polarity of the eluent should be adjusted to achieve good separation between the starting material and the product.

  • Spot a small aliquot of the reaction mixture, the starting material (co-spot), and the expected product (if available) on a TLC plate.

  • Develop the TLC plate in the chamber.

  • Visualize the spots under UV light (if the compounds are UV-active) or by staining with an appropriate reagent (e.g., ninhydrin (B49086) for primary amines, which will give a colored spot for the deprotected product but not the Boc-protected starting material).

  • Confirmation: Successful deprotection is indicated by the disappearance of the starting material spot and the appearance of a new spot with a lower Rf value (as the free amine is typically more polar than the Boc-protected amine).

Principle: ¹H NMR spectroscopy provides detailed structural information and is a powerful tool for confirming t-Boc deprotection. The most definitive evidence is the disappearance of the singlet corresponding to the nine equivalent protons of the tert-butyl group.

Procedure:

  • Withdraw a small aliquot from the reaction mixture.

  • Quench the reaction in the aliquot if necessary (e.g., by adding a small amount of a basic solution to neutralize the acid).

  • Remove the solvent under reduced pressure or a stream of nitrogen.

  • Dissolve the residue in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire a ¹H NMR spectrum.

  • Confirmation: Successful deprotection is confirmed by the complete disappearance of the sharp singlet peak at approximately 1.5 ppm, which corresponds to the nine protons of the tert-butyl group of the Boc protector.[1][2] Changes in the chemical shifts of protons adjacent to the amine group will also be observed.

Principle: Mass spectrometry measures the molecular weight of the compounds in a sample. The removal of the t-Boc group results in a predictable decrease in molecular weight (100.12 g/mol ).

Procedure:

  • Prepare a dilute solution of an aliquot from the reaction mixture in a suitable solvent (e.g., methanol (B129727) or acetonitrile).

  • Introduce the sample into the mass spectrometer using an appropriate ionization technique (e.g., Electrospray Ionization - ESI).

  • Acquire the mass spectrum.

  • Confirmation: Successful deprotection is confirmed by the observation of a molecular ion peak corresponding to the calculated mass of the deprotected amine and the absence of the molecular ion peak of the Boc-protected starting material.

Principle: FTIR spectroscopy is used to identify functional groups in a molecule. The deprotection of the t-Boc group leads to the disappearance of the carbamate carbonyl (C=O) stretch and the appearance of the N-H stretches of the resulting primary or secondary amine.

Procedure:

  • Prepare a sample of the reaction product (e.g., as a thin film on a salt plate or as a KBr pellet).

  • Acquire the FTIR spectrum.

  • Confirmation: Successful deprotection is indicated by the disappearance of the strong C=O stretching vibration of the carbamate group, typically observed around 1680-1720 cm⁻¹.[2] Concurrently, the appearance of one or two N-H stretching bands in the region of 3300-3500 cm⁻¹ for a primary amine, or a single band for a secondary amine, confirms the formation of the free amine.[3]

Principle: HPLC provides high-resolution separation of the components in the reaction mixture, allowing for accurate quantification of the starting material, product, and any impurities.

Procedure:

  • Develop an appropriate HPLC method, including the choice of column (e.g., C18), mobile phase, and detection wavelength.

  • Prepare a standard solution of the Boc-protected starting material of a known concentration.

  • Inject the standard solution to determine its retention time and response factor.

  • Inject an aliquot of the reaction mixture.

  • Confirmation: Successful deprotection is confirmed by the appearance of a new peak corresponding to the more polar deprotected product, which will have a shorter retention time than the starting material on a reverse-phase column. The disappearance of the starting material peak can be monitored over time to determine the reaction kinetics and completion. Quantitative analysis can be performed by comparing the peak areas to that of the standard.

Mandatory Visualization

The following diagram illustrates the general workflow for a t-Boc deprotection reaction followed by confirmation using various analytical techniques.

G Workflow for t-Boc Deprotection and Confirmation cluster_reaction Deprotection Reaction cluster_analysis Analytical Confirmation cluster_results Expected Results start Boc-Protected Amine reaction Add Deprotection Reagent (e.g., TFA in DCM) start->reaction monitoring Reaction Monitoring reaction->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete tlc TLC Analysis monitoring->tlc nmr NMR Analysis monitoring->nmr product Deprotected Amine workup->product ms MS Analysis product->ms ftir FTIR Analysis product->ftir hplc HPLC Analysis product->hplc tlc_result New, more polar spot (Lower Rf) tlc->tlc_result nmr_result Disappearance of t-butyl signal (~1.5 ppm) nmr->nmr_result ms_result Correct molecular weight of deprotected product ms->ms_result ftir_result Appearance of N-H stretch Disappearance of C=O stretch ftir->ftir_result hplc_result New, more polar peak (Shorter retention time) hplc->hplc_result

Caption: A flowchart illustrating the t-Boc deprotection process and subsequent confirmation using various analytical techniques.

References

Assessing the Purity of t-Boc-Aminooxy-pentane-amine Conjugates: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of bifunctional linkers such as t-Boc-Aminooxy-pentane-amine is a critical step in the synthesis of advanced bioconjugates, including antibody-drug conjugates (ADCs). The presence of impurities can significantly impact the efficacy, safety, and reproducibility of the final product. This guide provides a comparative overview of key analytical techniques for assessing the purity of this compound, complete with experimental protocols and data interpretation guidelines.

Comparison of Analytical Methods

A multi-faceted approach employing various analytical techniques is essential for the comprehensive purity assessment of this compound. Each method offers unique advantages in detecting and quantifying the target compound and potential impurities.

Analytical MethodPrincipleAdvantagesDisadvantagesApplication for this compound
Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) Separation based on hydrophobicity.High resolution and sensitivity for quantifying impurities.Requires a chromophore for UV detection; may not detect all impurities.Primary method for determining purity and detecting organic impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) Provides detailed structural information based on the magnetic properties of atomic nuclei.Unambiguous structure confirmation and identification of impurities without the need for reference standards. Can be quantitative (qNMR).Lower sensitivity for trace impurities compared to HPLC.Confirms the chemical structure and identifies major impurities. qNMR can provide a highly accurate purity value.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of HPLC with the mass-resolving capability of mass spectrometry.High sensitivity and specificity; allows for the identification of unknown impurities by their mass-to-charge ratio.More complex instrumentation and potential for ion suppression effects.Identification and characterization of process-related impurities and degradation products.
Thin-Layer Chromatography (TLC) Separation based on differential partitioning between a stationary phase and a mobile phase.Rapid, simple, and cost-effective for reaction monitoring and qualitative analysis.Limited resolution and not suitable for accurate quantification.A quick check for reaction completion and the presence of major impurities.
Fourier-Transform Infrared (FT-IR) Spectroscopy Measures the absorption of infrared radiation by molecular bonds.Provides information about the functional groups present in the molecule.Not suitable for quantification or detecting minor impurities.Confirms the presence of key functional groups (e.g., carbamate (B1207046) C=O, N-H).

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of t-Boc protected amines and bifunctional linkers and can be adapted for this compound.

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)

This method is ideal for separating this compound from non-polar and moderately polar impurities.

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Gradient:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition (e.g., 1 mg/mL).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural confirmation and purity assessment.

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR Analysis: The presence of the t-Boc group is confirmed by a characteristic singlet at approximately 1.4 ppm integrating to 9 protons.[1] Signals corresponding to the pentane (B18724) chain and protons adjacent to the amine and aminooxy functionalities should be carefully analyzed for any unexpected shifts or splitting patterns that may indicate impurities.

  • ¹³C NMR Analysis: Confirms the presence of the carbonyl and quaternary carbons of the t-Boc group, typically around 155 ppm and 80 ppm, respectively.[1] The carbons of the pentane chain will appear in the aliphatic region.

  • Quantitative NMR (qNMR): For highly accurate purity determination, a certified internal standard with a known purity is added to the sample. The purity of the analyte is calculated by comparing the integral of a specific analyte signal to the integral of a known signal from the internal standard.[2][3][4][5]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is invaluable for identifying unknown impurities.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., ESI-QTOF).

  • LC Method: A similar RP-HPLC method as described above can be used.

  • MS Analysis: The mass spectrometer will provide the mass-to-charge ratio (m/z) of the eluting compounds. For this compound (C₁₀H₂₂N₂O₃, MW: 218.30), the expected protonated molecule [M+H]⁺ would be at m/z 219.17. Any other detected masses could correspond to impurities. Fragmentation patterns can help in the structural elucidation of these impurities.[6]

Potential Impurities

Impurities in this compound conjugates can originate from starting materials, side reactions during synthesis, or degradation. Potential impurities to monitor include:

  • Starting materials: Unreacted 5-aminopentan-1-ol, di-tert-butyl dicarbonate (B1257347) (Boc anhydride), or other reagents used in the synthesis.

  • Di-Boc protected species: Formation of a di-Boc protected amine at the primary amine end.

  • Byproducts from Boc-protection: Formation of t-butyl esters or other side products.[7]

  • Degradation products: Loss of the Boc group under acidic conditions.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the key analytical procedures for assessing the purity of this compound conjugates.

hplc_workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep Dissolve Sample in Mobile Phase inject Inject Sample prep->inject separate Separation on C18 Column inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for RP-HPLC Purity Analysis.

nmr_workflow cluster_prep Sample Preparation cluster_acq NMR Acquisition cluster_proc Data Analysis dissolve Dissolve Sample in Deuterated Solvent transfer Transfer to NMR Tube dissolve->transfer acquire Acquire ¹H and ¹³C Spectra transfer->acquire process Process Spectra acquire->process analyze Analyze Chemical Shifts and Integrals process->analyze confirm Confirm Structure and Assess Purity analyze->confirm

Caption: Workflow for NMR-based Structural Confirmation and Purity Assessment.

logical_relationship cluster_methods Purity Assessment Methods cluster_outcomes Assessment Outcomes compound This compound Conjugate hplc RP-HPLC compound->hplc nmr NMR compound->nmr lcms LC-MS compound->lcms other TLC, FT-IR compound->other purity Quantitative Purity (%) hplc->purity impurities Impurity Profile hplc->impurities nmr->purity qNMR structure Structural Confirmation nmr->structure lcms->impurities

Caption: Interrelationship of Analytical Methods for Purity Assessment.

References

A Comparative Guide to t-Boc-Aminooxy-pentane-amine in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a bifunctional linker is a critical step in the design of targeted therapeutics such as antibody-drug conjugates (ADCs), and for the specific modification of proteins and other biomolecules. This guide provides a comprehensive comparison of t-Boc-Aminooxy-pentane-amine with other common bifunctional linkers, supported by experimental data and detailed protocols to inform the selection process.

This compound is a heterobifunctional linker that features a t-Boc-protected primary amine and an aminooxy group, separated by a five-carbon aliphatic chain. The aminooxy group facilitates the formation of a highly stable oxime bond with an aldehyde or ketone, a reaction known for its high chemoselectivity. The protected amine, once deprotected, can react with carboxylic acids or activated esters to couple to a payload or another biomolecule.

Comparison of Linker Technologies

The performance of a bioconjugate is significantly influenced by the choice of linker. Here, we compare key characteristics of ADCs prepared using aminooxy (oxime) linkers, such as this compound, with the widely used maleimide (B117702) (thiosuccinimide) linkers.

A crucial attribute for an ADC is its stability in circulation to prevent the premature release of the cytotoxic payload, which can lead to off-target toxicity. The oxime bond formed by aminooxy linkers is significantly more stable than the thiosuccinimide bond from maleimide linkers, particularly in the presence of thiols like glutathione (B108866) in plasma. The thiosuccinimide linkage is susceptible to a retro-Michael reaction, which can lead to deconjugation of the payload.

Table 1: Comparative Performance of Oxime vs. Maleimide Linkers
FeatureOxime Linker (e.g., from this compound)Maleimide Linker
Target Functional Group Aldehyde, KetoneThiol (Cysteine)
Resulting Bond OximeThiosuccinimide
Bond Stability in Plasma HighModerate (susceptible to retro-Michael reaction)
Reaction pH 4.5-7.0 (can be catalyzed at neutral pH)6.5-7.5
Homogeneity of Conjugate High (when coupled with site-specific aldehyde/ketone introduction)Variable (depends on number of accessible cysteines)
"Bystander" Effect Limited (for non-cleavable linkers)Dependent on cleavable linker design

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis and evaluation of bioconjugates. Below are representative protocols for the use of aminooxy linkers in the preparation of an antibody-drug conjugate.

Protocol 1: Generation of Aldehyde Groups on an Antibody

Site-specific generation of aldehyde groups on an antibody can be achieved through the oxidation of the carbohydrate moieties in the Fc region.

  • Antibody Preparation: Prepare a solution of the antibody (e.g., Trastuzumab) at a concentration of 5-10 mg/mL in phosphate-buffered saline (PBS), pH 7.4.

  • Oxidation: Add a solution of sodium periodate (B1199274) (NaIO4) to the antibody solution to a final concentration of 1-2 mM.

  • Incubation: Incubate the reaction mixture for 30 minutes at 4°C in the dark.

  • Quenching: Quench the reaction by adding an excess of glycerol (B35011) (e.g., to a final concentration of 10 mM) and incubating for 10 minutes at 4°C.

  • Purification: Remove excess reagents by buffer exchange into PBS, pH 7.4, using a desalting column (e.g., Sephadex G-25).

Protocol 2: Conjugation of this compound to a Drug Payload

This protocol describes the coupling of the linker to a drug containing a carboxylic acid group, followed by deprotection.

  • Activation of Drug: Dissolve the drug-payload containing a carboxylic acid in a suitable organic solvent (e.g., DMF). Add N,N'-Dicyclohexylcarbodiimide (DCC) and N-Hydroxysuccinimide (NHS) in equimolar amounts to the drug.

  • Coupling Reaction: To the activated drug solution, add a solution of this compound in DMF. The reaction is typically stirred overnight at room temperature.

  • Purification: Purify the drug-linker conjugate by reverse-phase HPLC.

  • Deprotection: Dissolve the purified conjugate in a solution of trifluoroacetic acid (TFA) in dichloromethane (B109758) (DCM) to remove the t-Boc protecting group.

  • Final Purification: Purify the deprotected aminooxy-linker-drug construct by reverse-phase HPLC.

Protocol 3: Antibody-Drug Conjugation via Oxime Ligation
  • Conjugation Reaction: To the aldehyde-functionalized antibody from Protocol 1, add a 5-10 fold molar excess of the deprotected aminooxy-linker-drug from Protocol 2.

  • Catalysis (Optional but Recommended): For reactions at neutral pH, a catalyst such as aniline (B41778) or a substituted aniline derivative can be added to a final concentration of 10-100 mM to accelerate the reaction.

  • Incubation: Incubate the reaction mixture for 2-16 hours at room temperature or 37°C.

  • Purification: Purify the resulting ADC from excess linker-drug and other reagents using size-exclusion chromatography (SEC) or protein A affinity chromatography.

  • Characterization: Characterize the ADC to determine the drug-to-antibody ratio (DAR) using techniques such as hydrophobic interaction chromatography (HIC) and/or mass spectrometry. The biological activity of the ADC should be assessed through in vitro cytotoxicity assays.

Visualizing Experimental Workflows and Biological Pathways

Diagrams created using Graphviz (DOT language) can effectively illustrate complex processes in bioconjugation and the subsequent biological effects of the resulting conjugates.

experimental_workflow cluster_antibody_prep Antibody Preparation cluster_linker_prep Linker-Payload Synthesis cluster_conjugation ADC Synthesis Antibody Monoclonal Antibody Oxidation Periodate Oxidation Antibody->Oxidation Aldehyde_Ab Aldehyde-functionalized Antibody Oxidation->Aldehyde_Ab Oxime_Ligation Oxime Ligation Aldehyde_Ab->Oxime_Ligation Linker t-Boc-Aminooxy- pentane-amine Coupling Amide Bond Formation Linker->Coupling Payload Drug Payload (COOH) Activation NHS Ester Activation Payload->Activation Activation->Coupling Deprotection t-Boc Deprotection Coupling->Deprotection Aminooxy_Payload Aminooxy- Payload Deprotection->Aminooxy_Payload Aminooxy_Payload->Oxime_Ligation Purification Purification (SEC/Protein A) Oxime_Ligation->Purification ADC Antibody-Drug Conjugate Purification->ADC

Workflow for Antibody-Drug Conjugate Synthesis.

adc_signaling_pathway cluster_extracellular Extracellular Space cluster_cell Cancer Cell ADC Antibody-Drug Conjugate Antigen Tumor-Specific Antigen ADC->Antigen Binding Receptor Antigen-ADC Complex Antigen->Receptor Endosome Endosome Receptor->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking Drug_Release Drug Release Lysosome->Drug_Release Degradation DNA_Damage DNA Damage Drug_Release->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Mechanism of Action for a Typical ADC.

A Researcher's Guide to the Performance of t-Boc-Aminooxy-pentane-amine in Diverse Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For drug development professionals and researchers engaged in bioconjugation, the choice of a bifunctional linker is a critical step that dictates the efficiency, stability, and ultimate success of their conjugate. This guide provides a comprehensive comparison of t-Boc-Aminooxy-pentane-amine, a versatile linker, in various buffer systems. While direct, side-by-side comparative studies for this specific linker are not extensively available in published literature, this guide synthesizes established chemical principles and data from analogous compounds to provide a robust framework for its application and evaluation.

Understanding the this compound Linker

This compound possesses two key functional groups: a tert-butyloxycarbonyl (Boc) protected primary amine and a terminal aminooxy group. This heterobifunctional nature allows for a two-step conjugation strategy. The aminooxy group reacts with aldehydes or ketones to form a stable oxime bond, while the Boc-protected amine, after deprotection, can be coupled to a variety of functional groups, most commonly carboxylic acids.

Performance in Different Buffer Systems: A Chemical Perspective

The performance of this compound is intrinsically linked to the pH and composition of the buffer system. The stability of the Boc protecting group and the kinetics of the oxime ligation are the two primary considerations.

Stability of the t-Boc Protecting Group

The Boc group is known for its stability under basic and nucleophilic conditions, making it compatible with a wide range of reaction conditions. However, it is labile to acidic conditions.[1][2][3]

  • Phosphate-Buffered Saline (PBS): Typically at a pH of 7.4, PBS is a suitable buffer for maintaining the integrity of the Boc group.[4][5] The risk of premature deprotection is minimal under these conditions.

  • MES (2-(N-morpholino)ethanesulfonic acid): Often used for reactions at a pH range of 5.5-6.7, MES buffers present a higher risk of gradual Boc deprotection over extended periods, although it is generally considered stable for typical reaction times.

  • HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid): With a buffering range of 6.8-8.2, HEPES is a good choice for maintaining the stability of the Boc group.

General Recommendation: For reactions not involving the Boc-protected amine, maintaining a pH at or above 7.0 is recommended to ensure its stability.

Oxime Ligation Performance

The reaction of the aminooxy group with an aldehyde or ketone to form an oxime bond is pH-dependent. The reaction rate is generally fastest in mildly acidic conditions (pH 4-5).[1][6] At neutral or physiological pH, the reaction can be significantly slower.[6] To overcome this, catalysts such as aniline (B41778) or its derivatives are often employed to accelerate the reaction at neutral pH.[7]

  • PBS (pH 7.4): Oxime ligation in PBS at pH 7.4 is expected to be slow. For efficient conjugation, the use of a catalyst like 5-methoxyanthranilic acid (5MA) is recommended.[6]

  • MES (pH 6.0): This buffer provides a more favorable pH for uncatalyzed oxime ligation compared to PBS. Reasonably efficient conjugation can be expected, although a catalyst can still enhance the reaction rate.

  • HEPES (pH 7.0-8.0): Similar to PBS, the reaction rate in HEPES at these pH values will be slower than in acidic buffers. The use of a catalyst is advisable for efficient and timely conjugation.

dot

G cluster_0 Oxime Ligation Pathway Aminooxy_Linker This compound Intermediate Hemiaminal Intermediate Aminooxy_Linker->Intermediate Nucleophilic Attack Aldehyde_Ketone Aldehyde/Ketone Substrate Aldehyde_Ketone->Intermediate Oxime_Product Stable Oxime Conjugate Intermediate->Oxime_Product Dehydration Catalyst Aniline Catalyst (optional, for pH > 6) Catalyst->Intermediate Accelerates Dehydration G cluster_workflow Experimental Workflow for Linker Performance Evaluation Start Prepare Linker and Substrate Stock Solutions Buffer_Prep Prepare Buffer Systems (PBS, MES, HEPES at various pH) Start->Buffer_Prep Reaction_Setup Set up Conjugation Reactions (with and without catalyst) Buffer_Prep->Reaction_Setup Incubation Incubate at Controlled Temperature Reaction_Setup->Incubation Sampling Withdraw Aliquots at Time Points Incubation->Sampling Analysis Analyze by HPLC/MS Sampling->Analysis Data_Analysis Calculate Reaction Rates and Yields Analysis->Data_Analysis Comparison Compare Performance Across Buffers Data_Analysis->Comparison

References

A Comparative Guide to Bifunctional Linkers: The Case for t-Boc-Aminooxy-pentane-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a bifunctional linker is a critical determinant in the design and efficacy of complex biologics, including antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker not only connects the targeting moiety to the payload but also profoundly influences the stability, pharmacokinetics, and overall performance of the final construct. This guide provides an objective comparison of t-Boc-Aminooxy-pentane-amine, a representative aminooxy-containing linker, with established alternatives, supported by experimental data from relevant case studies.

Core Principles of this compound Functionality

This compound is a heterobifunctional linker characterized by two key reactive groups:

  • Aminooxy group (-O-NH₂): This moiety reacts chemoselectively with aldehydes or ketones to form a stable oxime linkage (C=N-O). This reaction is a cornerstone of bioorthogonal chemistry, prized for its specificity and the stability of the resulting bond under physiological conditions.

  • tert-Butyloxycarbonyl (Boc)-protected primary amine (-NH-Boc): The Boc protecting group is stable under a variety of conditions but can be efficiently removed under acidic conditions to reveal a primary amine. This amine can then be coupled to a second molecule, typically through the formation of an amide bond with a carboxylic acid or an activated ester.

This dual functionality allows for a sequential and controlled conjugation strategy, which is highly advantageous in the synthesis of complex biomolecules.

Case Study 1: Antibody-Drug Conjugates (ADCs) - Oxime vs. Maleimide (B117702) Linkage

A pivotal application for bifunctional linkers is in the construction of ADCs, which typically link a monoclonal antibody to a potent cytotoxic payload. Here, we compare the oxime linkage formed from an aminooxy linker with the commonly used thioether bond formed from a maleimide linker, using the well-characterized antibody Trastuzumab as a case study.

Data Comparison: Trastuzumab Conjugates
FeatureOxime Linkage (Aminooxy-based)Maleimide Linkage (Thiol-based)
Conjugation Site Engineered aldehydes on antibody glycansCysteine residues (native or engineered)
Bond Type Oxime (C=N-O)Thioether (C-S)
Drug-to-Antibody Ratio (DAR) Typically low and homogeneous (e.g., ~1.6-1.9)[1]Can be heterogeneous (DAR 0-8) or homogeneous with engineered cysteines (e.g., DAR 2 or 4)[2]
Plasma Stability High stability of the oxime bond under physiological conditions[1]Susceptible to retro-Michael reaction, leading to premature drug release. Stabilized maleimides show improved stability.[2][3][4]
In Vitro Efficacy (IC50) Potent, sub-nanomolar activity in HER2+ cell lines[1]Potent, low nanomolar activity in HER2+ cell lines[2]
Experimental Protocols

Protocol 1: Site-Specific ADC Synthesis via Oxime Ligation

This protocol describes the generation of aldehyde groups on the antibody's glycans followed by conjugation with an aminooxy-functionalized payload.

  • Antibody Glycan Remodeling: The native glycans on Trastuzumab are enzymatically modified using galactosyl- and sialyltransferases to introduce terminal sialic acid residues.[1]

  • Aldehyde Generation: The sialic acid residues are oxidized with a mild solution of sodium meta-periodate (e.g., 1 mM) in an acetate (B1210297) buffer (pH ~5.5) to generate aldehyde groups.[1][5]

  • Aminooxy-Payload Conjugation: The aminooxy-functionalized cytotoxic drug (e.g., an auristatin derivative) is added to the oxidized antibody solution. The reaction is typically carried out at a slightly acidic pH (e.g., 4.5-6.0) and can be catalyzed by aniline (B41778) or its derivatives.[6][7][8] The reaction proceeds for several hours to overnight at room temperature or 4°C.

  • Purification: The resulting ADC is purified using standard chromatography techniques, such as size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC), to remove unconjugated drug-linker and other impurities.

Protocol 2: ADC Synthesis via Maleimide Ligation

This protocol details the conjugation of a maleimide-functionalized payload to cysteine residues on the antibody.

  • Antibody Reduction: The interchain disulfide bonds of Trastuzumab are partially or fully reduced using a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to expose free thiol groups. The extent of reduction can be controlled to influence the final DAR.[9][10]

  • Maleimide-Payload Conjugation: The maleimide-functionalized drug-linker is added to the reduced antibody in a buffer with a pH range of 6.5-7.5. The reaction typically proceeds for 1-2 hours at room temperature.[9][10][]

  • Quenching: The reaction is quenched by adding an excess of a thiol-containing reagent, such as N-acetylcysteine, to cap any unreacted maleimide groups.

  • Purification: The ADC is purified using methods like SEC or HIC to separate the conjugated antibody from excess reagents and aggregated species.

Signaling Pathway and Experimental Workflow Diagrams

General ADC Mechanism of Action ADC Antibody-Drug Conjugate (ADC) TumorCell Tumor Cell (Antigen-Positive) ADC->TumorCell 1. Binding to Tumor Antigen Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Receptor-Mediated Lysosome Lysosome Internalization->Lysosome 3. Trafficking PayloadRelease Payload Release (Linker Cleavage) Lysosome->PayloadRelease 4. Degradation Target Intracellular Target (e.g., Tubulin, DNA) PayloadRelease->Target 5. Drug Action Apoptosis Apoptosis Target->Apoptosis 6. Cell Death

General ADC Mechanism of Action

Comparative ADC Synthesis Workflow cluster_0 Oxime Ligation cluster_1 Maleimide Ligation GlycanRemodeling 1a. Glycan Remodeling Oxidation 2a. Periodate Oxidation GlycanRemodeling->Oxidation OximeConjugation 3a. Aminooxy-Payload Conjugation Oxidation->OximeConjugation end_product Purified ADC OximeConjugation->end_product Reduction 1b. Disulfide Reduction MaleimideConjugation 2b. Maleimide-Payload Conjugation Reduction->MaleimideConjugation Quenching 3b. Quenching MaleimideConjugation->Quenching Quenching->end_product start Monoclonal Antibody start->GlycanRemodeling start->Reduction

Comparative ADC Synthesis Workflow

Case Study 2: PROTAC Synthesis - A Modular Approach

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker in a PROTAC is crucial for establishing a productive ternary complex. Here, we compare a modular synthesis approach using an aminooxy linker with the traditional linear synthesis often employed for PROTACs like ARV-110.

Data Comparison: PROTAC Synthetic Strategies
FeatureModular Oxime LigationLinear Amide Coupling (e.g., ARV-110)
Synthetic Strategy Convergent "split PROTAC" approach. Warhead and E3 ligase ligand are functionalized separately and then combined.Linear, step-wise synthesis. The linker is built out from one of the ligands.
Key Reaction Oxime bond formation between an aldehyde/ketone and an aminooxy group.Typically involves amide bond formations.[12][13]
Flexibility High. Allows for rapid "mix-and-match" of different warheads, linkers, and E3 ligase ligands to create a library of PROTACs.[9]Lower. Each new PROTAC requires a dedicated linear synthesis.
Yield & Purification Generally high-yielding reaction with straightforward purification.[9]Can involve more steps, potentially leading to lower overall yields and more complex purification.
Linker Structure Oxime linkage.Often composed of alkyl or PEG chains with amide bonds.[12][14][15]
Experimental Protocols

Protocol 3: Modular PROTAC Synthesis via Oxime Ligation

This protocol outlines a "split-and-click" approach to PROTAC synthesis.

  • Component Functionalization:

    • Synthesize or procure a warhead (targeting the protein of interest) functionalized with an aldehyde group.

    • Synthesize or procure an E3 ligase ligand (e.g., a derivative of pomalidomide (B1683931) for CRBN) functionalized with an aminooxy linker, such as a derivative of this compound where the amine has been coupled to the ligand.

  • Boc Deprotection of Linker: If starting with a Boc-protected aminooxy-functionalized E3 ligand, the Boc group is removed using acidic conditions (e.g., trifluoroacetic acid in dichloromethane) to expose the free aminooxy group.[10][16][17][18][19][20]3. Oxime Ligation: Mix equimolar amounts of the aldehyde-functionalized warhead and the aminooxy-functionalized E3 ligase ligand in a suitable solvent like DMSO. The reaction can be performed at room temperature. [9]4. Purification: The final PROTAC is purified by reverse-phase HPLC.

Protocol 4: General Linear PROTAC Synthesis (Conceptual)

This is a conceptual outline for a linear synthesis, as specific protocols for proprietary molecules like ARV-110 are not fully public.

  • Ligand-Linker Synthesis: One of the ligands (e.g., the AR ligand for ARV-110) is coupled to a linker building block. This often involves amide bond formation between a carboxylic acid on one component and an amine on the other, using coupling reagents like HATU or EDC/NHS.

  • Linker Elongation (if necessary): The linker may be built out in a stepwise fashion.

  • Second Ligand Coupling: The ligand-linker intermediate is then coupled to the second ligand (e.g., the CRBN ligand).

  • Deprotection: Any protecting groups used during the synthesis are removed in the final step.

  • Purification: The final PROTAC is purified by chromatography.

Logical Relationship and Workflow Diagrams

PROTAC Mechanism of Action PROTAC PROTAC POI Protein of Interest (POI) PROTAC->POI Binds E3 E3 Ubiquitin Ligase PROTAC->E3 Binds Ternary Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary POI->Ternary E3->Ternary Ubiquitination Ubiquitination of POI Ternary->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets POI to Degradation POI Degradation Proteasome->Degradation Mediates

PROTAC Mechanism of Action

PROTAC Synthesis Strategies cluster_0 Modular Oxime Ligation cluster_1 Linear Synthesis AldehydeWarhead Aldehyde- functionalized Warhead MixAndMatch Oxime Ligation ('Click') AldehydeWarhead->MixAndMatch AminooxyE3 Aminooxy- functionalized E3 Ligand AminooxyE3->MixAndMatch FinalPROTAC Final PROTAC MixAndMatch->FinalPROTAC Ligand1 Ligand 1 LinkerCoupling1 Couple to Linker Fragment 1 Ligand1->LinkerCoupling1 Intermediate Ligand-Linker Intermediate LinkerCoupling1->Intermediate LinkerCoupling2 Couple to Ligand 2 Intermediate->LinkerCoupling2 LinkerCoupling2->FinalPROTAC

PROTAC Synthesis Strategies

Conclusion

The choice of a bifunctional linker is a strategic decision with significant downstream consequences for the performance of a bioconjugate.

  • For applications like ADCs , where in vivo stability is paramount, the oxime linkage formed by aminooxy linkers like this compound offers a distinct advantage over traditional maleimide linkers, which can be prone to premature payload release. While site-specific conjugation can be achieved with both chemistries, the glycan-targeting approach often used with oxime ligation provides a route to homogeneous ADCs with potentially improved pharmacokinetic profiles. [5]

  • In the realm of PROTACs , the modularity afforded by the "split-and-click" approach using aminooxy-aldehyde chemistry can dramatically accelerate the discovery and optimization process. This method allows for the rapid generation of diverse PROTAC libraries, facilitating the exploration of the complex structure-activity relationships that govern PROTAC efficacy.

Ultimately, the optimal linker is context-dependent. However, for researchers seeking high stability and synthetic flexibility, this compound and the broader class of aminooxy-containing linkers represent a powerful and versatile tool in the bioconjugation toolkit.

References

A Comparative Guide to the Biocompatibility of t-Boc-Aminooxy-pentane-amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the choice of linker is a critical determinant of the overall safety and efficacy of a therapeutic or diagnostic agent. This guide provides a comprehensive evaluation of the biocompatibility of conjugates formed using the aminooxy linker, t-Boc-Aminooxy-pentane-amine, and compares its performance against prominent alternative linker technologies. The following sections present a detailed analysis based on available experimental data, focusing on key biocompatibility assays, and provide standardized protocols for their execution.

Executive Summary

This compound is a valuable tool for bioconjugation, enabling the formation of stable oxime bonds. While direct biocompatibility data for this specific linker is limited, the broader class of aminooxy-PEG linkers and molecules conjugated via oxime ligation are generally considered to be biocompatible. The primary concern often lies not with the linker itself, but with the potential toxicity of catalysts, such as aniline, which are sometimes employed to expedite the ligation process. This guide explores the biocompatibility of this compound conjugates in the context of leading alternatives, including polysarcosine, polypeptides, and polysaccharides, providing a framework for informed linker selection in drug development.

Comparative Analysis of Biocompatibility

To facilitate a clear comparison, the following table summarizes the available quantitative data on the cytotoxicity and hemolytic potential of conjugates formed using different linker technologies. It is important to note that direct head-to-head comparative studies are scarce, and the data presented is a compilation from various sources.

Linker TypeConjugate ExampleCell LineCytotoxicity (IC50)Hemolysis (%)Citation(s)
Aminooxy (Oxime bond) Aminooxy-PEG-modified nanoparticlesVariesGenerally low, dependent on conjugated moleculeLow[1]
Doxorubicin-Oxime ConjugateMCF-7~5 µMNot Reported
Polysarcosine Polysarcosine-DoxorubicinHeLa>100 µM (for pSar alone)< 5%
Polypeptide Elastin-like Peptide-DoxorubicinMDA-MB-231~2 µMNot Reported[2]
Polysaccharide Dextran-MethotrexateP388 leukemia4- to 10-fold lower than free MTXVaries with MW[3]
Dextran-DoxorubicinNot specifiedLess toxic than free doxorubicinNot Reported[4]

Note: The cytotoxicity and hemolysis of a conjugate are significantly influenced by the conjugated molecule (e.g., drug, protein). The data above should be interpreted as a general indication of the linker's contribution to the overall biocompatibility profile.

In-Depth Biocompatibility Assessment

Cytotoxicity

Cytotoxicity assays are crucial for determining the concentration at which a substance becomes toxic to cells. For this compound conjugates, the formation of a stable oxime bond is generally considered to result in a biocompatible linkage. However, the potential for cytotoxicity can arise from:

  • The Conjugated Molecule: The inherent toxicity of the payload (e.g., a chemotherapy drug) will be the primary driver of the conjugate's cytotoxicity.

  • Catalysts: Aniline and its derivatives, sometimes used to catalyze oxime ligation, have been shown to induce oxidative stress and apoptosis.[5][6] When catalysis is necessary, the use of less toxic alternatives or minimizing catalyst concentration is recommended.

  • Linker Cleavage Products: While oxime bonds are generally stable, any degradation could release byproducts that may exhibit toxicity.

Alternatives:

  • Polysarcosine (pSar): Often touted as a "stealth" polymer similar to PEG, pSar is known for its excellent biocompatibility and is reported to be non-cytotoxic and non-immunogenic.

  • Polypeptides: Being composed of amino acids, polypeptide linkers are generally biodegradable and exhibit low toxicity.[7] Their degradation products are natural metabolites.

  • Polysaccharides: Natural polysaccharides like dextran (B179266) are widely used in drug delivery due to their biocompatibility.[4][8] However, the toxicity of polysaccharide conjugates can be influenced by the molecular weight of the polymer carrier.[3]

Hemolysis

Hemolysis assays assess the ability of a substance to damage red blood cells, a critical indicator of blood compatibility. For intravenously administered conjugates, low hemolytic activity is paramount.

  • Aminooxy Conjugates: Conjugates formed via oxime ligation are generally expected to have low hemolytic potential, assuming the conjugated molecule itself is not hemolytic.

  • Alternatives: Polysarcosine and polysaccharide-based conjugates have demonstrated low hemolytic activity in various studies.[9]

In Vivo Toxicity

Experimental Protocols

Detailed methodologies for key biocompatibility assays are provided below to ensure standardized and reproducible evaluation.

Cytotoxicity Assay: MTT Protocol

This protocol outlines a common method for assessing cell viability.

Materials:

  • Cells in culture (e.g., HeLa, MCF-7)

  • 96-well plates

  • Test conjugate and control solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Remove the culture medium and add fresh medium containing serial dilutions of the test conjugate. Include wells with untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubate for 24, 48, or 72 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Hemolysis Assay Protocol

This protocol details a method to assess the hemolytic potential of the conjugates.

Materials:

  • Fresh human or animal blood with anticoagulant (e.g., heparin)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Test conjugate and control solutions

  • Triton X-100 (1% v/v in PBS) as a positive control

  • Centrifuge

  • 96-well plates

  • Microplate reader

Procedure:

  • Collect fresh blood and centrifuge at 1000 x g for 10 minutes to pellet the red blood cells (RBCs).

  • Wash the RBC pellet three times with PBS.

  • Resuspend the washed RBCs in PBS to a final concentration of 2% (v/v).

  • In a 96-well plate, add 100 µL of the test conjugate at various concentrations.

  • Add 100 µL of the 2% RBC suspension to each well.

  • For controls, add 100 µL of PBS (negative control) and 100 µL of 1% Triton X-100 (positive control) to separate wells, followed by 100 µL of the RBC suspension.

  • Incubate the plate at 37°C for 2 hours with gentle shaking.

  • Centrifuge the plate at 1000 x g for 10 minutes.

  • Carefully transfer 100 µL of the supernatant from each well to a new 96-well plate.

  • Measure the absorbance of the supernatant at 540 nm, which corresponds to the released hemoglobin.

  • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100

In Vivo Acute Toxicity Study Protocol

This protocol provides a general framework for an acute toxicity study in rodents. All animal experiments must be conducted in accordance with institutional and national guidelines for animal care and use.

Materials:

  • Healthy, young adult rodents (e.g., mice or rats) of a single strain.

  • Test conjugate formulated in a suitable vehicle.

  • Vehicle control.

  • Standard laboratory animal housing and care facilities.

Procedure:

  • Acclimatize animals to the laboratory conditions for at least one week before the study.

  • Divide the animals into groups (e.g., 5 animals per sex per group).

  • Administer the test conjugate at graded dose levels to different groups via the intended clinical route (e.g., intravenous, intraperitoneal). One group should receive the vehicle alone as a control.

  • Observe the animals for clinical signs of toxicity and mortality at regular intervals (e.g., 30 minutes, 1, 2, 4, and 24 hours) on the first day, and daily thereafter for 14 days.

  • Record body weights before dosing and at regular intervals throughout the study.

  • At the end of the 14-day observation period, euthanize all surviving animals.

  • Conduct a gross necropsy on all animals (including those that died during the study) and collect major organs for histopathological examination.

  • Determine the LD50 (Lethal Dose 50%) if applicable, or the maximum tolerated dose (MTD).

Visualizing Key Processes

To further aid in the understanding of the concepts discussed, the following diagrams illustrate relevant workflows and pathways.

ExperimentalWorkflow_Cytotoxicity cluster_prep Preparation cluster_incubation Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis CellSeeding Cell Seeding (96-well plate) Treatment Treat Cells with Conjugate CellSeeding->Treatment ConjugatePrep Prepare Conjugate Dilutions ConjugatePrep->Treatment Incubation Incubate (24-72h) Treatment->Incubation AddMTT Add MTT Reagent Incubation->AddMTT DissolveFormazan Dissolve Formazan (DMSO) AddMTT->DissolveFormazan ReadAbsorbance Read Absorbance (570 nm) DissolveFormazan->ReadAbsorbance CalculateViability Calculate % Cell Viability ReadAbsorbance->CalculateViability DetermineIC50 Determine IC50 CalculateViability->DetermineIC50 HemolysisAssayWorkflow cluster_treatment Treatment start Start: Obtain Fresh Blood wash_rbc Wash Red Blood Cells (RBCs) with PBS start->wash_rbc prepare_suspension Prepare 2% RBC Suspension wash_rbc->prepare_suspension add_conjugate Add Test Conjugate to Wells prepare_suspension->add_conjugate add_controls Add Positive (Triton X-100) & Negative (PBS) Controls prepare_suspension->add_controls add_rbc Add RBC Suspension to all Wells add_conjugate->add_rbc add_controls->add_rbc incubate Incubate at 37°C add_rbc->incubate centrifuge Centrifuge Plate incubate->centrifuge collect_supernatant Collect Supernatant centrifuge->collect_supernatant read_absorbance Read Absorbance at 540 nm collect_supernatant->read_absorbance calculate_hemolysis Calculate % Hemolysis read_absorbance->calculate_hemolysis end End calculate_hemolysis->end OximeLigationPathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product Aminooxy Aminooxy-functionalized Molecule (e.g., this compound conjugate) Ligation Oxime Ligation Aminooxy->Ligation Carbonyl Carbonyl-containing Molecule (Aldehyde or Ketone) Carbonyl->Ligation OximeBond Stable Oxime Bond (-C=N-O-) Ligation->OximeBond Catalyst Aniline Catalyst (Optional) Catalyst->Ligation

References

A Comparative Guide to the Reaction Efficiency of Aminooxy Linkers of Varying Lengths

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the synthesis of bioconjugates, the choice of a chemical linker is a critical parameter that can significantly influence the stability, efficacy, and pharmacokinetic properties of the final product. Aminooxy-aldehyde/ketone ligation, a form of "click chemistry," is prized for its high specificity and the stability of the resulting oxime bond. A common strategy involves the use of aminooxy-terminated polyethylene (B3416737) glycol (PEG) linkers to conjugate molecules of interest. This guide provides a comparative analysis of the reaction efficiency of aminooxy linkers with different PEG chain lengths, supported by theoretical considerations and generalized experimental protocols.

Comparison of Reaction Efficiency

The reaction between an aminooxy group and an aldehyde or ketone to form an oxime bond is a well-established bioconjugation method. The efficiency of this reaction can be assessed by measuring reaction yield over time or by determining the second-order rate constant. Although specific comparative data is sparse, we can infer the potential effects of linker length.

Linker Length CategoryNumber of PEG UnitsPotential Impact on Reaction EfficiencyConsiderations
Short Linkers 2-4Potentially Faster Initial Reaction Rate: A shorter linker may lead to a higher effective molar concentration of the reactive groups, potentially increasing the initial reaction rate in an intramolecular context. For intermolecular reactions, this effect is less pronounced.Steric Hindrance: If the molecules being conjugated are bulky, a short linker may not provide enough flexibility, leading to steric hindrance that can slow down or reduce the efficiency of the reaction.
Medium Linkers 5-12Balanced Properties: These linkers often provide a good balance between providing sufficient flexibility to overcome steric hindrance and maintaining a relatively compact structure.Optimal for Many Applications: This range is frequently used in bioconjugation as it often represents a compromise, offering good solubility and sufficient spacing without being excessively long.
Long Linkers >12May Overcome Significant Steric Hindrance: A longer, flexible PEG chain can provide the necessary reach and conformational freedom for successful conjugation between two large or sterically hindered molecules.Potentially Slower Reaction Rate: For intermolecular reactions, a very long linker does not significantly increase the likelihood of collision between the reactive partners and could, in some models of polymer dynamics, lead to a slightly decreased reaction rate compared to an optimal shorter length.

Note: The optimal linker length is highly dependent on the specific substrates being conjugated, their steric bulk, and the desired properties of the final conjugate.

Experimental Protocols

To determine the optimal aminooxy linker length for a specific application, it is essential to perform comparative kinetic studies. Below are detailed methodologies for key experiments.

Protocol 1: General Procedure for Oxime Ligation

This protocol outlines a typical procedure for conjugating an aminooxy-PEG linker to a molecule containing an aldehyde or ketone group.

Materials:

  • Molecule A with an aldehyde or ketone group (e.g., an aldehyde-tagged protein).

  • Aminooxy-PEGn-Molecule B (n = 2, 4, 8, 12, etc.).

  • Conjugation Buffer: 0.1 M Sodium Phosphate, 0.15 M NaCl, pH 6.0-7.0.

  • Aniline (B41778) (catalyst, optional): Prepare a 1 M stock solution in DMSO or DMF.

  • Quenching solution (optional): e.g., acetone (B3395972) or another carbonyl-containing small molecule.

  • Analytical instruments: HPLC, LC-MS.

Procedure:

  • Preparation of Reactants:

    • Dissolve the aldehyde/ketone-containing Molecule A in the conjugation buffer to a final concentration of 1-10 mg/mL (or an appropriate molar concentration).

    • Dissolve the series of aminooxy-PEGn-Molecule B linkers in the conjugation buffer to a stock concentration that is 10-20 times the desired final reaction concentration.

  • Conjugation Reaction:

    • In separate reaction vessels for each linker length, add Molecule A.

    • Add a 1.5 to 5-fold molar excess of the aminooxy-PEGn-Molecule B linker solution to the Molecule A solution.

    • If using a catalyst, add aniline to a final concentration of 10-100 mM. Note: Aniline can be toxic to cells and should be used with caution in applications involving live cells.[1]

    • Incubate the reactions at room temperature (or 4°C for sensitive molecules) with gentle mixing.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 15 min, 30 min, 1 hr, 2 hrs, 4 hrs, 24 hrs), withdraw a small aliquot of the reaction mixture.

    • If desired, quench the reaction in the aliquot by adding a large excess of a quenching solution.

    • Analyze the samples by HPLC or LC-MS to determine the percentage of conjugated product versus unreacted Molecule A.

  • Data Analysis:

    • Plot the percentage of product formation against time for each linker length.

    • From this data, the initial reaction rates can be compared. For a more detailed analysis, second-order rate constants can be calculated if the concentrations of both reactants are known over time.[2]

Protocol 2: Monitoring Reaction Kinetics by HPLC

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector.

  • Appropriate column (e.g., C18 for small molecules and proteins, size-exclusion for larger conjugates).

Procedure:

  • Method Development: Develop an HPLC method that can resolve the starting material (Molecule A) from the conjugated product. This is often achievable due to the change in size and/or hydrophobicity after conjugation.

  • Sample Analysis:

    • Inject the quenched aliquots from the time-point analysis onto the HPLC column.

    • Monitor the elution profile at a wavelength where both the starting material and the product can be detected (e.g., 280 nm for proteins).

  • Quantification:

    • Integrate the peak areas corresponding to the unreacted starting material and the product.

    • Calculate the percentage of conversion at each time point using the formula: % Conversion = [Area_Product / (Area_Product + Area_Starting_Material)] * 100

  • Comparison: Compare the conversion rates for the different aminooxy linker lengths to determine their relative reaction efficiencies.

Key Process Visualization

The following diagrams illustrate the experimental workflow for comparing the efficiency of different length aminooxy linkers.

G cluster_prep Reactant Preparation cluster_reaction Conjugation Reaction Setup cluster_analysis Kinetic Analysis cluster_data Data Interpretation P1 Prepare Aldehyde/ Ketone Molecule A in Buffer (pH 6-7) R1 Aliquot Molecule A into Separate Reaction Tubes P1->R1 P2 Prepare Stock Solutions of Aminooxy-PEGn-Molecule B (n = 2, 4, 8, etc.) R2 Add Different Length Linkers to Each Tube (1.5-5x Molar Excess) P2->R2 R1->R2 R3 Add Aniline Catalyst (Optional, 10-100 mM) R2->R3 A1 Incubate at Room Temp R3->A1 A2 Withdraw Aliquots at Multiple Time Points A1->A2 A3 Quench Reaction (Optional) A2->A3 A4 Analyze by HPLC / LC-MS A3->A4 D1 Quantify % Product Formation vs. Time A4->D1 D2 Compare Reaction Rates for Each Linker Length D1->D2

Caption: Experimental workflow for comparing aminooxy linker efficiency.

G cluster_reactants Reactants cluster_product Product Molecule_A Molecule A (with Aldehyde) Conjugate Molecule A - (Oxime) - PEGn - Molecule B Molecule_A->Conjugate Molecule_B Molecule B Linker Aminooxy-PEGn Molecule_B->Linker Attach Linker->Conjugate Reacts with (Aniline catalyst, pH 6-7)

Caption: Logical relationship of the oxime ligation reaction components.

Conclusion

The length of an aminooxy-PEG linker is a critical design element in the development of bioconjugates. While there is a lack of direct comparative studies on reaction kinetics, researchers can infer potential impacts based on principles of steric hindrance and effective concentration. For any given application, the optimal linker length will represent a balance between reaction efficiency and the desired physicochemical and biological properties of the final conjugate. Therefore, empirical determination of reaction efficiency using standardized protocols is strongly recommended to select the most suitable linker for achieving desired therapeutic or diagnostic outcomes.

References

Safety Operating Guide

Proper Disposal of t-Boc-Aminooxy-pentane-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible disposal of chemical waste is a critical component of laboratory safety and environmental stewardship. This document provides a comprehensive guide to the proper disposal procedures for t-Boc-Aminooxy-pentane-amine, ensuring compliance and minimizing risk. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, these recommendations are based on the properties of structurally similar chemicals and general best practices for the disposal of amine-containing compounds.

Immediate Safety and Handling

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Recommended Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety goggles or a face shield.

  • Lab Coat: A standard laboratory coat.

  • Ventilation: All handling and disposal preparation should be conducted in a certified chemical fume hood to avoid inhalation of any potential vapors.[1][2]

Disposal Protocol: A Step-by-Step Approach

The primary recommended method for the disposal of this compound is through a licensed hazardous waste disposal company.[1] In-lab treatment or neutralization is not advised without a validated procedure for this specific compound.[3]

Step 1: Waste Segregation

Proper segregation is the foundational step in safe chemical waste management.

  • Isolate Amine Waste: All waste containing this compound, including the pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, and absorbent pads), must be collected separately from other chemical waste streams.[3][4]

  • Prevent Hazardous Reactions: Never mix amine waste with other incompatible chemical wastes, such as acids or oxidizing agents, to prevent potentially violent reactions.[4]

Step 2: Containerization and Labeling

Correct containerization and labeling are crucial for safe storage and transport.

  • Compatible Containers: Use containers made of materials compatible with amines. Ensure the containers are in good condition and have tightly sealing lids to prevent leaks or the release of fumes.[3] Empty, triple-rinsed containers that originally held the product or a similar chemical are often suitable.[4][5]

  • Clear Labeling: Label each waste container clearly with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and quantity.[4] Do not use chemical formulas or abbreviations.[4] If reusing a container, ensure the original label is completely defaced.[4][6]

Step 3: Storage

Temporary storage of the waste must be done in a designated and safe manner.

  • Designated Area: Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) within the laboratory.[5]

  • Secondary Containment: It is best practice to use secondary containment (e.g., a larger, chemically resistant bin) to capture any potential leaks.

  • Ventilation: The storage area should be well-ventilated.

Step 4: Arrange for Professional Disposal

  • Contact a Licensed Vendor: Arrange for the collection and disposal of the waste through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[1]

  • Provide Documentation: Be prepared to provide the waste disposal company with all necessary information, including the chemical name and quantity.

Summary of Disposal Information

ParameterGuideline
Waste Category Chemical Waste (Amine Compound)
Primary Disposal Route Licensed Hazardous Waste Disposal Company[1][3]
In-Lab Treatment Not Recommended[3]
Container Material Chemically compatible with amines (e.g., appropriate plastic or glass)[3]
Container Labeling "Hazardous Waste," "this compound," Concentration, Quantity[4]
Storage Location Designated Satellite Accumulation Area (SAA) with secondary containment[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Segregate Waste (Isolate from other chemicals, especially acids) ppe->segregate containerize Containerize in a Compatible, Sealed Container segregate->containerize label Label Container Clearly ('Hazardous Waste', Full Chemical Name) containerize->label store Store in Designated Satellite Accumulation Area label->store contact_ehs Contact Institutional EHS or Licensed Waste Disposal Company store->contact_ehs provide_info Provide Waste Information (Name, Quantity) contact_ehs->provide_info pickup Arrange for Waste Pickup and Disposal provide_info->pickup end End: Proper Disposal Complete pickup->end

Disposal workflow for this compound.

References

Personal protective equipment for handling t-Boc-Aminooxy-pentane-amine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for t-Boc-Aminooxy-pentane-amine

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols, operational instructions, and disposal plans for handling this compound (tert-butyl (5-(aminooxy)pentyl)carbamate). Adherence to these procedures is critical for ensuring laboratory safety and maintaining experimental integrity.

I. Chemical Safety and Hazard Information

Hazard Identification and GHS Classification:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation1A, 1B, 1CH314: Causes severe skin burns and eye damage

Data based on the analogous compound tert-Butyl (5-aminopentyl)carbamate.

II. Personal Protective Equipment (PPE)

Strict adherence to the following PPE requirements is mandatory to prevent exposure.

Protection TypeSpecificationRationale
Eye and Face Protection Safety glasses with side-shields and a face shield.[1]Protects against splashes and vapors that can cause severe eye damage.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.[1]Prevents skin contact which can lead to severe burns.
Skin and Body Protection Laboratory coat, long pants, and closed-toe shoes.Minimizes the risk of accidental skin contact.
Respiratory Protection Use in a well-ventilated area, preferably a chemical fume hood.Avoids inhalation of any potential vapors or aerosols.
III. Operational Protocol: Handling and Use

Follow these step-by-step instructions for the safe handling and use of this compound.

A. Preparation and Weighing:

  • Work Area Preparation: Ensure the chemical fume hood is operational and the work area is clean and free of incompatible materials.

  • Personal Protective Equipment: Don the required PPE as detailed in the table above.

  • Weighing: Conduct all weighing operations within the chemical fume hood to contain any potential dust or vapors. Use a tared, sealed container for weighing.

B. Reaction Setup and Execution:

  • Inert Atmosphere: If the experimental protocol requires, ensure the reaction vessel is under an inert atmosphere (e.g., nitrogen or argon).

  • Solvent and Reagent Addition: Add solvents and other reagents slowly to the reaction vessel. Be aware that the aminooxy group can react with aldehydes and ketones, while the Boc-protecting group is labile to acidic conditions.[2][3][4]

  • Monitoring: Continuously monitor the reaction for any signs of unexpected changes (e.g., temperature increase, color change, gas evolution).

C. Post-Reaction Work-up:

  • Quenching: If necessary, quench the reaction carefully according to the specific experimental protocol.

  • Extraction and Purification: Perform extractions and purifications within the fume hood.

IV. Emergency Procedures

In the event of an exposure or spill, immediate action is critical.

IncidentFirst Aid and Emergency Response
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.[1]
Inhalation Move the exposed person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]
Spill Evacuate the area. Wear appropriate PPE. Absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand). Collect the absorbed material into a suitable, labeled container for disposal. Do not let the product enter drains.[1]
V. Disposal Plan

Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.

A. Waste Segregation and Collection:

  • Waste Streams: Segregate waste containing this compound from other laboratory waste.

  • Containers: Use clearly labeled, sealed, and compatible containers for waste collection.

B. Disposal Method:

  • Chemical Waste Vendor: All waste containing this compound must be disposed of through a licensed chemical waste vendor.

  • Labeling: Ensure all waste containers are accurately labeled with the chemical name and associated hazards.

  • Regulations: Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow and Safety Diagram

The following diagram illustrates the key steps and decision points for the safe handling of this compound.

G Handling Workflow for this compound cluster_prep Preparation cluster_reaction Reaction cluster_post Post-Reaction cluster_disposal Disposal cluster_emergency Emergency prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe weigh Weigh Chemical in Hood don_ppe->weigh setup Set up Reaction weigh->setup add_reagents Add Reagents setup->add_reagents monitor Monitor Reaction add_reagents->monitor workup Work-up and Purify monitor->workup decon Decontaminate Glassware workup->decon segregate Segregate Waste decon->segregate dispose Dispose via Licensed Vendor segregate->dispose spill Spill spill->dispose evacuate Evacuate Area spill->evacuate absorb Absorb Spill spill->absorb collect Collect Waste spill->collect exposure Exposure first_aid Administer First Aid exposure->first_aid medical Seek Medical Attention exposure->medical evacuate->absorb absorb->collect collect->dispose first_aid->medical

Caption: A flowchart outlining the safe handling, use, and disposal of this compound, including emergency procedures.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.